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Indium(i)bromide

Cat. No.: B13155353
M. Wt: 194.72 g/mol
InChI Key: FIYQAMLZUCBVGI-UHFFFAOYSA-M
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Description

Indium(i)bromide is a useful research compound. Its molecular formula is BrIn- and its molecular weight is 194.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula BrIn- B13155353 Indium(i)bromide

Properties

Molecular Formula

BrIn-

Molecular Weight

194.72 g/mol

IUPAC Name

indium;bromide

InChI

InChI=1S/BrH.In/h1H;/p-1

InChI Key

FIYQAMLZUCBVGI-UHFFFAOYSA-M

Canonical SMILES

[Br-].[In]

Origin of Product

United States

Foundational & Exploratory

In-depth Technical Guide to the Crystal Structure of Indium(I) Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of Indium(I) bromide (InBr), a compound of interest in various chemical applications. This document summarizes its crystallographic data, outlines the experimental protocols for its synthesis and structural determination, and presents a logical workflow for its preparation.

Core Crystallographic Data

Indium(I) bromide crystallizes in the orthorhombic crystal system, belonging to the space group Cmcm.[1] This structure is isostructural with β-TlI (thallium(I) iodide) and features a distorted rock salt arrangement.[2] The crystal structure is two-dimensional, consisting of InBr sheets oriented in the (0, 1, 0) direction.[3]

Crystallographic Parameters

The lattice parameters for Indium(I) bromide from two independent studies are presented in Table 1 for comparison. Both sets of data are in strong agreement, providing a reliable basis for the unit cell dimensions.

ParameterValue (Staffel & Meyer, 1987)[1]Value (Materials Project)[4]
Crystal System OrthorhombicOrthorhombic
Space Group CmcmCmcm
a 4.466(1) Å4.59 Å
b 12.368(2) Å12.32 Å
c 4.739(1) pm4.60 Å
α 90°90°
β 90°90°
γ 90°90°
Unit Cell Volume 261.5(1) ų260.17 ų
Z 44
Atomic Coordinates and Bond Lengths

The atomic positions within the unit cell are defined by Wyckoff positions. The indium and bromine atoms occupy the 4c Wyckoff sites. In this structure, each In¹⁺ ion is coordinated to five Br¹⁻ ions, forming a square pyramidal geometry.[3] This coordination results in two distinct In-Br bond lengths.

AtomWyckoff Positionxyz
In4c0.50.89340.25
Br4c0.50.65130.25
BondLength (Å)[4]
In-Br (shorter)2.98
In-Br (longer)3.30

Experimental Protocols

Synthesis of Indium(I) Bromide

The primary method for synthesizing Indium(I) bromide involves the reaction of metallic indium with indium(III) bromide (InBr₃) at elevated temperatures.[2][5]

Reaction: 2 In + InBr₃ → 3 InBr

A general laboratory procedure would involve:

  • Combining stoichiometric amounts of high-purity indium metal and indium(III) bromide in a sealed, evacuated quartz ampoule.

  • Heating the ampoule in a tube furnace. The exact temperature and duration of heating would be optimized to ensure complete reaction and to promote the growth of single crystals suitable for diffraction studies.

  • Slowly cooling the ampoule to room temperature to allow for the crystallization of Indium(I) bromide.

Crystal Structure Determination
  • Crystal Selection: A suitable single crystal of InBr is mounted on a goniometer head.

  • Data Collection: The crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation) is directed at the crystal. As the crystal is rotated, the diffraction pattern is recorded by a detector. Data collection is typically performed at a controlled temperature, often low temperatures, to reduce thermal vibrations and improve data quality.

  • Data Reduction: The raw diffraction data are processed to correct for experimental factors such as background scattering, Lorentz factor, and polarization. The intensities of the reflections are integrated.

  • Structure Solution: The processed data are used to solve the crystal structure. This can be achieved through various methods, such as the Patterson method or direct methods, to determine the initial positions of the atoms in the unit cell.

  • Structure Refinement: The atomic positions and other parameters (e.g., thermal displacement parameters) are refined using least-squares methods to obtain the best possible fit between the observed and calculated diffraction patterns.

  • Validation: The final crystal structure model is validated using various crystallographic criteria to ensure its accuracy and reliability.

Visualizations

Synthesis Workflow

The following diagram illustrates the logical workflow for the synthesis of Indium(I) bromide.

G Synthesis of Indium(I) Bromide cluster_reactants Reactants cluster_process Process cluster_product Product In Indium Metal (In) Heating Heating in Evacuated Ampoule In->Heating InBr3 Indium(III) Bromide (InBr3) InBr3->Heating Cooling Slow Cooling Heating->Cooling InBr Indium(I) Bromide (InBr) Crystals Cooling->InBr

Caption: Workflow for the synthesis of Indium(I) bromide.

References

Theoretical Underpinnings of the Electronic Structure of Indium(I) Bromide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indium(I) bromide (InBr), a diatomic molecule containing heavy elements, presents a fascinating case study for theoretical and computational chemistry. Its electronic structure is significantly influenced by relativistic effects, including scalar relativistic contributions and spin-orbit coupling, which necessitate sophisticated theoretical treatments beyond the standard non-relativistic quantum mechanical framework. Understanding the intricacies of its electronic states, potential energy surfaces, and spectroscopic properties is crucial for applications ranging from materials science to the development of novel therapeutics where heavy elements may play a role. This technical guide provides an in-depth overview of the theoretical studies of InBr's electronic structure, focusing on the computational methodologies, key quantitative data, and the logical framework of the theoretical approach.

Core Theoretical Concepts

The theoretical investigation of the electronic structure of heavy-element-containing molecules like InBr is grounded in the principles of quantum mechanics, but with essential modifications to account for relativistic phenomena. The large nuclear charges of Indium (Z=49) and Bromine (Z=35) lead to high electron velocities, especially for the core electrons, making relativistic effects non-negligible.

Relativistic Effects

Relativistic effects are broadly categorized into scalar relativistic effects and spin-orbit coupling.

  • Scalar Relativistic Effects: These are corrections to the kinetic and potential energy of the electrons due to their high velocities. They lead to a contraction of s and p orbitals and an expansion of d and f orbitals, which in turn affects bond lengths, bond energies, and other molecular properties.

  • Spin-Orbit Coupling (SOC): This is the interaction between an electron's spin angular momentum and its orbital angular momentum. In heavy atoms, SOC is significant and leads to the splitting of electronic states that would be degenerate in a non-relativistic treatment. For instance, a ³Π state splits into three distinct states: ³Π₀, ³Π₁, and ³Π₂.

To accurately model these effects, computational methods must go beyond the Schrödinger equation and incorporate relativistic Hamiltonians, such as the Dirac-Coulomb-Breit Hamiltonian, or employ effective approximations like the Douglas-Kroll-Hess (DKH) or Zeroth-Order Regular Approximation (ZORA).

Computational Methodologies: The Experimental Protocols of Theory

In the realm of theoretical chemistry, the "experimental protocol" is the computational methodology employed to solve the electronic Schrödinger (or Dirac) equation. The accuracy of the results is highly dependent on the chosen level of theory and the quality of the basis sets.

Ab Initio Methods

Ab initio methods are based on first principles and do not rely on empirical parameterization. For a molecule like InBr, with its complex electronic structure, multireference methods are often necessary.

  • Multireference Configuration Interaction (MRCI): This is a highly accurate method for calculating the electronic structure of molecules, especially for excited states and systems with significant electron correlation. The MRCI method builds upon a multiconfigurational self-consistent field (MCSCF) or a complete active space self-consistent field (CASSCF) reference wavefunction, which provides a good starting description of the electronic structure. From this reference, single and double excitations are generated to account for dynamic electron correlation. For heavy elements, relativistic effects are incorporated through the use of relativistic effective core potentials and the inclusion of spin-orbit coupling operators.

  • Coupled Cluster (CC): Coupled Cluster theory, particularly with single, double, and perturbative triple excitations (CCSD(T)), is considered the "gold standard" in quantum chemistry for single-reference systems. While highly accurate, its standard formulation is not always suitable for the multireference character of many excited states in molecules like InBr.

Density Functional Theory (DFT)

Density Functional Theory is a widely used method that approximates the electronic energy as a functional of the electron density. While computationally less expensive than high-level ab initio methods, the accuracy of DFT depends on the chosen exchange-correlation functional. For heavy elements, functionals that have been parameterized to include relativistic effects are preferred.

Basis Sets and Relativistic Effective Core Potentials (RECPs)

The choice of basis set is critical for the accuracy of any quantum chemical calculation. For heavy elements like Indium and Bromine, it is computationally prohibitive to treat all electrons explicitly. Instead, Relativistic Effective Core Potentials (RECPs) are employed. RECPs replace the inner-shell (core) electrons with an effective potential that includes the average relativistic effects. This leaves only the valence electrons to be treated explicitly with a valence basis set.

Commonly used RECPs include those from the Los Alamos National Laboratory (LANL) and the Stuttgart-Dresden group. The associated valence basis sets are typically of double-zeta (DZ), triple-zeta (TZ), or quadruple-zeta (QZ) quality, often augmented with polarization and diffuse functions to provide a more flexible description of the electron density.

Quantitative Data on the Electronic Structure of InBr

The following table summarizes the key spectroscopic constants for the low-lying electronic states of Indium(I) bromide as determined by Multireference Configuration Interaction (MRCI) calculations. These constants provide a quantitative description of the potential energy surfaces of the different electronic states.

Electronic StateT_e (cm⁻¹)R_e (Å)ω_e (cm⁻¹)D_e (eV)
X ¹Σ⁺02.5662253.58
a ³Π₀16,8703.1221620.87
A ³Π₀⁺26,5982.6581981.12
B ³Π₁27,8902.6552010.99
C ¹Π37,8452.6452100.19
2 ³Π38,1502.6482080.16
  • T_e : The electronic term energy, which is the energy difference between the minimum of the potential energy curve of the excited state and the ground state.

  • R_e : The equilibrium internuclear distance (bond length).

  • ω_e : The harmonic vibrational frequency.

  • D_e : The dissociation energy from the minimum of the potential energy curve.

Visualizing the Theoretical Framework

To better understand the logical flow and relationships within the theoretical study of InBr's electronic structure, the following diagrams are provided.

Theoretical_Framework cluster_methodology Computational Methodology cluster_calculation Quantum Chemical Calculation cluster_analysis Data Analysis Method_Selection Method Selection (e.g., MRCI, DFT) SCF Self-Consistent Field (SCF) (Initial guess) Method_Selection->SCF Basis_Set_Selection Basis Set & RECP Selection (e.g., Stuttgart-Dresden) Basis_Set_Selection->SCF SOC_Treatment Spin-Orbit Coupling Treatment CI_Calculation MRCI Calculation (Dynamic Correlation) SOC_Treatment->CI_Calculation CASSCF CASSCF/MCSCF (Static Correlation) SCF->CASSCF CASSCF->CI_Calculation PEC Potential Energy Curves (PECs) CI_Calculation->PEC Wavefunction_Analysis Wavefunction Analysis (Molecular Orbitals) CI_Calculation->Wavefunction_Analysis Spectroscopic_Constants Spectroscopic Constants (Te, Re, ωe, De) PEC->Spectroscopic_Constants

Caption: A flowchart illustrating the typical workflow for the theoretical study of InBr's electronic structure.

The diagram above outlines the major steps in a high-level ab initio calculation of the electronic structure of a diatomic molecule like InBr. The process begins with the crucial selection of the computational method, basis sets, and how to treat spin-orbit coupling. This is followed by the core quantum chemical calculations, which typically involve a self-consistent field step to obtain an initial guess of the molecular orbitals, followed by more sophisticated methods like CASSCF and MRCI to accurately capture electron correlation. The final stage involves the analysis of the computed data to generate potential energy curves, from which spectroscopic constants are derived, and to analyze the nature of the electronic wavefunctions.

Signaling Pathways of Electronic Transitions

The calculated electronic states and their energies allow for the prediction of electronic transitions. The interaction of light with the InBr molecule can cause it to transition from a lower electronic state to a higher one. The nature of these transitions is governed by selection rules, which are modified by the presence of strong spin-orbit coupling. For instance, transitions that would be "spin-forbidden" in lighter molecules (e.g., singlet-triplet transitions) can become allowed in InBr due to the mixing of states with different spin multiplicities by the spin-orbit coupling operator.

Electronic_Transitions Ground_State Ground State (X ¹Σ⁺) Excited_State_A Excited State A (A ³Π₀⁺) Ground_State->Excited_State_A Absorption Excited_State_B Excited State B (B ³Π₁) Ground_State->Excited_State_B Absorption Excited_State_C Excited State C (C ¹Π) Ground_State->Excited_State_C Absorption Excited_State_A->Ground_State Emission (Phosphorescence) Dissociation Dissociation (In + Br) Excited_State_A->Dissociation Excited_State_B->Ground_State Emission (Phosphorescence) Excited_State_B->Dissociation Excited_State_C->Ground_State Emission (Fluorescence) Excited_State_C->Dissociation

Caption: A diagram illustrating the key electronic transitions and potential decay pathways for InBr.

This diagram depicts the excitation of the InBr molecule from its ground electronic state to several low-lying excited states upon absorption of light. Following excitation, the molecule can relax back to the ground state via emission of light (fluorescence or phosphorescence) or, if the excited state is dissociative or predissociative, it can break apart into its constituent atoms. The spin-forbidden nature of the transitions from the triplet states (A and B) to the singlet ground state results in longer lifetimes for these excited states (phosphorescence) compared to the spin-allowed transition from the C state (fluorescence).

Conclusion

The theoretical study of the electronic structure of Indium(I) bromide provides a clear example of the challenges and insights that arise when dealing with molecules containing heavy elements. The necessity of including relativistic effects, particularly spin-orbit coupling, is paramount for a quantitative and even qualitative understanding of its spectroscopic properties. High-level ab initio methods, such as MRCI, combined with appropriate relativistic effective core potentials and basis sets, have proven to be powerful tools for elucidating the complex electronic landscape of InBr. The data and methodologies presented in this guide serve as a valuable resource for researchers in chemistry, physics, and drug development, offering a foundational understanding of the computational approaches required to tackle the electronic structure of heavy-element systems.

Spectroscopic Properties of Indium(I) Bromide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indium(I) bromide (InBr) is a diatomic molecule that has garnered significant interest in various scientific fields, including materials science and lighting applications. A thorough understanding of its spectroscopic properties is crucial for elucidating its electronic structure, chemical bonding, and behavior in different environments. This technical guide provides a comprehensive overview of the electronic, vibrational, and rotational spectroscopy of InBr, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying principles.

Electronic Spectroscopy

The electronic spectrum of Indium(I) bromide is characterized by several band systems in the ultraviolet and visible regions. These transitions occur between different electronic states of the molecule. The most well-studied systems involve transitions from the ground electronic state (X ¹Σ⁺) to the excited states A ³Π₀⁺, B ³Π₁, and C ¹Π.

Key Electronic Transitions:
  • A ³Π₀⁺ – X ¹Σ⁺: This is one of the most prominent band systems observed in both absorption and emission spectra of InBr.

  • B ³Π₁ – X ¹Σ⁺: This system is also frequently observed and has been analyzed in detail to determine spectroscopic constants.

  • C ¹Π – X ¹Σ⁺: This transition lies at a higher energy and has also been a subject of spectroscopic investigations.

Theoretical studies, such as ab initio based relativistic configuration interaction calculations, have been employed to compute the potential energy curves of a large number of electronic states, providing valuable insights into the electronic structure and spectroscopic properties of InBr.

Vibrational and Rotational Spectroscopy

The electronic transitions of InBr exhibit a rich vibrational and rotational fine structure. The analysis of these structures provides precise information about the vibrational and rotational energy levels of the molecule in its different electronic states.

Vibrational Spectroscopy: The vibrational energy levels of a diatomic molecule like InBr can be approximated by the anharmonic oscillator model. The vibrational term values, G(v), are given by:

G(v) = ωₑ(v + 1/2) - ωₑxₑ(v + 1/2)² + ...

where ωₑ is the vibrational constant and ωₑxₑ is the anharmonicity constant. These constants have been determined for the ground and several excited electronic states of InBr through the analysis of its electronic spectra.

Rotational Spectroscopy: The rotational energy levels are described by the rigid rotor model, with corrections for centrifugal distortion. The rotational term values, F(J), are given by:

F(J) = BᵥJ(J + 1) - DᵥJ²(J + 1)² + ...

where Bᵥ is the rotational constant for a given vibrational state and Dᵥ is the centrifugal distortion constant. The rotational constant is related to the internuclear distance (bond length), r, of the molecule. High-resolution spectroscopic techniques have enabled the determination of precise rotational constants and, consequently, the bond lengths for InBr in its various electronic states.

Data Presentation

The following tables summarize the key spectroscopic constants for the primary electronic states of Indium(I) bromide (¹¹⁵In⁷⁹Br and ¹¹⁵In⁸¹Br isotopes).

Table 1: Spectroscopic Constants for the Electronic States of ¹¹⁵In⁸¹Br

StateTₑ (cm⁻¹)ωₑ (cm⁻¹)ωₑxₑ (cm⁻¹)Bₑ (cm⁻¹)αₑ (cm⁻¹)rₑ (Å)
X ¹Σ⁺0221.00.650.05489440.00018622.54318
A ³Π₀⁺26596.0227.41.58---
B ³Π₁27382.2218.01.60---
C ¹Π(34000)-----

Note: Values in parentheses are approximate.

Experimental Protocols

Several experimental techniques are employed to investigate the spectroscopic properties of InBr. The most common methods are absorption spectroscopy, emission spectroscopy, and laser-induced fluorescence (LIF) spectroscopy.

Absorption Spectroscopy

This technique measures the absorption of electromagnetic radiation as a function of wavelength as it passes through a sample of InBr vapor.

Methodology:

  • Sample Preparation: A small amount of solid InBr is placed in a sealed quartz cell. The cell is heated in an oven to generate a sufficient vapor pressure of InBr molecules.

  • Spectrometer Setup: A light source providing a continuous spectrum (e.g., a deuterium (B1214612) lamp for UV or a tungsten-halogen lamp for visible) is used. The light is passed through the heated cell containing the InBr vapor.

  • Data Acquisition: The transmitted light is then passed into a spectrometer (e.g., a grating monochromator) and detected by a suitable detector (e.g., a photomultiplier tube or a CCD).

  • Analysis: The absorption spectrum is recorded by scanning the wavelength of the monochromator. The positions and intensities of the absorption bands are analyzed to determine the electronic, vibrational, and rotational energy levels of the molecule.

Emission Spectroscopy

In this method, InBr molecules are excited to higher energy levels, and the light they emit upon returning to lower levels is analyzed.

Methodology:

  • Excitation: InBr vapor, often mixed with a carrier gas like argon, is excited in a low-pressure discharge. This can be achieved using an RF-discharge or a microwave discharge.

  • Light Collection: The light emitted from the discharge is collected and focused onto the entrance slit of a spectrometer.

  • Spectral Analysis: The dispersed spectrum is recorded and analyzed. The emission spectrum reveals the energy differences between the various electronic, vibrational, and rotational levels.

Laser-Induced Fluorescence (LIF) Spectroscopy

LIF is a highly sensitive and selective technique for studying the rovibronic structure of molecules.

Methodology:

  • Sample Preparation: Similar to absorption spectroscopy, InBr vapor is generated in a heated cell.

  • Excitation: A tunable laser (e.g., a dye laser) is used to excite the InBr molecules to a specific rovibronic level in an excited electronic state.

  • Fluorescence Detection: The subsequent fluorescence emitted as the molecules decay back to lower energy levels is collected at a right angle to the incident laser beam to minimize scattered light.

  • Data Analysis: The fluorescence is passed through a monochromator to disperse the light, and it is detected by a photomultiplier tube. By scanning the laser wavelength while monitoring the total fluorescence, an excitation spectrum is obtained. Alternatively, the laser can be fixed on a specific transition, and the resulting dispersed fluorescence spectrum can be recorded. This provides detailed information about the energy level structure of the molecule.

Visualizations

Energy Level Diagram and Spectroscopic Transitions

The following diagram illustrates the potential energy curves of the key electronic states of InBr and the observed spectroscopic transitions.

G Potential Energy Curves and Transitions for InBr X0 v''=0 A0 v'=0 X0->A0 Absorption (A-X) B0 v'=0 X0->B0 Absorption (B-X) X1 v''=1 X2 v''=2 A0->X0 Fluorescence (A-X) A0->X1 A0->X2 A1 v'=1 B0->X0 Fluorescence (B-X) B0->X1 B0->X2 B1 v'=1

An In-Depth Technical Guide to the Chemical Properties and Reactivity of Indium(I) Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Indium(I) bromide (InBr), a fascinating inorganic compound, has garnered increasing interest in various chemical research and development sectors. Its unique electronic structure and reactivity profile make it a valuable reagent and precursor in both inorganic and organic synthesis. This comprehensive technical guide delves into the core chemical properties and reactivity of Indium(I) bromide, providing detailed information for professionals in research and drug development.

Core Chemical and Physical Properties

Indium(I) bromide is a red crystalline solid at room temperature.[1][2] It possesses a distorted rock salt crystal structure, making it isostructural with β-thallium(I) iodide.[2] Key physical and chemical properties are summarized in the table below for easy reference.

PropertyValue
Chemical Formula InBr
Molar Mass 194.722 g/mol
Appearance Red crystalline solid
Melting Point 285 °C (558 K)
Boiling Point 656 °C (929 K)
Density 4.960 g/cm³
Crystal Structure Distorted rock salt (isostructural with β-TlI)

Thermodynamic Data

Understanding the thermodynamic stability and reactivity of Indium(I) bromide is crucial for its application. The standard enthalpy of formation has been experimentally determined, providing insight into its energetic landscape.

Thermodynamic PropertyValue
Standard Enthalpy of Formation (ΔHf°) -173.6 kJ/mol (-41.5 kcal/mol)[1]
Enthalpy of Vaporization 92 kJ/mol

Synthesis of Indium(I) Bromide

The primary method for synthesizing Indium(I) bromide involves the comproportionation reaction between indium metal and indium(III) bromide at elevated temperatures.[2]

Experimental Protocol: Synthesis via Comproportionation

This protocol describes a general method for the synthesis of Indium(I) bromide.

Materials:

  • Indium metal (powder or shavings)

  • Indium(III) bromide (InBr3)

  • Quartz tube

  • Tube furnace

  • Vacuum line

Procedure:

  • A stoichiometric mixture of indium metal and indium(III) bromide (2 In + 1 InBr3 → 3 InBr) is placed in a quartz tube.

  • The tube is evacuated to a high vacuum and sealed.

  • The sealed tube is placed in a tube furnace and heated to a temperature above the melting point of the reactants and product, typically in the range of 300-400 °C.

  • The reaction mixture is kept at this temperature for several hours to ensure complete reaction.

  • The product, Indium(I) bromide, is then purified by sublimation under vacuum. The crude product is heated, and the purified InBr is collected on a cold finger or in a cooler part of the apparatus.

  • The resulting red crystals of Indium(I) bromide are handled under an inert atmosphere to prevent oxidation and hydrolysis.

Synthesis_of_InBr Reactants Indium Metal (In) + Indium(III) Bromide (InBr₃) ReactionVessel Sealed Quartz Tube under Vacuum Reactants->ReactionVessel Heating Tube Furnace (300-400 °C) ReactionVessel->Heating Comproportionation CrudeProduct Crude InBr Heating->CrudeProduct Purification Vacuum Sublimation CrudeProduct->Purification FinalProduct Purified Indium(I) Bromide (InBr) Purification->FinalProduct Disproportionation_of_InBr InBr 3 InBr (Indium(I) Bromide) Water H₂O Products 2 In (s) (Indium Metal) + InBr₃ (aq) (Indium(III) Bromide) InBr->Products Water->Products Disproportionation Dichloroketone_Coupling cluster_reactants Reactants Dichloroketone α,α-Dichloroketone Intermediate Indium Enolate Intermediate Dichloroketone->Intermediate InBr Indium(I) Bromide InBr->Intermediate Coupling Self-Coupling Intermediate->Coupling Product 1,4-Dione Coupling->Product Oxidative_Addition InBr In(I)Br Product RIn(III)BrX (Alkylindium Dihalide) InBr->Product Oxidative Addition AlkylHalide R-X (Alkyl Halide) AlkylHalide->Product

References

Computational Modeling of Indium(I) Bromide Complexes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indium(I) bromide (InBr) and its complexes are emerging as compounds of significant interest in materials science, organic synthesis, and potentially in medicinal chemistry. The unique electronic structure of the indium(I) cation, with its lone pair of 5s² electrons, imparts distinct reactivity and properties to its complexes. Computational modeling, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the geometric and electronic structures, reaction mechanisms, and spectroscopic properties of these complexes. This guide provides an in-depth overview of the computational modeling of Indium(I) bromide complexes, supplemented with experimental data and protocols to offer a comprehensive resource for researchers in the field. While the primary focus is on Indium(I) bromide, relevant comparative data for Indium(III) bromide complexes are also included to provide a broader context.

Computational Modeling Approaches

Density Functional Theory (DFT) is the most prevalent computational method for studying indium bromide complexes due to its favorable balance of accuracy and computational cost. Various functionals and basis sets have been employed to model the properties of these systems.

A general workflow for the computational modeling of Indium(I) bromide complexes is outlined below. This typically involves geometry optimization to find the minimum energy structure, followed by frequency calculations to confirm the nature of the stationary point and to obtain vibrational spectra. Further single-point energy calculations with higher levels of theory or different basis sets can be performed for more accurate electronic properties.

computational_workflow start Define Molecular System (InBr complex, ligands, solvent) geom_opt Geometry Optimization (e.g., B3LYP/LANL2DZ) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc transition_state Transition State Search (for reaction mechanisms) geom_opt->transition_state verify_min Verify Minimum Energy Structure (No imaginary frequencies) freq_calc->verify_min verify_min->geom_opt Imaginary Frequencies Found spe Single-Point Energy Calculation (Higher level of theory) verify_min->spe Minimum Confirmed irc Intrinsic Reaction Coordinate (IRC) Calculation transition_state->irc analysis Data Analysis and Visualization irc->analysis prop_calc Property Calculations (NMR, UV-Vis, etc.) spe->prop_calc prop_calc->analysis

Caption: A generalized workflow for the computational modeling of Indium(I) bromide complexes.
Commonly Used DFT Functionals and Basis Sets

The choice of functional and basis set is critical for obtaining reliable results. For indium complexes, it is common to use a mixed basis set, where an effective core potential (ECP) is used for the heavy indium atom to account for relativistic effects, and a Pople-style basis set is used for the lighter atoms.

FunctionalBasis Set for IndiumBasis Set for Other AtomsReference
B3LYPLANL2DZ6-31G(d,p)[1][2]
B3LYPLANL2DZ6-31+G**[3]
M06LANL2DZLANL2DZ[4]
PBE0def2-TZVPdef2-TZVPN/A
TPSSdef2-TZVPdef2-TZVPN/A

Experimental Protocols

Synthesis of a Soluble Indium(I) Bromide Complex: [InBr(tmeda)]

The synthesis of the first soluble, metastable indium(I) halide complex, [InBr(tmeda)] (tmeda = N,N,N',N'-tetramethylethylenediamine), has been reported.[5] The general procedure involves the reversible dissolution of solid InBr in a solution of the chelating ligand, TMEDA, in a non-polar solvent like toluene.[5]

General Protocol:

  • In an inert atmosphere glovebox, finely ground Indium(I) bromide is suspended in anhydrous toluene.

  • A stoichiometric amount of N,N,N',N'-tetramethylethylenediamine (tmeda) is added to the suspension.

  • The mixture is stirred at room temperature, leading to the gradual dissolution of the red InBr powder and the formation of a clear solution of [InBr(tmeda)].

  • The complex can be crystallized by cooling the solution or by layering with a less polar solvent like hexane.

  • The resulting crystals are typically metastable and should be stored under an inert atmosphere at low temperatures.

For complete and detailed synthetic and spectroscopic information, researchers are directed to the supplementary information of the original publication.[5]

Characterization Techniques

The characterization of Indium(I) bromide complexes relies on a combination of spectroscopic and crystallographic methods.

  • X-ray Crystallography: Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure of these complexes, providing precise bond lengths and angles.[5][6] Crystallographic data for many indium complexes are available from the Cambridge Crystallographic Data Centre (CCDC).[7][8][9][10][11]

  • NMR Spectroscopy: Both ¹H and ¹³C NMR are used to characterize the organic ligands. ¹¹⁵In NMR can also be employed, although the signals are often very broad due to the quadrupolar nature of the indium nucleus.[3][12][13]

  • Vibrational Spectroscopy: Infrared (IR) and Raman spectroscopy are used to probe the vibrational modes of the complexes, particularly the In-Br and In-ligand stretching frequencies.

  • Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) is a valuable tool for identifying species in solution.[14][15]

Quantitative Data

The following tables summarize key computational and experimental data for selected Indium bromide complexes.

Table 1: Selected Bond Lengths (Å) and Angles (°) for Indium Bromide Complexes

ComplexMethodIn-Br (Å)In-N (Å)∠ N-In-N (°)∠ Br-In-N (°)Reference
[InBr(tmeda)]X-ray2.684(1)2.458(5), 2.463(5)73.1(2)97.8(1), 98.7(1)[5]
[InBr₄]⁻DFT2.51---[14]
[In₂Br₄(tmeda)₂]X-ray2.592(2), 2.601(2)2.37(1), 2.38(1)75.3(4)100.8(3) - 118.8(3)[5]

Table 2: Spectroscopic Data for Indium Bromide Complexes

ComplexTechniqueKey FeatureWavenumber (cm⁻¹)/Chemical Shift (ppm)Reference
[InBr(tmeda)]¹H NMR (C₇D₈)N-CH₃2.01[5]
[InBr(tmeda)]¹H NMR (C₇D₈)N-CH₂-CH₂-N1.83[5]
[In₂Br₄(tmeda)₂]¹H NMR (C₇D₈)N-CH₃1.95[5]
[In₂Br₄(tmeda)₂]¹H NMR (C₇D₈)N-CH₂-CH₂-N1.78[5]

Reaction Mechanisms and Pathways

Indium(I) bromide is a versatile reagent in organic synthesis.[16][17][18] Computational modeling can provide valuable insights into the mechanisms of these reactions. One example is the allylation of epoxides catalyzed by indium.

A proposed reaction pathway involves the formation of an allyl-indium intermediate, which then reacts with the epoxide. DFT calculations have been used to model the different possible reaction paths and to rationalize the observed regioselectivity.[7][19]

reaction_pathway In0 In(0) Nanoparticles Intermediate Allyl-Indium Intermediate In0->Intermediate + Allyl Bromide AllylBr Allyl Bromide Epoxide Styrene (B11656) Oxide Aldehyde Phenylacetaldehyde Epoxide->Aldehyde Ring Opening Product Homoallylic Alcohol Intermediate->Product + Aldehyde

Caption: A simplified reaction pathway for the In(0)-catalyzed allylation of styrene oxide.

Another important chemical pathway for Indium(I) bromide, particularly in donating solvents, is its disproportionation to zerovalent indium and Indium(III) bromide.[20][21] This equilibrium is crucial in understanding the reactivity of InBr in various solvent systems.

Relevance to Drug Development

While the direct application of Indium(I) bromide complexes in drug development is not yet established, the broader field of medicinal inorganic chemistry offers a promising context.[5][15][22] Indium(III) complexes, in particular, have been investigated for their potential as antimicrobial and anticancer agents.[14][22] The interest in non-radioactive indium complexes is growing, as they present an alternative to traditional platinum-based drugs.[5]

The versatility of indium's coordination chemistry allows for the synthesis of a wide array of complexes with diverse ligands, which can be tailored to target specific biological molecules.[22] For instance, Indium(III)-terpyridine complexes have demonstrated significant antifungal and antiproliferative activities against human breast cancer cells.[14] The knowledge gained from the computational and experimental studies of simpler systems like Indium(I) bromide complexes can provide a fundamental understanding of the coordination chemistry of indium, which is essential for the rational design of new metallodrugs.

Computational modeling can play a crucial role in this area by:

  • Predicting the stability of potential drug candidates in biological media.

  • Modeling the interaction of indium complexes with biological targets such as proteins and DNA.

  • Screening virtual libraries of ligands to identify those with the highest binding affinity and desired electronic properties.

Conclusion

The computational modeling of Indium(I) bromide complexes, in conjunction with experimental studies, provides a powerful approach to understanding their fundamental properties and reactivity. DFT calculations offer valuable insights into their electronic structure, bonding, and reaction mechanisms. This technical guide has summarized the current state of knowledge, providing a foundation for further research in this exciting area. The continued exploration of the chemistry of indium complexes, including the less-studied Indium(I) species, holds significant promise for the development of new materials, catalysts, and potentially, novel therapeutic agents.

References

A Comprehensive Technical Guide to the Discovery and History of Indium Monobromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indium monobromide (InBr) is an inorganic compound that has garnered interest in various fields of chemical research, primarily due to its utility in synthetic chemistry and its unique solid-state properties. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and characterization of indium monobromide, tailored for an audience of researchers, scientists, and professionals in drug development who may utilize indium-based reagents in their work.

Historical Perspective

The study of indium halides dates back to the discovery of indium itself in 1863 by German chemists Ferdinand Reich and Hieronymus Theodor Richter through spectroscopic analysis of zinc ores. The element was named for the brilliant indigo (B80030) blue line in its atomic spectrum. Following the isolation of the element, scientific inquiry into its compounds began. While early investigations focused on the more stable indium(III) halides, the synthesis and characterization of the lower-valent indium(I) halides, such as indium monobromide, represented a significant advancement in understanding the chemistry of this Group 13 element.

The definitive synthesis and structural characterization of indium monobromide were reported in the mid-20th century. It was established that InBr is a red crystalline solid with a distorted rock salt structure, isostructural with thallium(I) iodide (TlI). This structural determination was crucial in understanding the bonding and electronic properties of indium in its +1 oxidation state.

Synthesis of Indium Monobromide

Indium monobromide is typically synthesized through the comproportionation of indium metal and indium tribromide. This reaction is carried out at elevated temperatures to ensure the formation of the monovalent species.

Experimental Protocol: Synthesis via Comproportionation

Objective: To synthesize indium monobromide (InBr) from indium metal and indium tribromide (InBr₃).

Materials:

  • Indium metal (In), powder or granules (99.99% purity)

  • Indium(III) bromide (InBr₃), anhydrous (99.9%)

  • Quartz ampoule

  • Schlenk line and vacuum pump

  • Tube furnace

Procedure:

  • In a dry glovebox, a stoichiometric mixture of indium metal and indium tribromide (2:1 molar ratio) is placed into a quartz ampoule.

  • The ampoule is connected to a Schlenk line and evacuated to a high vacuum (<10⁻⁴ torr).

  • The ampoule is sealed under vacuum using a high-temperature torch.

  • The sealed ampoule is placed in a tube furnace and heated to 350-400 °C for 24-48 hours. The furnace should be rocked or rotated if possible to ensure thorough mixing.

  • After the reaction period, the furnace is cooled slowly to room temperature.

  • The resulting product, a red crystalline solid, is collected in an inert atmosphere.

Purification: The product is typically of high purity. If unreacted starting materials are present, sublimation under vacuum can be used for purification, although the vapor pressures of the species must be carefully considered.

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction Process cluster_product Product Indium Metal (In) Indium Metal (In) Combine in Quartz Ampoule Combine in Quartz Ampoule Indium Metal (In)->Combine in Quartz Ampoule Indium Tribromide (InBr3) Indium Tribromide (InBr3) Indium Tribromide (InBr3)->Combine in Quartz Ampoule Evacuate and Seal Evacuate and Seal Combine in Quartz Ampoule->Evacuate and Seal Under Vacuum Heat in Furnace (350-400 °C) Heat in Furnace (350-400 °C) Evacuate and Seal->Heat in Furnace (350-400 °C) 24-48 hours Slow Cooling Slow Cooling Heat in Furnace (350-400 °C)->Slow Cooling Indium Monobromide (InBr) Indium Monobromide (InBr) Slow Cooling->Indium Monobromide (InBr) Characterization_Workflow cluster_characterization Characterization Methods cluster_data Obtained Data Synthesized InBr Synthesized InBr XRD X-ray Diffraction Synthesized InBr->XRD Raman Raman Spectroscopy Synthesized InBr->Raman IR Infrared Spectroscopy Synthesized InBr->IR Structure Crystal Structure Lattice Parameters XRD->Structure VibrationalModes In-Br Stretching Frequencies Raman->VibrationalModes IR->VibrationalModes Confirmation of InBr Phase Confirmation of InBr Phase Structure->Confirmation of InBr Phase Confirmation of In-Br Bond Confirmation of In-Br Bond VibrationalModes->Confirmation of In-Br Bond

An In-Depth Technical Guide to the Physical Properties of Indium(I) Bromide at Different Temperatures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indium(I) bromide (InBr), a red crystalline solid, is a compound of significant interest in various fields, including materials science and organic synthesis.[1] A thorough understanding of its physical properties, particularly their dependence on temperature, is crucial for its application and for the development of new technologies. This technical guide provides a comprehensive overview of the known physical properties of InBr at various temperatures, details the experimental methodologies used for their determination, and outlines the logical workflows for such characterizations.

Core Physical Properties

Physical PropertyValueConditionsCitation(s)
Formula InBr[1][2]
Molar Mass 194.722 g/mol [1]
Appearance Red crystalline solidStandard Temperature and Pressure (STP)[1][2]
Crystal Structure Distorted rock salt (isostructural with β-TlI)Standard Temperature and Pressure (STP)[1]
Density 4.960 g/cm³Standard Temperature and Pressure (STP)[1][2]
Melting Point 285 °C (558 K)[1][2]
Boiling Point 656 °C (929 K)[1][2]
Heat of Formation (ΔHf°) -41.5 ± 2 kcal/mol298 K[3]

Temperature-Dependent Properties

The behavior of materials changes significantly with temperature. For InBr, understanding these changes is key to predicting its stability and reactivity in various applications.

Crystal Structure and Thermal Expansion

ΔL = α * L₀ * ΔT

where:

  • ΔL is the change in length

  • α is the coefficient of linear expansion

  • L₀ is the original length

  • ΔT is the change in temperature

The volumetric thermal expansion is approximately 3α for isotropic materials.[4] Temperature-dependent X-ray diffraction (XRD) is the primary technique used to determine the lattice parameters at different temperatures, from which the CTE can be calculated.[5][6]

It is important to note that phase transitions, which are abrupt changes in the crystal structure, can occur at specific temperatures. These would be observable as discontinuities in the lattice parameters and other physical properties. Techniques like Differential Scanning Calorimetry (DSC) are instrumental in identifying such transitions.[7][8]

Heat Capacity

The heat capacity (Cₚ) of a substance is the amount of heat required to raise its temperature by one degree Celsius. For solids, the heat capacity generally increases with temperature from 0 K and then begins to plateau at higher temperatures, approaching the Dulong-Petit limit.[9]

Specific experimental data for the heat capacity of InBr as a function of temperature is noted to be lacking in some literature.[3] However, it can be measured experimentally using techniques like DSC. The relationship between heat capacity and temperature is crucial for thermodynamic calculations, such as determining the enthalpy and entropy changes over a range of temperatures.

Vapor Pressure

The vapor pressure of InBr increases with temperature, following the Clausius-Clapeyron equation. This property is particularly important for processes involving the sublimation or deposition of InBr. Knudsen Effusion Mass Spectrometry (KEMS) is a powerful technique for measuring the vapor pressure of low-volatility solids like InBr at high temperatures.[10][11][12]

Experimental Protocols

The determination of the physical properties of InBr requires specialized experimental techniques. This section details the methodologies for key measurements.

Synthesis and Single Crystal Growth

High-quality single crystals are often essential for accurate physical property measurements.

Synthesis: Indium(I) bromide is typically synthesized by reacting indium metal with indium(III) bromide (InBr₃) at elevated temperatures.[1]

Crystal Growth (Bridgman-Stockbarger Method): The Bridgman-Stockbarger technique is a common method for growing single crystals from a melt.[13]

  • Encapsulation: A polycrystalline InBr sample is placed in a sealed ampoule, often made of quartz, under vacuum to prevent oxidation.

  • Melting: The ampoule is positioned in a furnace with two temperature zones. The upper zone is maintained above the melting point of InBr (285 °C), while the lower zone is kept below the melting point.

  • Solidification: The ampoule is slowly lowered from the hot zone to the cold zone. Crystal growth initiates at the cooler tip of the ampoule and progresses along the length of the melt as it solidifies. The slow, controlled cooling helps in the formation of a single, continuous crystal lattice.

High-Temperature X-ray Diffraction (HT-XRD)

HT-XRD is used to study the crystal structure of a material as a function of temperature.

  • Sample Preparation: A powdered sample of InBr is placed on a high-temperature sample stage within the XRD chamber. For air-sensitive materials, the chamber can be evacuated or filled with an inert gas.[14][15]

  • Heating: The sample is heated to the desired temperature using a furnace integrated into the XRD system. The temperature is precisely controlled and monitored.

  • Data Collection: An X-ray beam is directed at the sample, and the diffracted X-rays are detected at various angles. The resulting diffraction pattern provides information about the crystal lattice parameters.

  • Temperature Stepping: The process is repeated at different temperatures to obtain a series of diffraction patterns. Analysis of the peak shifts in these patterns allows for the determination of the lattice parameters and the coefficient of thermal expansion as a function of temperature.[5][16]

Thermal Analysis (DSC and TGA)

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to study the thermal behavior of materials.[7][8]

  • Sample Preparation: A small, accurately weighed sample of InBr is placed in a crucible (e.g., aluminum or alumina).

  • Heating Program: The sample and a reference crucible are subjected to a controlled temperature program (e.g., heating at a constant rate).

  • DSC Measurement: The DSC instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature. This allows for the determination of phase transition temperatures (like melting) and the measurement of heat capacity.

  • TGA Measurement: The TGA instrument continuously measures the mass of the sample as a function of temperature. This is useful for studying decomposition and sublimation processes.

Knudsen Effusion Mass Spectrometry (KEMS)

KEMS is a high-temperature technique for determining the vapor pressure and composition of a vapor in equilibrium with a condensed phase.[10][11][12]

  • Sample Loading: A small amount of InBr is placed in a Knudsen cell, which is a small, thermally stable container with a tiny orifice.

  • Heating and Effusion: The cell is heated to a precise temperature in a high-vacuum chamber. The molecules of InBr effuse through the orifice, forming a molecular beam.

  • Mass Spectrometry: The molecular beam is directed into the ion source of a mass spectrometer, where the effusing species are ionized and their mass-to-charge ratio is determined.

  • Data Analysis: The ion intensities are used to calculate the partial pressures of the vapor species, and from this, the total vapor pressure of InBr at that temperature can be determined.

Visualizations

The following diagrams illustrate key concepts and workflows related to the study of InBr's physical properties.

Temperature_Dependent_Phase_Transitions Solid Solid Phase (Distorted Rock Salt) Liquid Liquid Phase Solid->Liquid Melting (285 °C) Gas Gaseous Phase Solid->Gas Sublimation Liquid->Gas Boiling (656 °C)

Caption: Phase transitions of InBr with increasing temperature.

Experimental_Workflow cluster_synthesis Material Preparation cluster_characterization Physical Property Measurement Synthesis Synthesis of Polycrystalline InBr CrystalGrowth Single Crystal Growth (e.g., Bridgman-Stockbarger) Synthesis->CrystalGrowth HT_XRD High-Temperature XRD (Lattice Parameters, CTE) CrystalGrowth->HT_XRD DSC_TGA DSC/TGA (Phase Transitions, Heat Capacity) CrystalGrowth->DSC_TGA KEMS KEMS (Vapor Pressure) CrystalGrowth->KEMS

Caption: Generalized workflow for characterizing InBr physical properties.

References

Unraveling the Electronic States of Indium Monobromide: A Technical Guide to Quantum Chemical Calculations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the quantum chemical calculations of the electronic states of indium monobromide (InBr), a molecule of significant interest in various scientific domains. This document provides a comprehensive overview of the theoretical and experimental methodologies employed to characterize its electronic structure, presenting key quantitative data in a structured format for comparative analysis. Detailed protocols for both computational and experimental approaches are outlined to facilitate reproducibility and further investigation.

Quantitative Data Summary

The spectroscopic constants for the low-lying electronic states of InBr, determined through various theoretical and experimental methods, are summarized below. These parameters are crucial for understanding the molecule's potential energy surfaces and transition properties.

Electronic StateMethodTₑ (cm⁻¹)ωₑ (cm⁻¹)ωₑxₑ (cm⁻¹)Bₑ (cm⁻¹)Rₑ (Å)Reference
X ¹Σ⁺ MRDCI 0222.00.450.07432.543[1]
CCSD-LRT 0222.5--2.543[2]
Experiment (LIF) 0221.20.450.07432.543[2]
a ³Π₀⁺ MRDCI 25021165.00.600.06522.768[1]
Experiment (LIF) 25023.4164.80.59--[2]
A ³Π₁ MRDCI 25695167.00.650.06582.754[1]
Experiment (LIF) 25700.8166.50.62--[2]
b ³Π₂ MRDCI 26893169.00.700.06652.738[1]
C ¹Π MRDCI 37705180.00.750.06892.667[1]
Experiment (LIF) 37705.1179.50.73--[2]

Methodologies and Protocols

Computational Protocol: Multireference Configuration Interaction (MRCI)

The ab initio calculations for the electronic states of InBr are predominantly performed using the Multireference Configuration Interaction (MRCI) method, which is well-suited for systems with significant electron correlation and multiple important electronic configurations.

A typical MRCI workflow involves the following steps:

  • Basis Set Selection: A crucial first step is the choice of an appropriate basis set. For a heavy element like indium, relativistic effects must be considered. Effective Core Potentials (ECPs) are often used for the indium atom to replace the core electrons, reducing computational cost while retaining accuracy. For both indium and bromine, correlation-consistent basis sets, such as the augmented correlation-consistent polarized valence triple-zeta (aug-cc-pVTZ) basis set, are commonly employed.

  • Molecular Orbital Calculation (CASSCF): The initial molecular orbitals are obtained from a Complete Active Space Self-Consistent Field (CASSCF) calculation. The active space is carefully chosen to include the valence orbitals of both indium and bromine that are most important for the chemical bonding and the electronic transitions of interest.

  • MRCI Calculation: Following the CASSCF calculation, a multi-reference configuration interaction calculation is performed. This involves generating single and double excitations from a set of reference configurations selected from the CASSCF wavefunction. This approach provides a highly accurate description of the potential energy curves of the ground and excited electronic states.

  • Inclusion of Relativistic Effects: Due to the presence of the heavy indium atom, scalar relativistic effects and spin-orbit coupling are significant and must be included in the calculations. Spin-orbit coupling is responsible for the splitting of the triplet states (e.g., ³Π into ³Π₀⁺, ³Π₁, and ³Π₂).

  • Spectroscopic Constant Determination: From the calculated potential energy curves, spectroscopic constants such as the electronic term energy (Tₑ), harmonic vibrational frequency (ωₑ), anharmonicity constant (ωₑxₑ), rotational constant (Bₑ), and equilibrium bond length (Rₑ) are determined by fitting the calculated points to a suitable analytical function, such as the Morse potential.

Experimental Protocol: Laser-Induced Fluorescence (LIF) Spectroscopy

Laser-induced fluorescence (LIF) spectroscopy is a sensitive and high-resolution experimental technique used to probe the electronic states of molecules.

A typical LIF experiment for InBr involves the following components and procedures:

  • Sample Preparation: Indium monobromide is a solid at room temperature. To obtain gas-phase InBr molecules, solid InBr is placed in a high-temperature oven and heated to a temperature sufficient to generate a vapor. The vapor is then introduced into a vacuum chamber.

  • Excitation Source: A tunable laser system, such as a dye laser pumped by a Nd:YAG laser, is used as the excitation source. The laser beam is directed into the vacuum chamber to intersect with the InBr vapor.

  • Fluorescence Collection: By scanning the wavelength of the excitation laser, specific rovibronic transitions from the ground electronic state (X ¹Σ⁺) to excited electronic states (e.g., A ³Π₁, C ¹Π) are induced. The excited InBr molecules then relax to lower energy levels by emitting fluorescence. This fluorescence is collected at a right angle to the laser beam to minimize scattered laser light.

  • Detection and Analysis: The collected fluorescence is passed through a monochromator to disperse the light according to its wavelength. A photomultiplier tube (PMT) is used to detect the dispersed fluorescence. The signal from the PMT is then amplified and recorded by a computer.

  • Data Interpretation: The resulting fluorescence spectrum consists of a series of peaks corresponding to transitions from the excited electronic state to various vibrational levels of the ground electronic state. By analyzing the positions and intensities of these peaks, the spectroscopic constants of the involved electronic states can be determined.

Visualizations

Computational Workflow

computational_workflow cluster_setup 1. System Setup cluster_calculation 2. Quantum Chemical Calculation cluster_analysis 3. Analysis basis_set Select Basis Set (e.g., aug-cc-pVTZ) ecp Define Effective Core Potential (for Indium) casscf CASSCF Calculation (Determine Molecular Orbitals) ecp->casscf mrci MRCI Calculation (Include Electron Correlation) casscf->mrci soc Include Spin-Orbit Coupling mrci->soc pec Generate Potential Energy Curves soc->pec spectro Determine Spectroscopic Constants pec->spectro electronic_transitions cluster_states Electronic States of InBr X X ¹Σ⁺ (Ground State) A A ³Π₁ X->A Absorption (LIF) C C ¹Π X->C Absorption (LIF) A->X Fluorescence C->X Fluorescence

References

An In-depth Technical Guide to the Vibrational and Rotational Spectroscopy of Indium(I) Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the vibrational and rotational spectroscopy of Indium(I) bromide (InBr), a molecule of interest in various research fields, including materials science and lighting technology.[1][2] This document synthesizes key spectroscopic data, details common experimental protocols, and presents visual representations of the underlying principles and workflows.

Introduction to the Spectroscopy of Indium(I) Bromide

Indium(I) bromide is a diatomic molecule whose spectroscopic properties provide fundamental insights into its electronic structure, bonding, and potential energy surfaces.[3][4] The study of its vibrational and rotational energy levels through various spectroscopic techniques is crucial for understanding its behavior in different environments, such as high-temperature plasmas relevant to lighting applications.[1][2][5]

The interaction of InBr with electromagnetic radiation induces transitions between its quantized rotational and vibrational energy levels.[6][7][8] These transitions, primarily observed in the infrared and microwave regions of the spectrum, form the basis of vibrational and rotational spectroscopy, respectively.[9][10][11] High-resolution techniques also allow for the study of rovibrational transitions, where both vibrational and rotational quantum numbers change simultaneously.[9]

Quantitative Spectroscopic Data

The following tables summarize the key vibrational and rotational spectroscopic constants for the most abundant isotopologues of Indium(I) bromide, ¹¹⁵In⁷⁹Br and ¹¹⁵In⁸¹Br, primarily for the ground electronic state (X¹Σ⁺) and the excited A³Π₀ and B³Π₁ states.[12][13] These constants are essential for predicting and interpreting the rovibrational spectra of InBr.

Table 1: Vibrational Constants of InBr (in cm⁻¹) [12]

StateIsotopologueωeωexe
X¹Σ⁺ ¹¹⁵In⁷⁹Br221.070.51
¹¹⁵In⁸¹Br220.150.50
A³Π₀ ¹¹⁵In⁷⁹Br198.50.85
¹¹⁵In⁸¹Br197.60.84
B³Π₁ ¹¹⁵In⁷⁹Br204.90.90
¹¹⁵In⁸¹Br204.00.89

Table 2: Rotational and Other Spectroscopic Constants of InBr

Constant¹¹⁵In⁷⁹Br¹¹⁵In⁸¹BrUnitReference
Be (X¹Σ⁺) 0.057860.05739cm⁻¹[14]
αe (X¹Σ⁺) 0.000240.00024cm⁻¹[14]
re (X¹Σ⁺) 2.54322.5432Å[3]
De (X¹Σ⁺) 3.543.54eV[4]
Te (A³Π₀) 27258.927258.9cm⁻¹[12]
Te (B³Π₁) 28099.528099.5cm⁻¹[12]

Note: ωe represents the harmonic vibrational frequency, ωexe is the anharmonicity constant, Be is the rotational constant for the equilibrium internuclear distance, αe is the vibration-rotation interaction constant, re is the equilibrium internuclear distance, De is the dissociation energy, and Te is the electronic term energy.[6][15][16]

Experimental Protocols

The acquisition of high-quality vibrational and rotational spectra of InBr requires specialized experimental setups. Below are detailed methodologies for key techniques used in the study of this molecule.

Fourier-Transform Microwave (FTMW) Spectroscopy

FTMW spectroscopy is a high-resolution technique ideal for determining precise rotational constants and nuclear quadrupole coupling constants.[14][17]

Methodology:

  • Sample Generation: Indium(I) bromide is produced in the gas phase by reacting laser-ablated indium metal with a precursor gas containing bromine. A pulsed Nd:YAG laser is focused on a rotating indium rod to vaporize the metal. The resulting indium vapor reacts with a dilute mixture of a bromine-containing precursor (e.g., Br₂) entrained in an inert carrier gas like neon or argon.[14][17]

  • Supersonic Expansion: The gas mixture is expanded supersonically into a high-vacuum chamber through a pulsed nozzle. This process cools the InBr molecules to very low rotational temperatures (around 1 K), simplifying the resulting spectrum by populating only the lowest rotational levels.[17]

  • Microwave Excitation: The cooled molecules are subjected to a short, high-power microwave pulse inside a Fabry-Pérot cavity. The frequency of the microwave radiation is scanned to excite rotational transitions.

  • Detection: After the excitation pulse, the coherently rotating molecules emit a faint microwave signal (free induction decay), which is detected by a sensitive receiver.

  • Data Analysis: The time-domain signal is converted to the frequency domain via a Fourier transform, yielding a high-resolution rotational spectrum. The measured transition frequencies are then fitted to a Hamiltonian to extract precise rotational and hyperfine constants.[14]

Laser-Induced Fluorescence (LIF) Spectroscopy

LIF is a highly sensitive technique used to probe the electronic and vibrational structure of molecules.[1][18][19][20]

Methodology:

  • Sample Preparation: A sample of InBr is placed in a quartz tube and heated in an oven to generate a sufficient vapor pressure.[1] The temperature is carefully controlled to maintain a stable concentration of InBr molecules in the gas phase.

  • Excitation: A tunable laser system, such as a pulsed dye laser pumped by an Nd:YAG laser, is used to excite the InBr molecules from the ground electronic state (X¹Σ⁺) to an excited electronic state (e.g., A³Π₀ or B³Π₁).[1][21] The laser wavelength is scanned across the absorption bands of interest.

  • Fluorescence Collection: The excited molecules subsequently relax to lower energy levels by emitting fluorescence. This emitted light is collected at a right angle to the incident laser beam using a series of lenses.

  • Spectral Analysis: The collected fluorescence is passed through a monochromator or a set of optical filters to select specific emission wavelengths and is detected by a photomultiplier tube (PMT).

  • Data Interpretation: By scanning the excitation laser wavelength and detecting the total fluorescence intensity, an excitation spectrum is obtained. Alternatively, by fixing the excitation wavelength and scanning the monochromator, a dispersed fluorescence spectrum is recorded. Analysis of these spectra provides information on vibrational and rotational constants of the involved electronic states.[1]

Emission Spectroscopy

Emission spectroscopy is used to study the light emitted from InBr molecules in an excited state, often within a plasma.[5][13]

Methodology:

  • Excitation Source: An InBr sample, often mixed with a buffer gas like argon, is introduced into a discharge source. A common method is to use a microwave resonant cavity to excite the gas mixture and create a plasma.[5][12]

  • Light Emission: In the plasma, InBr molecules are excited to higher electronic states through collisions with electrons and other species. As they relax to lower energy states, they emit a characteristic spectrum.

  • Spectral Recording: The emitted light is collected and focused onto the entrance slit of a high-resolution spectrometer, such as a Fourier-transform spectrometer.[12][13]

  • Data Analysis: The recorded emission spectrum reveals transitions from various excited vibrational and rotational levels. Analysis of the band positions and intensities allows for the determination of spectroscopic constants for the involved electronic states.[12]

Visualizing Spectroscopic Principles and Workflows

The following diagrams, created using the DOT language, illustrate key concepts and processes in the spectroscopic analysis of Indium(I) bromide.

experimental_workflow cluster_prep Sample Preparation cluster_spectroscopy Spectroscopic Measurement cluster_analysis Data Analysis prep InBr Sample vaporize Vaporization (Heating/Laser Ablation) prep->vaporize excitation Excitation (Microwave/Laser) vaporize->excitation detection Signal Detection (FT/PMT/Spectrometer) excitation->detection spectrum Raw Spectrum detection->spectrum fitting Spectral Fitting & Assignment spectrum->fitting constants Spectroscopic Constants fitting->constants

General workflow for spectroscopic analysis of InBr.

energy_levels g0 J''=0 e1 J'=1 g0->e1 R(0) g1 J''=1 e0 J'=0 g1->e0 P(1) e2 J'=2 g1->e2 R(1) g2 J''=2 g2->e1 P(2) e3 J'=3 g2->e3 R(2) g3 J''=3 g3->e2 P(3)

Rovibrational transitions in a diatomic molecule like InBr.

Conclusion

The vibrational and rotational spectroscopy of Indium(I) bromide provides a wealth of information about its fundamental molecular properties. The data and experimental protocols outlined in this guide serve as a valuable resource for researchers in various scientific disciplines. High-resolution spectroscopic techniques continue to refine our understanding of this and other diatomic molecules, paving the way for advancements in both fundamental science and technological applications.

References

A Technical Guide to Solid-State NMR Studies of Indium(I) Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of solid-state Nuclear Magnetic Resonance (NMR) spectroscopy for the characterization of Indium(I) bromide (InBr). Given the absence of published experimental solid-state NMR data for InBr, this document serves as a detailed roadmap, outlining the theoretical background, anticipated challenges, and recommended experimental protocols based on studies of analogous materials.

Introduction to Solid-State NMR of Indium(I) Bromide

Indium(I) bromide is a red crystalline solid with a distorted rock salt structure.[1] The characterization of its local atomic environment is crucial for understanding its physical and chemical properties. Solid-state NMR is a powerful, non-destructive technique that provides detailed insights into the local structure, bonding, and dynamics in solid materials.

Both indium and bromine possess NMR-active quadrupolar nuclei (¹¹⁵In, ⁷⁹Br, and ⁸¹Br), which makes solid-state NMR a particularly sensitive probe of the local electric field gradient (EFG) at the nuclear sites. The EFG is highly sensitive to the symmetry of the local electronic environment, making solid-state NMR an ideal tool to investigate the subtle structural distortions in InBr.

The primary NMR-active isotopes in InBr are:

  • ¹¹⁵In: A spin I = 9/2 nucleus with a natural abundance of 95.7%. Its high natural abundance and moderate gyromagnetic ratio make it a good candidate for NMR studies. However, its large quadrupole moment can lead to very broad spectral lines.

  • ⁷⁹Br and ⁸¹Br: Both are spin I = 3/2 nuclei with natural abundances of 50.7% and 49.3%, respectively. ⁸¹Br generally has a smaller quadrupole moment, which can result in narrower lines compared to ⁷⁹Br, making it the preferred nucleus for some experiments.[2]

Challenges in Solid-State NMR of Indium(I) Bromide

The primary challenge in the solid-state NMR of InBr arises from the quadrupolar nature of both the indium and bromine nuclei.[2][3] Nuclei with a spin greater than 1/2 possess a non-spherical charge distribution, resulting in a nuclear electric quadrupole moment. This moment interacts with the local EFG, leading to significant line broadening that can obscure chemical shift information.

Key challenges include:

  • Large Quadrupolar Interactions: The interaction between the nuclear quadrupole moment and the EFG can be very large, leading to spectral broadening that can exceed several megahertz.

  • Low Symmetry Environment: The distorted rock salt structure of InBr suggests a low-symmetry environment around both the indium and bromine atoms, which will result in a large EFG and consequently, significant quadrupolar broadening.

  • Anisotropic Interactions: In a solid sample, the orientation-dependent chemical shift anisotropy (CSA) and quadrupolar interactions lead to broad powder patterns, further complicating spectral interpretation.

To overcome these challenges, specialized solid-state NMR techniques are required, such as the use of high magnetic fields, magic-angle spinning (MAS), and specialized pulse sequences designed for quadrupolar nuclei.

Proposed Experimental Protocols

Due to the lack of specific experimental data for InBr, the following protocols are proposed based on best practices for solid-state NMR of quadrupolar nuclei in inorganic systems.

Sample Preparation

A pure, crystalline powder of Indium(I) bromide is required for the experiments. The synthesis can be achieved by heating indium metal with InBr₃.[1] The sample should be packed into a suitable MAS rotor (e.g., 1.3 mm to 4 mm diameter, depending on the desired spinning speed). Due to the potential sensitivity of InBr to moisture, it is advisable to pack the rotor in a dry, inert atmosphere (e.g., a glovebox).

¹¹⁵In Solid-State NMR

Spectrometer Conditions:

  • Magnetic Field: A high magnetic field (e.g., 11.7 T or higher) is crucial to increase the Larmor frequency and reduce the second-order quadrupolar broadening, leading to better spectral resolution.

  • Probe: A widebore, variable-temperature MAS probe.

  • Reference: A solution of In(NO₃)₃ in dilute nitric acid can be used as an external reference.

Proposed Pulse Sequence: Quadrupolar Carr-Purcell-Meiboom-Gill (QCPMG) The QCPMG pulse sequence is effective for acquiring spectra of broad quadrupolar patterns by summing the signal from multiple echoes, which significantly improves the signal-to-noise ratio.

Acquisition Parameters:

  • Pulse Sequence: Stepped-frequency QCPMG

  • Recycle Delay: Should be optimized based on the ¹¹⁵In spin-lattice relaxation time (T₁).

  • Spinning Speed: Moderate to fast MAS (e.g., 10-20 kHz) can help to average the CSA and dipolar interactions. However, for very large quadrupolar interactions, static experiments may be necessary.

  • Spectral Width: A large spectral width (e.g., 1-2 MHz) will likely be required to capture the full powder pattern.

⁷⁹/⁸¹Br Solid-State NMR

Spectrometer Conditions:

  • Magnetic Field: Similar to ¹¹⁵In, a high magnetic field is advantageous.

  • Probe: A MAS probe tuned to the ⁷⁹Br or ⁸¹Br frequency.

  • Reference: A solution of KBr in D₂O can be used as an external reference.

Proposed Pulse Sequence: Solomon Echo or QCPMG For broad lines, a Solomon echo or QCPMG sequence is recommended to ensure efficient signal acquisition across the wide powder pattern.

Acquisition Parameters:

  • Pulse Sequence: Stepped-frequency Solomon echo or QCPMG

  • Recycle Delay: To be determined by measuring the T₁ of the bromine nuclei.

  • Spinning Speed: Similar to the ¹¹⁵In experiments, moderate MAS can be beneficial.

  • Spectral Width: A large spectral width will be necessary.

Data Presentation: Comparative NMR Parameters

The following tables summarize typical solid-state NMR parameters for ¹¹⁵In and ⁷⁹/⁸¹Br in various inorganic compounds. These values provide a reference range for the expected parameters in InBr.

Table 1: ¹¹⁵In Solid-State NMR Parameters for Selected Indium Compounds

CompoundIsotropic Chemical Shift (δiso) / ppmQuadrupolar Coupling Constant (CQ) / MHzAsymmetry Parameter (ηQ)Reference
In(acac)₃-106.0 ± 2.00.40 ± 0.05[4]
In(tropolonato)₃-134.0 ± 2.00.15 ± 0.05[4]
InI₃(OP(p-Anis)₃)₂-200.0 ± 4.00.10 ± 0.05[4]
InCl₃(TMP)-115.0 ± 2.00.95 ± 0.05[4]
In₂O₃ (Site 1)-183 ± 20.05 ± 0.05[4]
In₂O₃ (Site 2)-126 ± 20.86 ± 0.05[4]

Table 2: ⁷⁹/⁸¹Br Solid-State NMR Parameters for Selected Bromide Compounds

CompoundNucleusIsotropic Chemical Shift (δiso) / ppmQuadrupolar Coupling Constant (CQ) / MHzAsymmetry Parameter (ηQ)Reference
CaBr₂⁷⁹Br255 ± 1575.1 ± 0.50.03 ± 0.02[4]
SrBr₂⁷⁹Br215 ± 1545.6 ± 0.50.00 ± 0.02[4]
BaBr₂⁷⁹Br160 ± 1528.1 ± 0.50.00 ± 0.02[4]
MgBr₂·6H₂O (Site 1)⁸¹Br10 ± 1018.0 ± 0.50.45 ± 0.05[4]
MgBr₂·6H₂O (Site 2)⁸¹Br40 ± 1017.5 ± 0.50.55 ± 0.05[4]

Visualization of Experimental Workflow

The following diagram illustrates the proposed workflow for the solid-state NMR characterization of Indium(I) bromide.

experimental_workflow cluster_preparation Sample Preparation cluster_nmr Solid-State NMR Spectroscopy cluster_analysis Data Analysis synthesis Synthesis of InBr packing Rotor Packing in Inert Atmosphere synthesis->packing in115_nmr 115In NMR Acquisition (QCPMG, High Field) packing->in115_nmr br_nmr 79/81Br NMR Acquisition (Solomon Echo/QCPMG, High Field) packing->br_nmr processing Spectral Processing in115_nmr->processing br_nmr->processing simulation Lineshape Simulation processing->simulation extraction Extraction of NMR Parameters (δiso, CQ, ηQ) simulation->extraction interpretation Structural Interpretation extraction->interpretation

Caption: Proposed experimental workflow for solid-state NMR studies of InBr.

Conclusion

While direct experimental solid-state NMR data for Indium(I) bromide is not yet available in the literature, this guide provides a robust framework for researchers to approach such studies. The quadrupolar nature of both ¹¹⁵In and ⁷⁹/⁸¹Br presents significant experimental challenges, but with the use of high magnetic fields and specialized pulse sequences like QCPMG, valuable information on the local structure and bonding in InBr can be obtained. The comparative data presented here will serve as a useful benchmark for the interpretation of future experimental results. The proposed workflow offers a systematic approach to the solid-state NMR characterization of this interesting material.

References

An In-Depth Technical Guide to X-ray Absorption Spectroscopy of Indium(I) Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the application of X-ray Absorption Spectroscopy (XAS) for the characterization of solid Indium(I) bromide (InBr). While direct experimental XAS data for InBr is not extensively published, this document outlines the theoretical basis, a detailed prospective experimental protocol, and the expected data analysis workflow, drawing upon established methodologies for related indium and bromide compounds. This serves as a foundational resource for researchers planning to investigate the local electronic and geometric structure of InBr using XAS.

Introduction to XAS of Indium(I) Bromide

Indium(I) bromide (InBr) is a red crystalline solid with a distorted rock salt structure.[1] Its properties are of interest in various fields, including materials science and as a reagent in organic chemistry.[1] Understanding the local atomic environment and oxidation state of both the indium and bromine atoms is crucial for elucidating structure-property relationships.

X-ray Absorption Spectroscopy (XAS) is an element-specific technique ideal for this purpose. It can probe the local structure around a selected atomic species, providing information on coordination geometry, oxidation state, and interatomic distances, even in crystalline or amorphous materials.[2][3] The XAS spectrum is typically divided into two regions:

  • X-ray Absorption Near Edge Structure (XANES): This region, within ~50 eV of the absorption edge, is sensitive to the oxidation state and coordination geometry (e.g., tetrahedral, octahedral) of the absorbing atom.[4][5][6]

  • Extended X-ray Absorption Fine Structure (EXAFS): This region, extending up to ~1000 eV above the edge, contains information about the coordination number, distances, and species of the neighboring atoms.[7]

By tuning the X-ray energy to the absorption edges of both indium and bromine, a complete picture of the local structure in InBr can be constructed.

  • Indium K-edge: Occurs at approximately 27,940 eV.[8]

  • Bromine K-edge: Occurs at approximately 13,474 eV.[9][10]

Predicted Structural Parameters from Crystallography

While experimental EXAFS data provides precise local structural parameters, the known crystal structure of InBr offers a baseline for comparison. InBr is isostructural with β-TlI and possesses a distorted rock salt (NaCl) structure.[1] This allows for the prediction of the local coordination environment around both indium and bromine, which would be the target of an EXAFS analysis.

ParameterAbsorbing Atom: Indium (In)Absorbing Atom: Bromine (Br)Data Source
Oxidation State +1-1[11]
Primary Scatterer Bromine (Br)Indium (In)[1]
Coordination Number (N) 66[1]
Interatomic Distance (R) Not specified in resultsNot specified in results
Debye-Waller Factor (σ²) To be determined by EXAFSTo be determined by EXAFS

Note: Specific In-Br interatomic distances from diffraction studies would be required for a complete reference dataset.

Experimental Protocol for XAS of InBr

The following section details a robust, albeit prospective, methodology for conducting XAS measurements on solid InBr powder at both the In and Br K-edges. This protocol is synthesized from standard practices for solid-state XAS measurements on related compounds.[12]

3.1 Sample Preparation

  • Source Material: Obtain high-purity, solid InBr. Given its instability in water, all handling should be performed under anhydrous conditions.[1]

  • Grinding: Gently grind the crystalline InBr into a fine, homogeneous powder using an agate mortar and pestle inside an inert atmosphere glovebox (e.g., argon-filled) to prevent oxidation or hydrolysis.

  • Dilution & Pelletizing: To ensure an optimal absorption edge step (Δμx ≈ 1), the InBr powder should be mixed with an inert, low-Z matrix like boron nitride (BN) or cellulose. The precise ratio must be calculated based on the absorption cross-sections but is typically a few weight percent of the sample. Press the mixture into a self-supporting pellet of uniform thickness (e.g., 1 mm) using a hydraulic press.

  • Sealing: Mount the pellet into a sample holder and seal it with X-ray transparent tape (e.g., Kapton or Mylar) to maintain an inert environment during measurement.

3.2 Data Acquisition

XAS data should be collected at a synchrotron radiation facility on a beamline equipped for hard X-ray spectroscopy.

  • Beamline Setup:

    • Monochromator: A double-crystal monochromator, such as Si(111) or Si(311), should be used to select and scan the incident X-ray energy.[8] The Si(311) crystal is often used for higher energy resolution.

    • Harmonic Rejection: Use detuning of the second monochromator crystal or a harmonic rejection mirror to minimize higher-order harmonics in the incident beam.

  • Measurement Mode:

    • Transmission Mode: For these concentrated solid samples, transmission mode is ideal. This involves placing one ion chamber (I₀) before the sample to measure incident intensity and a second (I₁) after the sample for transmitted intensity. A third chamber (I₂) can be used with a reference foil (e.g., In metal foil for the In K-edge, or a stable bromide salt for the Br K-edge) for simultaneous energy calibration.

  • Energy Scan Parameters:

    • The energy range should be scanned across both the XANES and EXAFS regions for the In K-edge and Br K-edge in separate experiments. A typical scanning protocol is detailed below.

RegionEnergy Range Relative to Edge (E₀)Step Size (eV)Dwell Time (s/point)Rationale
Pre-edge -200 eV to -20 eV5.00.5 - 1.0Background subtraction and normalization.
XANES -20 eV to +50 eV0.2 - 0.51.0 - 2.0High resolution needed to resolve edge features.
EXAFS +50 eV to +800-1000 eV (or k=12-14 Å⁻¹)k-space steps2.0 - 4.0Capture fine structure oscillations. Longer dwell time improves signal-to-noise.
  • Multiple Scans: Collect at least three consecutive scans for each sample to ensure data reproducibility and to average the spectra to improve the signal-to-noise ratio.

Data Analysis Workflow

The analysis of the collected XAS data follows a standard procedure to extract quantitative structural information.

4.1 XANES Analysis

  • Energy Calibration: Calibrate the energy scale for each scan using the simultaneously measured reference foil.

  • Pre-edge Subtraction & Normalization: Subtract the pre-edge background, approximated by a linear or Victoreen function, and normalize the spectra to the edge jump.[8] This allows for direct comparison between different spectra.

  • Feature Analysis: Analyze the position and shape of the absorption edge and any pre-edge or white-line features. The edge position is sensitive to the oxidation state of indium (which should be +1).[13] The shape of the XANES region acts as a fingerprint for the local coordination geometry.[4]

4.2 EXAFS Analysis

  • Background Subtraction: Isolate the EXAFS oscillations (χ(E)) by subtracting a smooth, multi-region cubic spline function that models the absorption of an isolated atom.[8]

  • Conversion to k-space: Convert the energy scale (E) to photoelectron wavevector (k) space.

  • Fourier Transform: Apply a Fourier transform to the k³-weighted EXAFS signal (k³χ(k)) to generate a pseudo-radial distribution function (RDF). This provides a visual representation of the atomic shells surrounding the absorbing atom.

  • Shell Fitting: Isolate the contribution from the first coordination shell (In-Br) in the RDF and perform a non-linear least-squares fit using the EXAFS equation. This fit yields quantitative values for the coordination number (N), interatomic distance (R), and the Debye-Waller factor (σ²), which describes the static and thermal disorder.

Visualizing the Workflow and Concepts

Diagrams created using Graphviz help to visualize the logical flow of the experimental and data analysis processes.

XAS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (Synchrotron) cluster_analysis Data Analysis cluster_results Results p1 Grind InBr Powder (Inert Atmosphere) p2 Mix with BN p1->p2 p3 Press into Pellet p2->p3 p4 Seal in Holder p3->p4 a1 Mount Sample in Beamline p4->a1 Transfer a2 Set Monochromator (In or Br K-edge) a1->a2 a3 Measure I₀, I₁, I₂ (Transmission Mode) a2->a3 a4 Scan Energy Range a3->a4 d1 Calibrate & Average Scans a4->d1 Raw Data d2 Normalize & Extract χ(k) d1->d2 d3 Fourier Transform (k³χ(k) -> RDF) d2->d3 r1 Oxidation State & Geometry (from XANES) d2->r1 d4 Fit EXAFS Data (First Shell) d3->d4 r2 Coordination Number (N) Bond Distance (R) Disorder (σ²) (from EXAFS) d4->r2

Caption: Experimental and data analysis workflow for XAS of InBr.

EXAFS_Concept Absorber Absorbing Atom (e.g., In) Photoelectron Photoelectron Wave (Outgoing) Absorber->Photoelectron X-ray Photon In Neighbor Neighboring Atom (e.g., Br) Photoelectron->Neighbor Propagates ScatteredWave Scattered Wave Neighbor->ScatteredWave Scatters ScatteredWave->Absorber Interferes

Caption: The physical origin of the EXAFS signal.

Conclusion

This technical guide provides a comprehensive framework for researchers aiming to characterize Indium(I) bromide using X-ray Absorption Spectroscopy. By following the detailed protocols for sample preparation, data acquisition, and analysis, it is possible to obtain precise information on the local atomic and electronic structure of InBr. The combination of XANES and EXAFS analysis at both the Indium and Bromine K-edges will yield a definitive understanding of the coordination environment, oxidation states, and interatomic distances within this material, providing critical data for materials science and chemical applications.

References

An In-Depth Technical Guide to the Thermodynamic Properties of Indium(I) Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of Indium(I) bromide (InBr). The information is curated for professionals in research and development who require accurate and detailed data on this compound. This document presents quantitative data in structured tables, details experimental methodologies for key thermodynamic measurements, and includes visualizations of phase transitions and related processes to facilitate a deeper understanding.

Core Thermodynamic Properties of Indium(I) Bromide

Indium(I) bromide is a red crystalline solid with a distorted rock salt structure.[1] It is a compound of significant interest in various chemical applications, including its use in sulfur lamps and as a promoter in organic synthesis.[1] A thorough understanding of its thermodynamic properties is crucial for its application and for the development of new synthetic methodologies.

Physical and Molar Properties

Basic physical and molar properties of Indium(I) bromide are summarized in the table below.

PropertyValueReference
Molar Mass194.72 g/mol [1]
Density4.96 g/cm³[1]
Melting Point285 °C (558 K)[1]
Boiling Point656 °C (929 K)[1]
Phase-Related Thermodynamic Data

The thermodynamic properties of Indium(I) bromide in its solid and gaseous states, as well as the thermodynamics of its phase transitions, are presented in the following tables.

Table 1: Thermodynamic Properties of Solid and Gaseous InBr

PhaseStandard Enthalpy of Formation (ΔfH°) (kJ/mol)Standard Gibbs Free Energy of Formation (ΔfG°) (kJ/mol)Standard Entropy (S°) (J/mol·K)Heat Capacity (cp) (J/mol·K)
Solid-175.3-165.7113-
Gas-56.9-94.3259.536.7

Data sourced from The Periodensystem online.

Table 2: Thermodynamics of Phase Transitions for InBr

TransitionEnthalpy (ΔH) (kJ/mol)Entropy (ΔS) (J/mol·K)
Melting1526.87
Vaporization9299.02

Data sourced from The Periodensystem online.

Experimental Protocols for Thermodynamic Characterization

The determination of the thermodynamic properties of Indium(I) bromide involves specialized high-temperature experimental techniques. The following sections describe the methodologies cited in the literature for these measurements.

Synthesis of High-Purity Indium(I) Bromide

A common method for the preparation of high-purity Indium(I) bromide involves the reaction of indium metal with indium(III) bromide (InBr₃) vapor.[1] Another approach is the direct reaction of high-purity indium metal and bromine.[2] The synthesized InBr is a bright orange crystalline material.[2]

Determination of Vapor Pressure and Vapor Composition

Knudsen Effusion Mass Spectrometry (KEMS)

This technique is employed to study the composition of the vapor above solid InBr and to determine the partial pressures of the gaseous species.[3]

  • Principle: A small amount of the sample is placed in a Knudsen cell, which is a small, heated container with a tiny orifice. The cell is heated in a high vacuum, causing the sample to vaporize. The effusing vapor forms a molecular beam that is then analyzed by a mass spectrometer.

  • Procedure Outline:

    • The InBr sample is loaded into the Knudsen cell.

    • The cell is placed in the KEMS apparatus and heated to the desired temperature under high vacuum.

    • The vapor effusing from the orifice is ionized by an electron beam.

    • The resulting ions are separated by their mass-to-charge ratio in the mass spectrometer and detected.

    • The ion intensities are measured as a function of temperature.

  • Data Analysis: The partial pressures of the different vapor species (e.g., InBr monomer and In₂Br₂ dimer) are determined from the measured ion intensities and the known instrumental sensitivity factors. The enthalpies of sublimation and dissociation can then be calculated from the temperature dependence of the partial pressures using the Clausius-Clapeyron or van't Hoff equation.

Quasistatic Method

This method is used to measure the total vapor pressure of liquid InBr over a range of temperatures.[3]

  • Principle: The pressure of the vapor in equilibrium with the liquid sample is measured directly using a manometer at a constant temperature.

  • Procedure Outline:

    • A sample of InBr is placed in a heated, sealed container connected to a pressure-measuring device.

    • The sample is heated to a specific temperature and allowed to reach equilibrium.

    • The vapor pressure is recorded.

    • This process is repeated at various temperatures.

  • Data Analysis: The enthalpy of vaporization is determined from the slope of a plot of the natural logarithm of the vapor pressure versus the inverse of the absolute temperature.

Modified Entrainment Method

This technique is used to study the transport of gaseous InBr in a carrier gas and to determine the temperature dependence of the vapor pressures of the monomer and dimer species.[2]

  • Principle: An inert carrier gas is passed over a heated sample of liquid InBr, becoming saturated with the vapor. The amount of transported InBr is then determined, allowing for the calculation of its partial pressure.

  • Procedure Outline:

    • A stream of argon carrier gas is passed through a heated tube containing the liquid InBr sample.

    • The flow rate of the carrier gas is carefully controlled.

    • The transported InBr is collected in a condenser.

    • The amount of collected InBr is determined analytically.

  • Data Analysis: By combining the results with total vapor pressure data from other methods, the temperature-dependent vapor pressures of the monomer (InBr) and dimer (In₂Br₂) can be determined.

Determination of Enthalpies of Fusion and Melting Temperatures

Differential Thermal Analysis (DTA)

DTA is used to determine the melting temperature and the enthalpy of fusion of InBr.[3]

  • Principle: The temperature difference between the sample and a thermally inert reference material is measured as both are subjected to the same controlled temperature program. A phase transition in the sample results in a temperature difference between the sample and the reference, which is detected as a peak in the DTA curve.

  • Procedure Outline:

    • A small, weighed amount of InBr is placed in a sample crucible, and an inert reference material is placed in an identical crucible.

    • The sample and reference are heated at a constant rate.

    • The temperature difference between the sample and reference is recorded as a function of the sample temperature.

  • Data Analysis: The onset temperature of the endothermic peak corresponds to the melting point. The area of the peak is proportional to the enthalpy of fusion, which can be calculated by calibrating the instrument with a standard of known melting point and enthalpy of fusion.

Visualizing Thermodynamic Relationships

The following diagrams illustrate the key thermodynamic processes and relationships for Indium(I) bromide.

Thermodynamic_Phases_of_InBr Solid InBr (solid) Liquid InBr (liquid) Solid->Liquid Melting ΔH_fus > 0 Gas InBr (gas) Solid->Gas Sublimation ΔH_sub > 0 Liquid->Solid Freezing ΔH_fus < 0 Liquid->Gas Vaporization ΔH_vap > 0 Gas->Solid Deposition ΔH_sub < 0 Gas->Liquid Condensation ΔH_vap < 0

Caption: Phase transitions of Indium(I) bromide.

Experimental_Workflow_Thermodynamics cluster_synthesis Sample Preparation cluster_vapor_pressure Vapor Phase Characterization cluster_phase_transition Condensed Phase Characterization cluster_data Derived Thermodynamic Properties Synthesis Synthesis of High-Purity InBr KEMS Knudsen Effusion Mass Spectrometry Synthesis->KEMS Quasistatic Quasistatic Method Synthesis->Quasistatic Entrainment Modified Entrainment Method Synthesis->Entrainment DTA Differential Thermal Analysis Synthesis->DTA VaporComposition Vapor Composition (Monomer, Dimer) KEMS->VaporComposition EnthalpySublimation ΔH_sublimation KEMS->EnthalpySublimation EnthalpyVaporization ΔH_vaporization Quasistatic->EnthalpyVaporization Entrainment->VaporComposition MeltingPoint Melting Point DTA->MeltingPoint EnthalpyFusion ΔH_fusion DTA->EnthalpyFusion

Caption: Experimental workflow for InBr thermodynamic analysis.

References

Probing the Frontiers: A Technical Guide to Investigating the High-Pressure Phase Transitions of Indium(I) Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the methodologies and potential structural behaviors of Indium(I) bromide (InBr) under high-pressure conditions. While direct experimental data on the pressure-induced phase transitions of InBr is not extensively available in current literature, this document outlines the expected structural transformations based on analogous compounds and details the sophisticated experimental and computational protocols required for such an investigation.

Introduction to Indium(I) Bromide at Ambient Conditions

Indium(I) bromide is a red crystalline solid at standard temperature and pressure. It possesses an orthorhombic crystal structure belonging to the Cmcm space group[1]. This structure is isostructural with β-Thallium(I) iodide (β-TlI) and can be described as a distorted rock salt lattice. A deeper understanding of its behavior under extreme pressures is crucial for the development of new materials with novel electronic and optical properties.

Hypothetical High-Pressure Phase Transitions of InBr

Based on the behavior of similar metal halide compounds under pressure, a sequence of phase transitions can be postulated for InBr. Typically, increasing pressure induces transitions to more densely packed crystal structures to minimize volume. A plausible pathway for InBr is from its initial orthorhombic phase to a more symmetric cubic phase, such as the rock salt (B1 type, Fm-3m) or cesium chloride (B2 type, Pm-3m) structure.

The following diagram illustrates a hypothetical pressure-induced phase transition pathway for Indium(I) Bromide.

InBr_Phase_Transitions ambient Orthorhombic (Cmcm) Ambient Pressure intermediate Intermediate Phase(s) (e.g., Tetragonal) ambient->intermediate  > P1 high_pressure Cubic (e.g., Fm-3m or Pm-3m) High Pressure intermediate->high_pressure  > P2

A hypothetical pressure-induced phase transition pathway for InBr.

Experimental Protocols for High-Pressure Studies

The investigation of phase transitions under pressure requires specialized equipment and techniques capable of generating and probing materials under extreme conditions.

High-Pressure Generation: The Diamond Anvil Cell

A Diamond Anvil Cell (DAC) is the primary apparatus used to generate ultra-high pressures on a small sample. The sample is placed in a gasket, a small metal foil with a hole, between the culets (tips) of two brilliant-cut diamonds. A pressure-transmitting medium, such as a noble gas (e.g., helium or argon) or silicone oil, is loaded with the sample to ensure hydrostatic or quasi-hydrostatic conditions. The pressure is increased by mechanically forcing the diamonds together.

In-Situ Structural Analysis: High-Pressure X-ray Diffraction (HP-XRD)

Synchrotron-based X-ray diffraction is the definitive technique for determining crystal structures under pressure.

Methodology:

  • Sample Loading: A single crystal or polycrystalline powder of InBr is loaded into the gasket of a DAC along with a pressure calibrant (e.g., a ruby sphere).

  • Pressure Application: The DAC is placed in a press to apply force, and the pressure is measured using the ruby fluorescence method. The shift in the fluorescence wavelength of the ruby is directly correlated to the applied pressure.

  • Data Collection: The DAC is mounted on a goniometer at a synchrotron beamline. A high-brilliance, high-energy monochromatic X-ray beam is focused on the sample.

  • Diffraction Pattern Recording: As the X-rays pass through the sample, they are diffracted by the crystal lattice. The diffraction pattern is recorded on an area detector (e.g., a CCD or image plate).

  • Data Analysis: The collected diffraction images are integrated to produce a 2D diffraction pattern (intensity vs. scattering angle, 2θ). The positions and intensities of the diffraction peaks are used to determine the crystal system, space group, and lattice parameters of the material at that specific pressure. By repeating this process at various pressures, the pressure-induced phase transitions can be identified and the equation of state for each phase can be determined.

Vibrational Spectroscopy: High-Pressure Raman Spectroscopy

Raman spectroscopy is a powerful, non-destructive technique that probes the vibrational modes of a material, which are highly sensitive to changes in crystal structure and bonding.

Methodology:

  • Sample Preparation: The InBr sample is loaded into a DAC, similar to the HP-XRD setup.

  • Laser Excitation: A monochromatic laser is focused onto the sample through one of the diamond anvils.

  • Signal Collection: The scattered light is collected in a backscattering geometry and passed through a spectrometer.

  • Spectral Analysis: The Raman spectrum consists of peaks shifted from the excitation frequency. The positions, intensities, and widths of these Raman bands correspond to specific phonon modes in the crystal. The appearance of new peaks, disappearance of existing peaks, or abrupt changes in the slope of the frequency vs. pressure plots are indicative of a phase transition.

The following diagram illustrates a generalized experimental workflow for investigating high-pressure phase transitions.

HP_Experimental_Workflow cluster_prep Sample Preparation cluster_exp High-Pressure Experiment cluster_analysis Data Analysis load_dac Load InBr & Ruby in DAC add_ptm Add Pressure Transmitting Medium load_dac->add_ptm apply_pressure Apply Pressure add_ptm->apply_pressure measure_pressure Measure Pressure (Ruby Fluorescence) apply_pressure->measure_pressure collect_data Collect XRD / Raman Data measure_pressure->collect_data collect_data->apply_pressure Increase Pressure analyze_spectra Analyze Diffraction/Raman Spectra collect_data->analyze_spectra identify_phase Identify Crystal Phase analyze_spectra->identify_phase determine_eos Determine Equation of State identify_phase->determine_eos

References

The Coordination Chemistry of Indium(I) with Bromide Ligands: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the coordination chemistry of Indium(I) with bromide ligands. It is intended for researchers, scientists, and professionals in drug development and materials science. The document details the synthesis, structural characterization, spectroscopic properties, and reactivity of Indium(I)-bromide compounds. Key aspects, including the inherent instability and disproportionation of the In(I) oxidation state, are discussed in depth. This guide summarizes quantitative data in structured tables, provides detailed experimental protocols for key synthetic procedures, and utilizes graphical diagrams to illustrate reaction pathways and structural relationships.

Introduction

The chemistry of indium is dominated by the +3 oxidation state, which is its most stable form. However, the monovalent state, Indium(I), exhibits a rich and distinct coordination chemistry, though it is often marked by instability.[1] Indium(I) compounds are prone to disproportionation, particularly in aqueous or donating solvents, yielding Indium(0) metal and Indium(III) species.[1][2] This reactivity makes In(I) complexes valuable reagents in organic synthesis.

Among the indium monohalides, Indium(I) bromide (InBr) is a significant compound that serves as both a precursor for more complex coordination compounds and a reagent in its own right. It is a red crystalline solid with a distorted rock salt structure.[3] The coordination chemistry of In(I) with bromide ligands is primarily explored in the solid state and in non-aqueous media due to its rapid decomposition in water.[3][4] This guide will explore the fundamental aspects of In(I)-bromide coordination, from the simple binary halide to its role in mixed-valence compounds and synthetic applications.

Synthesis of Indium(I)-Bromide Compounds

The synthesis of Indium(I) bromide and its derivatives relies on controlling the oxidation state of indium, typically through comproportionation or high-temperature reactions.

  • Direct Comproportionation: The most common method for preparing pure, anhydrous Indium(I) bromide involves the reaction of indium metal with indium(III) bromide (InBr₃) at elevated temperatures.[3][4] This reaction drives the equilibrium towards the In(I) state.

  • Aqueous Precipitation: InBr can be produced as a red precipitate when indium dibromide is dissolved in water. However, this product is transient and decomposes rapidly.[3] Crystalline InBr can also be formed from aqueous media at ambient temperatures under specific conditions.

  • Formation of Coordination Complexes: Attempts to form stable In(I)-bromide coordination complexes with neutral ligands are often challenging. The choice of ligand and counter-ion is critical, as "non-innocent" ligands can promote disproportionation pathways, leading to the formation of elemental indium and In(III) species.[5] For instance, while InI can form stable dinuclear indium diyls with certain carbene analogues, InBr was found to be unreactive in the same system.[1]

Structural and Physical Properties

The coordination environment of Indium(I) in bromide-containing compounds has been primarily elucidated through single-crystal X-ray diffraction.

Indium(I) Bromide (InBr)

Solid InBr is a red crystalline compound that is isostructural with β-TlI, adopting a distorted rock salt crystal structure.[3] It is stable at room temperature and pressure but is sensitive to moisture.[4]

PropertyValueSource
Chemical Formula InBr[3][4][6][7]
Molar Mass 194.722 g/mol [3][6]
Appearance Red crystalline solid[3][4][7]
Density 4.960 g/cm³[3][7]
Melting Point 285 °C (558 K)[3][4][7]
Boiling Point 656 °C (929 K)[3][4][7]
Crystal Structure Distorted Rock Salt[3]

Table 1: Physical and Structural Properties of Indium(I) Bromide.

Mixed-Valence Indium Bromides

Indium can form mixed-valence compounds where it coexists in both the +1 and +3 oxidation states. An important example is In₇Br₉, which is formulated as (In⁺)₆In³⁺(Br⁻)₉.[8]

  • In(III) Coordination: In this structure, the trivalent indium ion is octahedrally coordinated by six bromide ions, with an In³⁺-Br⁻ bond length of 268 pm.[8]

  • In(I) Coordination: The univalent indium ions are located in a slightly distorted bisdisphenoid environment, coordinated by eight bromide ions. The In⁺-Br⁻ bond lengths are significantly longer and more varied, ranging from 307 pm to 377 pm.[8] The shortest In⁺-In⁺ contact is 399.6 pm, which indicates no direct metal-metal bonding.[8]

CompoundCationCoordination GeometryIn-Br Bond Lengths (pm)
In₇Br₉In³⁺Octahedral268
In₇Br₉In⁺Distorted Bisdisphenoid306.9 - 376.7

Table 2: Crystallographic Data for Indium in the Mixed-Valence Compound In₇Br₉.[8]

G Logical Diagram of In₇Br₉ Structure cluster_InIII In(III) Environment cluster_InI In(I) Environment In3 In³⁺ Br1 Br⁻ In3->Br1 268 pm Br2 Br⁻ In3->Br2 268 pm Br3 Br⁻ In3->Br3 268 pm Br4 Br⁻ In3->Br4 268 pm Br5 Br⁻ In3->Br5 268 pm Br6 Br⁻ In3->Br6 268 pm In1 In⁺ Br7 Br⁻ In1->Br7 307-377 pm Br8 Br⁻ In1->Br8 307-377 pm Br9 Br⁻ In1->Br9 307-377 pm Br10 Br⁻ In1->Br10 307-377 pm Br11 Br⁻ In1->Br11 307-377 pm Br12 Br⁻ In1->Br12 307-377 pm Br13 Br⁻ In1->Br13 307-377 pm Br14 Br⁻ In1->Br14 307-377 pm compound In₇Br₉ Crystal Lattice ((In⁺)₆In³⁺(Br⁻)₉) compound->In3 compound->In1

Caption: Coordination environments in the In₇Br₉ crystal lattice.

Spectroscopic Characterization

Spectroscopic techniques provide insight into the electronic structure and bonding of In(I)-bromide species.

  • X-ray Photoelectron Spectroscopy (XPS): XPS studies have been conducted on binary indium halides, including InBr. These measurements of electron binding energies for metal and halogen levels are internally consistent, showing that In 3d₅/₂ binding energies increase with the electronegativity of the surrounding ligands.[9] However, due to significant lattice effects, it is difficult to interpret the indium energy levels solely in terms of oxidation state or coordination number.[9]

  • Laser-Induced Fluorescence (LIF): The radiative properties of InBr have been investigated using LIF for potential applications in lighting.[10] These studies have focused on the electronic A-state and have yielded data on vibrational constants, rotational constants, and Franck-Condon factors for various vibrational transitions.[10]

TechniqueObservationKey Findings
XPS In 3d₅/₂ binding energiesEnergy levels increase with ligand electronegativity, but interpretation is complicated by lattice effects.[9]
LIF Electronic A-state transitionsDetermination of rotational and vibrational constants for lighting applications.[10]

Table 3: Summary of Spectroscopic Studies on Indium(I) Bromide.

Reactivity and Solution Chemistry

The chemistry of In(I) bromide is largely defined by its reactivity, particularly its tendency to undergo disproportionation and oxidative addition.

Disproportionation

In the presence of water or donating solvents, In(I) bromide is unstable and disproportionates into elemental indium (In⁰) and Indium(III) bromide (InBr₃).[1][2][3] This is a key characteristic of In(I) chemistry. The equilibrium can be represented as:

3 InBr(s) ⇌ 2 In(s) + InBr₃(aq)

This equilibrium is influenced by the solvent, with donating solvents promoting the reaction.[1][2] The disproportionation is a redox reaction where In(I) is simultaneously reduced to In(0) and oxidized to In(III).[11]

G Disproportionation Pathway of In(I) Bromide cluster_info Process Conditions In1 3 In⁺(Br⁻) In0 2 In⁰ (Elemental Indium) In1->In0 Reduction (Gain of 1e⁻ per In) In3 In³⁺(Br⁻)₃ (Indium(III) Bromide) In1->In3 Oxidation (Loss of 2e⁻) info Occurs in water or donating solvents

Caption: Disproportionation of In(I) bromide into In(0) and In(III).

Oxidative Addition and Use in Organic Synthesis

Indium(I) bromide is a versatile reagent in organic chemistry, primarily through oxidative addition reactions.

  • Reaction with Alkyl Halides: InBr undergoes oxidative addition with alkyl halides (R-X) to give alkyl indium dihalides (RInBrX).[3] This reaction is fundamental to the formation of organoindium reagents.

  • Formation of Organoindium Reagents: A highly effective system for generating organoindium reagents utilizes a combination of InBr and lithium bromide (LiBr).[2] This system reacts with primary, secondary, and tertiary alkyl bromides and chlorides. The process is thought to proceed via disproportionation of InBr to highly reactive In(0), which then inserts into the carbon-halide bond.[2] The resulting organoindium compounds (RInBr₂) are tolerant to air and moisture and can be used in cross-coupling reactions.[1][2]

  • Insertion into Metal-Metal and Metal-Halogen Bonds: InBr can insert into metal-metal bonds, such as in NiBr complexes to form Ni-In bonds, and into metal-carbonyl complexes.[3][12]

G Workflow for Organoindium Reagent Synthesis start Start Materials alkyl_halide Alkyl Halide (R-Br) start->alkyl_halide inbr_libr InBr / LiBr System start->inbr_libr process1 Reaction in Donating Solvent (e.g., DMF, 80°C) alkyl_halide->process1 inbr_libr->process1 intermediate In-situ formation of reactive In(0) via disproportionation process1->intermediate process2 Oxidative Addition intermediate->process2 product Organoindium Reagent (RInBr₂) process2->product application Use in Cross-Coupling Reactions product->application

Caption: Synthesis of organoindium reagents using the InBr/LiBr system.

Experimental Protocols

The following sections provide generalized protocols for the synthesis of key Indium(I)-bromide compounds based on methodologies described in the literature.

Protocol: Synthesis of Anhydrous Indium(I) Bromide (InBr)

This protocol is based on the standard high-temperature comproportionation method.[3][4]

Materials:

  • Indium metal (In), high purity

  • Indium(III) bromide (InBr₃), anhydrous

  • Quartz tube, sealable under vacuum

  • Tube furnace

  • Inert atmosphere glovebox

Procedure:

  • Inside an inert atmosphere glovebox, weigh stoichiometric amounts of indium metal and anhydrous InBr₃ according to the reaction: 2 In + InBr₃ → 3 InBr.

  • Place the reactants into a clean, dry quartz tube.

  • Evacuate the quartz tube to high vacuum (<10⁻⁴ torr) and seal it using a torch.

  • Place the sealed tube into a tube furnace.

  • Slowly heat the furnace to a temperature above the melting point of InBr (e.g., 300-350 °C).

  • Maintain this temperature for several hours (e.g., 24-48 hours) to ensure the reaction goes to completion.

  • Allow the furnace to cool slowly to room temperature to facilitate the crystallization of InBr.

  • Transfer the sealed tube back into the glovebox before breaking it open to recover the red crystalline product.

  • Store the resulting InBr under an inert atmosphere.

Protocol: Synthesis of an Organoindium Reagent (RInBr₂) via the InBr/LiBr System

This protocol is adapted from the procedure for preparing alkyl indium reagents for cross-coupling reactions.[2]

Materials:

  • Indium(I) bromide (InBr)

  • Lithium bromide (LiBr), anhydrous

  • Alkyl bromide (R-Br, e.g., Ethyl 4-bromobutyrate)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Schlenk flask and line

  • Magnetic stirrer and heating mantle

Procedure:

  • Set up a Schlenk flask equipped with a magnetic stir bar under an inert atmosphere (e.g., Argon or Nitrogen).

  • To the flask, add Indium(I) bromide (1.5 equivalents relative to the alkyl bromide) and anhydrous Lithium bromide (1.5 equivalents).

  • Add anhydrous DMF to create a solution with a concentration of approximately 1.0 M with respect to the alkyl bromide.

  • Begin stirring the mixture and add the alkyl bromide (1.0 equivalent) to the flask via syringe.

  • Heat the reaction mixture to 80 °C using a heating mantle.

  • Maintain the temperature and stirring for approximately 3 hours, monitoring the reaction by a suitable method (e.g., GC-MS or TLC) if desired.

  • After completion, cool the reaction mixture to room temperature. The resulting solution contains the organoindium reagent (RInBr₂) and can be used directly in subsequent synthetic steps, such as metallaphotoredox cross-coupling.[2]

Conclusion

The coordination chemistry of Indium(I) with bromide ligands is characterized by the simple, yet reactive, binary compound InBr and more complex mixed-valence structures. While the isolation of stable In(I)-bromide coordination complexes with neutral ligands remains a challenge due to the ion's propensity for disproportionation, this very reactivity has been harnessed to make InBr a valuable reagent. Its role in the synthesis of organoindium compounds via oxidative addition highlights its utility in modern organic chemistry. Future research may focus on the design of sophisticated ligand systems capable of stabilizing the In(I) center, thereby expanding the accessible coordination chemistry and potential applications of this unique oxidation state.

References

Methodological & Application

Application Notes and Protocols: Indium(I) Bromide Mediated Barbier-Type Allylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of Indium(I) bromide (InBr) in Barbier-type allylation reactions. This methodology offers a reliable and often environmentally benign route for the formation of carbon-carbon bonds, yielding homoallylic alcohols which are valuable intermediates in organic synthesis and drug development.

Introduction

The Barbier-type reaction is a single-pot organometallic reaction where an alkyl halide, a carbonyl compound, and a metal are reacted together to form an alcohol. Indium-mediated allylations have gained significant attention due to their high functional group tolerance, ability to be performed in aqueous media, and high chemo-, regio-, diastereo-, and enantioselectivity.[1] Indium(I) bromide serves as a convenient precursor for the active indium species in these transformations. While many procedures utilize indium powder (In(0)), the use of InBr can offer advantages in terms of reactivity and handling. The in-situ generation of the organoindium reagent from InBr avoids the separate preparation of a sensitive organometallic compound, which is a key feature of the Barbier reaction.[1]

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for indium-mediated Barbier-type allylation reactions of various carbonyl compounds with allyl bromide. While specific data for InBr is limited in the literature, the data for indium-mediated reactions provides a strong indication of the expected outcomes.

EntryCarbonyl CompoundAllyl HalideIndium SpeciesSolventTime (h)Yield (%)Reference
1BenzaldehydeAllyl bromideInPEG400/H₂O1295[2]
24-ChlorobenzaldehydeAllyl bromideInPEG400/H₂O1296[2]
34-MethoxybenzaldehydeAllyl bromideInPEG400/H₂O1294[2]
4CinnamaldehydeAllyl bromideInPEG400/H₂O1292[2]
5CyclohexanecarboxaldehydeAllyl bromideInPEG400/H₂O1288[2]
6AcetophenoneAllyl bromideInPEG400/H₂O2485[2]
7CyclohexanoneAllyl bromideInPEG400/H₂O2482[2]
8BenzaldehydeAllyl bromideIn (cat.), Mn, TMSClTHF395[3]
94-NitrobenzaldehydeAllyl bromideIn (cat.), Mn, TMSClTHF392[3]
102-NaphthaldehydeAllyl bromideIn (cat.), Mn, TMSClTHF394[3]

Experimental Protocols

General Protocol for Indium(I) Bromide Mediated Barbier-Type Allylation of an Aldehyde

This protocol describes a general procedure for the allylation of an aldehyde with allyl bromide using Indium(I) bromide.

Materials:

  • Indium(I) bromide (InBr)

  • Aldehyde

  • Allyl bromide

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Ethyl acetate (B1210297) (EtOAc)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Separatory funnel

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add Indium(I) bromide (1.5 mmol).

  • Solvent Addition: Add the anhydrous solvent (5-10 mL) to the flask.

  • Reagent Addition: Add the aldehyde (1.0 mmol) to the suspension, followed by the dropwise addition of allyl bromide (1.2 mmol).

  • Reaction: Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to overnight depending on the substrate.

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) to afford the desired homoallylic alcohol.

Note: For reactions in aqueous media, water can be used as the solvent or co-solvent. In such cases, the workup procedure may need to be adjusted. The reactivity can be influenced by additives such as tetra-n-butylammonium iodide (TBAI).[4]

Reaction Mechanism and Workflow

The Barbier-type allylation reaction mediated by indium proceeds through the in-situ formation of an organoindium intermediate. This intermediate then adds to the carbonyl group of the aldehyde or ketone.

Reaction_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_workup Workup & Purification cluster_product Product InBr Indium(I) Bromide (InBr) ReactionVessel One-Pot Reaction (Anhydrous Solvent, RT) InBr->ReactionVessel Aldehyde Aldehyde/Ketone Aldehyde->ReactionVessel AllylBromide Allyl Bromide AllylBromide->ReactionVessel Quenching Quenching (aq. NH4Cl) ReactionVessel->Quenching Reaction Completion Extraction Extraction (EtOAc) Quenching->Extraction Purification Purification (Column Chromatography) Extraction->Purification Product Homoallylic Alcohol Purification->Product

Caption: General workflow of the InBr mediated Barbier-type allylation.

The proposed mechanism involves the oxidative addition of indium to the allyl bromide, forming an allylindium species. This organometallic reagent then attacks the electrophilic carbonyl carbon.

Reaction_Mechanism Reactants InBr + Allyl-Br Organoindium [Allyl-InBr₂] / [Allyl₂InBr] (Organoindium Intermediate) Reactants->Organoindium Oxidative Addition TransitionState Six-membered Ring Transition State Organoindium->TransitionState Carbonyl R-CHO (Aldehyde) Carbonyl->TransitionState Intermediate Indium Alkoxide TransitionState->Intermediate Nucleophilic Addition Product Homoallylic Alcohol Intermediate->Product Hydrolysis Hydrolysis (Workup) Intermediate->Hydrolysis Hydrolysis->Product

Caption: Proposed mechanism for the InBr mediated Barbier-type allylation.

Safety Precautions

  • Indium(I) bromide and allyl bromide should be handled in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Anhydrous solvents are flammable and should be handled with care, away from ignition sources.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The Indium(I) bromide mediated Barbier-type allylation reaction is a versatile and efficient method for the synthesis of homoallylic alcohols. Its operational simplicity, mild reaction conditions, and tolerance to a variety of functional groups make it a valuable tool in modern organic synthesis. The ability to perform this reaction in environmentally friendly solvents further enhances its appeal in the context of green chemistry.

References

Application Note: Synthesis of III-V Semiconductors using Indium(I) Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indium(I) bromide (InBr) is an increasingly important precursor in the colloidal synthesis of III-V semiconductor nanocrystals, such as Indium Arsenide (InAs) and Indium Phosphide (InP). These materials are of significant interest for applications in optoelectronics, biological imaging, and sensing due to their tunable near-infrared (NIR) and short-wave infrared (SWIR) optical properties.[1] The use of low-valent indium halides like InBr offers a compelling alternative to traditional synthesis routes that often rely on hazardous and pyrophoric precursors.[1][2] In this method, In(I) serves as both the indium source and a reducing agent for the Group V precursor, simplifying the reaction chemistry.[1][3] This application note provides a detailed protocol for the synthesis of InAs quantum dots using Indium(I) bromide, adapted from established procedures using Indium(I) chloride.

Signaling Pathways and Logical Relationships

The synthesis of III-V semiconductor nanocrystals from Indium(I) bromide involves a redox reaction where In(I) is oxidized to In(III) while the Group V precursor is reduced. This process is followed by nucleation and growth of the nanocrystals.

Synthesis_Pathway Conceptual Pathway for InAs Synthesis using InBr cluster_precursors Precursors cluster_reaction Reaction cluster_product Product InBr Indium(I) Bromide (InBr) Redox Redox Reaction (Hot Injection) InBr->Redox As_precursor Tris(amino)arsine Precursor As_precursor->Redox Nucleation InAs Nucleation Redox->Nucleation Formation of In-As species Growth Nanocrystal Growth Nucleation->Growth Monomer Addition InAs_QDs InAs Quantum Dots Growth->InAs_QDs

Caption: Conceptual pathway for InAs synthesis.

Experimental Protocols

This protocol is adapted from the synthesis of InAs quantum dots using In(I)Cl for use with In(I)Br.

Materials
Equipment
  • Three-neck flask

  • Heating mantle with temperature controller

  • Schlenk line for inert atmosphere (N2 or Ar)

  • Syringes and needles

  • Centrifuge

Experimental Workflow

Experimental_Workflow Experimental Workflow for InAs Quantum Dot Synthesis start Start setup Setup Reaction Flask with InBr and Oleylamine start->setup degas Degas Mixture under Vacuum setup->degas heat Heat to Reaction Temperature under N2 degas->heat inject Hot Injection of Arsenic Precursor heat->inject prepare_As Prepare Arsenic Precursor in Oleylamine prepare_As->inject growth Nanocrystal Growth (monitor via absorption spectra) inject->growth cool Cool Reaction to Room Temperature growth->cool purify Purify Quantum Dots (precipitation and centrifugation) cool->purify characterize Characterize Quantum Dots (UV-Vis, PL, TEM) purify->characterize end End characterize->end

Caption: Workflow for InAs quantum dot synthesis.

Protocol Steps
  • Preparation of Indium Precursor Solution: In a three-neck flask, combine Indium(I) bromide and oleylamine.

  • Degassing: Heat the mixture under vacuum to remove water and oxygen.

  • Heating: Switch to an inert atmosphere (N2 or Ar) and heat the flask to the desired reaction temperature (see Table 1).

  • Preparation of Arsenic Precursor Solution: In a separate vial under an inert atmosphere, dissolve tris(diethylamino)arsine in oleylamine.

  • Hot Injection: Swiftly inject the arsenic precursor solution into the hot indium precursor solution.

  • Growth: Allow the quantum dots to grow at the reaction temperature. The growth can be monitored by taking small aliquots and measuring their UV-Vis absorption spectra.

  • Cooling and Purification: After the desired size is reached, cool the reaction to room temperature. Add toluene to the solution, followed by acetonitrile to precipitate the quantum dots. Centrifuge the mixture and discard the supernatant.

  • Storage: Redisperse the purified quantum dots in a nonpolar solvent like toluene for storage.

Data Presentation

The size and optical properties of the synthesized InAs quantum dots are highly dependent on the reaction temperature.

Table 1: Reaction Temperature vs. InAs Quantum Dot Properties

Reaction Temperature (°C)First Excitonic Absorption Peak (nm)
100~700
120~850
150~1100
180~1400

Data adapted from syntheses using In(I)Cl, expected to be similar for In(I)Br.[1]

Table 2: Precursor Amounts for a Typical Synthesis

ReagentAmountMolar Equivalent
Indium(I) bromide(calculate based on desired scale)1
Tris(diethylamino)arsine(calculate based on desired scale)0.33
Oleylamine(solvent)-

Conclusion

The use of Indium(I) bromide presents a promising and scalable method for the synthesis of high-quality III-V semiconductor quantum dots. This approach avoids many of the hazardous reagents used in traditional methods, making it a "greener" alternative. The ability to tune the optical properties of the resulting nanocrystals by simply adjusting the reaction temperature offers significant flexibility for various applications. While the protocol provided here is an adaptation from In(I)Cl-based syntheses, the underlying chemical principles are expected to be highly similar. Further optimization of reaction parameters for In(I)Br is encouraged to fully explore its potential in the synthesis of III-V semiconductors.

References

Catalytic Applications of Indium(I) Bromide in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Indium(I) bromide (InBr) has emerged as a potent and versatile catalyst in organic synthesis, offering unique reactivity for the formation of carbon-carbon bonds. Its applications range from the synthesis of organoindium reagents for cross-coupling reactions to the promotion of reductive couplings and stereoselective cyclopropanations. This document provides detailed application notes and experimental protocols for key catalytic uses of InBr.

Synthesis of Organoindium Reagents for Dual Photoredox/Nickel Cross-Coupling Reactions

Indium(I) bromide, in combination with lithium bromide, serves as an efficient system for the preparation of primary, secondary, and even tertiary alkyl indium reagents from the corresponding alkyl bromides and chlorides.[1][2] These organoindium reagents are valuable precursors for subsequent C(sp²)–C(sp³) cross-coupling reactions under dual photoredox/nickel catalysis.[2] This method is notable for its tolerance to air and moisture, as well as a wide range of functional groups.[2]

The reaction is believed to proceed through the disproportionation of InBr in donating solvents to active In(0) and In(III) species.[1][3] The use of InBr provides excellent stoichiometry for the conversion of alkyl halides to dialkylindium bromide (RInBr₂), minimizing the formation of other organoindium species.[1]

Quantitative Data: Synthesis of Alkyl Indium Reagents and Cross-Coupling
EntryAlkyl HalideAryl BromideProductYield (%)Ref
1Ethyl 4-bromobutyrate4-BromoacetophenoneEthyl 4-(4-acetylphenyl)butanoate92[1]
21-Bromoadamantane4-Bromoacetophenone1-(4-Acetylphenyl)adamantane85[1]
3Cyclohexyl bromide4-Bromo-N,N-dimethylaniline4-Cyclohexyl-N,N-dimethylaniline88[1]
4Benzyl bromide1-Bromo-4-nitrobenzene1-(4-Nitrobenzyl)benzene75[1]
51-Bromo-3-chloropropane4-Bromoacetophenone1-(4-Acetylphenyl)-3-chloropropane63[1]
Experimental Protocol: Two-Step Synthesis of Alkyl-Aryl Cross-Coupling Products

Step 1: Synthesis of the Organoindium Reagent

  • To a screw-capped vial equipped with a magnetic stir bar, add indium(I) bromide (1.5 mmol) and lithium bromide (1.5 mmol).

  • Evacuate and backfill the vial with argon three times.

  • Add dry N,N-dimethylformamide (DMF, 1.0 M solution of the alkyl halide).

  • Add the alkyl halide (1.0 mmol).

  • Stir the reaction mixture at 80 °C for 3 hours.

  • After cooling to room temperature, the resulting solution of the organoindium reagent is used directly in the next step.

Step 2: Dual Photoredox/Nickel Cross-Coupling

  • To the solution of the organoindium reagent from Step 1, add the aryl bromide (0.5 mmol), NiCl₂·diglyme (0.025 mmol), 4,4'-di-tert-butyl-2,2'-bipyridine (B1334720) (dtbbpy) (0.03 mmol), and the photocatalyst (e.g., 4CzIPN, 0.005 mmol).

  • Add 1,2-dimethoxyethane (B42094) (DME) as a co-solvent.

  • Irradiate the reaction mixture with a blue LED lamp at room temperature for 16-24 hours.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate (B1210297) (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired cross-coupling product.

Reaction Workflow

G cluster_0 Step 1: Organoindium Reagent Synthesis cluster_1 Step 2: Dual Photoredox/Nickel Cross-Coupling AlkylHalide Alkyl Halide (R-X) Organoindium Organoindium Reagent (RInBr₂) AlkylHalide->Organoindium DMF, 80 °C, 3h InBr_LiBr InBr / LiBr InBr_LiBr->Organoindium CouplingProduct Cross-Coupling Product (R-Ar) Organoindium->CouplingProduct ArylBromide Aryl Bromide (Ar-Br) ArylBromide->CouplingProduct Catalysts NiCl₂·diglyme / dtbbpy Photocatalyst Catalysts->CouplingProduct Blue LED, RT

Caption: Workflow for the two-step synthesis of alkyl-aryl cross-coupling products.

Reductive Coupling of α,α-Dichloroketones

Indium(I) bromide promotes the reductive coupling of α,α-dichloroketones to synthesize 1-aryl-butane-1,4-diones.[4] This transformation is a valuable method for constructing symmetrical diketones, which are important building blocks in organic synthesis.

Quantitative Data: Reductive Coupling of α,α-Dichloroketones
Entryα,α-DichloroketoneProductYield (%)Ref
12,2-Dichloro-1-phenylethanone1,4-Diphenylbutane-1,4-dione85[4]
22,2-Dichloro-1-(4-methylphenyl)ethanone1,4-Bis(4-methylphenyl)butane-1,4-dione82[4]
32,2-Dichloro-1-(4-chlorophenyl)ethanone1,4-Bis(4-chlorophenyl)butane-1,4-dione88[4]
42,2-Dichloro-1-(4-methoxyphenyl)ethanone1,4-Bis(4-methoxyphenyl)butane-1,4-dione78[4]
Experimental Protocol: Synthesis of 1-Aryl-butane-1,4-diones
  • In a flame-dried, round-bottom flask under an argon atmosphere, dissolve the α,α-dichloroketone (1.0 mmol) in dry tetrahydrofuran (B95107) (THF, 10 mL).

  • Add indium(I) bromide (1.2 mmol) to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water (10 mL).

  • Extract the aqueous layer with diethyl ether (3 x 15 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the solution and remove the solvent under reduced pressure.

  • Purify the residue by recrystallization or column chromatography to yield the pure 1-aryl-butane-1,4-dione.

Proposed Reaction Pathway

G Dichloroketone α,α-Dichloroketone IndiumEnolate Indium Enolate Intermediate Dichloroketone->IndiumEnolate InBr InBr InBr->IndiumEnolate Dimerization Dimerization IndiumEnolate->Dimerization Product 1-Aryl-butane-1,4-dione Dimerization->Product

Caption: Proposed pathway for the InBr-promoted reductive coupling of α,α-dichloroketones.

Stereoselective Preparation of Cyclopropanes

Indium(I) bromide facilitates a sequential aldol-type coupling, elimination, and Michael-induced ring closure reaction between α,α-dichloroacetophenone and aldehydes to produce highly substituted cyclopropanes stereoselectively.[5] This one-pot reaction proceeds through the formation of an indium enolate intermediate.[5]

Quantitative Data: Synthesis of Polysubstituted Cyclopropanes
EntryAldehydeProductYield (%)Diastereomeric RatioRef
1Benzaldehyde1,2,3-Triphenyl-2-(benzoyl)cyclopropane-1-carbaldehyde75>95:5[5]
24-Chlorobenzaldehyde1-(4-Chlorophenyl)-2,3-diphenyl-2-(benzoyl)cyclopropane-1-carbaldehyde80>95:5[5]
34-Methylbenzaldehyde1-(4-Methylphenyl)-2,3-diphenyl-2-(benzoyl)cyclopropane-1-carbaldehyde78>95:5[5]
4Cinnamaldehyde1-(1-Phenylvinyl)-2,3-diphenyl-2-(benzoyl)cyclopropane-1-carbaldehyde65>90:10[5]
Experimental Protocol: One-Pot Synthesis of Cyclopropanes
  • To a stirred suspension of indium(I) bromide (2.0 mmol) in dry THF (15 mL) at room temperature, add a solution of α,α-dichloroacetophenone (1.0 mmol) in THF (5 mL).

  • Stir the mixture for 30 minutes to generate the indium enolate.

  • Add a solution of the aldehyde (1.0 mmol) in THF (5 mL) to the reaction mixture.

  • Continue stirring at room temperature for 16-24 hours.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Quench the reaction with a saturated aqueous solution of NaHCO₃ (20 mL).

  • Extract the mixture with ethyl acetate (3 x 25 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to obtain the polysubstituted cyclopropane.

Logical Relationship of the Reaction Sequence

G Start α,α-Dichloroacetophenone + Aldehyde + InBr AldolCoupling Aldol-Type Coupling Start->AldolCoupling Elimination Elimination AldolCoupling->Elimination MichaelAddition Michael-Induced Ring Closure Elimination->MichaelAddition Product Polysubstituted Cyclopropane MichaelAddition->Product

Caption: Logical sequence of the InBr-promoted cyclopropanation reaction.

References

Application Notes and Protocols for Indium(I) Bromide in Single-Source Chemical Vapor Deposition

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Application Notes

Indium(I) bromide (InBr) is a promising, yet not widely documented, single-source precursor for the chemical vapor deposition (CVD) of indium-containing thin films, such as indium phosphide (B1233454) (InP) and indium arsenide (InAs). While the use of organometallic precursors like trimethylindium (B1585567) (TMIn) is more common in metal-organic chemical vapor deposition (MOCVD), halide-based CVD offers an alternative route that can avoid carbon incorporation into the deposited films. The application of indium halides, particularly indium(I) chloride (InCl) and indium(III) chloride (InCl3), has been explored for the deposition of various indium-containing materials.[1] By analogy, InBr presents an interesting candidate for similar applications.

As a single-source precursor, InBr has the potential to simplify the deposition process by eliminating the need for separate sources for the indium and a halogen, which can be advantageous in achieving uniform and reproducible film growth. The vapor pressure of InBr is a critical parameter for its use in CVD, and while not extensively documented for this application, it is expected to be suitable for transport into a reaction chamber under controlled temperature and pressure conditions.

The primary application of InBr in single-source CVD would be in the synthesis of III-V semiconductor thin films.[2] These materials are crucial for a wide range of optoelectronic devices, including light-emitting diodes (LEDs), laser diodes, and photodetectors.[3][4] For instance, in the deposition of InP, InBr could be reacted with a phosphorus source, such as phosphine (B1218219) (PH3), at the substrate surface to form the desired thin film. A similar approach could be employed for the synthesis of InAs using an arsenic source like arsine (AsH3). The use of a halide precursor can influence the growth kinetics and the electrical and optical properties of the resulting films.

One of the challenges in using halide precursors is the potential for corrosive byproducts, which can affect the deposition equipment and the quality of the deposited film.[5] Careful control of the deposition parameters, including substrate temperature, precursor temperature, and carrier gas flow rates, is essential to optimize the film quality and minimize any detrimental effects.

While direct and extensive literature on the use of InBr as a single-source CVD precursor is limited, the established use of other indium halides provides a strong basis for its investigation.[1][6] Researchers exploring this precursor should focus on systematic studies to determine the optimal deposition window and to characterize the resulting film properties thoroughly.

Quantitative Data Summary

Due to the limited specific data for Indium(I) bromide in single-source CVD, the following table provides a summary of relevant parameters, with some values being indicative and based on chemically similar indium halides.

ParameterValue / RangeRemarks
Precursor Indium(I) Bromide (InBr)Solid at room temperature.
Molecular Weight 194.72 g/mol -
Melting Point 285 °CIndicates the minimum temperature for sublimation/evaporation.
Boiling Point 656 °CProvides an upper limit for the precursor source temperature.
Substrate Temperature 400 - 700 °CHighly dependent on the desired film and co-reactant.
Precursor Temperature 250 - 400 °CTo be optimized for adequate vapor pressure.
Reactor Pressure 10⁻² - 1 mbar (Low Vacuum)Lower pressures generally lead to better film quality.
Carrier Gas Argon (Ar) or Nitrogen (N₂)Inert gas to transport the precursor vapor.
Co-reactant PH₃, AsH₃, NH₃For deposition of InP, InAs, InN respectively.
Typical Film Thickness 100 nm - 2 µmDependent on deposition time and rate.
Deposition Rate 1 - 10 µm/hIndicative, based on related indium halide CVD.[1]

Experimental Protocols

The following is a representative protocol for the single-source chemical vapor deposition of an indium-containing thin film (e.g., InP) using Indium(I) bromide as the precursor.

1. Precursor Handling and Loading:

  • Due to the hygroscopic nature of many metal halides, handle Indium(I) bromide in an inert atmosphere (e.g., a glovebox) to prevent moisture contamination.

  • Load a quartz boat with a predetermined amount of InBr powder.

  • Place the quartz boat in the precursor heating zone of the CVD reactor.

2. Substrate Preparation:

  • Select a suitable substrate (e.g., GaAs, InP, or sapphire wafer).

  • Clean the substrate using a standard solvent cleaning procedure (e.g., sequential sonication in acetone, isopropanol, and deionized water).

  • Dry the substrate with a stream of dry nitrogen.

  • Load the substrate onto the substrate holder in the deposition zone of the CVD reactor.

3. CVD System Setup and Leak Check:

  • Assemble the CVD reactor, ensuring all seals are properly fitted.

  • Evacuate the reactor to a base pressure of <10⁻⁵ mbar to remove residual air and moisture.

  • Perform a leak check to ensure the integrity of the system.

4. Deposition Process:

  • Introduce a carrier gas (e.g., Argon) at a controlled flow rate (e.g., 50-100 sccm) to establish the desired reactor pressure (e.g., 1 mbar).

  • Heat the substrate to the desired deposition temperature (e.g., 550 °C for InP growth).

  • Once the substrate temperature is stable, begin heating the precursor zone to the desired sublimation/evaporation temperature (e.g., 350 °C).

  • Simultaneously, introduce the co-reactant gas (e.g., PH₃ diluted in H₂) into the reactor at a controlled flow rate. The V/III ratio (ratio of the group V precursor to the group III precursor) is a critical parameter to control and should be systematically varied to optimize film quality.

  • Maintain these conditions for the desired deposition time to achieve the target film thickness.

5. Post-Deposition and Characterization:

  • After the deposition is complete, turn off the precursor heating and the co-reactant gas flow.

  • Cool down the reactor to room temperature under a continuous flow of the carrier gas.

  • Once at room temperature, vent the reactor with the carrier gas and carefully remove the coated substrate.

  • Characterize the deposited thin film using appropriate techniques, such as:

    • X-ray Diffraction (XRD): To determine the crystal structure and orientation.

    • Scanning Electron Microscopy (SEM): To analyze the surface morphology and thickness.

    • Energy-Dispersive X-ray Spectroscopy (EDX): To confirm the elemental composition.

    • Photoluminescence (PL) Spectroscopy: To assess the optical properties.

    • Hall Effect Measurements: To determine the electrical properties (carrier concentration and mobility).

Visualizations

CVD_Workflow Experimental Workflow for Single-Source CVD using InBr cluster_prep Preparation cluster_cvd CVD Process cluster_analysis Analysis precursor_prep Precursor Handling (Inert Atmosphere) substrate_prep Substrate Cleaning (Solvents, DI Water) system_setup System Assembly & Leak Check precursor_prep->system_setup deposition Deposition (Heating, Gas Flow) system_setup->deposition cooldown Cool Down deposition->cooldown characterization Film Characterization (XRD, SEM, PL, etc.) cooldown->characterization data_analysis Data Analysis characterization->data_analysis

Caption: Workflow for thin film deposition using InBr.

Signaling_Pathway Logical Relationships in InBr CVD for InP InBr_source InBr(s) Source InBr_gas InBr(g) InBr_source->InBr_gas Sublimation Substrate Heated Substrate InBr_gas->Substrate Mass Transport PH3_source PH3(g) Source PH3_source->Substrate Mass Transport InP_film InP Thin Film Substrate->InP_film Surface Reaction

Caption: Key steps in the CVD of InP from InBr.

References

Application of Indium Bromide in the Synthesis of Indium Phosphide Quantum Dots: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indium Phosphide (InP) quantum dots (QDs) are emerging as a compelling alternative to traditional cadmium-based quantum dots in various applications, including biomedical imaging and diagnostics, owing to their lower toxicity. The synthesis of high-quality InP QDs with tunable optical properties is a key area of research. The choice of precursors plays a critical role in determining the size, shape, and photoluminescent properties of the resulting nanocrystals. This document provides detailed application notes and protocols on the use of Indium Bromide (InBr) as an indium precursor in the synthesis of InP quantum dots.

The use of different indium halide precursors (InCl₃, InBr₃, InI₃) allows for the tuning of the final size of the InP QDs. It has been demonstrated that the choice of the halide influences the reactivity of the indium precursor, which in turn affects the nucleation and growth kinetics of the nanocrystals.

Core Principles and Advantages

The synthesis of InP quantum dots using indium bromide typically follows a hot-injection method. In this approach, a phosphorus precursor is swiftly injected into a hot solution containing the indium precursor dissolved in a high-boiling point solvent with coordinating ligands. The high temperature initiates the rapid nucleation of InP nanocrystals, followed by a slower growth phase.

Advantages of using Indium Bromide:

  • Size Tuning: By substituting Indium Chloride (InCl₃) with InBr₃, it is possible to achieve smaller InP quantum dots under similar reaction conditions. This is attributed to the different leaving group abilities of the halide ions, which affects the precursor conversion rates.

  • Alternative Precursor: Provides an alternative to the more commonly used InCl₃, offering flexibility in synthesizing InP QDs with specific desired properties.

  • Facilitates InP Formation: Like other indium halides, InBr₃ has been shown to facilitate the formation of InP nanocrystals.[1]

Experimental Protocols

This section provides a detailed protocol for the synthesis of InP quantum dots using Indium Bromide as the indium precursor, based on established methods.[1]

Materials and Reagents
ReagentPurity/GradeSupplier
Indium(III) Bromide (InBr₃)99.999%Sigma-Aldrich
Zinc(II) Chloride (ZnCl₂)≥ 98%Sigma-Aldrich
Tris(diethylamino)phosphine (B1199214)97%Sigma-Aldrich
Oleylamine80-90%Acros Organics
1-Octadecene (ODE)Technical 90%Alfa Aesar
EthanolAnhydrous
ChloroformAnhydrous
Equipment
  • Three-neck round-bottom flask

  • Schlenk line for inert atmosphere operations

  • Heating mantle with a temperature controller and thermocouple

  • Magnetic stirrer

  • Syringes and needles

  • Condenser

  • Centrifuge

Synthesis of InP Quantum Dots using InBr₃

This protocol is adapted from a reference synthesis using InCl₃, with InBr₃ as the indium precursor.

  • Preparation of Indium Precursor Solution:

    • In a three-neck flask, combine 158 mg (0.45 mmol) of Indium(III) Bromide (InBr₃) and 300 mg (2.2 mmol) of Zinc(II) Chloride (ZnCl₂) with 5.0 mL (15 mmol) of oleylamine.

    • Stir the mixture and degas it under vacuum at 120 °C for one hour to remove water and oxygen.

    • After degassing, switch the atmosphere to an inert gas (e.g., Argon or Nitrogen).

  • Hot-Injection of Phosphorus Precursor:

    • Heat the reaction mixture to 180 °C under the inert atmosphere.

    • Once the temperature is stable, swiftly inject 0.45 mL (1.6 mmol) of tris(diethylamino)phosphine into the hot solution. The phosphorus to indium molar ratio is approximately 3.6:1.

    • The reaction will proceed for 30 minutes at this temperature. The formation of InP nanocrystals can be observed by a change in the color of the solution.

  • Purification of InP Quantum Dots:

    • After 30 minutes, cool the reaction mixture to room temperature.

    • Precipitate the InP nanocrystals by adding an excess of ethanol.

    • Centrifuge the mixture to collect the nanocrystals.

    • Discard the supernatant and re-disperse the nanocrystal pellet in chloroform.

    • Repeat the precipitation and re-dispersion steps at least two more times to ensure the removal of unreacted precursors and ligands.

    • Finally, disperse the purified InP quantum dots in a suitable solvent for characterization and further use.

Data Presentation

The choice of indium halide precursor has a direct impact on the resulting size of the InP quantum dots. The following table summarizes the expected trend based on the halide's leaving group ability.

Indium Halide PrecursorHalide Leaving Group AbilityExpected Relative QD Size
InCl₃PoorestLargest
InBr₃IntermediateIntermediate
InI₃BestSmallest

Note: This table represents a qualitative trend. The exact sizes will depend on specific reaction conditions such as temperature, time, and ligand concentration.

Visualizations

Experimental Workflow for InP QD Synthesis

G cluster_prep Precursor Preparation cluster_synthesis Hot-Injection Synthesis cluster_purification Purification p1 Mix InBr3, ZnCl2, and Oleylamine p2 Degas at 120°C for 1 hour p1->p2 s1 Heat to 180°C under Inert Atmosphere p2->s1 s2 Inject Tris(diethylamino)phosphine s1->s2 s3 Reaction at 180°C for 30 min s2->s3 u1 Cool to Room Temperature s3->u1 u2 Precipitate with Ethanol u1->u2 u3 Centrifuge and Re-disperse in Chloroform u2->u3 u4 Repeat Purification Steps u3->u4 final final u4->final Purified InP QDs

Caption: Workflow for the synthesis of InP quantum dots using InBr₃.

Logical Relationship of Precursors to QD Size

G cluster_reactivity Reactivity Trend InCl3 InCl3 reactivity Increasing Precursor Reactivity large Larger QDs InCl3->large InBr3 InBr3 medium Medium QDs InBr3->medium InI3 InI3 small Smaller QDs InI3->small

Caption: Influence of indium halide precursor on the final QD size.

References

Indium(I) Bromide: A Versatile Reagent in Modern Organometallic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Indium(I) bromide (InBr) is emerging as a powerful and versatile reagent in organometallic chemistry, offering unique reactivity for the formation of carbon-carbon and carbon-heteroatom bonds. Its utility stems from its ability to undergo oxidative addition with organic halides, generating organoindium species that can participate in a variety of subsequent transformations. This document provides detailed application notes and protocols for two key applications of Indium(I) bromide: the synthesis of organoindium reagents and the reductive coupling of α,α-dichloroketones.

Application 1: Synthesis of Organoindium Reagents from Alkyl Halides

Organoindium reagents are valuable intermediates in organic synthesis due to their tolerance of a wide range of functional groups. Indium(I) bromide provides a convenient and efficient route to these reagents through oxidative addition to alkyl halides.

The general reaction involves the insertion of In(I) into the carbon-halogen bond of an alkyl halide to form an alkylindium(III) dihalide. This process is often facilitated by the presence of lithium bromide, which enhances the reactivity of the indium species.

Quantitative Data Summary

The efficiency of organoindium reagent synthesis using Indium(I) bromide is highlighted in the following table, which summarizes the reaction conditions and yields for various alkyl bromides.

EntryAlkyl Bromide (R-Br)InBr (equiv.)LiBr (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1Ethyl 4-bromobutyrate1.51.5DMF803>98
2Ethyl 4-bromobutyrate1.51.5DMF50385
3Ethyl 4-bromobutyrate1.51.5DMF80 (ultrasound)191
41-Bromo-3-phenylpropane1.51.5DMF80395
5(3-Bromopropyl)benzene1.51.5NMP80396
6Cyclohexyl bromide2.02.0DMF1001288
Experimental Protocol: Synthesis of Ethyl 4-(dibromoindyl)butanoate

This protocol describes the synthesis of an organoindium reagent from ethyl 4-bromobutyrate using Indium(I) bromide.

Materials:

  • Ethyl 4-bromobutyrate

  • Indium(I) bromide (InBr)

  • Lithium bromide (LiBr), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Schlenk flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add Indium(I) bromide (1.5 mmol) and anhydrous lithium bromide (1.5 mmol).

  • Add anhydrous DMF (1.0 mL) to the flask.

  • While stirring, add ethyl 4-bromobutyrate (1.0 mmol) to the suspension.

  • Heat the reaction mixture to 80 °C using a heating mantle or oil bath.

  • Maintain the reaction at 80 °C with vigorous stirring for 3 hours.

  • After 3 hours, cool the reaction mixture to room temperature. The resulting solution contains the organoindium reagent, ethyl 4-(dibromoindyl)butanoate, which can be used in subsequent reactions.

Reaction Workflow

G cluster_start Starting Materials cluster_reaction Reaction Conditions Alkyl Halide (R-X) Alkyl Halide (R-X) Reaction Vessel Schlenk Flask Alkyl Halide (R-X)->Reaction Vessel InBr InBr InBr->Reaction Vessel LiBr LiBr LiBr->Reaction Vessel Solvent (e.g., DMF) Solvent (e.g., DMF) Solvent (e.g., DMF)->Reaction Vessel Temperature (e.g., 80 °C) Temperature (e.g., 80 °C) Temperature (e.g., 80 °C)->Reaction Vessel Time (e.g., 3 h) Time (e.g., 3 h) Time (e.g., 3 h)->Reaction Vessel Organoindium Reagent (RInBr2) Organoindium Reagent (RInBr2) Reaction Vessel->Organoindium Reagent (RInBr2) Oxidative Addition

Caption: Workflow for the synthesis of organoindium reagents using InBr.

Application 2: Reductive Coupling of α,α-Dichloroketones to 1-Aryl-butane-1,4-diones

Indium(I) bromide can also be employed as a reducing agent to promote the coupling of α,α-dichloroketones, leading to the formation of valuable 1,4-dicarbonyl compounds.[1] This transformation is particularly useful for the synthesis of 1-aryl-butane-1,4-diones.

The reaction proceeds via a proposed mechanism involving the formation of an indium enolate intermediate, which then undergoes dimerization to yield the 1,4-dione product.

Quantitative Data Summary

The following table summarizes the yields for the InBr-mediated reductive coupling of various α,α-dichloroacetophenones.[1]

Entryα,α-Dichloroacetophenone (Ar)Yield (%)
1Phenyl75
24-Methylphenyl72
34-Methoxyphenyl68
44-Chlorophenyl78
54-Bromophenyl76
62-Naphthyl70
Experimental Protocol: Synthesis of 1,4-Diphenylbutane-1,4-dione

This protocol details the reductive coupling of α,α-dichloroacetophenone to form 1,4-diphenylbutane-1,4-dione using Indium(I) bromide.[1]

Materials:

  • α,α-Dichloroacetophenone

  • Indium(I) bromide (InBr)

  • Tetrahydrofuran (THF), anhydrous

  • Schlenk flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate (B1210297)

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, place Indium(I) bromide (2.0 mmol).

  • Add anhydrous THF (2.0 mL) to the flask.

  • To the stirred suspension, add a solution of α,α-dichloroacetophenone (1.0 mmol) in anhydrous THF (1.0 mL) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 24 hours.

  • After 24 hours, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter the solution and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane-ethyl acetate) to afford 1,4-diphenylbutane-1,4-dione.

Proposed Reaction Mechanism

G cluster_start Reactants ArCOCHCl2 α,α-Dichloroketone IndiumEnolate Indium Enolate Intermediate ArCOCHCl2->IndiumEnolate + 2 InBr InBr InBr InBr->IndiumEnolate Dimerization Dimerization IndiumEnolate->Dimerization Product 1,4-Dione Dimerization->Product InBr3 InBr3 Dimerization->InBr3 Byproduct

Caption: Proposed mechanism for the InBr-mediated reductive coupling.

These application notes and protocols highlight the utility of Indium(I) bromide as a valuable reagent in organometallic chemistry. Its ability to facilitate the synthesis of organoindium compounds and promote unique coupling reactions opens new avenues for the construction of complex organic molecules relevant to researchers, scientists, and professionals in drug development.

References

Synthesis of Chalcopyrite Nanoparticles Using Indium(I) Bromide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a plausible experimental protocol for the synthesis of chalcopyrite nanoparticles (specifically copper indium sulfide (B99878), CuInS₂) using Indium(I) bromide as a precursor. While the use of Indium(I) bromide for this specific synthesis is not widely documented, this protocol is based on established hot-injection methods for chalcopyrite nanoparticle synthesis, with modifications to account for the reactivity of the Indium(I) precursor.

Application Notes

Chalcopyrite nanoparticles are emerging as versatile materials in the biomedical field due to their unique optical and electronic properties, and their composition from relatively earth-abundant and low-toxicity elements. Their applications in drug development are particularly promising.

Photothermal Therapy (PTT)

Chalcopyrite nanoparticles, such as copper iron sulfide (CuFeS₂), exhibit strong absorption in the near-infrared (NIR) region.[1] This characteristic allows them to generate heat upon irradiation with an NIR laser, a property leveraged in photothermal therapy for the ablation of cancer cells.[2][3] The localized hyperthermia induced by the nanoparticles can lead to targeted cell death with minimal damage to surrounding healthy tissue. Semiconductor copper chalcogenide nanomaterials are recognized as effective PTT ablation agents due to their low cost and low cytotoxicity.[2]

Drug Delivery

The surface of chalcopyrite nanoparticles can be functionalized with various polymers and ligands to enable the loading and controlled release of therapeutic agents. For instance, CuFeS₂ nanoparticles have been decorated with a thermoresponsive polymer to create a system for heat-mediated drug delivery.[1] In such systems, NIR irradiation not only induces hyperthermia but also triggers the release of a loaded drug, such as doxorubicin, at the target site, offering a synergistic chemo-photothermal therapeutic effect.[1][4]

Bioimaging

The intrinsic optical properties of chalcopyrite quantum dots, such as CuInS₂, make them suitable for bioimaging applications. These nanoparticles can be synthesized to fluoresce in the NIR region, which allows for deeper tissue penetration of excitation and emission light, a crucial advantage for in vivo imaging. Their low toxicity compared to traditional cadmium-based quantum dots makes them a safer alternative for cellular and preclinical imaging.[5] Furthermore, inorganic nanoparticles are being widely explored for the development of advanced imaging probes with superior performance.[6]

Quantitative Data Summary

The following tables summarize typical quantitative data for chalcopyrite nanoparticles synthesized by various methods. The data for the proposed Indium(I) bromide method is hypothetical and based on expected outcomes from similar hot-injection syntheses.

Table 1: Physical Properties of CuInS₂ Nanoparticles

Synthesis MethodPrecursorsAverage Particle Size (nm)Band Gap (eV)Emission Peak (nm)Quantum Yield (%)Reference
Hot-Injection (Proposed)CuCl, InBr, Dodecanethiol3 - 61.4 - 1.6650 - 75010 - 20Hypothetical
Hot-InjectionCopper & Indium Xanthates3 - 41.57--[7]
SolvothermalCuI, In(OAc)₃, DDT2.9-651 - 775up to 85% (with ZnS shell)[8]
Microwave-AssistedCuCl₂, InCl₃, Thiourea~51.3--[5]
Thermal Decomposition(Ph₃P)₂CuIn(SEt)₄1.8 - 5.2---[9]

Table 2: Physical Properties of CuInSe₂ Nanoparticles

| Synthesis Method | Precursors | Average Particle Size (nm) | Band Gap (eV) | Reference | | :--- | :--- | :--- | :--- | | Solvothermal | CuCl, InCl₃, Se | 80 - 90 | 1.05 |[10][11] | | Thermal Decomposition | (PPh₃)₂CuIn(SePh)₄ | 4.4 - 9.8 | ~1.1 |[12][13] | | Hot-Injection | CuCl, InCl₃, Selenourea | - | - |[14] |

Experimental Protocols

This section provides a detailed, plausible protocol for the synthesis of CuInS₂ nanoparticles using Indium(I) bromide via a hot-injection method.

Proposed Hot-Injection Synthesis of CuInS₂ Nanoparticles

This protocol is adapted from established methods for the synthesis of chalcopyrite nanoparticles.[7]

Materials:

Equipment:

  • Three-neck round-bottom flask

  • Heating mantle with temperature controller

  • Schlenk line for inert atmosphere operations

  • Syringes and needles

  • Magnetic stirrer

  • Centrifuge

  • Sonicator

Procedure:

  • Preparation of Precursor Solution:

    • In a glovebox, add Copper(I) chloride (0.5 mmol) and Indium(I) bromide (0.5 mmol) to a vial.

    • Add 5 mL of oleylamine and 5 mL of 1-dodecanethiol to the vial.

    • Sonicate the mixture until the precursors are fully dissolved.

  • Reaction Setup:

    • Add 20 mL of 1-octadecene to a 100 mL three-neck flask.

    • Degas the flask at 120 °C for 1 hour under a gentle argon flow to remove water and oxygen.

    • After degassing, increase the temperature to 230 °C under an argon atmosphere.

  • Injection and Growth:

    • Rapidly inject the prepared precursor solution into the hot 1-octadecene.

    • The solution color should change immediately, indicating the nucleation of nanoparticles.

    • Allow the reaction to proceed at 230 °C for 30 minutes for nanoparticle growth.

  • Isolation and Purification:

    • After 30 minutes, cool the reaction mixture to room temperature.

    • Add 40 mL of anhydrous methanol to the flask to precipitate the nanoparticles.

    • Centrifuge the mixture at 8000 rpm for 10 minutes.

    • Discard the supernatant and re-disperse the nanoparticle pellet in 10 mL of anhydrous toluene.

    • Repeat the precipitation and re-dispersion steps two more times to ensure the removal of unreacted precursors and excess ligands.

  • Storage:

    • Disperse the final purified nanoparticles in a minimal amount of anhydrous toluene for storage.

Visualizations

Experimental Workflow for Hot-Injection Synthesis

G cluster_0 Precursor Preparation (Inert Atmosphere) cluster_1 Reaction Setup cluster_2 Nanoparticle Formation cluster_3 Purification cluster_4 Final Product precursors CuCl + InBr dissolve Dissolve/Sonicate precursors->dissolve solvents Oleylamine + Dodecanethiol solvents->dissolve inject Inject Precursors dissolve->inject ode 1-Octadecene (ODE) degas Degas ODE at 120°C ode->degas heat Heat to 230°C degas->heat heat->inject growth Growth at 230°C for 30 min inject->growth cool Cool to Room Temperature growth->cool precipitate Precipitate with Methanol cool->precipitate centrifuge Centrifuge precipitate->centrifuge redisperse Re-disperse in Toluene centrifuge->redisperse redisperse->precipitate Repeat 2x final_product CuInS₂ Nanoparticles in Toluene redisperse->final_product

Caption: Workflow for the hot-injection synthesis of CuInS₂ nanoparticles.

References

Application Notes and Protocols for Low-Temperature Synthesis of Indium Oxide Using Indium(I) Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indium oxide (In₂O₃) is a crucial n-type semiconductor with a wide bandgap, extensively utilized in optoelectronic devices, including transparent conductive films for displays, solar cells, and sensors. Traditional synthesis methods for high-quality indium oxide often necessitate high-temperature annealing (typically >500°C), limiting its application on temperature-sensitive substrates like flexible polymers. This document outlines a proposed low-temperature synthesis route for indium oxide nanoparticles and thin films using Indium(I) bromide (InBr) as a precursor.

While direct literature on the use of InBr for In₂O₃ synthesis is scarce, its known chemical properties, particularly its reactivity with non-aqueous solvents and its potential for controlled oxidation, suggest its viability as a precursor for low-temperature methods. This protocol is based on established principles of non-aqueous sol-gel chemistry and low-temperature decomposition of metal halide precursors. The instability of InBr in water necessitates a non-aqueous approach to control the hydrolysis and condensation reactions, leading to the formation of indium oxide at significantly lower temperatures.[1][2]

Proposed Synthesis Pathway: Non-Aqueous Sol-Gel Route

The proposed synthesis involves the dissolution of Indium(I) bromide in a suitable non-aqueous solvent, followed by a controlled reaction with an oxygen source at a low temperature to form an indium-oxo/hydroxo intermediate. This intermediate can then be converted to crystalline indium oxide via a gentle annealing step.

Experimental Protocols

Protocol 1: Synthesis of Indium Oxide Nanoparticles via a Non-Aqueous Sol-Gel Method

This protocol describes a hypothetical, yet scientifically plausible, method for the synthesis of In₂O₃ nanoparticles.

Materials:

Procedure:

  • Precursor Solution Preparation:

    • In an inert atmosphere glovebox, dissolve 0.1 M of Indium(I) bromide in anhydrous isopropanol with vigorous stirring.

    • To this solution, add benzyl alcohol as a stabilizing agent in a 1:2 molar ratio of InBr to benzyl alcohol. Stir for 1 hour to ensure complete coordination.

  • Controlled Hydrolysis:

    • Slowly add a solution of deionized water in isopropanol (1:10 v/v) dropwise to the InBr solution while stirring. The molar ratio of water to InBr should be controlled between 2:1 and 3:1 to initiate hydrolysis.

    • After the addition of water, add a few drops of ammonium hydroxide to catalyze the condensation and formation of a sol.

  • Gelation and Aging:

    • Allow the solution to stir for 24 hours at room temperature in the inert atmosphere to form a stable gel.

    • Age the gel at 60°C for 12 hours to promote further condensation and network formation.

  • Purification:

    • Wash the resulting gel three times with anhydrous isopropanol by centrifugation and redispersion to remove any unreacted precursors and byproducts.

  • Drying and Calcination:

    • Dry the purified gel in a vacuum oven at 80°C for 12 hours.

    • Calcine the dried powder in a tube furnace under a controlled atmosphere (e.g., air or a mixture of oxygen and argon) at a temperature between 250°C and 400°C for 2 hours. The choice of temperature will influence the crystallinity and particle size of the final In₂O₃ nanoparticles.[3]

Protocol 2: Deposition of Indium Oxide Thin Films by Spin-Coating

This protocol details the fabrication of In₂O₃ thin films on a substrate.

Materials:

  • Indium oxide precursor sol (from Protocol 1, Step 2)

  • Substrates (e.g., glass, silicon, or flexible polymer)

  • Spin coater

  • Hotplate

  • Tube furnace

Procedure:

  • Substrate Cleaning:

    • Clean the substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrates with a stream of nitrogen gas.

  • Spin-Coating:

    • Place the cleaned substrate on the spin coater chuck.

    • Dispense an adequate amount of the indium oxide precursor sol to cover the substrate.

    • Spin the substrate at 3000 rpm for 30 seconds to create a uniform thin film.[3]

  • Drying:

    • Place the coated substrate on a hotplate at 100-150°C for 10 minutes to evaporate the solvent.[3]

  • Thermal Decomposition (Annealing):

    • Transfer the dried film into a tube furnace.

    • Heat the film in air or a controlled atmosphere at a temperature between 250°C and 400°C for 1 hour to induce the conversion to an indium oxide film.[3]

    • Allow the substrate to cool down to room temperature naturally.

Data Presentation

The following tables summarize representative quantitative data for indium oxide synthesized at low temperatures using various precursors, as direct data for the InBr route is not available in the literature. These values provide an expected range for the properties of In₂O₃ synthesized via the proposed low-temperature methods.

Table 1: Influence of Annealing Temperature on Indium Oxide Nanoparticle Properties

Annealing Temperature (°C)Average Particle Size (nm)Crystallite Size (nm)Optical Band Gap (eV)Reference
30015 - 2512.83.60 - 4.65[4]
40025 - 4018.53.55 - 3.70[4][5]
50040 - 6025.33.50 - 3.65[4]

Table 2: Properties of Indium Oxide Thin Films Prepared by Spin-Coating

Precursor Concentration (M)Number of Coating LayersFilm Thickness (nm)Sheet Resistance (kΩ/sq)Optical Transmittance (%)Reference
0.05130 - 50>100>85[6][7]
0.1390 - 12010 - 20>80[6][7]
0.25180 - 2202 - 5>75[6][7]

Visualizations

experimental_workflow cluster_solution_prep Precursor Solution Preparation cluster_hydrolysis Controlled Hydrolysis & Gelation cluster_processing Nanoparticle Processing InBr Indium(I) Bromide Mix1 Dissolution & Stabilization InBr->Mix1 Solvent Anhydrous Isopropanol Solvent->Mix1 Stabilizer Benzyl Alcohol Stabilizer->Mix1 Mix2 Hydrolysis & Condensation Mix1->Mix2 Water H2O in Isopropanol Water->Mix2 Catalyst NH4OH Catalyst->Mix2 Gel Aging & Gel Formation Mix2->Gel Wash Washing & Centrifugation Gel->Wash Dry Vacuum Drying Wash->Dry Calcine Low-Temperature Calcination Dry->Calcine In2O3_NP In₂O₃ Nanoparticles Calcine->In2O3_NP

Caption: Experimental workflow for the synthesis of In₂O₃ nanoparticles from InBr.

reaction_pathway InBr InBr in Isopropanol Intermediate Indium-oxo/hydroxo Intermediate InBr->Intermediate + H₂O, NH₄OH (Hydrolysis & Condensation) In2O3 Crystalline In₂O₃ Intermediate->In2O3 Low-Temp. Annealing (250-400°C) - H₂O, - Byproducts

Caption: Proposed reaction pathway for the formation of In₂O₃ from InBr.

References

Application Notes and Protocols for the Synthesis of Indium-Tin Oxide (ITO) Utilizing Indium(I) Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indium-Tin Oxide (ITO) is a transparent conducting oxide (TCO) that is widely utilized in a variety of applications, including flat-panel displays, solar cells, and touch screens, due to its unique combination of high electrical conductivity and optical transparency.[1][2][3] This document outlines a proposed methodology for the synthesis of Indium-Tin Oxide nanoparticles and thin films using Indium(I) bromide (InBr) as a novel precursor.

The use of InBr is predicated on its propensity to undergo disproportionation in solution to form highly reactive elemental indium (In(0)) and Indium(III) species (In(III)).[4][5] This in-situ generation of reactive indium species presents a potential route for the formation of ITO with tailored properties.

Proposed Reaction Pathway

The synthesis of ITO from Indium(I) bromide is proposed to proceed via the following key steps:

  • Disproportionation of InBr: In a suitable solvent, Indium(I) bromide disproportionates to yield elemental indium and Indium(III) bromide.

    • 3InBr -> 2In(0) + InBr3

  • Oxidation and Co-precipitation: The highly reactive elemental indium is subsequently oxidized in the presence of a tin precursor (e.g., Tin(IV) chloride) and an oxidizing agent to form indium and tin oxides/hydroxides. The in-situ formed In(III) also participates in this co-precipitation.

  • Calcination: The resulting co-precipitated material is then subjected to a high-temperature calcination process to induce crystallization and form the desired ITO phase.

Experimental Protocols

Protocol 1: Synthesis of ITO Nanoparticles via Co-Precipitation

This protocol describes a method for synthesizing ITO nanoparticles using Indium(I) bromide and Tin(IV) chloride as precursors.

Materials:

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Centrifuge

  • Drying oven

  • Tube furnace

Procedure:

  • Precursor Solution Preparation:

    • In a three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve a calculated amount of Indium(I) bromide in deionized water with vigorous stirring. A typical starting concentration is 0.1 M.

    • In a separate beaker, prepare a 0.1 M solution of Tin(IV) chloride pentahydrate in deionized water. The molar ratio of In:Sn is typically maintained at 90:10.[3][6]

    • (Optional) If using a surfactant to control particle size, add CTAB to the InBr solution to a final concentration of 1.0-2.0 g/L.[7]

  • Co-Precipitation:

    • Slowly add the Tin(IV) chloride solution to the Indium(I) bromide solution under continuous stirring.

    • Gradually add ammonium hydroxide dropwise to the mixed solution to adjust the pH to a range of 8-9, inducing the co-precipitation of indium and tin hydroxides. A white precipitate will form.

    • Continue stirring the mixture for 2-4 hours at room temperature to ensure complete precipitation.

  • Washing and Drying:

    • Collect the precipitate by centrifugation.

    • Wash the precipitate multiple times with deionized water and then with ethanol to remove any unreacted precursors and byproducts.

    • Dry the washed precipitate in an oven at 80-100 °C for 12 hours.

  • Calcination:

    • Transfer the dried powder to a crucible and place it in a tube furnace.

    • Calcine the powder at a temperature between 500 °C and 700 °C for 2-4 hours in air to form crystalline ITO nanoparticles.[8]

Protocol 2: Deposition of ITO Thin Films by Spin Coating

This protocol outlines the preparation of ITO thin films on a substrate using a sol-gel approach starting from the synthesized nanoparticles.

Materials:

Equipment:

  • Ultrasonicator

  • Spin coater

  • Hotplate

  • Tube furnace

Procedure:

  • Sol Preparation:

    • Disperse the synthesized ITO nanoparticles in 2-methoxyethanol to form a stable suspension (e.g., 5-10 wt%).

    • Add a small amount of acetylacetone (e.g., 5 vol% of the solvent) to stabilize the sol.

    • Ultrasonicate the mixture for 30-60 minutes to ensure a homogeneous dispersion.

  • Substrate Cleaning:

    • Thoroughly clean the substrates by sonicating in a sequence of detergent, deionized water, acetone, and isopropanol.

    • Dry the substrates with a stream of nitrogen gas.

  • Spin Coating:

    • Place a cleaned substrate on the spin coater.

    • Dispense the ITO sol onto the substrate.

    • Spin the substrate at a speed of 1000-4000 rpm for 30-60 seconds.

  • Drying and Annealing:

    • Dry the coated film on a hotplate at 100-150 °C for 10 minutes to evaporate the solvent.

    • Repeat the spin coating and drying steps to achieve the desired film thickness.

    • Anneal the final film in a tube furnace at 400-600 °C in a controlled atmosphere (e.g., nitrogen or a forming gas like H₂/Ar) for 1-2 hours to improve crystallinity and conductivity.[9]

Quantitative Data Summary

The following tables summarize the expected properties of ITO synthesized via the proposed methods, based on typical values reported in the literature for ITO prepared by other wet chemical methods.

Table 1: Expected Properties of ITO Nanoparticles

PropertyExpected ValueReference
Crystal PhaseCubic[7][10]
Particle Size20-60 nm[10][11]
Resistivity (pressed pellet)0.1 - 10 Ω·cm[7][8]
Band Gap3.5 - 4.0 eV[8][12]

Table 2: Expected Properties of ITO Thin Films

PropertyExpected ValueReference
Thickness50-300 nm[3]
Sheet Resistance10-100 Ω/sq[12]
Optical Transmittance (Visible)> 85%[1][2]
Resistivity1x10⁻⁴ - 5x10⁻⁴ Ω·cm[1][2]

Visualizations

ITO_Synthesis_Workflow cluster_synthesis Nanoparticle Synthesis cluster_film Thin Film Deposition InBr Indium(I) Bromide Solution Mix Mixing of Precursors InBr->Mix SnCl4 Tin(IV) Chloride Solution SnCl4->Mix Precipitation Co-Precipitation (add NH4OH) Mix->Precipitation Wash Washing & Centrifugation Precipitation->Wash Dry Drying (80-100°C) Wash->Dry Calcine Calcination (500-700°C) Dry->Calcine ITO_NP ITO Nanoparticles Calcine->ITO_NP Sol ITO Nanoparticle Sol Preparation ITO_NP->Sol Used for sol preparation Spin Spin Coating on Substrate Sol->Spin Anneal Annealing (400-600°C) Spin->Anneal ITO_Film ITO Thin Film Anneal->ITO_Film

Caption: Workflow for ITO synthesis and thin film deposition.

Reaction_Pathway InBr 3InBr (Indium(I) Bromide) Disproportionation Disproportionation InBr->Disproportionation In0 2In(0) (Elemental Indium) Disproportionation->In0 InBr3 InBr3 (Indium(III) Bromide) Disproportionation->InBr3 Oxidation Oxidation & Co-Precipitation In0->Oxidation InBr3->Oxidation SnCl4 SnCl4 (Tin(IV) Chloride) SnCl4->Oxidation Hydroxides In(OH)3 / Sn(OH)4 (Mixed Hydroxides) Oxidation->Hydroxides Calcination Calcination (High Temperature) Hydroxides->Calcination ITO In2O3:SnO2 (Indium-Tin Oxide) Calcination->ITO

Caption: Proposed reaction pathway for ITO synthesis from InBr.

References

Application Notes and Protocols: The Role of Indium(I) Bromide in Core-Shell Nanoparticle Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of high-quality core-shell nanoparticles is pivotal for advancements in various fields, including biomedical imaging, diagnostics, and therapeutics. Indium phosphide (B1233454) (InP)-based quantum dots (QDs) have emerged as a promising, less toxic alternative to cadmium-based nanoparticles. The choice of precursors is a critical factor in determining the size, monodispersity, and optical properties of the resulting nanocrystals. This document details the specific role and application of Indium(I) bromide (InBr) in the synthesis of InP/ZnS core-shell nanoparticles, offering a reproducible, single-injection method.

Indium(I) halides, including InBr, serve a dual function in the synthesis of InP quantum dots. They act as both the indium source and a reducing agent for the aminophosphine (B1255530) precursor.[1] This unique reactivity allows for a zinc-free synthesis of the InP core, which can lead to tetrahedral InP quantum dots with a narrow size distribution.[1] The choice of the halide (Cl, Br, or I) in the indium(I) precursor provides a method to tune the excitonic peak of the resulting InP cores over a broad spectral range.[1]

Key Applications

  • Bioimaging: The near-infrared emission of InP/ZnS QDs synthesized with Indium(I) halides makes them suitable for deep-tissue imaging.

  • Drug Delivery: The tunable surface chemistry of these core-shell nanoparticles allows for functionalization with targeting ligands and therapeutic agents.

  • Photocatalysis: InP-based quantum dots are being explored as green photocatalysts for environmental remediation.

  • Light-Emitting Diodes (LEDs): The narrow emission and high quantum yield of these nanoparticles are beneficial for display technologies.

Data Presentation

The selection of the Indium(I) halide precursor directly influences the optical properties of the resulting InP core and the subsequent InP/ZnS core-shell quantum dots. The following table summarizes the key optical characteristics of InP/ZnS QDs synthesized using different Indium(I) halides.

Indium(I) Halide PrecursorFirst Excitonic Peak (nm)Emission Wavelength (nm)Stokes Shift (meV)Photoluminescence (PL) Line Width (meV)
InCl450507110Not Specified
InBr600650Not SpecifiedNot Specified
InI700728120112

Data extracted from Yadav et al., J. Am. Chem. Soc. 2023, 145, 9, 5345–5353.[1]

Experimental Protocols

This section provides a detailed methodology for the synthesis of InP/ZnS core-shell nanoparticles using Indium(I) bromide. This protocol is adapted from the single-injection method described by Yadav et al.[1]

Synthesis of InP Core Nanoparticles using Indium(I) Bromide

Materials:

Procedure:

  • In a three-neck flask, combine Indium(I) bromide and oleylamine under an inert atmosphere (e.g., argon or nitrogen).

  • Degas the mixture under vacuum at a specified temperature to remove water and oxygen.

  • Switch to an inert atmosphere and heat the mixture to the injection temperature (e.g., 180 °C).

  • In a separate vial, prepare the phosphorus precursor by dissolving tris(diethylamino)phosphine in oleylamine.

  • Rapidly inject the phosphorus precursor solution into the hot indium precursor solution.

  • Allow the reaction to proceed at the injection temperature for a specific duration to allow for the growth of the InP cores. The size of the cores can be monitored by taking aliquots and measuring their absorption spectra.

  • Once the desired core size is achieved, cool the reaction mixture to room temperature.

Synthesis of InP/ZnS Core-Shell Nanoparticles

Materials:

Procedure:

  • To the flask containing the InP core solution, add a solution of zinc diethyldithiocarbamate in ODE.

  • Heat the mixture to a relatively low temperature (e.g., 140 °C) under an inert atmosphere.[1]

  • Maintain the reaction at this temperature for a set period to facilitate the growth of the ZnS shell onto the InP cores.

  • After the shelling process, cool the reaction mixture to room temperature.

  • Purify the resulting InP/ZnS core-shell nanoparticles by precipitation with a non-solvent (e.g., ethanol) and centrifugation.

  • Redisperse the purified nanoparticles in a suitable solvent (e.g., toluene (B28343) or hexane).

Visualizations

Experimental Workflow for InP/ZnS Core-Shell Nanoparticle Synthesis

G Workflow for InP/ZnS Core-Shell Nanoparticle Synthesis cluster_core InP Core Synthesis cluster_shell ZnS Shelling precursors_core Prepare InBr and Tris(diethylamino)phosphine Precursors reaction_core Hot Injection of Phosphorus Precursor precursors_core->reaction_core growth_core InP Core Growth reaction_core->growth_core precursor_shell Add ZnS Single-Source Precursor growth_core->precursor_shell Transfer of InP Core Solution reaction_shell Low-Temperature Shell Growth precursor_shell->reaction_shell purification Purification of Core-Shell Nanoparticles reaction_shell->purification

Caption: A schematic of the single-injection synthesis workflow for InP/ZnS nanoparticles.

Logical Relationship of Precursors to Nanoparticle Properties

G Influence of Precursors on Nanoparticle Properties InBr Indium(I) Bromide InP_Core InP Core Properties (Size, Monodispersity) InBr->InP_Core Phosphorus_Precursor Aminophosphine Phosphorus_Precursor->InP_Core ZnS_Precursor ZnS Precursor CoreShell_NP InP/ZnS Core-Shell Nanoparticle ZnS_Precursor->CoreShell_NP InP_Core->CoreShell_NP Optical_Properties Final Optical Properties (Emission, Quantum Yield) CoreShell_NP->Optical_Properties

Caption: Relationship between precursors and final nanoparticle characteristics.

References

Application Notes and Protocols: Indium(I) Bromide as a Dopant in Semiconductor Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Doping, the intentional introduction of impurities into a semiconductor, is a fundamental process for tuning the electrical and optical properties of these materials.[1][2] Indium(I) bromide (InBr) presents a unique, albeit largely unexplored, potential as a single-source p-type dopant for various semiconductor materials. Theoretical considerations suggest that the incorporation of both indium and bromine into a semiconductor lattice could offer novel ways to engineer material properties. Indium, a group III element, is known to act as a p-type dopant in silicon and some metal oxides, creating an excess of holes.[3][4] Similarly, bromine has been shown to induce p-type conductivity in certain semiconductors and can also be effective for surface passivation.[5] This document provides detailed, albeit hypothetical, application notes and protocols for the use of InBr as a dopant, based on established semiconductor processing techniques.

Potential Applications

The unique properties of InBr as a potential dopant could be leveraged in a variety of semiconductor applications:

  • P-type doping in silicon and germanium: Indium is a known p-type dopant for silicon, and the presence of bromine may influence the activation energy and solubility of the dopant.[3]

  • Transparent conducting oxides: Doping wide-bandgap semiconductors like zinc oxide (ZnO) or indium tin oxide (ITO) with InBr could modify their conductivity and transparency, making them suitable for applications in displays and solar cells.[6]

  • Thermoelectric materials: The introduction of InBr could potentially enhance the thermoelectric figure of merit of materials like bismuth telluride (Bi₂Te₃) by optimizing carrier concentration and reducing thermal conductivity.

  • Photodetectors and sensors: The modification of band structure and surface properties by InBr doping could lead to enhanced sensitivity and spectral response in photodetectors and chemical sensors.

Data Presentation: Predicted Effects of InBr Doping

Due to the limited experimental data on InBr as a dopant, the following table summarizes the expected quantitative effects on a generic semiconductor host (e.g., silicon) based on the known individual effects of indium and bromine doping. These values should be considered illustrative.

PropertyUndoped SemiconductorExpected Range with InBr DopingCharacterization Technique
Resistivity (ρ) High10⁻³ - 10¹ Ω·cmFour-Point Probe, Hall Effect
Carrier Concentration (p) Low (intrinsic)10¹⁵ - 10¹⁸ cm⁻³Hall Effect Measurement
Mobility (μ) HighLower than intrinsicHall Effect Measurement
Bandgap (Eg) Host-dependentSlight modification (± 0.05 eV)UV-Vis Spectroscopy, Photoluminescence
Dopant Activation Energy N/A0.1 - 0.2 eVTemperature-dependent Hall Effect

Experimental Protocols

The following are detailed, generalized protocols for doping semiconductor wafers with InBr using two common methods: thermal diffusion and vapor-phase epitaxy. Safety Precaution: Indium(I) bromide is a water-sensitive and potentially toxic compound. All handling should be performed in a controlled environment, such as a glovebox or a fume hood with appropriate personal protective equipment.

Protocol 1: Thermal Diffusion of InBr

This method is suitable for introducing InBr into a semiconductor substrate from a solid source at high temperatures.[1][7]

Materials and Equipment:

  • Semiconductor wafers (e.g., silicon, germanium)

  • High-purity Indium(I) bromide (InBr) powder

  • Quartz tube furnace with programmable temperature controller

  • Wafer carrier (quartz boat)

  • Inert gas supply (e.g., high-purity nitrogen or argon)

  • Vacuum pump

  • Standard wafer cleaning reagents (e.g., RCA-1, RCA-2 for silicon)

Procedure:

  • Wafer Cleaning: Thoroughly clean the semiconductor wafers using a standard cleaning procedure (e.g., RCA clean for silicon) to remove any organic and metallic contaminants.

  • Source Preparation: Place a small amount of InBr powder in a quartz crucible or boat.

  • Furnace Setup:

    • Place the cleaned wafers in a separate quartz boat.

    • Position the InBr source boat and the wafer boat in the center of the quartz furnace tube.

    • Purge the furnace tube with an inert gas for at least 30 minutes to remove oxygen and moisture.

  • Pre-deposition:

    • Heat the furnace to the desired pre-deposition temperature (typically 800-1000°C). The exact temperature will depend on the semiconductor material and the desired doping profile.

    • The InBr will sublimate and create a vapor that reacts with the wafer surface, forming a thin, dopant-rich layer.

    • Maintain this temperature for a set duration (e.g., 30-60 minutes).

  • Drive-in:

    • After pre-deposition, stop the flow of InBr vapor (this can be achieved by moving the source to a cooler region of the furnace or by stopping the gas flow over the source).

    • Increase the furnace temperature to the drive-in temperature (typically 1000-1200°C).[8]

    • The drive-in step allows the dopant atoms to diffuse deeper into the semiconductor wafer. The duration of this step (e.g., 1-4 hours) will determine the junction depth.

  • Cool-down: After the drive-in step, slowly cool the furnace to room temperature under a continuous inert gas flow to prevent thermal shock and contamination.

  • Post-diffusion Cleaning: Remove the wafers and perform a cleaning step to remove any residual surface oxides or dopant glass.

Protocol 2: In-situ Doping with InBr during Vapor-Phase Epitaxy (VPE)

This protocol describes the incorporation of InBr as a dopant during the epitaxial growth of a semiconductor layer.[9][10]

Materials and Equipment:

  • Vapor-Phase Epitaxy (VPE) reactor

  • Semiconductor substrate wafers

  • Precursor gases for the semiconductor material (e.g., silane (B1218182) (SiH₄) or silicon tetrachloride (SiCl₄) for silicon epitaxy)

  • High-purity Indium(I) bromide (InBr) source

  • A temperature-controlled bubbler or sublimation source for InBr

  • Carrier gas (e.g., hydrogen or nitrogen)

  • Mass flow controllers for all gases

Procedure:

  • Substrate Preparation: Clean the substrate wafers using an appropriate method to ensure a pristine surface for epitaxial growth.

  • VPE Reactor Setup:

    • Load the cleaned substrates into the VPE reactor.

    • Heat the InBr source in its temperature-controlled vessel to a temperature that provides a stable vapor pressure.

    • Purge the reactor with a high-purity carrier gas.

  • Epitaxial Growth and Doping:

    • Heat the substrates to the desired growth temperature (e.g., 1000-1200°C for silicon).

    • Introduce the precursor gas for the semiconductor material into the reactor at a controlled flow rate.

    • Simultaneously, introduce the InBr vapor into the reactor by flowing a carrier gas through the InBr source. The flow rate of the carrier gas through the InBr source will control the dopant concentration in the growing epitaxial layer.

    • Continue the growth for the desired thickness of the doped layer.

  • Cool-down and Unloading:

    • After the growth is complete, stop the flow of all precursor and dopant gases.

    • Cool the reactor to room temperature under a continuous flow of the carrier gas.

    • Unload the doped wafers from the reactor.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_doping Doping Process cluster_characterization Characterization wafer_cleaning Wafer Cleaning thermal_diffusion Thermal Diffusion wafer_cleaning->thermal_diffusion vpe_doping Vapor-Phase Epitaxy wafer_cleaning->vpe_doping source_prep InBr Source Preparation source_prep->thermal_diffusion source_prep->vpe_doping electrical_char Electrical Measurements (Hall, C-V) thermal_diffusion->electrical_char optical_char Optical Measurements (UV-Vis, PL) thermal_diffusion->optical_char structural_char Structural Analysis (XRD, SIMS) thermal_diffusion->structural_char vpe_doping->electrical_char vpe_doping->optical_char vpe_doping->structural_char

Caption: Experimental workflow for InBr doping of semiconductors.

band_diagram cluster_doped InBr Doped (p-type) Conduction Band_i Conduction Band (Ec) Valence Band_i Valence Band (Ev) Fermi Level_i Fermi Level (Ei) Valence Band_i->Conduction Band_i   Eg Conduction Band_d Conduction Band (Ec) Acceptor Level Acceptor Level (Ea) Valence Band_d Valence Band (Ev) Fermi Level_d Fermi Level (Ef) Valence Band_d->Conduction Band_d   Eg

Caption: Band diagram of an intrinsic vs. InBr-doped p-type semiconductor.

References

electrochemical deposition of indium from Indium(I) bromide

Author: BenchChem Technical Support Team. Date: December 2025

An increasing demand for high-purity indium in the electronics and semiconductor industries necessitates the development of efficient and controlled electrochemical deposition methods. While the electrodeposition of indium from trivalent (In³⁺) salts has been extensively studied, the use of monovalent indium(I) precursors, such as indium(I) bromide (InBr), presents a unique avenue for investigation. This application note provides a detailed protocol for the electrochemical deposition of indium from an InBr-based electrolyte, drawing upon established principles of indium electrochemistry. The methodologies outlined here are intended for researchers, scientists, and professionals in drug development who may utilize indium thin films and nanoparticles in their applications.

Electrochemical Behavior of Indium

The electrochemical reduction of indium ions to metallic indium is a stepwise process. In many systems, particularly non-aqueous electrolytes, the reduction from In³⁺ involves an intermediate In⁺ species. The overall reactions can be summarized as:

  • In³⁺ + 2e⁻ ↔ In⁺

  • In⁺ + e⁻ ↔ In(s)

Furthermore, In⁺ can undergo a disproportionation reaction, which can influence the deposition process and the morphology of the resulting indium film[1][2][3][4]:

3In⁺ ↔ 2In(s) + In³⁺

Directly utilizing an In(I) salt like InBr as the precursor aims to leverage the second reduction step, potentially offering better control over the deposition rate and film properties. However, the instability of In(I) compounds, especially in aqueous solutions where they can decompose into indium metal and indium tribromide, necessitates the use of non-aqueous electrolytes[5].

Experimental Setup and Materials

A standard three-electrode electrochemical cell is employed for the deposition process.

  • Working Electrode (WE): The substrate for indium deposition. Common choices include gold (Au), platinum (Pt), titanium (Ti), or glassy carbon electrodes. The choice of substrate can influence the nucleation and adhesion of the indium film[1][6].

  • Counter Electrode (CE): A platinum wire or mesh is typically used.

  • Reference Electrode (RE): A quasi-reference electrode, such as a platinum wire, is often used in non-aqueous systems[1]. For more stable potential measurements, a ferrocene/ferrocenium (Fc/Fc⁺) reference electrode can be employed[7].

  • Electrolyte: A non-aqueous solvent is required due to the instability of InBr in water[5]. Ionic liquids, such as 1-butyl-1-methylpyrrolidinium (B1250683) bis(trifluoromethylsulfonyl)amide ([Py₁,₄]TFSI), or organic solvents like dimethyl sulfoxide (B87167) (DMSO) and 1,2-dimethoxyethane (B42094) (DME) are suitable options[1][2][3][4]. A supporting electrolyte, such as tetrabutylammonium (B224687) tetrafluoroborate, may be added to increase conductivity[7].

  • Indium Source: Indium(I) bromide (InBr).

Experimental Protocols

The following protocols are synthesized from established methods for indium electrodeposition and general electrochemical practices.

Electrolyte Preparation
  • Solvent Selection: Choose a suitable non-aqueous solvent (e.g., [Py₁,₄]TFSI, DMSO, or DME). The solvent should be dried to minimize water content, which can interfere with the deposition process[1][7].

  • InBr Concentration: Dissolve InBr in the chosen solvent to the desired concentration. A typical starting concentration could be in the range of 0.1 M.

  • Supporting Electrolyte (Optional): If necessary, add a supporting electrolyte to the solution.

  • Inert Atmosphere: All electrolyte preparation and electrochemical experiments should be conducted under an inert atmosphere (e.g., in a glovebox) to prevent the oxidation of In(I) and the introduction of moisture[1][7].

Electrochemical Deposition Protocol
  • Electrode Preparation:

    • Polish the working electrode to a mirror finish using alumina (B75360) slurries of decreasing particle size.

    • Sonnicate the electrode in deionized water and then in the chosen non-aqueous solvent to remove any polishing residues.

    • Dry the electrode thoroughly before introducing it into the glovebox.

  • Electrochemical Cell Assembly:

    • Assemble the three-electrode cell inside the glovebox.

    • Fill the cell with the prepared InBr electrolyte.

  • Cyclic Voltammetry (CV):

    • Perform cyclic voltammetry to determine the reduction potential of In⁺ to In(0).

    • Scan the potential from the open-circuit potential (OCP) to a sufficiently negative potential and back. The CV will reveal the potential at which the deposition process begins[1].

  • Potentiostatic or Galvanostatic Deposition:

    • Potentiostatic Deposition: Apply a constant potential, determined from the CV, to the working electrode for a specific duration to deposit a film of a desired thickness.

    • Galvanostatic Deposition: Apply a constant current density to the working electrode. This method provides a constant deposition rate.

  • Post-Deposition Treatment:

    • After deposition, rinse the electrode with the pure solvent to remove any residual electrolyte.

    • Dry the electrode under an inert gas stream.

    • Store the deposited film under an inert atmosphere or vacuum to prevent oxidation.

Data Presentation

The following tables summarize key parameters and expected outcomes for the electrochemical deposition of indium.

Table 1: Electrolyte Composition and Deposition Parameters

ParameterValueReference
Indium SaltIndium(I) Bromide (InBr)-
Solvent[Py₁,₄]TFSI, DMSO, DME[1][2][3][4]
InBr Concentration0.1 - 0.4 M[1][2][3]
Supporting ElectrolyteTetrabutylammonium tetrafluoroborate[7]
Working ElectrodeAu, Pt, Ti, Glassy Carbon[1][6]
Reference ElectrodePt quasi-reference, Fc/Fc⁺[1][7]
Counter ElectrodePt wire/mesh[1]
Deposition ModePotentiostatic or Galvanostatic-
Deposition PotentialDetermined by CV (e.g., -2.2 V vs. Pt-quasi)[1]
TemperatureRoom Temperature to 160 °C[2][3]

Table 2: Characterization of Indium Deposits

Characterization TechniqueInformation ObtainedReference
Scanning Electron Microscopy (SEM)Surface morphology and topography of the deposited film.[2][3][6]
X-ray Diffraction (XRD)Crystalline structure and phase purity of the indium deposit.[1][6]
X-ray Photoelectron Spectroscopy (XPS)Elemental composition and oxidation states of the surface.[1]
Quartz Crystal Microbalance (QCM)In-situ monitoring of mass changes during deposition to determine current efficiency.[4]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_electrochem Electrochemistry cluster_analysis Analysis prep_electrolyte Electrolyte Preparation (Inert Atmosphere) cell_assembly Assemble 3-Electrode Cell (Inert Atmosphere) prep_electrolyte->cell_assembly prep_electrodes Electrode Polishing & Cleaning prep_electrodes->cell_assembly cv_analysis Cyclic Voltammetry (Determine Deposition Potential) cell_assembly->cv_analysis deposition Potentiostatic/Galvanostatic Deposition cv_analysis->deposition post_treatment Rinsing & Drying deposition->post_treatment characterization Characterization (SEM, XRD, XPS) post_treatment->characterization

Caption: Workflow for the electrochemical deposition of indium.

Indium Redox Pathways

indium_redox In3 In³⁺ In1 In⁺ In3->In1 +2e⁻ (Reduction) In1->In3 Disproportionation In0 In(s) In1->In0 +e⁻ (Reduction) In1->In0 Disproportionation

Caption: Redox and disproportionation pathways of indium ions.

References

Application Notes and Protocols for Indium(I) Bromide in Thin Film Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indium(I) bromide (InBr) is a red crystalline compound with potential, yet largely unexplored, applications in the fabrication of thin films for the electronics and semiconductor industries.[1] While its trivalent counterpart, Indium(III) bromide (InBr₃), has been utilized in the development of perovskite solar cells and for post-deposition treatments of CIGS thin films, the direct use of InBr as a precursor for thin film deposition is not well-documented in current scientific literature.[2][3][4][5][6][7][8]

These notes provide a comprehensive overview of the known properties of Indium(I) bromide and offer theoretical protocols for its use in thin film deposition, primarily through thermal evaporation, based on its physicochemical characteristics.

Physicochemical Properties of Indium(I) Bromide

A summary of the key physical and chemical properties of Indium(I) bromide is presented in the table below. These properties are essential for determining suitable deposition techniques.

PropertyValueReference
Chemical FormulaInBr[1]
Molar Mass194.722 g/mol [1]
AppearanceRed crystalline solid[1]
Density4.960 g/cm³[1]
Melting Point285 °C (545 °F; 558 K)[1]
Boiling Point656 °C (1213 °F; 929 K)[1]
Water SolubilityUnstable, decomposes into indium metal and indium tribromide[1]

Potential Deposition Techniques

Based on its properties, the most viable method for depositing Indium(I) bromide thin films is thermal evaporation .

  • Thermal Evaporation : InBr's well-defined melting and boiling points suggest it can be effectively evaporated under high vacuum.[1] The significant temperature difference between its melting and boiling points allows for a stable evaporation rate to be achieved. Thermal evaporation is a common technique for depositing a wide range of materials, including indium and its compounds.[9][10][11]

  • Solution Processing : Due to its instability in water and likely reactivity with many organic solvents, solution-based deposition methods such as spin coating or doctor-blading are not considered feasible for InBr.[1]

Experimental Protocols

The following protocol is a theoretical guideline for the deposition of Indium(I) bromide thin films via thermal evaporation. It is based on standard practices for thermal evaporation of similar inorganic compounds.[12]

Substrate Preparation
  • Select appropriate substrates (e.g., silicon wafers, glass slides, or fluorine-doped tin oxide (FTO) coated glass).

  • Clean the substrates sequentially in an ultrasonic bath with acetone, isopropanol, and deionized water for 15 minutes each.

  • Dry the substrates using a stream of high-purity nitrogen gas.

  • Optional: Perform a UV-ozone treatment for 15 minutes to remove any remaining organic contaminants and improve surface wettability.

Thermal Evaporation of Indium(I) Bromide
  • Place a high-purity Indium(I) bromide source material in a suitable crucible (e.g., alumina-coated tungsten boat).[9]

  • Mount the cleaned substrates in a substrate holder within the thermal evaporation chamber.

  • Evacuate the chamber to a base pressure of at least 10⁻⁶ Torr.

  • Gradually increase the current to the evaporation source to heat the InBr.

  • Monitor the deposition rate and thickness using a quartz crystal microbalance. A typical deposition rate for inorganic materials is in the range of 0.1-1 Å/s.

  • Once the desired film thickness is achieved, shut off the power to the evaporation source.

  • Allow the substrates to cool to room temperature before venting the chamber.

Characterization of Indium(I) Bromide Thin Films

Post-deposition, the thin films should be characterized to determine their structural, morphological, and optical properties.

Characterization TechniqueInformation Obtained
X-ray Diffraction (XRD) Crystalline structure and orientation of the film.
Scanning Electron Microscopy (SEM) Surface morphology and film thickness (cross-sectional view).
Atomic Force Microscopy (AFM) Surface topography and roughness.
UV-Vis Spectroscopy Optical transmittance, absorbance, and bandgap energy.
X-ray Photoelectron Spectroscopy (XPS) Elemental composition and chemical states.

Potential Applications

While specific applications for InBr thin films are not yet established, thin films of other indium-based materials are crucial in various microelectronic devices.[13][14] Potential research directions for InBr thin films could include:

  • Semiconductor layers : Investigating the electronic properties of InBr thin films for potential use in transistors or sensors.

  • Optical coatings : Exploring the optical properties for applications in filters or anti-reflective coatings.

  • Precursor for other materials : Using the deposited InBr film as a starting layer for conversion to other indium-containing compounds through post-deposition treatments.

Diagrams

Experimental_Workflow cluster_prep Substrate Preparation cluster_deposition Thermal Evaporation cluster_characterization Film Characterization Substrate_Selection Substrate Selection Cleaning Ultrasonic Cleaning Substrate_Selection->Cleaning Drying Nitrogen Drying Cleaning->Drying UV_Ozone UV-Ozone Treatment Drying->UV_Ozone Loading Load InBr and Substrates UV_Ozone->Loading Evacuation Evacuate Chamber Loading->Evacuation Deposition Heat Source & Deposit Film Evacuation->Deposition Cooling Cool Down Deposition->Cooling XRD XRD Cooling->XRD SEM SEM Cooling->SEM AFM AFM Cooling->AFM UV_Vis UV-Vis Cooling->UV_Vis XPS XPS Cooling->XPS

Caption: Workflow for the preparation and characterization of InBr thin films.

Deposition_Parameters center InBr Thin Film Properties sub_temp Substrate Temperature center->sub_temp pressure Chamber Pressure center->pressure dep_rate Deposition Rate center->dep_rate thickness Film Thickness center->thickness

Caption: Key parameters influencing the properties of thermally evaporated InBr thin films.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Indium(I) Bromide Mediated Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in improving the yield and efficiency of Indium(I) bromide (InBr) mediated reactions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of Indium(I) bromide in these reactions?

A1: Indium(I) bromide is a versatile reagent in organic synthesis, primarily utilized in Barbier-type reactions.[1] Its main function is to mediate the formation of organoindium species in situ, which then act as nucleophiles.[1][2] This is particularly common in the allylation of carbonyl compounds, where an allyl-indium intermediate is formed.[2]

Q2: What are the key advantages of using Indium(I) bromide over other metals in Barbier-type reactions?

A2: Indium-mediated reactions offer several advantages, including high reactivity, functional group tolerance, and the ability to be conducted in various solvents, including water.[2][3] Unlike Grignard reagents, indium-mediated reactions can be performed in a one-pot process where the organoindium species is generated in the presence of the electrophile.[2]

Q3: Is Indium(I) bromide stable? How should it be handled and stored?

A3: Indium(I) bromide is a red crystalline solid that is unstable in water, where it decomposes into indium metal and indium tribromide.[4] It is also prone to disproportionation in donating solvents.[5] Therefore, it should be handled in a dry, inert atmosphere and stored in a cool, well-ventilated place away from moisture.

Troubleshooting Guide

Low Yield or No Reaction

Q1: My reaction has a low yield, or I am recovering my starting material unchanged. What are the common causes?

A1: Low yields in Indium(I) bromide mediated reactions can stem from several factors. Here is a checklist of potential issues to investigate:

  • Reagent Quality: Ensure the Indium(I) bromide is of high purity and has been stored under anhydrous conditions. The presence of impurities or decomposition can significantly hinder the reaction.

  • Solvent Purity: The solvent choice is critical. For anhydrous reactions, ensure the solvent is thoroughly dried. Trace amounts of water can quench the organoindium intermediate.[4] In some cases, particularly with certain substrates, the presence of water is beneficial and can even accelerate the reaction.[2]

  • Reaction Temperature: The optimal temperature can vary depending on the specific substrates and solvents used. Some reactions proceed well at room temperature, while others may require heating or cooling.

  • Formation of the Organoindium Reagent: The initial step of the reaction is the formation of the organoindium species. If this step is inefficient, the overall yield will be low. The reactivity of the organic halide plays a role here, with bromides and iodides being more reactive than chlorides.[3]

  • Disproportionation of InBr: In donating solvents, Indium(I) bromide can disproportionate into indium metal (In(0)) and Indium(III) bromide (InBr₃).[5] This equilibrium can affect the concentration of the active indium species.

Troubleshooting Decision Tree

The following diagram provides a systematic approach to troubleshooting low-yield reactions.

Troubleshooting_Low_Yield Start Low Yield or No Reaction Check_Reagents Verify Reagent Quality and Stoichiometry Start->Check_Reagents Check_Conditions Evaluate Reaction Conditions (Solvent, Temperature) Check_Reagents->Check_Conditions Reagents OK Optimize_Protocol Optimize Reaction Protocol Check_Reagents->Optimize_Protocol Reagents Faulty Analyze_Side_Products Analyze for Side Products Check_Conditions->Analyze_Side_Products Conditions Appear Optimal Check_Conditions->Optimize_Protocol Suboptimal Conditions Analyze_Side_Products->Optimize_Protocol Side Products Identified Success Improved Yield Optimize_Protocol->Success Optimization Successful No_Improvement No Significant Improvement Optimize_Protocol->No_Improvement Optimization Fails

Caption: A decision tree for troubleshooting low-yield reactions.

Formation of Side Products

Q2: I am observing unexpected side products in my reaction mixture. What are they likely to be and how can I minimize them?

A2: The formation of side products is a common issue. Here are some possibilities:

  • Products from InBr Disproportionation: The disproportionation of InBr can lead to side reactions catalyzed by the resulting In(0) and InBr₃.[5]

  • Wurtz-type Coupling: Homocoupling of the organic halide can occur, especially at higher temperatures.

  • Reduction of the Carbonyl Group: In some cases, the carbonyl compound can be reduced to the corresponding alcohol without the addition of the allyl group.

  • Hydrolysis of the Organoindium Intermediate: In the presence of water, the organoindium intermediate can be hydrolyzed back to the corresponding alkane.

To minimize side products, consider the following:

  • Control the reaction temperature: Lowering the temperature may reduce the rate of side reactions.

  • Use of additives: Additives such as tetrabutylammonium (B224687) iodide (TBAI) can sometimes improve the selectivity of the reaction.[4]

  • Optimize the stoichiometry of reactants: Ensure the correct molar ratios of the organic halide and the carbonyl compound are used.

Quantitative Data on Reaction Yields

The yield of Indium(I) bromide mediated reactions is highly dependent on the solvent and substrates used. Below are tables summarizing yields for the allylation of various carbonyl compounds under different conditions.

Table 1: Effect of Solvent on the Indium-Mediated Allylation of Benzaldehyde with Allyl Bromide

EntrySolventYield (%)
1DMF95
2THF85
3Water90
4Ethanol75
5Acetonitrile70

Yields are approximate and can vary based on specific reaction conditions.

Table 2: Indium-Mediated Allylation of Various Carbonyl Compounds with Allyl Bromide in DMF

EntryCarbonyl CompoundProductYield (%)
1Benzaldehyde1-phenylbut-3-en-1-ol95
2Cyclohexanone1-allylcyclohexan-1-ol88
3Acetophenone2-phenylpent-4-en-2-ol82
4Cinnamaldehyde1-phenylhexa-1,5-dien-3-ol89

Reactions were typically carried out at room temperature.[4]

Key Experimental Protocols

Protocol 1: General Procedure for the Indium-Mediated Allylation of an Aldehyde

This protocol describes a general method for the allylation of an aldehyde using indium metal and an allyl bromide in DMF.

Materials:

  • Aldehyde (1.0 mmol)

  • Allyl bromide (1.5 mmol)

  • Indium powder (1.5 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

  • 1 M HCl solution

  • Saturated NaHCO₃ solution

  • Saturated NaCl solution (brine)

  • Anhydrous MgSO₄

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the aldehyde (1.0 mmol) and anhydrous DMF (5 mL).

  • Add indium powder (1.5 mmol) to the solution.

  • Add allyl bromide (1.5 mmol) dropwise to the stirring mixture at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding 1 M HCl solution (10 mL).

  • Extract the mixture with diethyl ether (3 x 20 mL).

  • Wash the combined organic layers with saturated NaHCO₃ solution (20 mL) and then with brine (20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Experimental Workflow

The following diagram illustrates a typical workflow for an Indium(I) bromide mediated reaction.

Experimental_Workflow Setup Reaction Setup (Inert Atmosphere) Reagents Add Substrates and InBr Setup->Reagents Solvent Add Anhydrous Solvent Reagents->Solvent Reaction Stir at Desired Temperature Solvent->Reaction Monitoring Monitor by TLC/GC Reaction->Monitoring Workup Aqueous Workup Monitoring->Workup Purification Purification (e.g., Chromatography) Workup->Purification Analysis Product Characterization Purification->Analysis

Caption: A general workflow for Indium(I) bromide mediated reactions.

Protocol 2: Indium-Mediated Barbier-Type Reaction of a Ketone in Aqueous Media

This protocol provides a method for the allylation of a ketone in a water-based solvent system.

Materials:

  • Ketone (1.0 mmol)

  • Allyl bromide (2.0 mmol)

  • Indium powder (1.5 mmol)

  • Water (5 mL)

  • THF (1 mL, optional co-solvent)

  • Saturated NH₄Cl solution

  • Ethyl acetate (B1210297)

  • Anhydrous Na₂SO₄

Procedure:

  • In a flask, combine the ketone (1.0 mmol), water (5 mL), and THF (1 mL, if needed for solubility).

  • Add indium powder (1.5 mmol) to the mixture.

  • Add allyl bromide (2.0 mmol) and stir the reaction vigorously at room temperature.

  • Monitor the reaction by TLC. The reaction may take several hours.

  • After the starting material is consumed, add saturated NH₄Cl solution (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 25 mL).

  • Combine the organic extracts and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent to obtain the crude product.

  • Purify by flash column chromatography.

Signaling Pathways and Logical Relationships

Disproportionation of Indium(I) Bromide

InBr can undergo disproportionation, which can influence the reactive species present in the reaction mixture. This equilibrium is particularly relevant in donating solvents.

Disproportionation InBr 3 InBr In_InBr3 2 In(0) + InBr3 InBr->In_InBr3 Disproportionation

Caption: The disproportionation equilibrium of Indium(I) bromide.

References

Technical Support Center: Overcoming the Insolubility of Indium(I) Bromide in Reaction Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor solubility of Indium(I) bromide (InBr) in common reaction media. The following sections offer practical strategies and detailed protocols to facilitate the use of this valuable reagent in organic synthesis.

Frequently Asked Questions (FAQs)

Q1: Is Indium(I) bromide soluble in common organic solvents?

A1: Indium(I) bromide is a red crystalline solid that is generally considered insoluble in most common organic solvents, such as ethers (e.g., THF, diethyl ether), hydrocarbons (e.g., toluene, hexanes), and chlorinated solvents (e.g., dichloromethane, chloroform). Direct dissolution to form a true homogeneous solution is rarely achieved under standard conditions.[1] It is also unstable in water, where it decomposes into indium metal and indium tribromide.[1]

Q2: Why does my Indium(I) bromide seem to disappear in coordinating solvents like DMF or DMSO?

A2: While it may appear to dissolve, InBr is known to be prone to disproportionation in donating or coordinating solvents like N,N-dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO).[2][3][4] This process involves the conversion of In(I) into In(0) (indium metal) and In(III) species, which may be soluble in the reaction medium. This reactivity, rather than true dissolution, is often what is observed.

Q3: Can I use Indium(I) bromide in my reaction even if it doesn't dissolve?

A3: Yes, absolutely. Many successful reactions utilizing InBr are performed under heterogeneous conditions, where the InBr is present as a suspension. The reactivity of InBr often occurs at the solid-liquid interface. The key is to employ strategies that promote its reactivity despite its insolubility.

Q4: What are the main strategies to overcome the insolubility of Indium(I) bromide?

A4: The primary strategies do not focus on achieving complete dissolution but rather on enhancing the reactivity of the insoluble InBr. These methods include:

  • Use of Additives: Co-reagents like lithium bromide (LiBr) can facilitate the reaction.

  • Alternative Energy Sources: Sonication (ultrasound) and mechanochemical methods (ball milling) can promote reactions involving insoluble reagents.

  • Heterogeneous Reaction Conditions: Optimizing stirring and temperature for a solid-liquid reaction mixture.

Troubleshooting Guide

Issue EncounteredPossible CauseRecommended Solution(s)
No reaction or very slow reaction with InBr. Low reactivity due to the insolubility of InBr.1. Add Lithium Bromide (LiBr): The InBr/LiBr system is known to be more effective for the formation of organoindium reagents.[2][4] 2. Apply Ultrasound: Sonication can activate the surface of the InBr and promote the reaction. 3. Increase Temperature: Gently heating the reaction mixture can sometimes increase the reaction rate, but be mindful of potential disproportionation.
InBr appears to decompose or change color without desired product formation. Disproportionation of InBr in a coordinating solvent without productive reaction with the substrate.1. Change the Solvent: If using a strongly coordinating solvent like DMF or DMSO, consider switching to a less coordinating solvent like THF or toluene. 2. Use a Solvent-Free Method: Employ mechanochemistry (ball milling) to avoid solvent-related decomposition.[5]
Reaction is not reproducible. Inconsistent activation or surface area of the solid InBr.1. Standardize InBr source and handling: Use InBr from the same supplier and handle it consistently to minimize variations in particle size and surface oxides. 2. Employ Sonication: Ultrasound can help to create a more consistent and reactive surface during the reaction.
Difficulty in isolating the product from the reaction mixture containing solid InBr. The product may be adsorbed onto the surface of unreacted InBr or other solid byproducts.1. Thorough Extraction: After the reaction, perform a thorough extraction with a suitable organic solvent. 2. Filtration and Washing: Filter the solid residues and wash them extensively with the extraction solvent to recover any adsorbed product.

Experimental Protocols

Protocol 1: Barbier-Type Reaction with the InBr/LiBr System

This protocol describes a general procedure for an indium-mediated Barbier-type reaction, where an organoindium reagent is generated in situ from an alkyl halide and reacts with a carbonyl compound. The addition of LiBr enhances the reactivity.[6]

Reaction: R-X + R'CHO + InBr/LiBr → R-CH(OH)-R'

Materials:

  • Indium(I) bromide (InBr)

  • Lithium bromide (LiBr), anhydrous

  • Alkyl halide (e.g., allyl bromide)

  • Aldehyde or ketone

  • Anhydrous solvent (e.g., THF, DMF)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add InBr (1.2 equivalents) and anhydrous LiBr (1.2 equivalents).

  • Add the anhydrous solvent (e.g., THF or DMF) to create a suspension.

  • Add the alkyl halide (1.2 equivalents) to the suspension.

  • Stir the mixture at the desired temperature (e.g., room temperature to 80 °C) for a period to allow for the formation of the organoindium species. The time required can vary depending on the reactivity of the alkyl halide.

  • Slowly add the carbonyl compound (1.0 equivalent) to the reaction mixture.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or another suitable analytical technique.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether, ethyl acetate).

  • Combine the organic layers, dry over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or other suitable methods.

Protocol 2: Ultrasound-Assisted Reaction with Indium(I) Bromide

Sonication can be a powerful tool to promote reactions involving insoluble reagents by continuously cleaning and activating the surface of the solid.

General Procedure:

  • In a suitable reaction vessel, combine the insoluble Indium(I) bromide, the substrate(s), and the solvent.

  • Place the reaction vessel in an ultrasonic cleaning bath. The liquid level in the bath should be similar to the level of the reaction mixture in the vessel.

  • Turn on the ultrasound and monitor the reaction. The temperature of the bath may increase during sonication, so occasional cooling may be necessary if the reaction is temperature-sensitive.

  • Work-up the reaction as you would for a standard reaction.

Example Application: Ultrasound has been shown to be effective in Grignard-type reactions, and this principle can be extended to reactions with InBr to enhance the formation of the organoindium reagent.[7][8]

Protocol 3: Mechanochemical (Solvent-Free) Reaction with Indium(I) Bromide

Mechanochemistry, or ball milling, offers a solvent-free approach to chemical synthesis, which can be particularly advantageous for insoluble reagents like InBr.

General Procedure:

  • To a milling jar (e.g., made of stainless steel or zirconia), add Indium(I) bromide, the other reactants, and one or more milling balls.

  • Seal the jar and place it in a planetary ball mill or a shaker mill.

  • Mill the mixture at a specified frequency (e.g., 10-30 Hz) for the required amount of time. The reaction progress can be monitored by taking small samples at intervals.

  • After the reaction is complete, open the jar and extract the contents with a suitable solvent to separate the product from any unreacted starting materials or inorganic byproducts.

  • Purify the product as needed.

Visualizations

experimental_workflow General Workflow for Reactions with Insoluble InBr cluster_prep Reaction Setup cluster_methods Reaction Promotion Method cluster_workup Work-up and Purification start Combine InBr, Substrates, and Solvent (if applicable) method1 Conventional Stirring (+/- Heat) start->method1 method2 Sonication (Ultrasound Bath) start->method2 method3 Mechanochemistry (Ball Milling) start->method3 workup Quench Reaction (if necessary) method1->workup method2->workup extraction Solvent Extraction method3->extraction workup->extraction purification Purification (e.g., Chromatography) extraction->purification product Isolated Product purification->product

Caption: General workflow for handling reactions with insoluble Indium(I) bromide.

troubleshooting_logic Troubleshooting Logic for InBr Reactions cluster_solutions Potential Solutions start Reaction with InBr Fails or is Sluggish q1 Are you using a coordinating solvent (e.g., DMF, DMSO)? start->q1 sol1 Add LiBr to form a more reactive species q1->sol1 No sol3 Switch to a non-coordinating solvent (e.g., THF) q1->sol3 Yes sol2 Apply ultrasound to activate the surface sol1->sol2 sol4 Use a solvent-free mechanochemical method sol2->sol4 sol3->sol1

Caption: Decision-making flowchart for troubleshooting common issues in InBr reactions.

References

Technical Support Center: Optimization of InBr-Catalyzed Couplings

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Indium Bromide (InBr) catalyzed coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during experimentation.

Troubleshooting Guide

This guide addresses specific problems that may arise during InBr-catalyzed coupling reactions in a question-and-answer format.

Q1: My reaction is showing low to no conversion of the starting materials. What are the potential causes and how can I address this?

A1: Low or no conversion is a common issue that can stem from several factors. Here is a systematic approach to troubleshoot this problem:

  • Catalyst Activity: Ensure the InBr catalyst is of high purity and has been stored under anhydrous conditions. Indium halides, while relatively stable, can be sensitive to moisture over time. Consider using a freshly opened bottle or drying the catalyst before use.

  • Reaction Temperature: Temperature plays a crucial role in reaction kinetics.[1] If the reaction is sluggish at room temperature, a moderate increase in temperature (e.g., to 40-80 °C) can significantly improve the reaction rate. However, excessively high temperatures might lead to catalyst deactivation or side reactions.[1]

  • Solvent Choice: The polarity and coordinating ability of the solvent can greatly influence the reaction's success.[2][3][4] Non-polar solvents may not be suitable for dissolving all reactants and the catalyst. Common solvents for InBr-catalyzed reactions include THF, DMF, and acetonitrile. It is advisable to screen a range of solvents to find the optimal one for your specific substrates.

  • Reaction Time: Some coupling reactions require extended periods to reach completion. Monitor the reaction progress over time using techniques like TLC or LC-MS to determine the optimal reaction duration.

Q2: I am observing the formation of significant side products, such as homocoupling of my starting materials. How can I improve the selectivity of my reaction?

A2: The formation of side products often indicates that the reaction conditions are not optimal for the desired cross-coupling pathway. Here are some strategies to enhance selectivity:

  • Catalyst Loading: While a higher catalyst loading might increase the reaction rate, it can sometimes promote side reactions. Try reducing the amount of InBr catalyst to the minimum effective concentration (typically 1-10 mol%).

  • Temperature Control: High reaction temperatures can sometimes favor undesired pathways.[5] Running the reaction at a lower temperature may improve selectivity, even if it requires a longer reaction time.

  • Slow Addition of Reagents: In some cases, the slow addition of one of the coupling partners can help to maintain a low concentration of that reagent in the reaction mixture, thereby minimizing its homocoupling.

Q3: My reaction is not reproducible. What factors could be contributing to this inconsistency?

A3: Lack of reproducibility can be frustrating and is often due to subtle variations in the experimental setup. Pay close attention to the following:

  • Atmosphere: While many InBr-catalyzed reactions are tolerant to air and moisture, highly sensitive substrates or reactions aiming for very high yields may benefit from being performed under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen and moisture.

  • Reagent Purity: The purity of your starting materials and solvents is critical. Impurities can act as catalyst poisons or participate in side reactions.[6] Ensure you are using high-purity, anhydrous solvents and reagents.

  • Stirring Rate: In heterogeneous reaction mixtures, the stirring rate can affect the mass transfer and, consequently, the reaction rate and reproducibility. Ensure consistent and efficient stirring for all experiments.

Frequently Asked Questions (FAQs)

Q1: What is the typical catalyst loading for InBr in coupling reactions?

A1: The optimal catalyst loading can vary depending on the specific reaction, but a good starting point for optimization is typically in the range of 5-10 mol% of Indium Bromide (InBr₃). In some highly efficient systems, the loading can be reduced to as low as 1 mol%.

Q2: Which indium halide is the most effective catalyst: InCl₃, InBr₃, or InI₃?

A2: The catalytic activity can be influenced by the halide counter-ion.[7] While InBr₃ is a versatile and commonly used catalyst, in some specific reactions, such as intramolecular hydroarylation, indium triiodide (InI₃) has been found to be more effective.[7] It is recommended to screen different indium halides during the optimization process if the desired reactivity is not achieved with InBr₃.

Q3: Can InBr-catalyzed reactions be performed in aqueous media?

A3: One of the advantages of using indium-based catalysts is their tolerance to water.[8][9] Some InBr-catalyzed reactions, such as allylations, can be successfully performed in aqueous media or in the presence of water as a co-solvent, which aligns with the principles of green chemistry.[10]

Q4: How can I monitor the progress of my InBr-catalyzed coupling reaction?

A4: The progress of the reaction can be monitored by standard analytical techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS). These techniques will allow you to track the consumption of starting materials and the formation of the desired product over time.

Q5: What are the common work-up procedures for InBr-catalyzed reactions?

A5: A typical work-up procedure involves quenching the reaction with an aqueous solution (e.g., water or saturated ammonium (B1175870) chloride), followed by extraction of the organic products with a suitable solvent like ethyl acetate (B1210297) or dichloromethane. The combined organic layers are then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product can then be purified by column chromatography.

Data Presentation

Table 1: Optimization of Reaction Conditions for a Generic InBr-Catalyzed Allylation
EntryCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)
110THF251265
210DMF251278
310CH₃CN251272
45DMF251275
510DMF50685
610DMF80492
75DMF80490

This table is a representative example based on typical optimization trends. Actual results will vary depending on the specific substrates.

Table 2: Effect of Different Indium Halide Catalysts on a Coupling Reaction
EntryCatalyst (10 mol%)SolventTemperature (°C)Time (h)Yield (%)
1InCl₃THF60870
2InBr₃THF60885
3InI₃THF60891

This table illustrates the potential influence of the halide on catalytic activity, as observed in some reaction types.[7]

Experimental Protocols

General Protocol for InBr₃-Catalyzed Cross-Coupling of an Aryl Halide with a Nucleophile
  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the nucleophilic coupling partner (1.2 mmol), and Indium Bromide (InBr₃) (0.1 mmol, 10 mol%).

  • Solvent Addition: Under an inert atmosphere (if required), add the anhydrous solvent (5 mL) via syringe.

  • Reaction Execution: Stir the reaction mixture at the optimized temperature (e.g., 80 °C) for the predetermined time (e.g., 4-12 hours).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Quench the reaction by adding water (10 mL).

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system.

Mandatory Visualization

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification reagents Weigh Reactants (Aryl Halide, Nucleophile, InBr3) flask Add to Oven-Dried Flask reagents->flask solvent Add Anhydrous Solvent flask->solvent heat_stir Heat and Stir at Optimized Temperature solvent->heat_stir monitor Monitor Progress (TLC, LC-MS) heat_stir->monitor quench Quench Reaction monitor->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify by Chromatography dry->purify final_product final_product purify->final_product Isolated Product

Caption: Experimental workflow for a typical InBr-catalyzed coupling reaction.

Troubleshooting_Logic cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_reagents Reagent & Setup start Low Reaction Yield check_purity Check Catalyst Purity and Handling start->check_purity increase_temp Increase Temperature start->increase_temp check_reagent_purity Verify Reagent Purity start->check_reagent_purity optimize_loading Optimize Catalyst Loading check_purity->optimize_loading solution solution optimize_loading->solution Improved Yield screen_solvents Screen Solvents increase_temp->screen_solvents increase_time Increase Reaction Time screen_solvents->increase_time increase_time->solution inert_atmosphere Use Inert Atmosphere check_reagent_purity->inert_atmosphere inert_atmosphere->solution

Caption: Troubleshooting guide for low yield in InBr-catalyzed couplings.

References

Indium(I) Bromide Solutions: A Technical Support Center for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the disproportionation of Indium(I) bromide (InBr) in solution during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of Indium(I) bromide decomposition in solution?

A1: The primary cause of Indium(I) bromide (InBr) decomposition in solution is a process called disproportionation. In this redox reaction, In(I) is simultaneously oxidized to Indium(III) and reduced to Indium(0) metal. The typical reaction is: 3InBr(solv) ⇌ 2In(0)(s) + InBr₃(solv). This process is particularly prevalent in aqueous solutions and coordinating (donating) organic solvents.[1][2]

Q2: Which solvents are most likely to promote the disproportionation of InBr?

A2: Protic solvents, such as water, and polar, coordinating solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and to some extent, tetrahydrofuran (B95107) (THF), can promote the disproportionation of InBr.[2] These solvents can stabilize the resulting In(III) species, thus driving the equilibrium towards disproportionation.

Q3: Are there any solvents in which InBr is relatively stable?

A3: While InBr has limited solubility in many common organic solvents, it is considered to be more stable in non-polar, non-coordinating solvents.[1] However, due to its low solubility, it is often used as a slurry or generated in-situ for immediate consumption in a reaction.

Q4: Can temperature affect the stability of InBr solutions?

A4: Yes, temperature can influence the rate of disproportionation. Generally, higher temperatures can accelerate the decomposition of InBr in solution. Therefore, it is often recommended to conduct reactions involving InBr at low temperatures to minimize this side reaction.

Q5: Are there any chemical additives that can help stabilize InBr in solution?

A5: The addition of certain ligands can, in principle, stabilize the In(I) oxidation state by forming stable complexes. While specific data for InBr is limited, the use of Lewis bases such as phosphines, amines, or crown ethers could potentially inhibit disproportionation by coordinating to the In(I) center and preventing its oxidation and reduction. The presence of excess bromide ions may also influence the equilibrium.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Rapid formation of a black or grey precipitate upon dissolving InBr. Disproportionation to Indium metal (In(0)).1. Ensure the use of anhydrous and deoxygenated solvents. 2. Work under a strictly inert atmosphere (e.g., Argon or Nitrogen). 3. Consider using a less coordinating solvent. 4. Perform the reaction at a lower temperature (e.g., 0 °C or below).
Low yield or no desired product in a reaction involving InBr. The active In(I) species has disproportionated before reacting with the substrate.1. Generate the InBr in-situ in the presence of your substrate. 2. Add the InBr in portions throughout the reaction. 3. Increase the concentration of the reactants to favor the desired reaction over disproportionation.
InBr fails to dissolve in the chosen solvent. InBr has inherently low solubility in many organic solvents.[1]1. Use the InBr as a fine powder to increase surface area. 2. Employ vigorous stirring or sonication to create a fine suspension. 3. If the reaction allows, consider a solvent in which the subsequent reaction intermediates are soluble, even if InBr itself is not.
Inconsistent reaction outcomes. Variable rates of disproportionation due to trace amounts of water or oxygen.1. Rigorously dry all glassware and solvents before use. 2. Purge the reaction vessel and solvents with an inert gas. 3. Use freshly opened, high-purity InBr.

Quantitative Data Summary

Due to the inherent instability and low solubility of Indium(I) bromide in many common organic solvents, comprehensive quantitative data on its stability is scarce in the literature. The disproportionation is a dynamic equilibrium, and the rate can be highly sensitive to impurities. However, the following table provides a qualitative summary of stability in different solvent types.

Solvent Type Examples Qualitative Stability of InBr Solubility
ProticWater, AlcoholsHighly UnstableReacts
Polar Aprotic (Coordinating)DMF, DMSO, Acetonitrile, THFProne to DisproportionationLow to Moderate
Non-polarToluene, HexaneRelatively More StableVery Low

Experimental Protocols

Given the challenges in preparing stable stock solutions of InBr, the most effective method for its use in organic synthesis is often through in-situ generation or immediate use as a suspension under an inert atmosphere. The following protocol describes a general procedure for using InBr in a Grignard-type addition reaction where disproportionation is a key consideration.

Protocol: In-situ Application of Indium(I) Bromide for a Barbier-type Reaction

Objective: To perform a Barbier-type allylation of an aldehyde using allyl bromide and Indium(I) bromide, minimizing the disproportionation of InBr.

Materials:

  • Indium(I) bromide (InBr), freshly opened or stored under inert gas

  • Aldehyde (e.g., benzaldehyde)

  • Allyl bromide

  • Anhydrous, deoxygenated solvent (e.g., THF or a mixture of THF/Toluene)

  • Schlenk flask and other appropriate oven-dried glassware

  • Inert gas supply (Argon or Nitrogen)

  • Magnetic stirrer and stir bar

Procedure:

  • Glassware Preparation: All glassware should be thoroughly oven-dried (e.g., at 120 °C for at least 4 hours) and allowed to cool to room temperature under a stream of inert gas.

  • Reaction Setup: Assemble the reaction apparatus (e.g., a two-necked Schlenk flask equipped with a magnetic stir bar, a rubber septum, and a condenser or gas inlet) under a positive pressure of inert gas.

  • Reagent Preparation:

    • In a separate, dry flask, prepare a solution of the aldehyde and allyl bromide in the chosen anhydrous solvent.

    • Weigh the required amount of InBr in a glovebox or under a stream of inert gas to minimize exposure to air and moisture.

  • Reaction Execution:

    • To the main reaction flask, add the weighed InBr.

    • Add a portion of the anhydrous solvent and start vigorous stirring to create a fine suspension.

    • Slowly add the solution of the aldehyde and allyl bromide to the InBr suspension via a syringe pump over an extended period (e.g., 1-2 hours). This slow addition ensures that the In(I) species reacts as it becomes available, minimizing its concentration in solution and thus reducing the rate of disproportionation.

    • Maintain the reaction at a low temperature (e.g., 0 °C) using an ice bath.

  • Reaction Monitoring and Work-up:

    • Monitor the reaction progress by thin-layer chromatography (TLC) or another suitable analytical technique.

    • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

    • Extract the product with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography.

Visualizations

Disproportionation_Pathway cluster_products Disproportionation Products 3In(I)Br 3In(I)Br 2In(0) 2In(0) 3In(I)Br->2In(0) Reduction In(III)Br3 In(III)Br3 3In(I)Br->In(III)Br3 Oxidation

Caption: Disproportionation of Indium(I) bromide.

Experimental_Workflow start Start: Anhydrous/Inert Conditions prepare_reagents Prepare Aldehyde/ Allyl Bromide Solution start->prepare_reagents add_inbr Add InBr to Flask start->add_inbr slow_addition Slowly Add Reagent Mix to InBr Suspension at 0 °C prepare_reagents->slow_addition create_suspension Create Fine Suspension in Anhydrous Solvent add_inbr->create_suspension create_suspension->slow_addition monitor Monitor Reaction (TLC) slow_addition->monitor workup Aqueous Work-up monitor->workup purify Purify Product workup->purify end End: Purified Product purify->end

Caption: Workflow for minimizing InBr disproportionation.

References

handling and storage of air-sensitive Indium(I) bromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and storage of air-sensitive Indium(I) bromide (InBr).

Frequently Asked Questions (FAQs)

Q1: What is Indium(I) bromide and why is it considered air-sensitive?

A1: Indium(I) bromide (InBr) is a red crystalline inorganic compound. It is considered air-sensitive due to its reactivity with components of the atmosphere, primarily moisture. It is hygroscopic and unstable in water, in which it decomposes into indium metal and indium tribromide.[1][2] Exposure to moist air will lead to degradation of the compound, compromising its integrity for experimental use.

Q2: What are the immediate signs of decomposition if my InBr has been exposed to air or moisture?

A2: Upon exposure to moisture, InBr will decompose.[1][2] While the initial red or reddish-brown appearance is normal, signs of decomposition may include a change in color and consistency. The formation of indium metal may appear as dark or metallic specks, and the overall appearance may become less uniform.

Q3: What are the primary safety hazards associated with Indium(I) bromide?

A3: Indium(I) bromide is a corrosive material that can cause severe skin burns and eye damage.[3][4] Inhalation of dust can lead to respiratory irritation.[5][6] It is crucial to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably within a chemical fume hood or glovebox.

Q4: What are the recommended storage conditions for Indium(I) bromide?

A4: To ensure its stability, Indium(I) bromide should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[7][8] It should be stored under an inert atmosphere, such as argon or nitrogen, to prevent contact with moisture and air.[7] It is incompatible with strong oxidizing agents and water.[6][7]

Q5: In which solvents is Indium(I) bromide soluble?

A5: Indium(I) bromide is generally considered insoluble in most common organic solvents.[9] Its reactivity and instability, particularly its tendency to disproportionate in donating solvents, can complicate its use in solution-phase chemistry.[9]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent experimental results or reaction failure. Decomposition of InBr due to improper handling or storage.Ensure all handling and storage protocols are strictly followed. Use fresh InBr from a properly sealed container. It is advisable to work within a glovebox to minimize exposure to air and moisture.
The InBr powder has changed color or appears clumped. The material has likely been exposed to moisture, leading to hydration and decomposition.Do not use the compromised material. Dispose of it according to your institution's hazardous waste guidelines and obtain a fresh, unopened container of InBr.
Difficulty in transferring the solid InBr without exposure to air. Lack of appropriate inert atmosphere handling equipment or technique.All manipulations of solid InBr should be performed under an inert atmosphere. This can be achieved using a nitrogen or argon-filled glovebox or by employing Schlenk line techniques for transfers.[10][11]
Visible fuming or vigorous reaction upon addition of a solvent. The solvent may be wet, causing a rapid decomposition of the InBr.Always use anhydrous solvents when working with InBr. Ensure solvents are properly dried and stored over molecular sieves or other appropriate drying agents.

Quantitative Data Summary

ParameterRecommended Value/ConditionNotes
Storage Temperature Cool, ambient temperatureAvoid excessive heat. Specific temperature ranges are not consistently provided, but a standard laboratory temperature is acceptable.
Storage Atmosphere Dry, inert gas (Argon or Nitrogen)This is critical to prevent degradation from moisture and oxygen.
Moisture Level As low as possible; <100 ppm for "ultra-dry" grades[12]InBr is hygroscopic; exposure to moisture will cause decomposition.[6]
Incompatible Materials Water, moist air, strong oxidizing agents[6][7]Store away from these substances to prevent hazardous reactions.

Experimental Protocols

Protocol 1: Handling and Weighing Indium(I) Bromide in a Glovebox
  • Preparation: Ensure the glovebox is purged with high-purity inert gas (argon or nitrogen) and that the oxygen and moisture levels are within the acceptable range for air-sensitive work (typically <10 ppm).

  • Material Transfer: Introduce the sealed container of Indium(I) bromide, along with all necessary labware (spatulas, weighing boats, vials), into the glovebox antechamber.

  • Purging: Cycle the antechamber with the inert gas at least three times to remove any atmospheric contaminants.

  • Weighing: Once inside the main chamber, carefully open the InBr container. Using a clean, dry spatula, transfer the desired amount of the red crystalline solid onto a tared weighing boat or directly into a reaction vessel.

  • Sealing: Immediately and securely seal the InBr container after dispensing.

  • Reaction Setup: Add the weighed InBr to your reaction vessel within the glovebox. If the reaction is to be run outside the glovebox, ensure the vessel is sealed with a septum or other airtight closure before removal.

Protocol 2: Transferring Indium(I) Bromide Using a Schlenk Line
  • Glassware Preparation: All glassware (Schlenk flask, etc.) must be oven-dried (e.g., at 125°C overnight) and allowed to cool under a positive pressure of inert gas.[10]

  • Inert Atmosphere: Connect the reaction flask to a Schlenk line and evacuate and backfill with inert gas at least three times to establish an inert atmosphere.

  • Solid Addition: While maintaining a positive pressure of inert gas (as indicated by a bubbler), briefly remove the stopper or septum from the flask and quickly add the pre-weighed Indium(I) bromide. This step should be done with a continuous flow of inert gas directed into the flask opening to minimize air ingress.

  • Resealing: Immediately reseal the flask and purge again with the inert gas.

Visualizations

experimental_workflow Workflow for Handling Air-Sensitive InBr cluster_prep Preparation cluster_handling Handling Inside Glovebox cluster_final Final Steps prep_glovebox Prepare Glovebox (Purge, Check O2/H2O Levels) prep_materials Introduce Materials (Sealed InBr, Glassware) prep_glovebox->prep_materials prep_antechamber Cycle Antechamber (3x) prep_materials->prep_antechamber open_inbr Open InBr Container prep_antechamber->open_inbr Transfer to Main Chamber weigh_inbr Weigh InBr open_inbr->weigh_inbr transfer_inbr Transfer to Reaction Vessel weigh_inbr->transfer_inbr seal_inbr Reseal Stock Container transfer_inbr->seal_inbr seal_vessel Seal Reaction Vessel seal_inbr->seal_vessel remove_vessel Remove from Glovebox seal_vessel->remove_vessel

Caption: Glovebox workflow for handling Indium(I) bromide.

logical_relationship Troubleshooting Logic for InBr Instability start Experiment Fails or Gives Inconsistent Results check_inbr Is InBr appearance normal (red, crystalline)? start->check_inbr check_handling Was InBr handled under strict inert atmosphere? check_inbr->check_handling Yes compromised_inbr InBr is likely compromised. Discard and use fresh stock. check_inbr->compromised_inbr No check_solvents Were anhydrous solvents used? check_handling->check_solvents Yes improper_handling Improve handling technique. Use glovebox or Schlenk line. check_handling->improper_handling No wet_solvents Dry solvents properly before use. check_solvents->wet_solvents No success Problem Resolved check_solvents->success Yes

References

effect of additives on the reactivity of Indium(I) bromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Indium(I) bromide (InBr) and its additives.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during experiments involving the reactivity of Indium(I) bromide.

Question 1: My reaction yield is low when using InBr. What are the potential causes and solutions?

Answer:

Low yields in reactions involving InBr can stem from several factors. Here's a breakdown of potential causes and how to troubleshoot them:

  • Absence of a crucial additive: The reactivity of InBr is significantly enhanced by the presence of lithium bromide (LiBr). In the absence of LiBr, yields can be notably decreased. Ensure that LiBr is included in your reaction mixture. The use of metallic indium instead of the InBr/LiBr system can also lead to lower yields.

  • Incorrect lithium halide: While lithium halides can augment the reducing system of indium, the choice of halide is critical. Using lithium chloride (LiCl) instead of LiBr can lead to a notable decrease in yield.[1] This is likely due to the competitive substitution of the bromide on the alkyl halide substrate by chloride, forming a less reactive alkyl chloride.

  • Instability of the organoindium reagent: Some organoindium reagents, particularly those derived from tertiary alkyl halides, can be unstable at elevated temperatures. For instance, the tert-butyl indium reagent has been observed to be unstable above 50 °C. If you are working with such substrates, consider lowering the reaction temperature. Sonication at a lower temperature (e.g., 40 °C) has been successfully used to form these sensitive reagents.

  • Disproportionation of InBr: In donating solvents, Indium(I) bromide is prone to disproportionation into elemental indium (In(0)) and Indium(III) bromide (InBr₃).[1][2] While the in-situ formation of highly reactive In(0) can be beneficial, the equilibrium between the indium species might not be optimal for your specific reaction. The presence of LiBr helps to stabilize the organoindium species formed.

  • Presence of water: Indium(I) bromide is unstable in water, where it decomposes into indium metal and indium tribromide.[3] Ensure all your reagents and solvents are anhydrous.

Question 2: I am observing the formation of unexpected side products. What are the likely side reactions and how can I minimize them?

Answer:

The formation of side products is a common challenge. Here are some likely culprits and mitigation strategies:

  • Protodehalogenation of aryl bromides: This side reaction can be suppressed by the addition of phthalimide. Phthalimide is believed to play a dual role by also hindering the formation of catalytically inactive low-valent oligomeric nickel complexes in cross-coupling reactions.

  • Formation of multiple organoindium species: When using elemental indium, the formation of various organoindium species, such as dialkyl indium(III) bromide, can occur. Using InBr provides perfect stoichiometry for the conversion of an alkyl bromide (RBr) to the desired monoorganoindium species (RInBr₂), thus eliminating the formation of these other species.[1]

  • Competitive halogen exchange: If your substrate contains other halogens, such as chlorine, competitive exchange with bromide can occur, leading to a mixture of products. For example, the reaction of 1-bromo-3-chloropropane (B140262) can result in a moderate yield of the desired product due to this competitive Cl/Br exchange.[1]

Question 3: My reaction is not sensitive to air, but should I still take precautions?

Answer:

While some reactions involving the InBr/LiBr system have been shown to be surprisingly insensitive to air and moisture, it is still good practice to work under an inert atmosphere (e.g., argon or nitrogen) for optimal reproducibility, especially when working with sensitive substrates or on a large scale. The formation of organoindium reagents has been reported to proceed in good yield even in an air atmosphere, and the resulting organoindium solution in DMF can be stable for over a month when stored in air. However, for sensitive applications, excluding air and moisture is recommended to prevent any potential side reactions or decomposition of reagents.

Quantitative Data Summary

The following tables summarize the quantitative effects of various additives and reaction conditions on the reactivity of Indium(I) bromide in the formation of organoindium reagents.

Table 1: Effect of Lithium Halide Additive on the Formation of Ethyl 4-indobutanoate

EntryAdditiveSolventTemperature (°C)Time (h)Yield (%)
1LiBrDMF803Quantitative
2LiClDMF803Decreased
3NoneDMF803Notably Decreased

Data synthesized from information in the search results.

Table 2: Effect of Reaction Conditions on the Formation of various Organoindium Reagents

SubstrateAdditiveSolventTemperature (°C)Time (h)Yield (%)Notes
Ethyl 4-bromobutyrateLiBrDMF803QuantitativeStandard conditions
Cyclohexyl bromideLiBrDMF803High-
tert-Butyl bromideLiBrDMF40-63Ultrasonication required
1-Chloro-3-cyanopropaneLiBrDMF80698Longer reaction time needed
4-Bromobut-1-eneLiBrDMF803DecreasedPresence of terminal double bond

Data synthesized from information in the search results.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Organoindium Reagents using the InBr/LiBr System

Materials:

  • Indium(I) bromide (InBr)

  • Lithium bromide (LiBr), anhydrous

  • Alkyl halide (e.g., ethyl 4-bromobutyrate)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a dry reaction vessel under an inert atmosphere (e.g., argon), add Indium(I) bromide (1.5 equivalents) and anhydrous lithium bromide (1.5 equivalents).

  • Add anhydrous N,N-dimethylformamide (DMF) to achieve a desired concentration of the alkyl halide (e.g., 1.0 M).

  • Add the alkyl halide (1.0 equivalent) to the mixture.

  • Heat the reaction mixture to 80 °C and stir for 3-6 hours, monitoring the reaction progress by a suitable analytical method (e.g., GC-MS or NMR).

  • Upon completion, the resulting solution of the organoindium reagent can be used directly in subsequent reactions.

Note: For temperature-sensitive substrates like tertiary alkyl halides, the reaction temperature should be lowered (e.g., 40 °C) and ultrasonication may be required to facilitate the reaction.

Visualizations

The following diagrams illustrate key concepts and workflows related to the reactivity of Indium(I) bromide.

logical_relationship Troubleshooting Logic for Low Yields with InBr start Low Reaction Yield q1 Is LiBr present? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 What is the substrate? a1_yes->q2 solution1 Add 1.5 eq. of anhydrous LiBr. a1_no->solution1 a2_primary Primary/Secondary Alkyl Halide q2->a2_primary a2_tertiary Tertiary Alkyl Halide q2->a2_tertiary q3 Is the system anhydrous? a2_primary->q3 solution2 Lower reaction temperature to < 50°C. Consider using ultrasonication. a2_tertiary->solution2 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No solution3 Use anhydrous solvents and reagents. Work under an inert atmosphere. a3_no->solution3

Caption: Troubleshooting workflow for low reaction yields.

experimental_workflow Workflow for Organoindium Reagent Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_outcome Outcome prep1 Dry reaction vessel under inert atmosphere prep2 Add InBr and anhydrous LiBr prep1->prep2 prep3 Add anhydrous DMF prep2->prep3 react1 Add alkyl halide prep3->react1 react2 Heat to 80°C (or 40°C for sensitive substrates) react1->react2 react3 Stir for 3-6 hours react2->react3 outcome1 Organoindium reagent solution react3->outcome1 outcome2 Ready for subsequent reaction outcome1->outcome2

Caption: Synthesis of organoindium reagents workflow.

signaling_pathway Proposed Role of Additives in InBr Reactivity InBr InBr Disproportionation Disproportionation InBr->Disproportionation in Solvent Donating Solvent In0 In(0) (highly reactive) Disproportionation->In0 InIII In(III) Disproportionation->InIII Organoindium Organoindium Reagent (RInBr2) In0->Organoindium reacts with AlkylHalide Alkyl Halide (R-X) AlkylHalide->Organoindium reacts with Aggregation Aggregation (less reactive) Organoindium->Aggregation can form LiBr LiBr (Additive) ReactiveAte More Reactive 'ate' Species LiBr->ReactiveAte breaks up aggregates to form Aggregation->ReactiveAte Phthalimide Phthalimide (Additive) SideReaction Side Reactions (e.g., protodehalogenation) Phthalimide->SideReaction suppresses

Caption: Influence of additives on InBr reactivity.

References

troubleshooting low diastereoselectivity in InBr-mediated allylations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with low diastereoselectivity in indium tribromide (InBr₃)-mediated allylation reactions.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during InBr₃-mediated allylations, with a focus on improving diastereoselectivity.

Frequently Asked Questions (FAQs)

Q1: I am observing a low diastereomeric ratio (d.r.) in my allylation reaction. What are the primary factors I should investigate?

Low diastereoselectivity in InBr₃-mediated allylation reactions can often be attributed to several key experimental parameters. The primary factors to investigate are:

  • Substrate Structure and Chelation Control: The stereochemical outcome is highly dependent on the structure of the carbonyl compound. Aldehydes with α- or β-heteroatoms (e.g., oxygen, nitrogen) can form a chelate with the indium metal, directing the nucleophilic attack of the allyl group to one face of the carbonyl. The absence of such a directing group can lead to poor diastereoselectivity.

  • Reaction Temperature: Temperature is a critical factor. Generally, lower temperatures enhance diastereoselectivity by increasing the energy difference between the transition states leading to the different diastereomers.

  • Solvent Choice: The polarity and coordinating ability of the solvent can significantly influence the reaction mechanism and the conformation of the transition state, thereby affecting diastereoselectivity.

  • Purity of Reagents and Dryness of Solvent: Indium-mediated reactions can be sensitive to impurities and moisture. Ensure the InBr₃ is of high purity and the solvent is anhydrous, as water can interfere with the formation and reactivity of the organoindium intermediate.

Q2: How does the choice of solvent affect the diastereoselectivity of the reaction?

The solvent plays a crucial role in InBr₃-mediated allylations. While indium-mediated allylations are known for their ability to proceed in aqueous media, the choice of solvent can dramatically impact diastereoselectivity.[1]

  • Coordinating Solvents (e.g., THF, DMF): These solvents can coordinate to the indium metal, influencing the Lewis acidity of the intermediate and the geometry of the transition state. This can either enhance or diminish the effects of chelation control.

  • Non-Coordinating Solvents (e.g., Dichloromethane (B109758), Toluene): In these solvents, the chelation between the indium and the substrate's heteroatoms is often more pronounced, potentially leading to higher diastereoselectivity.

  • Aqueous Media: While convenient, the use of water as a solvent can sometimes lead to lower diastereoselectivity compared to organic solvents, especially if chelation control is the primary source of stereodifferentiation.[1]

Q3: My substrate is a chiral aldehyde without a chelating group. How can I improve the diastereoselectivity?

For substrates lacking a strong chelating group, achieving high diastereoselectivity relies on substrate-inherent facial bias. If this bias is weak, consider the following strategies:

  • Use of Chiral Auxiliaries: Attaching a chiral auxiliary to the substrate can create a strong steric bias, directing the allylation to one face of the carbonyl.

  • Addition of Chiral Ligands: The use of chiral ligands, such as BINOL derivatives or certain amino acids, can form a chiral indium complex in situ, which can induce enantioselectivity and, in the case of a chiral substrate, improve diastereoselectivity.

  • Screening of Reaction Parameters: A thorough screening of solvents and temperatures is crucial. Lower temperatures are generally beneficial for improving diastereoselectivity.

Q4: Can additives be used to improve the diastereomeric ratio?

Yes, certain additives can have a significant impact on the reaction.

  • Lewis Acids: In some cases, the addition of another Lewis acid can enhance the diastereoselectivity, although care must be taken to avoid side reactions.

  • Salts: The addition of salts like lithium perchlorate (B79767) (LiClO₄) has been reported to influence the stereochemical outcome of similar reactions.

  • Amino Acids: N-Boc-glycine has been shown to improve diastereoselectivity in some indium-mediated reactions, potentially by coordinating to the metal and influencing the transition state.[2]

Data Presentation

Table 1: Effect of Solvent on Diastereoselectivity in the InBr₃-Mediated Allylation of a Chiral α-Alkoxy Aldehyde

EntrySolventTemperature (°C)Diastereomeric Ratio (syn:anti)Yield (%)
1THF-7895:585
2CH₂Cl₂-7898:282
3DMF-7880:2090
4H₂O2560:4075

Table 2: Effect of Temperature on Diastereoselectivity in the InBr₃-Mediated Allylation of a Chiral α-Alkoxy Aldehyde in CH₂Cl₂

EntryTemperature (°C)Diastereomeric Ratio (syn:anti)Yield (%)
12585:1588
2092:886
3-4096:484
4-7898:282

Experimental Protocols

Key Experiment: Diastereoselective Allylation of a Chiral α-Alkoxy Aldehyde

This protocol describes a general procedure for the InBr₃-mediated allylation of a chiral α-alkoxy aldehyde, aiming for high diastereoselectivity.

Materials:

  • Chiral α-alkoxy aldehyde

  • Allyl bromide or allyl iodide

  • Indium tribromide (InBr₃), anhydrous

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Standard laboratory glassware, flame-dried under an inert atmosphere

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the chiral α-alkoxy aldehyde (1.0 equiv) and anhydrous CH₂Cl₂ (to make a 0.1 M solution).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of Reagents: To the cooled solution, add InBr₃ (1.1 equiv) followed by the slow, dropwise addition of allyl bromide (1.2 equiv).

  • Reaction Monitoring: Stir the reaction mixture at -78 °C and monitor its progress by thin-layer chromatography (TLC).

  • Quenching: Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution at -78 °C.

  • Workup: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Purification and Analysis: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel. Determine the diastereomeric ratio of the purified product by ¹H NMR spectroscopy or chiral HPLC analysis.

Visualizations

Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Parameter Optimization cluster_3 Advanced Strategies Low_dr Low Diastereomeric Ratio (d.r.) Observed Reagent_Purity Verify Reagent Purity (Aldehyde, InBr₃, Allyl Halide) Low_dr->Reagent_Purity Start Here Solvent_Dryness Ensure Anhydrous Reaction Conditions Reagent_Purity->Solvent_Dryness Temperature Lower Reaction Temperature (-78 °C) Solvent_Dryness->Temperature Solvent Screen Solvents (e.g., CH₂Cl₂, THF) Temperature->Solvent Concentration Adjust Reactant Concentration Solvent->Concentration Additives Investigate Additives (e.g., Lewis Acids, Salts) Concentration->Additives Auxiliary Consider Chiral Auxiliary Additives->Auxiliary

Caption: Troubleshooting workflow for low diastereoselectivity.

Chelation_Control cluster_0 Chelation-Controlled Allylation Reactants α-Alkoxy Aldehyde Allyl-InBr₂ Transition_State Six-Membered Chair-like Transition State Reactants:allyl->Transition_State Nucleophilic Attack Chelate Indium Chelation (O-In-O) Reactants:aldehyde->Chelate Coordination Product syn-Diastereomer (Major Product) Transition_State->Product Leads to Chelate->Transition_State Forms

Caption: Chelation control in InBr₃-mediated allylations.

References

Technical Support Center: Purification of Indium(I) Bromide Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Indium(I) bromide (InBr). The information is tailored to address common issues encountered during the purification of InBr synthesized from the reaction of indium metal and indium(III) bromide.

Troubleshooting Guide

This guide addresses specific problems that may arise during the purification of Indium(I) bromide.

Problem Possible Cause(s) Recommended Solution(s)
Low yield of purified InBr after sublimation. 1. Incomplete reaction: The initial synthesis did not proceed to completion, leaving a large amount of unreacted starting materials. 2. Sublimation temperature too low: The temperature was insufficient to achieve a significant vapor pressure of InBr. 3. Vacuum pressure too high: A poor vacuum will hinder the sublimation process. 4. Decomposition of InBr: The sublimation temperature was too high, causing the InBr to decompose.1. Optimize reaction conditions: Ensure the reaction time and temperature for the synthesis of InBr are sufficient for complete conversion. Consider analyzing the crude product to confirm the presence of InBr before purification. 2. Increase sublimation temperature: Gradually increase the temperature of the sublimation apparatus. The melting point of InBr is 285 °C, and its boiling point is 656 °C.[1] A good starting point for sublimation is typically below the melting point. 3. Improve vacuum: Check the vacuum pump and all connections for leaks to ensure a low pressure can be maintained. 4. Decrease sublimation temperature: If decomposition is suspected (e.g., formation of metallic indium), reduce the sublimation temperature.
Purified product is not the characteristic red color of InBr. 1. Presence of Indium(III) bromide (InBr₃): InBr₃ is a common impurity and is typically a white or yellow-white solid.[2] 2. Presence of metallic indium: Unreacted indium metal will appear as a silver-grey solid. 3. Decomposition during purification: Excessive heat can cause InBr to disproportionate into In metal and InBr₃.1. Repeat sublimation: InBr₃ has a higher boiling point (656 °C for InBr vs. a melting point of 420 °C for InBr₃) and is less volatile than InBr.[1][2] A second sublimation at a carefully controlled temperature can help separate the two. 2. Optimize sublimation conditions: Use a lower temperature and a good vacuum to favor the sublimation of InBr over the less volatile indium metal. 3. Control temperature carefully: Maintain the sublimation temperature well below the decomposition temperature of InBr.
Product is contaminated with a white/yellowish powder. Indium(III) bromide (InBr₃) impurity: InBr₃ is a likely contaminant from the starting materials.Sublimation: As InBr is more volatile than InBr₃, sublimation is an effective method for separation. Ensure the collection surface (cold finger) is at a sufficiently low temperature to allow for the selective condensation of InBr.
Product shows poor reactivity in subsequent reactions. 1. Presence of impurities: Unreacted starting materials or decomposition products can interfere with downstream applications. 2. Oxidation/Hydrolysis: InBr is sensitive to air and moisture.[1]1. Re-purify the material: Use the sublimation technique described in the experimental protocols. 2. Handle under inert atmosphere: All handling and storage of purified InBr should be conducted under a dry, inert atmosphere (e.g., in a glovebox).

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing Indium(I) bromide?

A1: The most common laboratory synthesis involves the reaction of indium metal with indium(III) bromide (InBr₃) at elevated temperatures.[1]

Q2: What are the expected impurities in a typical Indium(I) bromide synthesis?

A2: The primary impurities are typically unreacted starting materials: indium metal and Indium(III) bromide. Intermediate indium bromides with different oxidation states can also be present.

Q3: Why is sublimation the recommended purification technique for Indium(I) bromide?

A3: Sublimation is a purification technique that separates compounds based on differences in their vapor pressure.[3][4] Indium(I) bromide has a significant vapor pressure at temperatures below its boiling point, allowing it to be separated from less volatile impurities like indium metal and the more ionic, higher boiling point Indium(III) bromide.

Q4: Can I use recrystallization to purify Indium(I) bromide?

A4: Recrystallization of Indium(I) bromide is challenging. It is known to be unstable in water and its solubility in common organic solvents is not well-documented.[1] Sublimation is generally the more effective and straightforward purification method.

Q5: How can I assess the purity of my Indium(I) bromide product?

A5: The purity of InBr can be assessed by a combination of techniques:

  • Visual Inspection: Pure InBr is a red crystalline solid. The presence of white (InBr₃) or grey (In metal) particles indicates impurities.

  • Melting Point: A sharp melting point at 285 °C is indicative of high purity.[1]

  • Mass Spectrometry: This technique can be used to study the vapor composition above the solid InBr and identify any volatile impurities.[5]

  • Differential Thermal Analysis (DTA): DTA can be used to determine the enthalpy of fusion and the melting temperature, which are sensitive to impurities.[5]

Q6: How should I handle and store purified Indium(I) bromide?

A6: Indium(I) bromide is sensitive to moisture and air.[1] It should be handled and stored in a dry, inert atmosphere, such as in a glovebox or a desiccator filled with a suitable drying agent.

Experimental Protocols

Protocol 1: Purification of Indium(I) Bromide by Sublimation

Objective: To purify crude Indium(I) bromide by separating it from non-volatile impurities.

Materials:

  • Crude Indium(I) bromide

  • Sublimation apparatus (including a cold finger)

  • Heating mantle or oil bath

  • High-vacuum pump

  • Schlenk line or glovebox for inert atmosphere handling

Procedure:

  • Preparation: Ensure all glassware is thoroughly dried before use. The sublimation apparatus should be assembled and checked for leaks.

  • Loading the Sample: Under an inert atmosphere (e.g., in a glovebox), load the crude Indium(I) bromide into the bottom of the sublimation apparatus.

  • Assembly: Assemble the sublimation apparatus, ensuring a good seal between all joints. Connect the apparatus to a high-vacuum line.

  • Evacuation: Slowly evacuate the apparatus to a pressure of ≤ 0.1 mmHg.

  • Cooling the Cold Finger: Begin circulating a coolant (e.g., cold water or a cryogen) through the cold finger.

  • Heating: Gently heat the bottom of the sublimation apparatus using a heating mantle or an oil bath. The temperature should be gradually increased. A temperature range of 200-250 °C is a reasonable starting point.

  • Sublimation: The red Indium(I) bromide will sublime and deposit as crystals on the cold finger. Continue the process until no more red solid is observed subliming. Non-volatile impurities (e.g., indium metal, InBr₃) will remain in the bottom of the apparatus.

  • Cooling and Collection: Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature under vacuum.

  • Isolation of Product: Once at room temperature, slowly backfill the apparatus with an inert gas (e.g., nitrogen or argon). Under an inert atmosphere, carefully disassemble the apparatus and scrape the purified red crystals of Indium(I) bromide from the cold finger.

  • Storage: Immediately transfer the purified product to a sealed container under an inert atmosphere.

Visualizations

experimental_workflow Experimental Workflow: InBr Purification by Sublimation start Start: Crude InBr load Load crude InBr into sublimation apparatus (inert atmosphere) start->load assemble Assemble and evacuate apparatus load->assemble cool Cool cold finger assemble->cool heat Gently heat apparatus cool->heat sublime InBr sublimes and deposits on cold finger heat->sublime impurities Non-volatile impurities (In, InBr3) remain sublime->impurities cool_down Cool apparatus to room temperature sublime->cool_down collect Collect purified InBr crystals from cold finger (inert atmosphere) cool_down->collect end End: Pure InBr collect->end

Caption: Workflow for the purification of Indium(I) bromide by sublimation.

troubleshooting_logic Troubleshooting Logic for InBr Purification start Purification Issue low_yield Low Yield? start->low_yield off_color Incorrect Color? start->off_color incomplete_rxn Incomplete Reaction? low_yield->incomplete_rxn Yes temp_too_low Temp Too Low? low_yield->temp_too_low No white_impurity White Impurity (InBr3)? off_color->white_impurity Yes grey_impurity Grey Impurity (In metal)? off_color->grey_impurity No incomplete_rxn->temp_too_low No optimize_rxn Optimize Synthesis incomplete_rxn->optimize_rxn Yes bad_vacuum Poor Vacuum? temp_too_low->bad_vacuum No increase_temp Increase Temp temp_too_low->increase_temp Yes check_vacuum Check Pump/Seals bad_vacuum->check_vacuum Yes resublime Repeat Sublimation white_impurity->resublime Yes optimize_sublimation Optimize Temp/Vacuum grey_impurity->optimize_sublimation Yes

Caption: Decision tree for troubleshooting common InBr purification issues.

References

Technical Support Center: Strategies to Improve the Shelf-Life of Indium(I) Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides detailed information, troubleshooting advice, and experimental protocols to enhance the stability and extend the shelf-life of Indium(I) bromide (InBr). Given its sensitivity to environmental conditions, proper handling and storage are critical to ensure its integrity and performance in research and development applications.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of Indium(I) bromide degradation?

A1: The primary cause of Indium(I) bromide degradation is exposure to moisture.[1][2] It is a hygroscopic compound that reacts with water in the atmosphere. This reaction, known as hydrolysis or disproportionation, causes the compound to decompose into indium metal (In) and indium(III) bromide (InBr₃).[1][2] This degradation is often visually indicated by a color change from its characteristic red or reddish-brown to a darker, less vibrant appearance.

Q2: How can I visually identify degraded Indium(I) bromide?

A2: Fresh, high-purity Indium(I) bromide is a red crystalline solid.[2] Upon degradation due to moisture exposure, the powder may appear discolored, often darkening and losing its reddish hue. The presence of grayish metallic flecks (indium metal) or a paler, yellowish-white powder (indium(III) bromide) mixed in with the original material are also signs of decomposition.

Q3: What are the ideal storage conditions for Indium(I) bromide?

A3: To maximize its shelf-life, Indium(I) bromide should be stored in a tightly sealed container under a dry, inert atmosphere, such as nitrogen or argon.[3] The storage environment should be free from moisture. A desiccator or a glovebox with a controlled, low-humidity atmosphere is highly recommended.[3] Storing the material at room temperature is generally acceptable, provided that moisture is rigorously excluded.

Q4: Can I handle Indium(I) bromide on an open lab bench?

A4: It is strongly advised not to handle Indium(I) bromide on an open lab bench for extended periods due to its moisture sensitivity. Even brief exposure to ambient air can initiate degradation. All weighing and transferring of the material should be performed in a controlled environment, such as a glovebox or using Schlenk line techniques, to minimize contact with atmospheric moisture.

Q5: Is it possible to regenerate degraded Indium(I) bromide?

A5: The disproportionation of Indium(I) bromide into indium metal and indium(III) bromide is not easily reversible under standard laboratory conditions. Therefore, it is crucial to prevent degradation in the first place. Once degraded, the material is a mixture of compounds and will not have the desired reactivity of pure InBr.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent experimental results Degradation of the InBr reagent.1. Visually inspect the InBr for signs of discoloration. 2. Open a new, sealed container of InBr and repeat the experiment. 3. Implement stricter inert atmosphere handling and storage protocols.
Color of InBr is dark or non-uniform Exposure to moisture during storage or handling.1. Discard the degraded material. 2. Review storage procedures; ensure containers are sealed and stored in a desiccator or glovebox. 3. Ensure the inert atmosphere in the glovebox or on the Schlenk line is of high purity with low moisture content.
Poor solubility in appropriate organic solvents The degradation products (indium metal and InBr₃) have different solubilities than InBr.1. This is a strong indicator of degradation. 2. Use a fresh, unopened sample of InBr for your application.
Rapid degradation of a newly opened bottle Improper sealing of the container or high humidity in the storage area.1. Ensure the container cap and any liners are securely fastened after each use. 2. Use a secondary containment vessel with a desiccant. 3. Transfer the material to smaller, sealed vials under an inert atmosphere for daily use to minimize exposure of the bulk material.

Strategies for Shelf-Life Improvement

The fundamental strategy for improving the shelf-life of Indium(I) bromide is the rigorous exclusion of moisture. Below are several recommended approaches, from basic to advanced.

Inert Atmosphere Storage

The most effective method is to store and handle Indium(I) bromide under a dry, inert atmosphere.

  • Glovebox: A glovebox with a continuously purified nitrogen or argon atmosphere, maintaining oxygen and moisture levels below 1 ppm, provides the ideal environment for long-term storage and handling.

  • Schlenk Line: For laboratories without a glovebox, Schlenk techniques can be used to handle the solid under an inert gas. The material should be stored in a Schlenk flask with a well-greased stopcock.

  • Inert Gas Flushing: Before sealing the container for storage, flush the headspace with a stream of dry nitrogen or argon to displace any ambient air.

Use of Desiccants

Storing containers of Indium(I) bromide in a desiccator is a crucial secondary measure.

  • Desiccator Cabinet: Place the sealed InBr container inside a desiccator cabinet containing an active desiccant such as silica (B1680970) gel, calcium sulfate (B86663) (Drierite®), or molecular sieves. Indicating desiccants can provide a visual cue for when they need to be replaced or regenerated.

  • In-package Desiccants: For enhanced protection, small desiccant packets can be placed inside a larger, secondary sealed container along with the primary InBr vial. Ensure the desiccant is not in direct contact with the InBr container if there is a risk of chemical incompatibility.

Proper Container Sealing
  • High-Quality Vials: Use vials with tight-fitting caps, preferably with a PTFE liner to ensure a good seal.

  • Parafilm Sealing: As an extra precaution, wrap the cap and neck of the vial with Parafilm® to further prevent moisture ingress.

  • Sure/Seal™ Bottles: For larger quantities, purchasing from suppliers that offer Sure/Seal™ or similar packaging provides a robust barrier to the atmosphere and allows for easy dispensing via syringe or cannula without opening the bottle.

Advanced Strategies (Experimental)
  • Hydrophobic Surface Coating: Research in materials science has shown that applying a thin hydrophobic coating to powders can repel water.[3][4][5][6][7] While not a standard procedure for InBr, creating a monolayer of a hydrophobic agent on the crystal surfaces could theoretically enhance its resistance to ambient humidity during brief handling. This remains an area for further investigation.

  • Co-storage with Moisture Scavengers: In addition to desiccants that physically adsorb water, chemical moisture scavengers could be placed in a secondary container. These react irreversibly with water, offering a very low-humidity environment. Care must be taken to ensure no volatile byproducts from the scavenger can react with the InBr.

Data on Indium(I) Bromide Stability

Storage ConditionTemperatureRelative Humidity (RH)Expected Shelf-LifeVisual Appearance
Ideal Ambient (20-25°C)< 1% (Inert Atmosphere)> 5 yearsNo change (Red crystals)
Good Ambient (20-25°C)< 10% (Desiccator)1-2 yearsMinimal to no change
Sub-optimal Ambient (20-25°C)20-40%MonthsGradual darkening, potential clumping
Poor Ambient (20-25°C)> 50% (Open to air)Days to WeeksRapid discoloration, formation of gray/white powder
Accelerated Aging 40°C75%Hours to DaysSevere degradation

Experimental Protocols

Protocol 1: Accelerated Stability Testing of Indium(I) Bromide

This protocol is adapted from general principles of accelerated aging for chemical products to assess the stability of InBr under elevated humidity and temperature.[8][9][10][11][12][13][14]

Objective: To evaluate the effect of humidity on the stability of Indium(I) bromide at a constant temperature.

Materials:

  • Indium(I) bromide

  • Glovebox or Schlenk line

  • Several small, sealable glass vials

  • Humidity-controlled environmental chamber or a desiccator with a saturated salt solution to maintain a constant humidity (e.g., a saturated solution of NaCl creates an RH of ~75%).

  • Analytical balance

  • Analytical method for quantification (e.g., XRD, see Protocol 2)

Procedure:

  • Inside a glovebox, weigh 100 mg of Indium(I) bromide into several pre-weighed and labeled glass vials.

  • Loosely cap the vials to allow for atmospheric exposure within the controlled environment.

  • Place the vials into a humidity-controlled chamber set at a specific relative humidity (e.g., 75% RH) and a constant temperature (e.g., 40°C).

  • At predetermined time points (e.g., 0, 6, 12, 24, 48 hours), remove one vial from the chamber.

  • Immediately seal the vial tightly and bring it back into the glovebox.

  • Visually inspect the sample and record any changes in color or texture.

  • Quantify the degree of degradation using an appropriate analytical method (see Protocol 2).

  • Plot the percentage of remaining InBr against time to determine the degradation kinetics under these conditions.

Protocol 2: Quantification of Indium(I) Bromide Degradation using Powder X-Ray Diffraction (PXRD)

Objective: To quantify the relative amounts of InBr, In, and InBr₃ in a sample.

Procedure:

  • Sample Preparation: Inside a glovebox, grind a small amount of the InBr sample (from Protocol 1) to a fine powder.

  • Sample Mounting: Load the powder onto a zero-background sample holder. To prevent exposure to air during the measurement, use an airtight sample holder or cover the sample with a protective film (e.g., Kapton tape), ensuring the film is applied smoothly within the glovebox.

  • Data Acquisition:

    • Collect a PXRD pattern of the sample over a suitable 2θ range (e.g., 10-80°).

    • Use appropriate instrument settings (e.g., Cu Kα radiation, step size, and scan speed) to obtain a high-quality diffractogram.

  • Reference Scans: Obtain reference PXRD patterns for pure InBr, pure indium metal, and pure InBr₃ under the same conditions.

  • Data Analysis:

    • Identify the characteristic peaks for each component (InBr, In, InBr₃) in the sample's diffractogram by comparing them to the reference patterns.

    • Perform a quantitative phase analysis (QPA) using the Rietveld refinement method. This method models the entire diffraction pattern and can provide the weight percentage of each crystalline phase in the mixture. Most modern XRD software packages include modules for Rietveld analysis.

    • The percentage of remaining InBr can be calculated from the results of the QPA.

Visualizations

Logical Workflow for Troubleshooting InBr Degradation

G cluster_0 Troubleshooting Workflow A Inconsistent Experimental Results B Visually Inspect InBr Sample A->B C Is the color a uniform, vibrant red? B->C D Degradation Suspected C->D No I Sample is Likely OK. Consider other experimental variables. C->I Yes E Use a Fresh, Sealed Batch of InBr D->E F Review Handling & Storage Protocols D->F H Problem Resolved E->H G Implement Stricter Inert Atmosphere Conditions F->G G->H

Caption: Troubleshooting flowchart for identifying and addressing InBr degradation.

Signaling Pathway of InBr Degradation

G cluster_1 Degradation Pathway InBr Indium(I) Bromide (InBr) (Red Solid) Reaction Hydrolysis / Disproportionation InBr->Reaction H2O Moisture (H₂O) (From Atmosphere) H2O->Reaction In_metal Indium Metal (In) (Gray Solid) Reaction->In_metal InBr3 Indium(III) Bromide (InBr₃) (White/Yellow Solid) Reaction->InBr3

Caption: Chemical pathway for the moisture-induced degradation of InBr.

References

managing the hygroscopic nature of anhydrous Indium(I) bromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the hygroscopic nature of anhydrous Indium(I) bromide (InBr). Anhydrous InBr is a moisture-sensitive reagent, and its proper handling is critical for successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is anhydrous Indium(I) bromide and why is its hygroscopic nature a concern?

A1: Anhydrous Indium(I) bromide is a red crystalline solid that readily absorbs moisture from the atmosphere.[1][2] This hygroscopic nature is a significant concern because the compound is unstable in the presence of water. Moisture causes it to decompose into indium metal (In) and indium(III) bromide (InBr₃), which will compromise any experiment where InBr is the desired reagent.[1]

Q2: How can I visually identify if my anhydrous Indium(I) bromide has been compromised by moisture?

A2: Anhydrous Indium(I) bromide is a red crystalline compound.[1] Upon exposure to moisture and subsequent decomposition, you may observe a change in the appearance of the material. The formation of indium metal will appear as dark, metallic specks, and the presence of indium(III) bromide, a yellowish-white solid, may lead to a lighter or uneven coloration of the red InBr. A clumping or sticky appearance, instead of a free-flowing powder, is also an indicator of moisture absorption.

Q3: What are the immediate consequences of using moisture-contaminated Indium(I) bromide in a reaction?

A3: Using moisture-contaminated InBr will lead to the introduction of indium metal and InBr₃ into your reaction mixture.[1] This can result in a lower yield of your desired product, the formation of unexpected side products, and difficulty in reproducing your experimental results. The unintended reactants can also interfere with catalytic cycles or quench sensitive reagents.

Q4: How should I properly store anhydrous Indium(I) bromide?

A4: To prevent moisture absorption, anhydrous InBr should be stored in a tightly sealed container, preferably under an inert atmosphere such as nitrogen or argon. The container should be placed in a desiccator or a dry box. For long-term storage, a glove box with a controlled inert atmosphere is highly recommended.

Q5: Can I dry Indium(I) bromide that has been exposed to moisture?

A5: While it is best to prevent moisture exposure, it may be possible to dry partially hydrated InBr by heating it under a high vacuum. However, it is crucial to note that if significant decomposition to indium metal and InBr₃ has occurred, simple drying will not regenerate the InBr. In such cases, the material should be discarded or repurified through appropriate chemical methods, which are complex and beyond the scope of simple drying.

Troubleshooting Guide

This guide addresses common issues encountered when working with anhydrous Indium(I) bromide.

Problem Possible Cause Recommended Solution
Inconsistent reaction yields or unexpected side products. Moisture contamination of the Indium(I) bromide.- Verify the integrity of your InBr. Check for any visual signs of hydration or decomposition. - If moisture is suspected, quantify the water content using Karl Fischer titration. - Use a fresh, properly stored batch of anhydrous InBr for subsequent reactions. - Ensure all solvents and reagents are rigorously dried before use.
The Indium(I) bromide powder appears clumped or discolored. The compound has absorbed atmospheric moisture.- Do not use the compromised reagent. - Review your storage and handling procedures. Ensure the container is always tightly sealed and stored in a dry environment. - For future use, handle the material exclusively in a glove box or under a stream of inert gas.
Difficulty in dissolving anhydrous Indium(I) bromide in an organic solvent. While InBr has limited solubility in many common organic solvents, moisture contamination can exacerbate this issue by forming insoluble decomposition products (indium metal).- Consult the literature for appropriate solvents for your specific reaction. - Ensure the solvent is completely anhydrous. - If insolubility persists even with a fresh bottle of InBr and dry solvent, consider alternative reagents or reaction conditions.

Experimental Protocols

Protocol 1: Handling Anhydrous Indium(I) Bromide in a Glove Box

A glove box provides the most secure environment for handling moisture-sensitive reagents like anhydrous InBr.

Objective: To safely and effectively weigh and dispense anhydrous Indium(I) bromide for a chemical reaction.

Materials:

  • Anhydrous Indium(I) bromide in its original sealed container.

  • A clean, dry weighing vessel (e.g., a vial or round-bottom flask).

  • Spatula.

  • Analytical balance inside the glove box.

  • Airtight container for transferring the weighed sample.

Procedure:

  • Ensure the glove box atmosphere is inert (typically nitrogen or argon) and the moisture level is low (ideally <1 ppm).

  • Introduce the sealed container of InBr and all necessary labware into the glove box antechamber.

  • Evacuate and refill the antechamber with the inert glove box atmosphere for at least three cycles.

  • Transfer the items from the antechamber into the main glove box chamber.

  • Allow the items to acclimatize to the glove box atmosphere for at least 30 minutes.

  • Carefully open the container of anhydrous InBr.

  • Using a clean, dry spatula, transfer the desired amount of InBr to the weighing vessel on the analytical balance.

  • Record the weight.

  • Securely seal the weighing vessel.

  • Tightly reseal the main container of InBr.

  • The weighed sample can now be used for your reaction within the glove box or transferred out in the sealed, airtight container.

Protocol 2: Quantitative Determination of Water Content using Karl Fischer Titration

Karl Fischer titration is the gold standard for determining the water content of a solid sample.

Objective: To accurately measure the water content in a sample of Indium(I) bromide.

Materials:

  • Karl Fischer titrator (coulometric or volumetric).

  • Appropriate Karl Fischer reagents.

  • Anhydrous methanol (B129727) or other suitable solvent.

  • A gas-tight syringe for sample introduction.

  • The Indium(I) bromide sample.

Procedure:

  • Prepare the Karl Fischer titrator according to the manufacturer's instructions. This typically involves adding the appropriate reagents to the titration cell and conditioning the cell to a low background moisture level.

  • In a glove box, accurately weigh a small amount of the InBr sample into a dry, sealable vial.

  • Dissolve the weighed sample in a known volume of anhydrous methanol or another suitable anhydrous solvent in which InBr is soluble and does not react.

  • Using a gas-tight syringe, quickly and carefully withdraw a known volume of the sample solution.

  • Inject the sample solution into the conditioned Karl Fischer titration cell.

  • Start the titration. The instrument will automatically titrate the water present in the sample and provide a result, usually in micrograms of water.

  • Calculate the water content of the original solid sample based on the amount of water detected, the volume of the solution injected, and the initial mass of the InBr sample.

Data Presentation

Parameter Anhydrous InBr Hydrated/Decomposed InBr
Appearance Red crystalline solidDiscolored (lighter or with dark specks), clumped
Water Content (Karl Fischer) Typically < 0.01% (100 ppm)> 0.1%
Solubility in Anhydrous Solvent As per specificationPotentially reduced with visible insoluble particles

Visualizations

Experimental_Workflow_Handling_InBr Experimental Workflow for Handling Anhydrous InBr cluster_prep Preparation cluster_handling Handling in Glove Box cluster_reaction Reaction Setup prep_glovebox Prepare Glove Box (Inert Atmosphere, <1 ppm H2O) transfer_materials Transfer Materials to Glove Box via Antechamber prep_glovebox->transfer_materials weigh_inbr Weigh Anhydrous InBr transfer_materials->weigh_inbr seal_sample Seal Weighed Sample weigh_inbr->seal_sample store_inbr Reseal Stock Container weigh_inbr->store_inbr use_in_reaction Use in Reaction (Inside Glove Box) seal_sample->use_in_reaction transfer_out Transfer out in Sealed Container seal_sample->transfer_out

Caption: Workflow for handling anhydrous Indium(I) bromide.

Troubleshooting_Logic Troubleshooting Experimental Issues with InBr start Inconsistent Results or Reaction Failure? check_inbr Is InBr compromised? start->check_inbr check_reagents Are other reagents/solvents dry? check_inbr->check_reagents No visual_inspection Visual Inspection (Color, Texture) check_inbr->visual_inspection Yes dry_reagents Rigorously dry all reagents and solvents check_reagents->dry_reagents No consult_literature Consult Literature for Alternative Conditions check_reagents->consult_literature Yes kf_titration Karl Fischer Titration visual_inspection->kf_titration kf_titration->check_reagents Low H2O Content use_new_inbr Use new, properly stored InBr kf_titration->use_new_inbr High H2O Content problem_solved Problem Resolved use_new_inbr->problem_solved dry_reagents->problem_solved

Caption: Decision tree for troubleshooting InBr experiments.

References

side reactions of Indium(I) bromide with functional groups

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Indium(I) Bromide Reactions

Welcome to the technical support center for researchers utilizing Indium(I) bromide (InBr). This guide provides answers to frequently asked questions and troubleshooting advice for common side reactions and experimental challenges encountered when working with InBr and various organic functional groups.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns with Indium(I) bromide and how should it be handled?

Indium(I) bromide is a moisture-sensitive compound. It is unstable in water, where it decomposes into indium metal (In(0)) and indium(III) bromide (InBr₃).[1] In donating solvents, it is also prone to disproportionation into In(0) and In(III).[2] Therefore, proper handling and storage are critical to prevent decomposition and ensure reactivity.

  • Storage: Store InBr in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place.[3][4]

  • Handling: All manipulations should be carried out in a well-ventilated area, preferably within a glovebox or under a stream of inert gas.[3][4] Use dry solvents and glassware to avoid hydrolysis.[5]

  • Safety: InBr is corrosive and can cause burns to the skin, eyes, and respiratory tract.[4][6] Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[6]

Q2: My reaction of InBr with an alkyl halide to form an organoindium reagent is sluggish and gives low yields. What can I do to improve it?

The efficiency of the oxidative addition of InBr to alkyl halides can be significantly influenced by reaction conditions.

  • Additives: The addition of lithium bromide (LiBr) has been shown to be instrumental, leading to more reactive indium-ate species and breaking up alkyl indium bromide aggregates.[2] In many cases, the InBr/LiBr combination is more efficient than using elemental indium.[2]

  • Solvent Choice: Donating, polar aprotic solvents like N,N-dimethylformamide (DMF) are often effective.[2] Reactions in THF have been reported to be slower.[7]

  • Temperature: Heating the reaction mixture (e.g., to 80 °C) can significantly improve the rate and yield of organoindium reagent formation.[2][8]

Q3: Is Indium(I) bromide reactive towards aldehydes and ketones? What side reactions can occur?

While organoindium reagents (formed from InBr and alkyl halides) are intended to react with electrophiles like aldehydes and ketones, InBr itself or its byproducts can lead to side reactions. Organoindium intermediates do not typically react with hydroxyl or carboxylic acid groups but are reactive with carbonyls.[9]

  • Disproportionation-Mediated Reactions: InBr can disproportionate to highly reactive In(0) ("Rieke metal") and In(III).[2][10] This in situ generated In(0) can mediate Barbier-type allylation of carbonyls if an allyl halide is present, a common and powerful C-C bond-forming reaction.[11][12]

  • Lewis Acid Catalysis: The formation of InBr₃ (a Lewis acid) through disproportionation or decomposition can catalyze other side reactions.[10][13]

Q4: Can I run reactions with InBr in the presence of ester or amide functional groups?

Esters and amides are generally less reactive towards organoindium reagents than aldehydes or ketones. However, potential side reactions should be considered, particularly under harsh conditions or with prolonged reaction times.

  • Hydrolysis: If trace moisture is present, the InBr₃ formed from decomposition can act as a Lewis acid catalyst for the hydrolysis of esters or amides.[13][14]

  • Nucleophilic Acyl Substitution: While less common, the organoindium species formed could potentially add to an ester carbonyl, leading to a ketone or tertiary alcohol after workup. This is generally less favorable than addition to aldehydes. Amides are typically even less reactive towards this pathway.[15][16]

Q5: My reaction mixture containing InBr turned dark red or black. What does this indicate?

Indium(I) bromide is a red crystalline compound.[1] A color change to a black or dark-colored precipitate is often indicative of decomposition to finely divided elemental indium metal (In(0)), which is black.[1] This is commonly caused by exposure to water or through disproportionation.[1]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Reactivity 1. Inactive InBr due to moisture exposure. 2. Non-optimal solvent or temperature. 3. Absence of a necessary additive.1. Use freshly purchased InBr or ensure it was stored under inert gas. 2. Switch to a polar aprotic solvent like DMF and heat the reaction. 3. Add 1.0-1.5 equivalents of LiBr to the reaction mixture.[2]
Formation of Black Precipitate 1. Decomposition of InBr due to trace water. 2. Disproportionation of InBr to In(0) and In(III).1. Rigorously dry all glassware and solvents. Run the reaction under a strict inert atmosphere. 2. This may be unavoidable in some solvents but can also lead to desired reactivity (e.g., In(0)-mediated reactions).[2][10]
Unexpected Carbonyl Addition Products 1. An allyl or propargyl halide in the mixture is reacting with a carbonyl group, mediated by in situ generated In(0).1. If the carbonyl group is part of the substrate and not the intended reaction partner, protect it before introducing the indium reagent.
Product Contaminated with Hydrolyzed Byproducts (e.g., β-hydroxyketone from an enol ether) 1. The reaction medium becomes acidic during the reaction or workup, hydrolyzing sensitive functional groups.1. Perform the reaction in an anhydrous organic solvent like DMF instead of aqueous mixtures.[7] 2. Use a buffered or non-acidic aqueous workup.

Quantitative Data Summary

The formation of organoindium reagent 2a from ethyl 4-bromobutyrate (1a ) demonstrates the critical role of additives and reaction conditions. The data below is adapted from studies on the InBr/LiBr system.[2][8]

Table 1: Effect of Reaction Conditions on the Formation of Organoindium Reagent 2a

EntryReactant SystemSolventTemperature (°C)Time (h)Yield of 2a (%)
1InBr / LiBrDMF803~100
2InBr / LiBrDME801695
3InBr / LiBrMeCN801677
4InBr / LiBrTHF801675
5InBr (no LiBr)DMF8016Decreased Yield
6In (metal)DMF8016Decreased Yield
7InBr / LiBr (in Air)DMF80371

As determined by ¹H NMR with an internal standard.

Experimental Protocols

Protocol 1: Preparation of an Alkylindium Reagent using InBr/LiBr

This protocol is a representative procedure for the synthesis of a primary alkylindium reagent.

Materials:

  • Indium(I) bromide (InBr)

  • Lithium bromide (LiBr), anhydrous

  • Alkyl bromide (e.g., Ethyl 4-bromobutyrate)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • Dry all glassware in an oven at >120 °C overnight and allow to cool under a stream of inert gas (Argon or Nitrogen).

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and septum, add InBr (1.5 mmol, 1.5 equiv) and anhydrous LiBr (1.5 mmol, 1.5 equiv) under a positive pressure of inert gas.

  • Add anhydrous DMF (1.0 mL) via syringe.

  • Add the alkyl bromide (1.0 mmol, 1.0 equiv) via syringe.

  • Immerse the flask in a preheated oil bath at 80 °C.

  • Stir the reaction mixture for 3-5 hours. The progress of the reaction can be monitored by TLC or NMR analysis of quenched aliquots.

  • Upon completion, the resulting solution of the organoindium reagent (RInBr₂) can be cooled to room temperature and used directly in subsequent reactions.

Visualizations

experimental_workflow start Start dry_glassware Flame-Dry Glassware under Vacuum start->dry_glassware inert_atm Assemble Under Inert Atmosphere (Ar/N₂) dry_glassware->inert_atm add_solids Add InBr and LiBr inert_atm->add_solids add_solvent Add Anhydrous Solvent (e.g., DMF) add_solids->add_solvent add_substrate Add Alkyl Halide Substrate add_solvent->add_substrate heat Heat Reaction (e.g., 80 °C) add_substrate->heat monitor Monitor Reaction (TLC, NMR) heat->monitor end Organoindium Reagent Ready for Use monitor->end

Caption: Workflow for setting up an InBr-mediated reaction.

side_reactions cluster_desired Desired Pathway cluster_side Potential Side Reactions inbr Indium(I) Bromide (InBr) desired Oxidative Addition (with R-X) inbr->desired disprop Disproportionation inbr->disprop decomp Decomposition (Hydrolysis) inbr->decomp + H₂O product Organoindium Reagent (RInBr₂) desired->product + R-X in0 In(0) Metal (Reactive) disprop->in0 in3 In(III) Species (Lewis Acid) disprop->in3 in_metal In(0) Metal (Precipitate) decomp->in_metal inbr3 InBr₃ (Lewis Acid) decomp->inbr3

Caption: Potential reaction pathways for Indium(I) bromide.

References

optimizing temperature for Indium(I) bromide mediated synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Indium(I) bromide (InBr) mediated synthesis. The focus is on optimizing reaction temperature to improve yield and minimize side products.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for reactions mediated by Indium(I) bromide?

A1: There is no single optimal temperature for all InBr-mediated reactions. The ideal temperature is highly dependent on the specific substrates, solvent, and the nature of the chemical transformation. However, many indium-mediated allylations of aldehydes and ketones have been successfully carried out at room temperature.[1][2] For other reactions, such as the reductive coupling of α,α-dichloroketones, specific conditions should be determined empirically. It is crucial to perform temperature scouting experiments for each new reaction to determine the optimal conditions.

Q2: My reaction is sluggish at room temperature. Should I increase the temperature?

A2: While gently heating the reaction can increase the rate, proceed with caution. Elevated temperatures (>100 °C) can sometimes lead to the decomposition of the organoindium intermediates or the catalyst, resulting in the precipitation of metallic indium or palladium black (if a co-catalyst is used) and a decrease in yield.[3] Indium(I) bromide can also be unstable in certain solvents and may disproportionate into indium metal and indium(III) bromide.[4][5] It is recommended to increase the temperature in small increments (e.g., 10-20 °C) and monitor the reaction progress closely.

Q3: I am observing the formation of side products. Can temperature be a contributing factor?

A3: Yes, reaction temperature can significantly influence the chemoselectivity and regioselectivity of a reaction. Running the reaction at a lower temperature may help to minimize the formation of undesired side products. Conversely, in some cases, a higher temperature may be required to favor the desired reaction pathway. Careful analysis of the side products can provide clues for adjusting the reaction temperature.

Q4: Does the solvent choice affect the optimal reaction temperature?

A4: Absolutely. The choice of solvent can influence the solubility of reactants and the stability of intermediates. In donating solvents, Indium(I) bromide is prone to disproportionation.[5] Common solvents for indium-mediated reactions include THF and DMF.[1][2] The optimal temperature will likely differ between various solvent systems. It is advisable to consult literature for similar reactions to guide your solvent and temperature selection.

Q5: How can I systematically optimize the temperature for my InBr-mediated synthesis?

A5: A systematic approach is recommended. Start with conditions reported for similar reactions or begin at room temperature. Set up a series of small-scale parallel reactions, varying the temperature in a controlled manner (e.g., 0 °C, room temperature, 40 °C, 60 °C). Monitor the reactions at set time points for product formation and consumption of starting material using techniques like TLC, GC, or LC-MS. This will allow you to identify the temperature that provides the best balance of reaction rate and product yield.

Troubleshooting Guide

Issue Possible Cause Suggested Solution(s)
Low or no conversion Reaction temperature is too low.Gradually increase the reaction temperature in 10-20 °C increments. Monitor for product formation.
Poor solubility of reactants.Try a different solvent system or gently heat to improve solubility.
Deactivation of InBr.Ensure anhydrous and inert reaction conditions as InBr is unstable in water.[4][6]
Formation of significant side products Reaction temperature is too high, leading to undesired reaction pathways.Lower the reaction temperature. Consider running the reaction at 0 °C or even lower.
Incorrect stoichiometry.Verify the stoichiometry of reactants. Using InBr can provide perfect stoichiometry for the conversion of RBr to RInBr2.[5]
Precipitation of a black solid (metal) Decomposition of organoindium intermediates or catalyst at elevated temperatures.Lower the reaction temperature. Ensure the reaction is not being overheated.[3]
Disproportionation of InBr.This can be influenced by the solvent and temperature. Consider a different solvent or lower temperature.[5]
Inconsistent yields Poor temperature control.Use a reliable heating/cooling system to maintain a consistent reaction temperature.
Sensitivity to air and moisture.Although some indium-mediated reactions are tolerant to air and moisture, it is good practice to use anhydrous solvents and an inert atmosphere for reproducibility.[7]

Experimental Protocols

General Procedure for Temperature Optimization of an Indium(I) Bromide Mediated Allylation

This protocol describes a general workflow for optimizing the reaction temperature for the allylation of an aldehyde with an allyl bromide mediated by InBr.

Materials:

  • Aldehyde

  • Allyl bromide

  • Indium(I) bromide (InBr)

  • Anhydrous solvent (e.g., THF or DMF)

  • Reaction vessels (e.g., sealed tubes or round-bottom flasks with condenser and inert gas inlet)

  • Heating/cooling system (e.g., oil bath, heating mantle, cryostat)

  • Stirring apparatus

  • Quenching solution (e.g., saturated aqueous NH4Cl)

  • Extraction solvent (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous Na2SO4 or MgSO4)

  • Analytical tools (TLC, GC-MS, or LC-MS)

Procedure:

  • Setup: In parallel reaction vessels under an inert atmosphere (e.g., nitrogen or argon), add the aldehyde (1 equivalent) and the chosen anhydrous solvent.

  • Addition of Reagents: To each vessel, add Indium(I) bromide (1.5 equivalents) followed by the allyl bromide (2 equivalents).

  • Temperature Control: Place each reaction vessel in a pre-set temperature bath. A suggested starting range is 0 °C, room temperature (approx. 25 °C), 40 °C, and 60 °C.

  • Reaction Monitoring: Stir the reactions at their respective temperatures. Monitor the progress of each reaction at regular intervals (e.g., every hour) by taking small aliquots and analyzing them by TLC, GC, or LC-MS to determine the consumption of starting material and the formation of the desired product.

  • Work-up: Once a reaction is deemed complete or has reached optimal conversion, quench it by adding a saturated aqueous solution of NH4Cl.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Drying and Concentration: Combine the organic layers, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure.

  • Analysis: Analyze the crude product to determine the yield and purity for each reaction temperature.

  • Optimization: Based on the results, a more refined temperature range can be investigated to pinpoint the optimal condition.

Data Presentation

Table 1: Effect of Temperature on a Generic InBr-Mediated Reaction (Hypothetical Data for Illustrative Purposes)
EntryTemperature (°C)Reaction Time (h)Conversion (%)Product Yield (%)
10244540
225 (Room Temp)129592
3406>9985 (with side products)
4604>9970 (significant side products)

Note: This table is for illustrative purposes. Actual results will vary depending on the specific reaction.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Parallel Reaction Setup cluster_analysis Analysis & Optimization prep Prepare Reactants: - Aldehyde (1 eq.) - Allyl Bromide (2 eq.) - InBr (1.5 eq.) - Anhydrous Solvent T1 Reaction at 0 °C prep->T1 T2 Reaction at RT prep->T2 T3 Reaction at 40 °C prep->T3 T4 Reaction at 60 °C prep->T4 monitor Monitor Reactions (TLC, GC/LC-MS) T1->monitor T2->monitor T3->monitor T4->monitor workup Quench and Work-up monitor->workup analyze Analyze Yield and Purity workup->analyze optimize Identify Optimal Temperature analyze->optimize

Caption: Workflow for Temperature Optimization.

Reaction_Troubleshooting start Reaction Outcome low_yield Low Yield / No Reaction start->low_yield side_products Side Products / Decomposition start->side_products good_yield Good Yield start->good_yield increase_temp Increase Temperature low_yield->increase_temp Yes check_reagents Check Reagent Purity & Anhydrous Conditions low_yield->check_reagents No decrease_temp Decrease Temperature side_products->decrease_temp Yes optimize_stoichiometry Optimize Stoichiometry side_products->optimize_stoichiometry No increase_temp->start check_reagents->start decrease_temp->start optimize_stoichiometry->start

Caption: Troubleshooting Logic for InBr Reactions.

References

Technical Support Center: Sonication in Indium(I) Bromide Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ultrasound-assisted chemical synthesis. This resource is designed for researchers, scientists, and drug development professionals incorporating sonication to enhance Indium(I) bromide and other indium-mediated reactions. Here you will find troubleshooting guidance and frequently asked questions to address common issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of sonication in Indium(I) bromide reactions?

A1: Sonication, the application of ultrasound energy to a chemical reaction, primarily serves to accelerate reaction rates and often increase yields. This is achieved through acoustic cavitation: the formation, growth, and implosive collapse of microscopic bubbles in the reaction solvent.[1] This process generates localized hotspots with extremely high temperatures and pressures, leading to several effects that enhance indium-mediated reactions:

  • Surface Cleaning and Activation: In heterogeneous reactions involving solid indium, sonication can physically clean the metal surface by removing passivating oxide layers, thereby exposing fresh, reactive metal.

  • Increased Mass Transport: The intense mixing caused by cavitation and microstreaming improves the transport of reactants to the indium surface and removes products, preventing surface fouling.[1]

  • Particle Size Reduction: For reactions using indium powder, sonication can break down aggregates or reduce particle size, increasing the reactive surface area.[1]

Q2: Can sonication replace the need for heating in these reactions?

A2: In many cases, yes. Sonication provides an alternative energy source to drive reactions. For instance, in an indium-mediated Barbier reaction, a one-hour sonication step was shown to be more effective than a six-hour heating step, also resulting in a higher yield.[2] This is advantageous for reactions involving thermally sensitive substrates or products.

Q3: What type of ultrasonic equipment is suitable for these experiments?

A3: Many reactions can be successfully carried out in a simple ultrasonic cleaning bath, which is a common piece of laboratory equipment.[1][3] For larger-scale reactions or when more precise control over the acoustic energy is required, an immersible ultrasonic probe (sonotrode) is recommended.[1] Laboratory equipment typically operates at frequencies between 20 kHz and 40 kHz.[1][3]

Q4: Is sonication always beneficial for Indium(I) bromide reactions?

A4: While generally beneficial for heterogeneous reactions, the effectiveness of sonication can depend on the specific reaction mechanism. For purely homogeneous reactions where all reactants are in solution, the effects of sonication might be less pronounced compared to heterogeneous systems involving solid indium metal. Excessive ultrasonic power can also sometimes lead to undesired side reactions or degradation of products.

Q5: How does the choice of solvent affect the efficiency of sonication?

A5: The choice of solvent is crucial as it influences the cavitation process. Solvents with lower vapor pressures, higher surface tensions, and lower viscosities generally produce more intense cavitation. However, the solvent must also be appropriate for the specific chemical reaction being performed.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Reaction is sluggish or does not initiate despite sonication. 1. Oxidation of Indium: The surface of the indium metal may be passivated by an oxide layer that is not being sufficiently removed. 2. Insufficient Ultrasonic Power: The intensity of the ultrasound may be too low to induce effective cavitation. 3. Inappropriate Solvent: The chosen solvent may not be conducive to efficient cavitation.1. Pre-treatment of Indium: Briefly treat the indium with a dilute acid (e.g., HCl) and then wash with water, ethanol, and ether before the reaction. 2. Optimize Sonication Conditions: If using an ultrasonic bath, ensure the reaction flask is positioned correctly (usually in the center) and that the water level is adequate. If using a probe, ensure it is sufficiently immersed. Consider using a higher power setting if available.
Inconsistent reaction rates or yields between batches. 1. Temperature Fluctuations: Prolonged sonication can cause the temperature of the reaction medium (especially in an ultrasonic bath) to rise, affecting the reaction rate.[1] 2. Variable Sonication Power: The output of the ultrasonic device may not be consistent.1. Temperature Control: Use a cooling coil or circulate cool water through the ultrasonic bath to maintain a constant temperature.[1] 2. Calibrate Equipment: If possible, calibrate the power output of your sonicator to ensure consistency.
Formation of unexpected byproducts. 1. Radical Reactions: While many indium-mediated reactions proceed via ionic pathways, the high temperatures generated during cavitation can sometimes induce radical formation and subsequent side reactions. 2. Degradation of Reactants or Products: The intense energy of sonication may be degrading sensitive functional groups.1. Lower Sonication Power: Reduce the power/intensity of the ultrasound. 2. Pulsed Sonication: Use a pulsed sonication mode (if available) to reduce the overall energy input and control temperature.
Low Yields in Sonochemical Reformatsky Reactions. Improper Stoichiometry: The ratio of indium and the bromo-ester can be critical for the in-situ generation of the organoindium reagent.Ensure at least a stoichiometric equivalent of indium and a slight excess (e.g., 1.5 equivalents) of the ethyl bromoacetate (B1195939) are used, as insufficient amounts can lead to lower yields and longer reaction times.[3]

Quantitative Data Summary

The application of sonication can lead to significant improvements in reaction time and yield for indium-mediated reactions.

Reaction TypeConditionsReaction TimeYieldReference
Indium-mediated Barbier Reaction Heating6 hours71%[2]
Sonication1 hour88%[2]
Indium-mediated Reformatsky Reaction Mechanical StirringSluggish70%[3]
Sonication (43 kHz)2 hours>90% (for most substrates)[3]

Detailed Experimental Protocol

Example: Ultrasound-Assisted Reformatsky Reaction Using Indium (Adapted from Bang et al., Bull. Korean Chem. Soc. 2002)[3]

Materials:

  • Indium powder

  • Aldehyde or ketone (1.0 equiv)

  • Ethyl bromoacetate (1.5 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Equipment:

  • Round-bottom flask or Schlenk tube

  • Ultrasonic cleaner bath (e.g., Fisher Scientific, 43 kHz, 435 Watts)[3]

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a flask containing indium powder (1.0 equiv) in anhydrous THF, add ethyl bromoacetate (1.5 equiv).

  • Add the carbonyl compound (aldehyde or ketone, 1.0 equiv) to the mixture under a nitrogen atmosphere at room temperature.

  • Place the flask in the ultrasonic cleaner bath, ensuring the water level is consistent with the level of the reaction mixture.

  • Sonicate the mixture for the required time (typically 1-2 hours), monitoring the reaction progress via Thin Layer Chromatography (TLC). Maintain the bath temperature if necessary.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with diethyl ether (3 x 25 mL).

  • Combine the organic layers, wash with water and then brine, and dry over anhydrous MgSO₄.

  • Filter the solution and concentrate it in vacuo.

  • Purify the resulting crude product by column chromatography on silica (B1680970) gel to obtain the desired β-hydroxy ester.

Visualizations

Below are diagrams illustrating key concepts and workflows related to sonicated Indium(I) bromide reactions.

Sonication_Mechanism cluster_0 Sonication Process cluster_1 Effects on Reaction cluster_2 Reaction Outcome Ultrasound Ultrasound Acoustic_Cavitation Acoustic_Cavitation Ultrasound->Acoustic_Cavitation induces Solvent Solvent Solvent->Acoustic_Cavitation Hot_Spots Hot_Spots Acoustic_Cavitation->Hot_Spots creates Surface_Cleaning Surface_Cleaning Hot_Spots->Surface_Cleaning enables Mass_Transport Mass_Transport Hot_Spots->Mass_Transport enhances Particle_Breakup Particle_Breakup Hot_Spots->Particle_Breakup causes Increased_Rate Increased_Rate Surface_Cleaning->Increased_Rate Mass_Transport->Increased_Rate Particle_Breakup->Increased_Rate

Caption: Mechanism of sonication in enhancing reaction rates.

Experimental_Workflow Start Start Setup Reaction Setup Add Indium, Solvent, Reactants to Flask Start->Setup Sonication Sonication Place flask in ultrasonic bath Sonicate for specified time Monitor via TLC Setup->Sonication Workup Aqueous Workup Quench reaction Extract with organic solvent Sonication->Workup Purification Purification Dry and concentrate Column chromatography Workup->Purification End End Purification->End

Caption: General workflow for a sonicated indium-mediated reaction.

References

Technical Support Center: Solvent Effects on the Lewis Acidity of Indium(I) Bromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the solvent effects on the Lewis acidity of Indium(I) bromide (InBr).

Frequently Asked Questions (FAQs)

Q1: How is the Lewis acidity of a compound like Indium(I) bromide experimentally determined?

A1: The Lewis acidity of a compound is typically determined by spectroscopic methods that measure the interaction of the Lewis acid with a probe molecule. The two most common methods are:

  • Gutmann-Beckett Method: This technique utilizes triethylphosphine (B1216732) oxide (Et₃PO) as a probe molecule and ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy to evaluate Lewis acidity.[1][2][3] The coordination of the Lewis basic oxygen atom of Et₃PO to the Lewis acid causes a downfield shift in the ³¹P NMR signal. The magnitude of this shift is used to calculate an Acceptor Number (AN), which is a quantitative measure of Lewis acidity.[1][2]

  • Fluorescent Lewis Adduct (FLA) Method: This is a more recent method that employs a series of fluorescent phosphole oxide probes.[2][4][5][6] The formation of an adduct between the Lewis acid and the fluorescent probe results in a bathochromic (red) shift in the emission spectrum.[2][4] The strength of the Lewis acid is quantified in Lewis Acid Units (LAU) based on the analysis of these spectral shifts.[4][7]

Q2: How do solvents influence the measured Lewis acidity of Indium(I) bromide?

A2: Solvents can have a significant impact on the effective Lewis acidity of InBr in solution. There is a well-documented dichotomy between the effects of solvent polarity and solvent donor ability:[4][6][7][8][9]

  • Solvent Polarity: Increasing the polarity of the solvent can lead to an increase in the effective Lewis acidity.[4][6][7]

  • Solvent Donor Ability (Coordinating Solvents): Solvents with strong donor properties (e.g., ethers, nitriles) can coordinate to the indium center, competing with the probe molecule. This coordination can reduce the availability of the Lewis acidic site, thereby lowering the measured Lewis acidity.[4][6][7][9] In strongly coordinating solvents, the Lewis acidity might even be quenched entirely.

Q3: What is the expected trend for the Lewis acidity of Indium(I) bromide in common laboratory solvents?

Troubleshooting Guides

Problem 1: Inconsistent or non-reproducible Lewis acidity measurements.

Possible Cause Troubleshooting Step
Decomposition of InBr Indium(I) bromide is unstable in water and can be sensitive to air and moisture.[10] Ensure all experiments are conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
Solvent Impurities Trace amounts of water or other donor impurities in the solvent can coordinate to the InBr, leading to lower apparent Lewis acidity. Use freshly distilled or commercially available anhydrous solvents.
Concentration Effects The measured Lewis acidity can be concentration-dependent. Standardize the concentration of InBr and the probe molecule across all experiments for consistent results.
Human Error As with any experiment, minor variations in procedure can lead to different results. Repeating the experiment is a good first step to rule out random error.[11]

Problem 2: No interaction observed between InBr and the Lewis basic probe (e.g., no shift in ³¹P NMR or no change in fluorescence).

Possible Cause Troubleshooting Step
Strongly Coordinating Solvent The solvent may be a stronger Lewis base than the probe, effectively outcompeting it for coordination to the InBr.[4][6][7][9] Consider using a less coordinating solvent. For example, if you are using acetonitrile, try dichloromethane (B109758) or toluene.
Decomposition of InBr If the InBr has decomposed, it will not exhibit Lewis acidity. Visually inspect the InBr sample for any changes in color or appearance that might indicate decomposition.
Insufficient Concentration The concentration of InBr or the probe may be too low to detect an interaction. Try systematically increasing the concentration of the Lewis acid.

Problem 3: Unexpectedly low Lewis acidity measured for InBr.

Possible Cause Troubleshooting Step
Coordination of Multiple Solvent Molecules Computational studies on related indium species suggest that they can accommodate a higher number of donor solvent molecules compared to other Group 13 Lewis acids.[9] This can mask the true Lewis acidity. This is an inherent property and should be noted in your experimental findings.
Formation of Bridging Halides In solution, indium halides can form bridged species, which may exhibit different Lewis acidic properties than the monomeric form. This is a known phenomenon in the coordination chemistry of indium.
Probe Suitability The chosen probe molecule may not be suitable for interacting with InBr. If possible, try an alternative method (e.g., if using the Gutmann-Beckett method, try the FLA method) to see if the results are consistent.

Data Presentation

The following table presents hypothetical Lewis acidity data for Indium(I) bromide in various solvents, based on expected trends from analogous systems. Researchers can use this as a reference to compare their experimental findings.

SolventDielectric Constant (Polarity)Gutmann Donor Number (DN)Expected Gutmann-Beckett Acceptor Number (AN) for InBrExpected FLA Lewis Acid Units (LAU) for InBr
Hexane1.88~0LowLow
Toluene2.380.1ModerateModerate
Dichloromethane8.930.0HighHigh
Tetrahydrofuran (THF)7.5220.0Low-ModerateLow-Moderate
Acetonitrile37.514.1Very LowVery Low / Unmeasurable
Dimethyl Sulfoxide (DMSO)46.729.8Very Low / UnmeasurableVery Low / Unmeasurable

Note: This table is for illustrative purposes. Actual experimental values may vary.

Experimental Protocols

Method 1: Determination of Lewis Acidity using the Gutmann-Beckett Method

This protocol outlines the procedure for determining the Gutmann-Beckett Acceptor Number (AN) for InBr in a given solvent.

Workflow for Gutmann-Beckett Method

cluster_prep Sample Preparation cluster_measurement NMR Measurement cluster_analysis Data Analysis A Prepare stock solution of Et₃PO in the anhydrous solvent C Add a known amount of InBr solution to the Et₃PO solution A->C B Prepare a solution of InBr in the anhydrous solvent under inert atmosphere B->C D Acquire ³¹P NMR spectrum C->D E Determine the chemical shift (δ) of the Et₃PO-InBr adduct D->E F Calculate the Acceptor Number (AN) using the formula: AN = 2.21 * (δ_sample - 41.0) E->F

Caption: Workflow for determining the Gutmann-Beckett Acceptor Number.

Materials:

  • Indium(I) bromide (InBr)

  • Triethylphosphine oxide (Et₃PO)

  • Anhydrous solvent of choice

  • NMR tubes and spectrometer

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of a known concentration of Et₃PO in the chosen anhydrous solvent.

    • In a glovebox or under an inert atmosphere, prepare a stock solution of a known concentration of InBr in the same anhydrous solvent.

  • Sample Preparation for NMR:

    • In an NMR tube, place a known volume of the Et₃PO stock solution.

    • To this, add a precise volume of the InBr stock solution. The final concentrations should be carefully recorded.

  • NMR Spectroscopy:

    • Acquire the ³¹P NMR spectrum of the sample.

    • Record the chemical shift (δ) of the peak corresponding to the Et₃PO-InBr adduct.

  • Calculation:

    • Calculate the Acceptor Number (AN) using the Gutmann-Beckett equation: AN = 2.21 × (δ_sample − 41.0).[2]

Method 2: Determination of Lewis Acidity using the Fluorescent Lewis Adduct (FLA) Method

This protocol provides a general outline for determining the Lewis Acidity Units (LAU) of InBr using the FLA method.

Logical Relationship of Solvent Effects on Lewis Acidity

Solvent Solvent Properties Polarity High Polarity Solvent->Polarity Donor High Donor Number (Strongly Coordinating) Solvent->Donor Increase Increases Polarity->Increase Decrease Decreases Donor->Decrease LewisAcidity Effective Lewis Acidity of InBr Increase->LewisAcidity Decrease->LewisAcidity

Caption: Influence of solvent properties on effective Lewis acidity.

Materials:

  • Indium(I) bromide (InBr)

  • A set of fluorescent dithienophosphole oxide probes

  • Anhydrous solvent of choice

  • Fluorometer

Procedure:

  • Preparation of Solutions:

    • Prepare stock solutions of the fluorescent probes at known concentrations in the chosen anhydrous solvent.

    • In a glovebox or under an inert atmosphere, prepare a stock solution of InBr at a known concentration in the same solvent.

  • Fluorescence Titration:

    • In a cuvette, place a known volume of a probe solution.

    • incrementally add small aliquots of the InBr solution to the cuvette.

    • After each addition, record the fluorescence emission spectrum.

  • Data Analysis:

    • Monitor the bathochromic shift of the emission maximum as a function of InBr concentration.

    • The collected spectral data for a series of probes are then used to calculate the Lewis Acid Units (LAU) as described in the relevant literature.[4][6] This typically involves plotting the chromaticity coordinates and determining an intersection point.

References

Validation & Comparative

A Comparative Guide to Indium(I) Bromide and Indium(I) Chloride in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Indium(I) halides, particularly Indium(I) bromide (InBr) and Indium(I) chloride (InCl), are emerging as potent catalysts in organic synthesis. Their unique electronic properties and Lewis acidity offer distinct advantages in various chemical transformations. This guide provides a comparative overview of InBr and InCl in catalysis, supported by available data on related indium compounds, and outlines experimental protocols for their application. Due to the limited direct comparative studies on InBr and InCl, this guide leverages data from their Indium(III) counterparts (InBr₃ and InCl₃) to infer potential catalytic behaviors, highlighting the need for further research in this promising area.

Performance Comparison in a Representative Reaction: Michael Addition

CatalystSubstrate 1Substrate 2SolventTime (h)Yield (%)Reference
InCl₃Indole (B1671886)Chalcone (B49325)Methanol (B129727)0.595[Fictionalized Data for Illustrative Purposes]
InBr₃IndoleChalconeMethanol0.7592[Fictionalized Data for Illustrative Purposes]
InCl₃ThiophenolChalconeMethanol190[Fictionalized Data for Illustrative Purposes]
InBr₃ThiophenolChalconeMethanol1.588[Fictionalized Data for Illustrative Purposes]

Note: The data presented in this table is illustrative and based on typical results observed for Indium(III) halides in Michael addition reactions. Direct experimental validation for Indium(I) halides is recommended. The trend often suggests that the more Lewis acidic catalyst (typically InCl₃ over InBr₃) may lead to faster reaction rates.

Experimental Protocols

Detailed experimental procedures are crucial for reproducible and comparable results. Below are generalized protocols for conducting a comparative study of InBr and InCl in a Michael addition reaction.

General Procedure for the InBr-Catalyzed Michael Addition of Indole to Chalcone
  • Materials:

    • Indium(I) bromide (InBr)

    • Indole

    • Chalcone

    • Anhydrous methanol

    • Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer)

    • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Procedure:

    • To a flame-dried 25 mL round-bottom flask under an inert atmosphere, add chalcone (1.0 mmol) and indole (1.2 mmol).

    • Add anhydrous methanol (5 mL) to the flask and stir the mixture at room temperature until all solids are dissolved.

    • To this solution, add Indium(I) bromide (0.1 mmol, 10 mol%).

    • Fit the flask with a condenser and heat the reaction mixture to reflux (approximately 65 °C).

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel using a hexane-ethyl acetate (B1210297) solvent system to afford the desired 3-(1H-indol-3-yl)-1,3-diphenylpropan-1-one.

    • Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

General Procedure for the InCl-Catalyzed Michael Addition of Indole to Chalcone
  • Materials:

    • Indium(I) chloride (InCl)

    • Indole

    • Chalcone

    • Anhydrous methanol

    • Standard laboratory glassware

    • Inert atmosphere setup

  • Procedure:

    • Follow the same procedure as outlined for the InBr-catalyzed reaction, substituting Indium(I) bromide with Indium(I) chloride (0.1 mmol, 10 mol%).

    • Monitor the reaction progress by TLC and compare the reaction time with the InBr-catalyzed reaction.

    • Isolate, purify, and characterize the product using the same methods to allow for a direct comparison of yields and purity.

Mechanistic Considerations and Experimental Workflow

A systematic approach is essential for a meaningful comparative study. The following workflow outlines the key steps from catalyst selection to kinetic analysis.

G A Select Catalysts: Indium(I) Bromide (InBr) Indium(I) Chloride (InCl) B Characterize Catalysts (Purity, Spectroscopic Data) A->B C Define Reaction: Michael Addition of Indole to Chalcone D Optimize Reaction Conditions (Solvent, Temperature, Catalyst Loading) C->D E Run Parallel Reactions with InBr and InCl D->E F Monitor Reaction Progress (TLC, GC-MS, or HPLC) E->F G Isolate and Purify Products F->G H Characterize Products (NMR, MS, etc.) G->H I Compare Reaction Times H->I L Perform Kinetic Studies (Initial Rate Measurements) I->L J Compare Product Yields J->L K Analyze Spectroscopic Data for Byproducts K->L M Determine Relative Catalytic Activity L->M N Propose Mechanistic Differences M->N G cluster_0 Catalyst Activation cluster_1 Nucleophilic Attack cluster_2 Product Formation Catalyst InX (X = Br or Cl) Activated_Complex [InX-Substrate1] Complex Catalyst->Activated_Complex Substrate1 Michael Acceptor (e.g., Chalcone) Substrate1->Activated_Complex Intermediate Adduct Intermediate Activated_Complex->Intermediate Substrate2 Michael Donor (e.g., Indole) Substrate2->Intermediate Product Michael Adduct Intermediate->Product Regenerated_Catalyst InX Intermediate->Regenerated_Catalyst Regenerated_Catalyst->Catalyst

A Comparative Guide to the Reactivity of Indium(I) Halides: InBr vs. InCl and InI

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of indium(I) bromide (InBr) with its chloride (InCl) and iodide (InI) counterparts. Understanding the nuanced differences in the reactivity of these monovalent indium halides is crucial for their effective application in organic synthesis and materials science. This document summarizes the underlying chemical principles governing their reactivity, presents expected comparative data based on established trends, and provides a detailed experimental protocol for a direct comparison.

Theoretical Background: Unraveling the Reactivity of Indium(I) Halides

The reactivity of indium(I) halides (InX) in common reactions, such as oxidative addition to organic halides, is primarily influenced by two key factors: the strength of the indium-halogen bond and the Lewis acidity of the indium center. These properties are intrinsically linked to the electronegativity of the halogen atom.

The electronegativity of the halogens decreases down the group: Cl > Br > I. This trend dictates the polarity and strength of the In-X bond. The In-Cl bond is the most polar and generally the strongest, while the In-I bond is the least polar and the weakest.

In reactions where the In-X bond is cleaved, such as in certain insertion reactions, the reactivity is expected to follow the order of bond strength: InI > InBr > InCl . A weaker bond requires less energy to break, thus leading to a faster reaction rate.

Conversely, the Lewis acidity, or the ability of the indium center to accept an electron pair, is also expected to vary. While direct quantitative studies on the Lewis acidity of indium(I) halides are scarce, the trend for other metal halides, such as boron and aluminum halides, shows an increase in Lewis acidity with decreasing halogen electronegativity (I > Br > Cl). This is attributed to reduced π-donation from the larger, more diffuse p-orbitals of iodine to the vacant p-orbital of the metal center. A more Lewis acidic indium center can coordinate more strongly to electron-rich substrates, potentially enhancing reaction rates.

A significant aspect of indium(I) halide chemistry is their propensity to disproportionate in solution, especially in donating solvents, to form indium(0) and indium(III) species.[1][2] The highly reactive indium(0) nanoparticles can then participate in subsequent reactions. The rate of this disproportionation may also be influenced by the nature of the halide.

Comparative Reactivity Data (Predicted)

Indium(I) HalideIn-X Bond EnergyPredicted Lewis AcidityPredicted Reaction Rate (with R-Br)
InCl HighestLowestSlowest
InBr IntermediateIntermediateIntermediate
InI LowestHighestFastest

This predicted trend is analogous to the reactivity of alkyl halides with reducing metals, where the reactivity increases in the order of Cl < Br < I.[3]

Key Reaction: Oxidative Addition to Alkyl Halides

A fundamental reaction showcasing the reactivity of indium(I) halides is their oxidative addition to alkyl halides. This reaction is a key step in the formation of organoindium(III) reagents, which are valuable intermediates in cross-coupling reactions.

Experimental Protocol: Comparative Analysis of InX Reactivity

This protocol describes a method to compare the reaction rates of InCl, InBr, and InI with an alkyl bromide.

Objective: To determine the relative rates of reaction for InCl, InBr, and InI with 1-bromobutane (B133212).

Materials:

  • Indium(I) chloride (InCl)

  • Indium(I) bromide (InBr)

  • Indium(I) iodide (InI)

  • 1-Bromobutane

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Internal standard (e.g., dodecane)

  • Anhydrous, deoxygenated reaction vials with septa

  • Gas-tight syringes

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Preparation: In an inert atmosphere glovebox, add 1.1 mmol of the respective indium(I) halide (InCl, InBr, or InI) to three separate oven-dried reaction vials.

  • Solvent and Standard Addition: To each vial, add 5 mL of anhydrous DMF and 1.0 mmol of the internal standard (dodecane) via syringe.

  • Initiation of Reaction: Stir the mixtures at a constant temperature (e.g., 80°C). At time t=0, add 1.0 mmol of 1-bromobutane to each vial simultaneously using a gas-tight syringe.

  • Monitoring the Reaction: At regular time intervals (e.g., 15, 30, 60, 120, and 240 minutes), withdraw a 0.1 mL aliquot from each reaction mixture.

  • Quenching and Analysis: Immediately quench each aliquot with 1 mL of a suitable solvent (e.g., diethyl ether) and analyze by GC-MS.

  • Data Analysis: Determine the consumption of 1-bromobutane over time by comparing its peak area to that of the internal standard. Plot the concentration of 1-bromobutane versus time for each indium(I) halide to determine the initial reaction rates.

Visualizing Reaction Pathways

The following diagrams illustrate the proposed mechanistic pathways for the reaction of indium(I) halides.

G Oxidative Addition Pathway InX In(I)X TS [X-In---Br---R]‡ InX->TS Oxidative Addition RBr R-Br RBr->TS Product R-In(III)(X)Br TS->Product

Caption: Concerted oxidative addition of an alkyl halide to In(I)X.

G Disproportionation-Mediated Pathway ThreeInX 3 In(I)X Disproportionation Disproportionation ThreeInX->Disproportionation In0_InIII 2 In(0) + In(III)X3 Disproportionation->In0_InIII In0 In(0) In0_InIII->In0 OxAdd_In0 Oxidative Addition In0->OxAdd_In0 RBr R-Br RBr->OxAdd_In0 RInBr R-In(II)Br OxAdd_In0->RInBr Redistribution Redistribution RInBr->Redistribution FinalProduct RInX2 + R2InX Redistribution->FinalProduct

Caption: Reaction pathway involving disproportionation of In(I)X.

Conclusion

The reactivity of indium(I) halides is a delicate balance of the In-X bond strength and the Lewis acidity of the indium center. Based on established chemical principles, the general reactivity trend in reactions involving the cleavage of the In-X bond, such as oxidative addition, is expected to be InI > InBr > InCl . This makes InI a potentially more reactive but also less stable reagent, while InCl is expected to be the most stable and least reactive. InBr offers a balance between reactivity and stability, making it a versatile choice for many synthetic applications.[1] The provided experimental protocol offers a framework for researchers to quantify these differences and make informed decisions in the design of their synthetic strategies.

References

Indium(I) Bromide vs. Zinc in Barbier-Type Reactions: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of carbon-carbon bond formation, the Barbier-type reaction stands as a powerful and versatile tool, particularly for the synthesis of homoallylic alcohols. This reaction, which involves the in situ formation of an organometallic reagent that subsequently adds to a carbonyl compound, is prized for its operational simplicity. Among the various metals employed to mediate this transformation, indium and zinc have emerged as popular choices. This guide provides a detailed comparative analysis of the performance of indium(I) bromide and zinc in Barbier-type reactions, supported by experimental data and protocols to aid researchers, scientists, and drug development professionals in selecting the optimal reagent for their synthetic needs.

At a Glance: Indium(I) Bromide vs. Zinc

FeatureIndium(I) BromideZinc
Reactivity High, often requires no activationModerate, may require activation (e.g., acid wash, Rieke zinc)
Chemoselectivity Generally highGood, but can be less selective with sensitive functional groups
Solvent Tolerance Excellent, works well in a variety of solvents, including waterGood, often performed in ethereal solvents or aqueous media
Cost HigherLower
Toxicity LowerGenerally low, but dependent on the specific zinc salt
Moisture/Air Stability Relatively stableGenerally stable, but reactivity can be affected by surface oxidation

Performance Data: A Comparative Overview

The choice between indium(I) bromide and zinc can significantly impact the yield and efficiency of a Barbier-type reaction. The following tables summarize the performance of each metal in the allylation of various carbonyl compounds. It is important to note that direct comparative studies under identical conditions are limited; therefore, the data presented here is compiled from various sources to provide a representative comparison.

Table 1: Barbier-Type Allylation of Aldehydes

EntryAldehydeMetalSolventTime (h)Yield (%)Reference
1Benzaldehyde (B42025)InBr (via In(0))THF/H₂O195[1]
2BenzaldehydeZnTHF/sat. aq. NH₄Cl387[2]
34-ChlorobenzaldehydeInBr (via In(0))THF/H₂O192[1]
44-ChlorobenzaldehydeZnTHF/sat. aq. NH₄Cl385[2]
5CyclohexanecarboxaldehydeInBr (via In(0))THF/H₂O188[1]
6CyclohexanecarboxaldehydeZnTHF/sat. aq. NH₄Cl375[2]

Table 2: Barbier-Type Allylation of Ketones

EntryKetoneMetalSolventTime (h)Yield (%)Reference
1AcetophenoneInBr (via In(0))THF/H₂O285[1]
2AcetophenoneZnTHF/sat. aq. NH₄Cl570[2]
3CyclohexanoneInBr (via In(0))THF/H₂O282[1]
4CyclohexanoneZnTHF/sat. aq. NH₄Cl565[2]

Note: While the user requested a comparison with Indium(I) bromide, much of the available literature focuses on Indium(0)-mediated reactions. It is widely accepted that the active species in these reactions are organoindium(I) and/or organoindium(III) intermediates, formed in situ.

Mechanistic Considerations

The Barbier reaction can proceed through several mechanistic pathways, and the operative mechanism can be influenced by the metal, substrate, and reaction conditions.[3][4]

General Barbier-Type Reaction Mechanism

The reaction is initiated by the oxidative addition of the metal to the alkyl halide, forming an organometallic species. This species then attacks the carbonyl carbon, leading to the formation of a metal alkoxide intermediate. Subsequent workup protonates the alkoxide to yield the final alcohol product.

Barbier_Mechanism R_X R-X (Alkyl Halide) Organometallic [R-M-X] (Organometallic Intermediate) R_X->Organometallic + M M M (Metal: In or Zn) Carbonyl R'COR'' (Carbonyl) Alkoxide [R'R''C(R)O-M-X] (Metal Alkoxide) Organometallic->Alkoxide + Carbonyl Alcohol R'R''C(R)OH (Alcohol) Alkoxide->Alcohol + Workup Workup H₃O⁺ (Workup)

Caption: General mechanism of a Barbier-type reaction.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for any synthetic transformation. Below are representative procedures for indium- and zinc-mediated Barbier-type allylations.

Indium-Mediated Allylation of Benzaldehyde

Materials:

  • Indium powder

  • Benzaldehyde

  • Allyl bromide

  • Tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

Procedure:

  • To a stirred mixture of indium powder (1.2 mmol) in THF (5 mL) and saturated aqueous NH₄Cl solution (10 mL) is added benzaldehyde (1.0 mmol).

  • Allyl bromide (1.5 mmol) is then added dropwise to the mixture at room temperature.

  • The reaction is stirred vigorously for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is extracted with diethyl ether (3 x 15 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired homoallylic alcohol.

Zinc-Mediated Allylation of Benzaldehyde

Materials:

  • Zinc dust

  • Benzaldehyde

  • Allyl bromide

  • Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • Zinc dust (2.0 mmol) is suspended in a mixture of THF (10 mL) and saturated aqueous NH₄Cl solution (5 mL).

  • A solution of benzaldehyde (1.0 mmol) and allyl bromide (1.5 mmol) in THF (5 mL) is added dropwise to the zinc suspension at room temperature.

  • The reaction mixture is stirred at room temperature for 3-5 hours, with reaction progress monitored by TLC.

  • After the reaction is complete, the mixture is filtered to remove unreacted zinc.

  • The filtrate is extracted with ethyl acetate (B1210297) (3 x 20 mL).

  • The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo.

  • The residue is purified by flash column chromatography to yield the product.

Comparative Experimental Workflow

The following diagram illustrates a typical workflow for a Barbier-type reaction, highlighting the key steps for both indium and zinc-mediated processes.

Barbier_Workflow cluster_In Indium-Mediated cluster_Zn Zinc-Mediated In_Start Start In_Mix Mix In, Carbonyl, Solvent In_Start->In_Mix In_Add Add Alkyl Halide In_Mix->In_Add In_React Stir at RT In_Add->In_React In_Workup Aqueous Workup & Extraction In_React->In_Workup In_Purify Purification In_Workup->In_Purify In_End Product In_Purify->In_End Zn_Start Start Zn_Activate Activate Zinc (optional) Zn_Start->Zn_Activate Zn_Mix Mix Zn, Carbonyl, Alkyl Halide, Solvent Zn_Activate->Zn_Mix Zn_React Stir at RT or Heat Zn_Mix->Zn_React Zn_Workup Aqueous Workup & Extraction Zn_React->Zn_Workup Zn_Purify Purification Zn_Workup->Zn_Purify Zn_End Product Zn_Purify->Zn_End

Caption: Comparative workflow for In- and Zn-mediated Barbier reactions.

Concluding Remarks

Both indium(I) bromide (often generated in situ from indium(0)) and zinc are effective mediators of Barbier-type reactions, each presenting a unique set of advantages and disadvantages.

Indium(I) bromide generally offers higher reactivity and yields, particularly with less reactive substrates like ketones.[1] Its tolerance for aqueous media without the need for promoters makes it an attractive option for green chemistry applications.[5] However, the higher cost of indium may be a limiting factor for large-scale syntheses.

Zinc is a more economical and readily available alternative.[5] While it may require activation and can sometimes lead to lower yields compared to indium, it remains a workhorse in organic synthesis for its reliability and broad applicability.[2] Recent advances, such as mechanochemical activation, have further enhanced the utility and environmental friendliness of zinc-mediated Barbier reactions.

Ultimately, the choice between indium(I) bromide and zinc will depend on the specific requirements of the synthesis, including substrate scope, desired yield, cost considerations, and environmental impact. This guide provides the foundational data and protocols to make an informed decision for your research and development endeavors.

References

A Guide to the Validation of Computational Models for Indium(I) Bromide Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The growing interest in indium(I) bromide (InBr) as a reagent in organic synthesis has spurred the development of computational models to predict its reactivity and elucidate reaction mechanisms. Validating these theoretical models against experimental data is crucial for ensuring their predictive power and reliability. This guide provides a comparative overview of computational approaches used to model InBr reactivity, supported by experimental validation data.

Overview of Computational Approaches

Two primary computational methodologies have been employed to model chemical processes involving indium bromide:

  • Thermochemical Modeling: This approach, exemplified by software like FactSage™, utilizes thermodynamic databases to predict the formation and stability of chemical species at equilibrium under specific conditions (e.g., temperature, pressure). It is particularly useful for modeling high-temperature reactions and phase equilibria.

  • Quantum Chemical Methods (Density Functional Theory - DFT): DFT calculations are employed to investigate reaction mechanisms, determine transition state geometries, and calculate reaction energetics (activation energies and reaction enthalpies). This method provides detailed insights into the electronic structure and bonding changes throughout a reaction.

Comparison of Computational Models and Experimental Validation

This section details specific examples of computational models applied to reactions involving indium bromide and their experimental validation.

Thermochemical Modeling of Indium Bromide Formation

A study on the pyrolysis of smartphone displays provides a clear example of validating a thermochemical model for the formation of indium halides, including InBr.

Computational Model: FactSage™

The Equilib module of the FactSage™ thermochemical software was used to model the gas-solid equilibria during the pyrolysis process. The software predicts the thermodynamically most stable products at a given temperature and composition.

Experimental Validation

The computational predictions were validated by analyzing the indium concentration in the solid residue after pyrolysis at various temperatures.

Data Presentation

Pyrolysis Temperature (°C)Predicted Predominant Indium Gas Species (FactSage™)Experimental Indium Concentration in Residue (ppm)[1]
600InBr₃> 200
700InBrBelow detection limit (20 ppm)
750InBrBelow detection limit (20 ppm)
800InBrBelow detection limit (20 ppm)

Experimental Protocols

  • Pyrolysis of Smartphone Displays: Milled smartphone display units were pyrolyzed in a tube furnace under a nitrogen atmosphere at temperatures ranging from 600°C to 800°C.

  • Analysis of Indium Residue: The solid residue after pyrolysis was digested, and the indium concentration was determined using Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).[1]

Logical Workflow for Thermochemical Model Validation

cluster_model Computational Modeling cluster_exp Experimental Validation model FactSage™ Thermochemical Model predict Prediction: Predominant Indium Halide Species model->predict input Input Parameters: - Temperature - System Composition input->model compare Compare Prediction & Result predict->compare Comparison exp Pyrolysis Experiment analysis ICP-OES Analysis of Residue exp->analysis result Experimental Result: Indium Concentration analysis->result result->compare Comparison validation Model Validation compare->validation

Caption: Workflow for the validation of the FactSage thermochemical model.

DFT Modeling of an Indium-Mediated Allylation Reaction

A study on the allylation of styrene (B11656) oxide catalyzed by indium nanoparticles provides insights into the validation of a DFT model for a reaction mechanism involving an organoindium intermediate, conceptually related to In(I) reactivity.[2][3]

Computational Model: Density Functional Theory (DFT)

DFT calculations were performed using the Gaussian09 software package. The B3LYP functional with the LANL2DZ pseudopotential was used for geometry optimization and frequency calculations.[2]

Experimental Validation

The computational model predicted a plausible reaction mechanism where the formation of phenylacetaldehyde (B1677652) as an intermediate is highly favored. This was consistent with experimental observations where phenylacetaldehyde was detected by GC-MS during the reaction, and the final product was the result of its subsequent allylation.[3]

Data Presentation

Reaction StepComputational Prediction (DFT) - Energy Barrier (kcal/mol)[3]Experimental Observation[3]
Epoxide ring-opening to form phenylacetaldehyde12.8Phenylacetaldehyde detected as an intermediate.
Allylation of phenylacetaldehyde5.4Final product is the homoallylic alcohol derived from phenylacetaldehyde.

Experimental Protocols

  • In-situ Generation of InNPs and Catalytic Reaction: Indium nanoparticles (InNPs) were generated in-situ from indium(III) chloride. Allyl bromide was added, followed by styrene oxide. The reaction was heated under reflux and monitored by GC-MS.

  • Product Analysis: The reaction mixture was analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify intermediates and final products.[3]

Proposed Reaction Pathway

InNPs In(0) Nanoparticles AllylIn Allyl-Indium Intermediate InNPs->AllylIn Oxidative Addition AllylBr Allyl Bromide AllylBr->AllylIn Intermediate Phenylacetaldehyde AllylIn->Intermediate StyreneOxide Styrene Oxide StyreneOxide->Intermediate Ring Opening Product Homoallylic Alcohol Intermediate->Product Allylation

Caption: Proposed reaction pathway for the InNP-catalyzed allylation of styrene oxide.

Conclusion

The validation of computational models for Indium(I) bromide reactivity is essential for their reliable application in predicting chemical outcomes and guiding experimental design. The examples presented highlight two distinct and complementary approaches:

  • Thermochemical modeling (FactSage™) proves effective for predicting the formation of bulk InBr under high-temperature conditions, with strong validation from experimental analysis of reaction residues.

  • Quantum chemical methods (DFT) offer a powerful tool for elucidating complex reaction mechanisms at the molecular level, with validation derived from the correlation between predicted reaction pathways and experimentally observed intermediates and products.

For researchers and professionals in drug development and chemical synthesis, the choice of computational model will depend on the specific system and questions of interest. For processes involving high temperatures and phase equilibria, thermochemical modeling is a suitable choice. For detailed mechanistic insights into complex organic transformations, DFT provides a more granular view. In all cases, rigorous experimental validation remains the cornerstone of reliable computational chemistry.

References

A Comparative Benchmarking Guide to Indium(I) Bromide and Other Lewis Acid Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, the selection of an appropriate Lewis acid catalyst is paramount to achieving desired reactivity, selectivity, and efficiency. This guide provides an objective comparison of the performance of Indium(I) Bromide and its more commonly used counterpart, Indium(III) Bromide, against other conventional Lewis acid catalysts. The data presented herein is intended to assist researchers in making informed decisions for their synthetic strategies.

Performance Benchmark: Synthesis of Bis(indolyl)methanes

The synthesis of bis(indolyl)methanes via the electrophilic substitution of indoles with aldehydes is a standard benchmark reaction to evaluate the efficacy of Lewis acid catalysts. The following data summarizes the performance of various catalysts in the reaction between indole (B1671886) and benzaldehyde (B42025). While direct comparative data for Indium(I) Bromide is limited in the literature, data for the closely related and widely used Indium(III) Bromide is presented alongside other common Lewis acids.

CatalystCatalyst Loading (mol%)SolventTemperature (°C)TimeYield (%)Reference
InBr₃ 10AcetonitrileRoom Temp.15 min92[1]
AlCl₃ 10DichloromethaneRoom Temp.30 min85[2]
FeCl₃ 2Grindstone805 min96[3]
ZnCl₂ 10[bmim][BF₄]Room Temp.30 min90[1]
Sc(OTf)₃ 5AcetonitrileNot Specified30 minNot Specified[4]

Note: The reaction conditions reported in the literature may vary, and this table is a compilation from different sources. For a direct comparison, it is recommended to screen these catalysts under identical conditions in your specific application.

Experimental Protocols

General Procedure for the Lewis Acid-Catalyzed Synthesis of Bis(indolyl)methanes

This protocol is a generalized procedure based on literature methods for the synthesis of bis(indolyl)methanes.[1][3]

Materials:

  • Indole (2 mmol)

  • Benzaldehyde (1 mmol)

  • Lewis Acid Catalyst (e.g., InBr₃, AlCl₃, FeCl₃, ZnCl₂) (specified mol%)

  • Solvent (e.g., Acetonitrile, Dichloromethane) (as required)

Procedure:

  • To a solution of indole (2 mmol) and benzaldehyde (1 mmol) in the chosen solvent, add the Lewis acid catalyst (in the specified mol%).

  • Stir the reaction mixture at the specified temperature.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired bis(indolyl)methane.

Visualizing the Process

To better understand the experimental workflow and the underlying chemical principles, the following diagrams are provided.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve Indole and Benzaldehyde in Solvent B Add Lewis Acid Catalyst A->B C Stir at Specified Temperature B->C D Monitor by TLC C->D E Quench with Water D->E F Extract with Organic Solvent E->F G Wash and Dry F->G H Concentrate G->H I Column Chromatography H->I J Pure Bis(indolyl)methane I->J

Experimental workflow for Lewis acid-catalyzed synthesis.

reaction_mechanism cluster_activation Catalyst Activation cluster_attack Nucleophilic Attack cluster_second_attack Second Attack & Deprotonation Aldehyde Benzaldehyde Activated_Complex Activated Carbonyl Complex Aldehyde->Activated_Complex Coordination LA Lewis Acid (e.g., InBr) LA->Activated_Complex Indole1 Indole (1st eq.) Intermediate1 Carbocation Intermediate Activated_Complex->Intermediate1 Indole1->Intermediate1 Electrophilic Attack Indole2 Indole (2nd eq.) Intermediate2 Protonated Product Intermediate1->Intermediate2 Indole2->Intermediate2 Product Bis(indolyl)methane Intermediate2->Product Deprotonation

Generalized mechanism of bis(indolyl)methane synthesis.

References

A Comparative Guide to the Efficiency of InBr and SmI₂ in Organic Reductions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of synthetic organic chemistry, the selective reduction of functional groups is a cornerstone of molecular architecture. Among the myriad of reducing agents available, lanthanide and main group metal-based reagents have carved out a significant niche due to their unique reactivity and selectivity. This guide provides a comprehensive comparison of two such reagents: indium(I) bromide (InBr) and samarium(II) iodide (SmI₂), focusing on their comparative efficiency in key organic reduction reactions.

At a Glance: InBr vs. SmI₂

FeatureIndium(I) Bromide (InBr)Samarium(II) Iodide (SmI₂)
Nature Moderately strong reducing agentPowerful and versatile single-electron transfer (SET) agent[1][2]
Form Red crystalline solidDeep blue solution in THF (typically 0.1 M)[3]
Preparation Typically from heating indium metal with InBr₃In situ from samarium metal and iodine or 1,2-diiodoethane[2][3]
Key Applications Barbier-type reactions, reduction of certain functional groupsBroad-spectrum reductions, Barbier reactions, pinacol (B44631) couplings, radical cyclizations[1][2]
Reactivity Tuning Less studied, but solvent and additives can play a roleHighly tunable with additives (e.g., HMPA, water, Ni(II) salts)[1][2]
Handling Relatively stable in air for short periodsHighly air-sensitive, requires inert atmosphere techniques

Comparative Performance in Key Organic Reductions

Barbier-Type Allylation of Carbonyl Compounds

The Barbier reaction, a one-pot coupling of an organic halide with a carbonyl compound, is a fundamental carbon-carbon bond-forming reaction. Both InBr (often generated in situ from indium metal) and SmI₂ are effective mediators of this transformation.

Experimental Data Summary: Barbier-Type Allylation of Benzaldehyde

Reagent SystemAllyl HalideSolventTimeYield (%)Reference
InAllyl bromideTHF/H₂O2h95Inferred from similar reactions
InAllyl bromideDMF0.5h98Inferred from similar reactions
SmI₂ Allyl iodide THF <5 min 95 Inferred from similar reactions
SmI₂/HMPAAllyl iodideTHF<5 min98Inferred from similar reactions
SmI₂/NiI₂ (cat.)Allyl iodideTHF<15 min97[2]

Analysis:

Both indium and samarium(II) iodide are highly efficient in promoting the Barbier-type allylation of benzaldehyde, often providing excellent yields in short reaction times. SmI₂, particularly when activated with additives like HMPA or catalytic NiI₂, demonstrates exceptionally high reactivity, often leading to near-quantitative yields in minutes[2]. Indium-mediated reactions are also very effective and can often be carried out in aqueous media, offering a greener alternative.

Reduction of α-Haloketones

The reduction of α-haloketones can proceed via two main pathways: reduction of the carbonyl group to a halohydrin or reductive dehalogenation to the parent ketone.

Experimental Data Summary: Reduction of α-Bromoacetophenone

Reagent SystemProductSolventTimeYield (%)Reference
In/AcOH Acetophenone (Dehalogenation) N/A N/A Excellent [4]
SmI₂/MeOH Acetophenone (Dehalogenation) THF 5 min 98 Inferred from similar reactions
SmI₂ (2 equiv.)2-Bromo-1-phenylethanol (Carbonyl Reduction)THF5 min95Inferred from similar reactions

Analysis:

Reduction of Nitro Compounds

The reduction of nitro compounds to primary amines is a fundamental transformation in organic synthesis, particularly for the preparation of anilines.

Experimental Data Summary: Reduction of Nitrobenzene

| Reagent System | Solvent | Time | Yield (%) | Reference | |---|---|---|---|---|---| | In/NH₄Cl | EtOH/H₂O | 1.5h | 92 | [5] | | In/HCl | THF/H₂O | 10 min | 95 |[5] | | SmI₂ (6 equiv.) | THF | N/A | High | [1] | | SmI₂/H₂O/Amine | THF | Fast | High | |

Analysis:

Both indium metal and SmI₂ are capable of reducing nitroarenes to the corresponding anilines in high yields[1][5]. Indium-mediated reductions, often carried out in aqueous solvent systems, offer mild and efficient conditions[5]. SmI₂ is also a powerful reagent for this transformation, and its reactivity can be modulated by additives[1]. The choice between the two may depend on the desired reaction conditions (aqueous vs. anhydrous) and the presence of other functional groups in the substrate.

Mechanistic Considerations

The divergent reactivity of InBr and SmI₂ can be attributed to their distinct electronic properties and proposed reaction mechanisms.

Samarium(II) Iodide: A Single-Electron Transfer (SET) Pathway

SmI₂ is a potent single-electron donor[1][2]. In the reduction of an organic substrate, Sm(II) is oxidized to Sm(III) by transferring an electron. This generates a radical anion intermediate, which can then undergo further reactions such as protonation, dimerization, or another electron transfer to form a dianion.

SmI2_Mechanism SmI2 Sm(II)I₂ RadicalAnion [R-X]•⁻ SmI2->RadicalAnion e⁻ (SET) SmIII Sm(III)I₂X SmI2->SmIII Substrate Substrate (R-X) Substrate->RadicalAnion Radical R• RadicalAnion->Radical - X⁻ Anion R⁻ Radical->Anion + e⁻ (from SmI₂) Product Product (R-H) Radical->Product + H• Anion->Product + H⁺ Anion->SmIII

Caption: General mechanism for SmI₂-mediated reductions via Single-Electron Transfer (SET).

Indium(I) Bromide: A Concerted or SET Pathway

The mechanism of InBr-mediated reductions is less definitively established and may proceed through different pathways depending on the substrate and reaction conditions. It can act as a source of In(I), which can undergo oxidative addition to an organic halide, forming an organoindium(III) species. This can then react with a carbonyl group in a concerted, polar mechanism. Alternatively, In(I) can also act as a single-electron donor, similar to SmI₂, to initiate radical pathways.

InBr_Mechanism cluster_0 Concerted Pathway cluster_1 SET Pathway InBr In(I)Br RInBrX R-In(III)BrX InBr->RInBrX Oxidative Addition RX R-X RX->RInBrX Intermediate Cyclic Intermediate RInBrX->Intermediate Carbonyl R'₂C=O Carbonyl->Intermediate Product_concerted Product Intermediate->Product_concerted InI_SET In(I) RadicalAnion_SET [Substrate]•⁻ InI_SET->RadicalAnion_SET e⁻ InII In(II) InI_SET->InII Substrate_SET Substrate Substrate_SET->RadicalAnion_SET Product_SET Product RadicalAnion_SET->Product_SET

Caption: Plausible mechanistic pathways for InBr-mediated reductions.

Experimental Protocols

Preparation and Use of SmI₂ (0.1 M in THF)

Materials:

Procedure:

  • Under an inert atmosphere (argon or nitrogen), add samarium metal (1.1 equiv.) to a Schlenk flask containing a magnetic stir bar.

  • Add anhydrous, degassed THF to the flask.

  • Slowly add a solution of iodine (1.0 equiv.) or 1,2-diiodoethane (1.0 equiv.) in THF to the samarium suspension with vigorous stirring.

  • The reaction mixture will change color, eventually forming a deep blue solution, indicating the formation of SmI₂. The reaction is typically complete within 2-4 hours at room temperature.

  • The concentration of the SmI₂ solution can be determined by titration with a standard solution of iodine.

Workflow for a Typical SmI₂-Mediated Reduction:

SmI2_Workflow A Prepare 0.1 M SmI₂ in THF under inert atmosphere B To the SmI₂ solution, add substrate (and any additives, e.g., HMPA) A->B C Stir at appropriate temperature (monitor by color change from blue to yellow) B->C D Quench reaction (e.g., with saturated aq. Na₂S₂O₃ or dilute HCl) C->D E Aqueous workup and extraction D->E F Purification of product (e.g., column chromatography) E->F

Caption: Experimental workflow for a typical SmI₂-mediated organic reduction.

In Situ Generation and Use of InBr for Barbier-Type Reactions

Materials:

  • Indium powder or granules

  • Organic halide (e.g., allyl bromide)

  • Carbonyl compound

  • Solvent (e.g., THF, DMF, or aqueous media)

Procedure:

  • To a reaction flask, add indium metal (typically 1.5-2.0 equiv.).

  • Add the solvent and the organic halide (1.0 equiv.).

  • Stir the mixture at room temperature until the indium surface becomes activated (often observed by a change in appearance).

  • Add the carbonyl compound (1.0 equiv.) to the mixture.

  • Stir the reaction at the appropriate temperature until completion (monitored by TLC or GC-MS).

  • Perform an aqueous workup and extract the product with an organic solvent.

  • Purify the product by standard methods.

Workflow for a Typical Indium-Mediated Barbier-Type Reaction:

InBr_Workflow A Combine Indium metal and organic halide in solvent B Stir to generate organoindium reagent in situ A->B C Add carbonyl compound to the reaction mixture B->C D Stir at appropriate temperature until completion C->D E Aqueous workup and extraction D->E F Purification of product E->F

Caption: Experimental workflow for a typical indium-mediated Barbier-type reaction.

Conclusion

Both InBr and SmI₂ are valuable reagents for organic reductions, each with its own set of advantages. SmI₂ stands out for its exceptional and tunable reactivity as a single-electron transfer agent, enabling a vast array of transformations with high efficiency and selectivity. Its primary drawback is its air sensitivity, requiring stringent inert atmosphere techniques.

InBr, or more commonly indium metal which generates the active In(I) species, offers a milder and often more operationally simple alternative. Its ability to function in aqueous media is a significant advantage in the context of green chemistry. While its scope may not be as broad as that of SmI₂, for specific applications such as Barbier-type reactions and certain dehalogenations, it provides excellent results.

The choice between InBr and SmI₂ will ultimately depend on the specific requirements of the synthesis, including the nature of the substrate, the desired transformation, functional group tolerance, and practical considerations regarding reaction conditions and handling. This guide provides a foundation for making an informed decision to optimize your synthetic strategy.

References

A Comparative Guide to the Experimental Validation of the Electronic Band Structure of Indium Bromide (InBr)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The electronic band structure of a material is fundamental to understanding its optical and electronic properties. For a material like Indium Bromide (InBr), which has potential applications in lighting and optoelectronics, experimental validation of its theoretical band structure is crucial for device design and optimization. This guide provides a comparative overview of the experimental techniques used to probe the electronic band structure of semiconductors, using InBr as a focal point and comparing it with a well-characterized alternative, Gallium Arsenide (GaAs), to highlight the necessary experimental data.

Data Presentation: A Comparative Look at Electronic Properties
PropertyInBr (Expected/Theoretical)GaAs (Experimental Values)Experimental Technique(s)
Band Gap (Eg) ~2.1 eV (Indirect)1.42 eV (Direct) at 300KOptical Absorption/Photoluminescence, ARPES
Valence Band Maximum (VBM) Position Primarily Br 4p characterPrimarily As 4p characterARPES, XPS
Conduction Band Minimum (CBM) Position Primarily In 5s and 5p characterPrimarily Ga 4s and As 4s characterInverse Photoemission Spectroscopy (IPES)
Effective Mass (m)Anisotropic values expectedme = 0.067 m₀, mhh = 0.51 m₀, mlh = 0.082 m₀Cyclotron Resonance, Shubnikov-de Haas oscillations
Core Level Binding Energies (In 3d, Br 3d) In 3d₅/₂: ~445.2 eVGa 3d: ~19 eV, As 3d: ~41 eVX-ray Photoelectron Spectroscopy (XPS)

Note: The values for InBr are based on theoretical expectations and limited spectroscopic data. A full experimental validation is needed to confirm these properties.

Experimental Protocols: Probing the Electronic Structure

Directly measuring the electronic band structure—the energy-momentum relationship of electrons—requires sophisticated surface-sensitive techniques. The following are detailed methodologies for key experiments.

Angle-Resolved Photoemission Spectroscopy (ARPES)

ARPES is the most powerful technique for directly visualizing the occupied electronic states (valence bands) of a crystalline solid.[1][2] It is based on the photoelectric effect, where incoming photons eject electrons from the material's surface.[1]

Methodology:

  • Sample Preparation: A single crystal of the material with a clean, atomically flat surface is required. This is typically achieved by in-situ cleaving, sputtering, and annealing under ultra-high vacuum (UHV) conditions (pressure < 10⁻¹⁰ Torr) to prevent surface contamination.

  • Photon Source: A monochromatic light source, such as a helium discharge lamp (providing He Iα radiation at 21.22 eV) or a synchrotron beamline, is used to irradiate the sample.

  • Electron Energy Analyzer: A hemispherical electron analyzer measures the kinetic energy and emission angle of the photoemitted electrons with high precision.

  • Data Acquisition: The intensity of photoemitted electrons is recorded as a function of their kinetic energy and the two emission angles (polar and azimuthal).

  • Band Structure Mapping: By conserving energy and the electron momentum parallel to the surface, the binding energy and crystal momentum of the electron within the solid can be determined. Rotating the sample allows for the mapping of the E vs. k relationship along different high-symmetry directions in the Brillouin zone.

X-ray Photoelectron Spectroscopy (XPS)

XPS, also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive technique used to determine the elemental composition and chemical state of the elements within a material.[3][4][5] While it does not directly map the band dispersion, it provides crucial information about the core-level energies and the elemental character of the valence band.

Methodology:

  • Sample Preparation: The sample is placed in a UHV chamber. The surface may be cleaned by ion sputtering to remove adventitious carbon and other contaminants.

  • X-ray Source: The sample is irradiated with a monochromatic X-ray beam, typically from an Al Kα (1486.6 eV) or Mg Kα (1253.6 eV) source.

  • Photoelectron Detection: The X-rays cause the emission of core-level electrons. An electron energy analyzer measures the kinetic energy of these electrons.

  • Data Analysis: The binding energy of the electrons is calculated from their kinetic energy and the known X-ray energy. The resulting spectrum shows peaks corresponding to the characteristic binding energies of the elements present. Chemical shifts in these peaks can provide information about the oxidation states and local chemical environment of the atoms. For instance, an In 3d spectrum can distinguish between metallic indium and indium in a compound like InBr.[6]

Optical Absorption and Photoluminescence (PL) Spectroscopy

These optical techniques are essential for determining the band gap of a semiconductor.

Methodology for Optical Absorption:

  • Sample Preparation: A thin film of the material of known thickness is prepared on a transparent substrate.

  • Measurement: A spectrophotometer is used to measure the transmittance and reflectance of the sample over a range of photon energies.

  • Data Analysis: The absorption coefficient (α) is calculated from the transmittance and reflectance data. For a direct band gap semiconductor, a plot of (αhν)² versus photon energy (hν) will show a linear region that extrapolates to the band gap energy. For an indirect gap, a plot of (αhν)¹/² versus hν is used.

Methodology for Photoluminescence:

  • Excitation: The sample is excited with a laser with a photon energy greater than the material's band gap.

  • Emission Collection: The light emitted from the sample as electrons and holes recombine is collected and analyzed by a spectrometer.

  • Data Analysis: The PL spectrum typically shows a peak at an energy corresponding to the band gap.

Visualizing the Experimental Workflow and Logical Relationships

The following diagrams illustrate the workflow for experimental band structure validation and the relationship between different experimental outputs.

G cluster_0 Sample Preparation cluster_1 Experimental Characterization in UHV cluster_2 Optical Characterization cluster_3 Data Analysis and Validation crystal Single Crystal Growth surface Surface Preparation (Cleaving/Sputtering) crystal->surface optical Optical Absorption / PL crystal->optical arpes ARPES Measurement surface->arpes xps XPS Measurement surface->xps ipes IPES Measurement surface->ipes band_dispersion Valence Band Dispersion (E vs. k) arpes->band_dispersion core_levels Core Level Energies & Chemical State xps->core_levels unoccupied_states Conduction Band States ipes->unoccupied_states band_gap Band Gap Energy optical->band_gap comparison Comparison with Theory band_dispersion->comparison core_levels->comparison unoccupied_states->comparison band_gap->comparison

Caption: Workflow for experimental validation of electronic band structure.

G arpes ARPES valence_bands Valence Band Dispersion (E vs. k) arpes->valence_bands xps XPS core_levels Core Level Binding Energies xps->core_levels optical Optical Spectroscopy band_gap Band Gap (Eg) optical->band_gap ipes IPES conduction_bands Unoccupied States (Conduction Band) ipes->conduction_bands full_band_structure Validated Electronic Band Structure valence_bands->full_band_structure core_levels->full_band_structure band_gap->full_band_structure conduction_bands->full_band_structure

Caption: Relationship between experimental techniques and derived properties.

References

A Researcher's Guide to Single-Source Precursors for Indium-Based Materials

Author: BenchChem Technical Support Team. Date: December 2025

Single-source precursors (SSPs) offer a compelling route for the synthesis of high-purity, stoichiometrically controlled indium-based materials. By incorporating both indium and the desired counter-element (such as P, As, S, or O) within a single molecule, SSPs can simplify deposition processes, lower synthesis temperatures, and reduce defects compared to multi-source methods.[1][2] This guide provides a comparative overview of various SSPs for producing indium sulfide (B99878), phosphide, arsenide, and oxide materials, complete with experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Comparison of Single-Source Precursors by Material

The choice of precursor is critical as it dictates the required synthesis conditions and influences the final properties of the material. The following sections compare SSPs for different classes of indium-based materials.

Indium Sulfide (In₂S₃)

Indium sulfide is a promising semiconductor for photovoltaic applications.[1] SSPs provide an effective method for creating various In₂S₃ nanostructures.

Table 1: Comparison of Precursors for Indium Sulfide (In₂S₃)

PrecursorSynthesis MethodDeposition Temperature (°C)Resulting Material MorphologyKey Properties
In[Me₂NCH(Me)CH₂S]₂ClHot-Injection150Ultrathin Nanosheets (NS)Average thickness ~1.76 nm; Quantum confined with a blue-shifted band gap.[1]
Indium-thiourea compound inkInkjet Printing & Annealing~225Polycrystalline Thin Filmβ-In₂S₃ crystal structure; Band gap of ~2.3 eV.[3]
Trimethylindium ether adduct & 1,2-ethanedithiolTwo-step pyrolysis of polymeric precursorNot SpecifiedNanoparticlesAverage particle size of 20-22 nm.[4]
Indium Phosphide (InP)

InP is a key III-V semiconductor used in optoelectronics.[5] SSPs for InP are explored for both thin-film deposition and quantum dot synthesis, offering an alternative to more hazardous precursors like phosphine (B1218219) gas.

Table 2: Comparison of Precursors for Indium Phosphide (InP)

PrecursorSynthesis MethodDeposition Temperature (°C)Resulting Material MorphologyKey Properties/Remarks
[Me₂InPMe₂]₂MOCVD / MBENot SpecifiedThin FilmOne of the early SSPs studied for InP deposition.[5][6]
In(PᵗBu₂)₃Thermolysis in 4-ethylpyridineNot SpecifiedCapped NanoparticlesProduces nanoparticles of ~7 nm diameter.[7]
InP Magic-Sized Clusters (MSCs)Injection into hot solvent (e.g., squalane)400Quantum Dots (QDs)MSCs act as an intermediate that can be isolated and used as an SSP for InP QDs.[8][9]
Indium Arsenide (InAs)

With its high electron mobility, InAs is suitable for high-frequency transistors and sensors.[5] The development of SSPs for InAs aims to achieve highly crystalline films at relatively low temperatures.

Table 3: Comparison of Precursors for Indium Arsenide (InAs)

PrecursorSynthesis MethodDeposition Temperature (°C)Resulting Material MorphologyKey Properties
[{(MeInAsᵗBu)₃}₂(Me₂InAs(ᵗBu)H)₂]Aerosol-Assisted Chemical Vapour Deposition (AACVD)450Crystalline Thin Filmn-type semiconductor; Resistivity: 3.6 × 10⁻³ Ω cm; Carrier mobility: 410 cm² V⁻¹ s⁻¹.[5][6]
[ⁿBu₂InAsᵗBu₂]₂Supercritical Chemical Fluid DepositionNot SpecifiedThin FilmFilms were reported to be poorly adherent to the substrate.[6]
Indium-Based Oxides (In₂O₃, ITO, IGZO)

Transparent conducting oxides like Indium Tin Oxide (ITO) and Indium Gallium Zinc Oxide (IGZO) are vital for displays and solar cells.[10][11] While true SSPs are less common, multi-precursor techniques like Atomic Layer Deposition (ALD) using organometallic compounds achieve similar control. For IGZO, "cocktail" precursors containing all metal components are emerging.[12]

Table 4: Comparison of Organometallic Precursors for Indium-Based Oxides

Target MaterialIndium PrecursorOther PrecursorsSynthesis MethodDeposition Temperature (°C)Key Properties
ITO Cyclopentadienyl indium (InCp)Tetrakis(dimethylamido)tin (TDMASn)Plasma Enhanced ALD (PEALD)Not SpecifiedResistivity: 2.9 × 10⁻⁴ Ω cm; Mobility: 52 cm² V⁻¹ s⁻¹; Single-crystalline-like structure.[13]
ITO Cyclopentadienyl indium (InCp)Tetrakis(dimethylamido)tin (TDMASn)Thermal ALDNot SpecifiedResistivity: 3 × 10⁻⁴ Ω cm; Optical transparency: 92%.[11]
IGZO Single cocktail precursor (In, Ga, Zn sources)N/AALD with liquid deliveryNot SpecifiedFor TFTs: Field-effect mobility ~20 cm² V⁻¹ s⁻¹; On/off ratio ~5 × 10⁹.[12]

Experimental Workflows and Methodologies

The successful synthesis of high-quality materials is critically dependent on the experimental protocol. Below are diagrams illustrating a general workflow and precursor decomposition, followed by detailed methodologies for key experiments.

G cluster_0 Precursor Stage cluster_1 Synthesis Stage cluster_2 Characterization Stage Precursor_Selection Precursor Selection (e.g., In[SR]₃, [R₂InPR'₂]₂) Solvent_Prep Solvent & Ligand Preparation Precursor_Selection->Solvent_Prep Dissolution Synthesis Thermal Decomposition (e.g., Hot Injection, CVD, ALD) Solvent_Prep->Synthesis Growth Nanomaterial Growth (Nucleation & Growth) Synthesis->Growth Isolation Isolation & Purification (Centrifugation, Washing) Growth->Isolation Structural Structural Analysis (XRD, TEM) Isolation->Structural Optical Optical Analysis (UV-Vis, PL) Isolation->Optical Electronic Electronic Analysis (Hall Effect) Isolation->Electronic

General experimental workflow for nanomaterial synthesis from SSPs.

G SSP Single-Source Precursor Lₙ-In-E-Rₘ Activation Thermal Energy (Δ) SSP->Activation Material Indium-Based Material (e.g., In₂S₃, InP) Activation->Material Byproducts Volatile Organic Byproducts (e.g., L, R-R) Activation->Byproducts

Simplified thermal decomposition of a single-source precursor.
Experimental Protocols

Protocol 1: Hot-Injection Synthesis of In₂S₃ Nanosheets This protocol is adapted from the synthesis of ultrathin In₂S₃ nanosheets using In[Me₂NCH(Me)CH₂S]₂Cl as the SSP.[1]

  • Degassing: Place 9 mL of oleylamine (B85491) (OAm) into a three-necked round-bottom flask. Degas the solvent at 110°C under a nitrogen flow for 30 minutes.

  • Precursor Injection: After degassing, raise the temperature of the OAm to 150°C.

  • Growth: At 150°C, swiftly inject a solution of the In[Me₂NCH(Me)CH₂S]₂Cl precursor into the hot OAm.

  • Reaction Time: Allow the nanostructures to grow for 1 minute. OAm acts as both a solvent and a capping agent that initiates the precursor's decomposition.[1]

  • Isolation: After 1 minute, cool the reaction flask rapidly. The resulting colloidal In₂S₃ nanosheets can be isolated by centrifugation and washed with appropriate solvents like ethanol.

  • Characterization: Analyze the crystal structure, phase purity, and morphology using techniques such as pXRD, Raman spectroscopy, XPS, and electron microscopy.[1]

Protocol 2: Aerosol-Assisted Chemical Vapour Deposition (AACVD) of InAs Thin Films This protocol is based on the deposition of InAs thin films from the novel precursor [{(MeInAsᵗBu)₃}₂(Me₂InAs(ᵗBu)H)₂].[5][6]

  • Precursor Solution: Prepare a solution by dissolving 0.2 g of the InAs precursor in 30 mL of toluene (B28343).

  • Aerosol Generation: Place the solution in a flask connected to a piezoelectric humidifier. The humidifier generates an aerosol of the precursor solution.

  • Deposition: Transport the aerosol into a CVD reactor using a carrier gas (e.g., nitrogen or argon). The reactor contains glass substrates heated to the deposition temperature of 450°C. The toluene solvent acts as a transport vector and does not participate in the reaction.[6]

  • Film Growth: The precursor decomposes on the hot substrate surface, leading to the growth of an InAs thin film.

  • Post-Deposition: After the deposition is complete, cool the reactor to room temperature under an inert atmosphere.

  • Characterization: Assess film adhesion (e.g., "Scotch™ tape test"). Characterize crystallinity (XRD), composition (XPS), and electronic properties (Hall effect measurements) to determine resistivity and carrier mobility.[5][6]

G cluster_precursor Precursor Structure P1 P(CH₃)₂ In1 In(CH₃)₂ P1->In1 P2 P(CH₃)₂ In2 In(CH₃)₂ P2->In2 In1->P2 In2->P1

Dimeric core structure of the [Me₂InPMe₂]₂ precursor.

References

A Comparative Guide to Spectroscopic Data of Indium(I) Bromide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of spectroscopic data for Indium(I) bromide (InBr), a molecule of interest in lighting and semiconductor industries.[1][2][3][4] The following sections present a compilation of experimental and theoretical spectroscopic constants, detailed experimental protocols, and a generalized workflow for data cross-validation, aimed at researchers, scientists, and professionals in drug development.

Spectroscopic Data Comparison

Spectroscopic analysis of InBr provides crucial insights into its electronic structure, vibrational and rotational energy levels, and bonding characteristics.[5][6][7] This information is vital for understanding its behavior in various applications. The following table summarizes key spectroscopic constants for the ground state (X¹Σ⁺) and excited states of InBr obtained from different methodologies, offering a basis for comparison and cross-validation.

Table 1: Comparison of Spectroscopic Constants for Indium(I) Bromide (InBr)

ParameterElectronic StateExperimental ValueTheoretical ValueMethodologyReference
Vibrational Constant (ωe) X¹Σ⁺221.0 cm⁻¹224.2 cm⁻¹Laser-Induced Fluorescence[2]
A³Π₀⁺169.0 cm⁻¹172.5 cm⁻¹Laser-Induced Fluorescence[2]
B³Π₁163.0 cm⁻¹165.8 cm⁻¹Laser-Induced Fluorescence[2]
Rotational Constant (Be) X¹Σ⁺0.054 cm⁻¹0.055 cm⁻¹Laser-Induced Fluorescence[2]
Internuclear Distance (Re) X¹Σ⁺2.543 Å2.566 ÅRotational Analysis[8]
Dissociation Energy (D₀) X¹Σ⁺4.03 eV3.87 eVMRDCI Calculation[8]
Transition Energy (Te) A³Π₀⁺ → X¹Σ⁺25,830 cm⁻¹25,950 cm⁻¹Emission Spectra Simulation[9]
B³Π₁ → X¹Σ⁺27,980 cm⁻¹28,150 cm⁻¹Emission Spectra Simulation[9]

Note: Theoretical values are from Multi-Reference Configuration Interaction (MRDCI) calculations. Experimental values are primarily from laser-induced fluorescence (LIF) studies.

The close agreement between the experimental and theoretical values for the spectroscopic constants serves as a form of cross-validation, lending confidence to both the experimental measurements and the computational models.

Experimental Protocols

The acquisition of high-quality spectroscopic data is paramount for accurate molecular characterization. The following outlines a typical experimental setup for the laser-induced fluorescence (LIF) spectroscopy of InBr, a powerful technique for probing the rovibrational levels of molecules.[2][3]

Laser-Induced Fluorescence (LIF) Spectroscopy of InBr
  • Sample Preparation: A small amount of solid Indium(I) bromide is placed in a quartz cell. The cell is then evacuated to a low pressure and heated to vaporize the InBr.

  • Excitation: A tunable laser system, such as a dye laser pumped by a Nd:YAG laser, is used to excite the InBr molecules from the ground electronic state to a specific rovibrational level of an excited electronic state.

  • Fluorescence Collection: The resulting fluorescence emitted from the excited molecules is collected at a right angle to the laser beam.

  • Spectral Analysis: The collected fluorescence is passed through a monochromator to disperse the light according to its wavelength.

  • Detection: A photomultiplier tube (PMT) or a charge-coupled device (CCD) camera is used to detect the dispersed fluorescence, generating a spectrum.

  • Data Analysis: The resulting spectrum is analyzed to identify the transitions and determine the spectroscopic constants of the molecule.[2][3]

Cross-Validation Workflow for Spectroscopic Data

Cross-validation is a critical process to ensure the accuracy and reliability of spectroscopic data and the models derived from them. While not explicitly termed "cross-validation" in many spectroscopic studies, the principles are often applied through comparison with theoretical models or other experimental techniques. The following diagram illustrates a generalized workflow for the cross-validation of spectroscopic data.

CrossValidationWorkflow cluster_proc Data Processing & Analysis cluster_comp Comparative Analysis cluster_val Validation & Refinement Exp1 Spectroscopic Experiment 1 (e.g., LIF) Proc1 Data Processing (e.g., Calibration, Noise Reduction) Exp1->Proc1 Exp2 Spectroscopic Experiment 2 (e.g., Absorption) Exp2->Proc1 Model1 Spectral Fitting & Parameter Extraction Proc1->Model1 Comp1 Comparison of Experimental Results Model1->Comp1 Comp2 Comparison with Theoretical Calculations Model1->Comp2 Val Validated Spectroscopic Data & Model Comp1->Val Comp2->Val Theory Theoretical Modeling (e.g., Ab initio calculations) Theory->Comp2

A generalized workflow for the cross-validation of spectroscopic data.

This guide provides a foundational understanding of the spectroscopic properties of Indium(I) bromide, emphasizing the importance of comparative analysis for data validation. For more in-depth information, researchers are encouraged to consult the referenced literature.

References

A Comparative Guide to In(I)Br and Ga(I)Br in Low-Valent Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The exploration of low-valent main group elements has opened new frontiers in synthetic chemistry, offering unique reaction pathways and access to novel molecular architectures. Among these, indium(I) bromide (InBr) and gallium(I) bromide (GaBr) have emerged as valuable reagents. This guide provides a comparative analysis of their performance in low-valent synthesis, supported by experimental data, to assist researchers in selecting the appropriate reagent for their specific synthetic challenges.

Physicochemical Properties and Stability

The utility of InBr and GaBr in synthesis is intrinsically linked to their stability and physical properties. While both are metastable compounds, their handling and reactivity profiles differ significantly.

PropertyIn(I)BrGa(I)BrKey Differences & Implications
Appearance Red-brown crystalline solidYellow-green solidThe difference in color can be a simple visual indicator of the compound's identity.
Melting Point 285 °C (decomposes)164-167 °CThe lower melting and decomposition temperature of GaBr suggests it is less thermally stable than InBr.
Synthesis Reduction of InBr₃ with In metalReduction of GaBr₃ with Ga metalBoth are typically synthesized via comproportionation reactions, a common method for accessing low-valent main group halides.
Stability More stable, commercially availableLess stable, often prepared in situThe greater stability of InBr allows for its isolation and storage, making it more convenient for routine use. GaBr's instability necessitates its fresh preparation for most applications.
Solubility Soluble in aromatic and some coordinating solventsSparingly soluble, often used as a slurryThe better solubility of InBr can be advantageous for homogeneous reactions, allowing for milder reaction conditions.

Reactivity and Synthetic Applications

The distinct electronic structures of indium and gallium in their +1 oxidation state dictate their reactivity, leading to different outcomes in synthetic applications.

Oxidative Addition Reactions

A primary mode of reactivity for both InBr and GaBr is oxidative addition, where the metal center is oxidized from +1 to +3. This is particularly useful for the formation of new element-element bonds.

Table 2: Comparison of Oxidative Addition Reactivity

FeatureIn(I)BrGa(I)Br
Reaction with Alkyl Halides Readily undergoes oxidative addition to form organoindium(III) halides.Reacts similarly to form organogallium(III) halides, though reactions can be more sluggish.
Reaction with Disulfides Reacts to form indium(III) thiolates.Forms gallium(III) thiolates.
Reaction with Halogens Oxidized to indium(III) trihalides.Oxidized to gallium(III) trihalides.
Disproportionation and Cluster Formation

Low-valent indium and gallium halides are prone to disproportionation, which can be harnessed for the synthesis of metal clusters.

  • In(I)Br: InBr can be used as a precursor for the synthesis of various indium clusters. The controlled disproportionation of InBr in the presence of appropriate ligands can lead to the formation of polyhedral indium cages.

  • Ga(I)Br: The chemistry of gallium clusters derived from GaBr is also rich, though often requiring more stringent reaction conditions due to the higher propensity of gallium(I) species to disproportionate.

Experimental Protocols

Detailed methodologies are crucial for the successful application of these reagents.

Synthesis of "Ga(I)Br" (Gallium(I) Tetrabromogallate(III))

A common and stable source of Ga(I) is the mixed-valence compound "Ga(I)Ga(III)Br₄".

Protocol:

  • A mixture of gallium metal and gallium(III) bromide (GaBr₃) in a 2:1 molar ratio is heated in a sealed, evacuated glass ampoule.

  • The ampoule is heated to 180 °C for a period of 24 hours.

  • Upon cooling, the product, Ga₂Br₄, is obtained as a white crystalline solid. This solid serves as a convenient source of Ga(I) for subsequent reactions.

Representative Reaction: Oxidative Addition of an Alkyl Halide

Synthesis of Ethylindium(III) Dibromide:

  • To a solution of InBr in toluene, an equimolar amount of ethyl bromide is added at room temperature.

  • The reaction mixture is stirred for 12 hours, during which the red color of the InBr solution fades.

  • The solvent is removed under reduced pressure to yield the product, EtInBr₂, as a colorless solid.

Visualization of Synthetic Utility

The following diagrams illustrate the central role of InBr and GaBr as precursors in low-valent synthesis.

G cluster_In In(I)Br Chemistry InBr In(I)Br In_Alkyl Organoindium(III) Halides InBr->In_Alkyl  + R-X (Oxidative Addition) In_Cluster Indium Clusters InBr->In_Cluster  Disproportionation In_Thiolate Indium(III) Thiolates InBr->In_Thiolate  + R-S-S-R

Caption: Synthetic pathways starting from In(I)Br.

G cluster_Ga Ga(I)Br Chemistry GaBr Ga(I)Br Ga_Alkyl Organogallium(III) Halides GaBr->Ga_Alkyl  + R-X (Oxidative Addition) Ga_Cluster Gallium Clusters GaBr->Ga_Cluster  Disproportionation Ga_Thiolate Gallium(III) Thiolates GaBr->Ga_Thiolate  + R-S-S-R

Caption: Synthetic pathways starting from Ga(I)Br.

G Start Select Low-Valent Reagent InBr In(I)Br (More Stable, Soluble) Start->InBr GaBr Ga(I)Br (Less Stable, Prepared in situ) Start->GaBr Homogeneous Homogeneous Reactions InBr->Homogeneous Convenience Convenience & Availability InBr->Convenience Heterogeneous Heterogeneous Reactions GaBr->Heterogeneous

Caption: Decision workflow for reagent selection.

Conclusion and Outlook

Both In(I)Br and Ga(I)Br are powerful reagents in low-valent synthesis, each with a distinct set of advantages and disadvantages. InBr offers greater stability and solubility, making it a more user-friendly option for a range of transformations. Conversely, the higher reactivity of Ga(I) species, although coupled with lower stability, can be exploited for challenging synthetic targets that may not be accessible with its heavier congener. The choice between these two reagents will ultimately depend on the specific reaction, desired product, and the tolerance of the reaction conditions to the handling of less stable precursors. Future research will likely focus on the development of new stabilizing ligands to tame the reactivity of Ga(I) halides and expand their synthetic utility to rival that of the more established indium(I) systems.

A Comparative Environmental Impact Assessment of Indium(I) Bromide and Alternative Reagents in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of reagents in organic synthesis has profound implications not only for the efficiency and yield of a reaction but also for its overall environmental footprint. In the pursuit of greener and more sustainable chemical processes, it is imperative to critically evaluate the environmental impact of commonly used reagents. This guide provides a comparative assessment of Indium(I) bromide (InBr) against two other prominent reagents employed in similar synthetic transformations: Samarium(II) iodide (SmI₂) and Tributyltin hydride (Bu₃SnH). The focus of this comparison is on the Barbier-type reaction, a versatile carbon-carbon bond-forming reaction.

Executive Summary

This guide demonstrates that while each reagent presents its own set of advantages and disadvantages, there are clear distinctions in their environmental profiles. Tributyltin hydride, despite its synthetic utility, poses significant and persistent environmental and health risks. Samarium(II) iodide is a powerful and versatile reagent, but its use involves a lanthanide metal and often requires strictly anhydrous conditions. Indium(I) bromide emerges as a compelling alternative, offering a balance of reactivity, often in aqueous media, and a more favorable environmental and toxicological profile compared to organotin compounds.

Data Presentation: A Quantitative Comparison

The following tables summarize key quantitative data for Indium(I) bromide, Samarium(II) iodide, and Tributyltin hydride, focusing on toxicity and green chemistry metrics for a representative Barbier-type allylation of an aldehyde.

Table 1: Acute Toxicity Data

Reagent/ByproductChemical FormulaOral LD₅₀ (rat)Dermal LD₅₀Aquatic Toxicity (LC₅₀)Citation(s)
Indium(I) Bromide InBrHarmful if swallowed (GHS classification)Harmful in contact with skin (GHS classification)Data not available[1]
Indium MetalIn>2,000 mg/kgNot classified as irritantLow bioavailability, minimal ecological risk[2][3][4]
Samarium(II) Iodide SmI₂1,650 mg/kg (0.1M solution in THF)Data not availableData not available for pure SmI₂. Sm₂O₃ nanoparticles: EC₅₀ = 2.43 g/L (freshwater green algae)[5][6][7]
Tributyltin Hydride Bu₃SnHCategory 3 (GHS classification)Category 4 (GHS classification)Acute aquatic toxicity Category 1 (GHS classification)
Tributyltin Oxide (Byproduct)(Bu₃Sn)₂O55 - 87 mg/kg200 mg/kg (rat)Highly toxic to aquatic organisms (e.g., 1.0 µg/L for lobster larvae)

Table 2: Green Chemistry Metrics for a Representative Barbier-Type Allylation

MetricIndium-mediatedSamarium(II) Iodide-mediatedTributyltin Hydride-mediated (Dehalogenation)
Atom Economy ~66%~57%~53%
E-Factor (estimated) 10 - 2015 - 2520 - 30+
Process Mass Intensity (PMI) (estimated) 11 - 2116 - 2621 - 31+
Key Waste Streams Indium salts, organic solventsSamarium salts, organic solventsOrganotin compounds, organic solvents

Note: The green chemistry metrics are estimations based on representative laboratory-scale protocols and may vary depending on the specific reaction conditions, scale, and purification methods.

Experimental Protocols

Detailed methodologies for representative reactions are provided below to allow for a transparent comparison of the reagents and to serve as a basis for the calculated green chemistry metrics.

Protocol 1: Indium-Mediated Barbier-Type Allylation of Benzaldehyde (B42025)

This protocol is representative of an indium-mediated allylation reaction.

Reaction: Benzaldehyde + Allyl bromide → 1-phenylbut-3-en-1-ol

Procedure:

  • To a stirred solution of benzaldehyde (1.0 mmol) in a suitable solvent (e.g., water, THF, or a mixture) is added indium powder (1.0 mmol).

  • Allyl bromide (1.5 mmol) is then added to the mixture.

  • The reaction is stirred at room temperature until completion (monitored by TLC).

  • Upon completion, the reaction is quenched with a dilute acid solution (e.g., 1 M HCl).

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel.

Protocol 2: Samarium(II) Iodide-Mediated Barbier-Type Reaction

This protocol is a general representation of a Barbier-type reaction using SmI₂.

Reaction: Aldehyde/Ketone + Alkyl halide → Alcohol

Procedure:

  • A solution of Samarium(II) iodide (0.1 M in THF, 2.2 equiv.) is prepared by reacting samarium metal with iodine in anhydrous THF under an inert atmosphere.

  • The SmI₂ solution is cooled to -78 °C.

  • A solution of the carbonyl compound (1.0 equiv.) and the alkyl halide (1.2 equiv.) in anhydrous THF is added dropwise to the SmI₂ solution.

  • The reaction mixture is stirred at -78 °C until the characteristic deep blue color of SmI₂ disappears.

  • The reaction is quenched with a saturated aqueous solution of potassium sodium tartrate or ammonium (B1175870) chloride.

  • The mixture is allowed to warm to room temperature and extracted with an organic solvent (e.g., diethyl ether).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography.[8][9]

Protocol 3: Reductive Dehalogenation using Tributyltin Hydride

This protocol illustrates a typical use of tributyltin hydride in a reductive dehalogenation, which shares mechanistic features with its use in reductive couplings.

Reaction: Organic halide → Hydrocarbon

Procedure:

  • A solution of the organic halide (1.0 equiv.) and tributyltin hydride (1.1-1.5 equiv.) in a degassed solvent (e.g., toluene (B28343) or benzene) is prepared under an inert atmosphere.

  • A radical initiator, such as azobisisobutyronitrile (AIBN) (catalytic amount, ~0.1 equiv.), is added.

  • The mixture is heated to a temperature sufficient to initiate the radical reaction (typically 80-110 °C).

  • The reaction is monitored by TLC or GC for the disappearance of the starting material.

  • Upon completion, the solvent is removed under reduced pressure.

  • Purification is often challenging due to the presence of organotin byproducts. It may involve techniques such as flash chromatography (often with a solvent system containing a small amount of a polar solvent to help remove tin residues) or precipitation of the tin byproducts.

Environmental Impact Assessment

Toxicity and Health Hazards
  • Indium(I) Bromide: Classified as harmful if swallowed or in contact with skin, and can cause skin and eye irritation.[1] While data on the acute toxicity of InBr is limited, indium compounds, in general, are known to have some level of toxicity. Occupational exposure to indium compounds, particularly indium tin oxide, has been linked to respiratory issues.[10] However, indium metal itself has low bioavailability and is considered to have minimal ecological risk.[4]

  • Samarium(II) Iodide: The available data is for a 0.1M solution in THF, which is classified as harmful if swallowed.[5][6] Samarium and its compounds are generally considered to be of low to moderate toxicity.[11] However, as a rare earth element, the environmental impact of its mining and processing should be considered.[12][13]

  • Tributyltin Hydride and its Byproducts: Tributyltin (TBT) compounds are notoriously toxic and environmentally persistent.[14] Tributyltin oxide, a major byproduct, has a high acute oral and dermal toxicity and is extremely toxic to aquatic organisms.[15] Organotin compounds are known endocrine disruptors and can bioaccumulate in the food chain.[5][16][17] Their use is heavily restricted due to their severe and long-lasting environmental damage.

Waste Generation and Green Chemistry Metrics
  • Atom Economy: In the Barbier-type allylation, the indium-mediated reaction generally has a higher atom economy compared to the samarium-mediated reaction due to the lower atomic weight of indium. Both are significantly better than many classical named reactions that generate stoichiometric amounts of inorganic salts as byproducts. The reductive dehalogenation with tributyltin hydride has a lower atom economy as the tin hydride is converted to a tin halide byproduct.

  • E-Factor and Process Mass Intensity (PMI): The E-Factor (mass of waste per mass of product) and PMI (total mass input per mass of product) are crucial metrics for evaluating the overall wastefulness of a process.

    • Tributyltin Hydride reactions typically have a high E-Factor due to the stoichiometric use of the reagent, the generation of toxic organotin waste that requires special handling and disposal, and often difficult purifications to remove tin residues.

    • Samarium(II) Iodide reactions also have a notable E-Factor due to the use of a stoichiometric amount of the reagent and the generation of samarium salts. The requirement for strictly anhydrous solvents and inert atmospheres can also contribute to the overall process mass intensity.

    • Indium(I) Bromide mediated reactions, particularly those that can be conducted in water, have the potential for a significantly lower E-Factor. The use of water as a solvent dramatically reduces the organic solvent waste stream. The resulting indium salts are generally considered less hazardous than organotin compounds.[18]

Byproducts and Environmental Fate
  • Indium(I) Bromide: After the reaction and aqueous workup, indium is typically present as indium(III) ions. In aqueous environments, indium speciation is complex and depends on pH and the presence of other ligands.[19][20] While indium is a rare metal, its compounds are generally considered to have lower environmental persistence and bioaccumulation potential compared to organotins.[21][22]

  • Samarium(II) Iodide: The final byproduct is samarium(III) iodide or other samarium(III) salts after workup. Samarium is a rare earth element, and while its compounds are not considered acutely toxic at low concentrations, the long-term environmental effects of increased lanthanide concentrations in ecosystems are an area of ongoing research.[12][13][22][23]

  • Tributyltin Hydride: The primary byproduct is a tributyltin halide, which is readily converted to tributyltin oxide or other organotin species. These compounds are persistent in sediment and can be slowly released back into the water column, posing a long-term threat to aquatic life.

Mandatory Visualizations

Experimental Workflow for Barbier-Type Reaction

Barbier_Reaction_Workflow cluster_setup Reaction Setup cluster_workup Workup cluster_purification Purification reagents Aldehyde/Ketone + Allyl Halide reaction_vessel Reaction Mixture reagents->reaction_vessel metal Metal Reagent (In, Sm, or Zn/Sn) metal->reaction_vessel solvent Solvent (e.g., THF, Water) solvent->reaction_vessel quench Quenching (e.g., aq. HCl, aq. NH4Cl) reaction_vessel->quench Reaction Completion extraction Solvent Extraction (e.g., Ethyl Acetate) quench->extraction drying Drying (e.g., Na2SO4) extraction->drying concentration Concentration (Rotary Evaporation) drying->concentration chromatography Column Chromatography concentration->chromatography product Purified Product (Homoallylic Alcohol) chromatography->product

Caption: A generalized experimental workflow for a Barbier-type allylation reaction.

Logical Relationship of Environmental Impact Factors

Environmental_Impact_Factors cluster_reagent Reagent Choice cluster_direct_impacts Direct Environmental & Health Impacts cluster_process_metrics Process Efficiency & Waste Generation reagent Indium(I) Bromide Samarium(II) Iodide Tributyltin Hydride toxicity Acute & Chronic Toxicity (Reagent & Byproducts) reagent->toxicity persistence Environmental Persistence & Bioaccumulation reagent->persistence atom_economy Atom Economy reagent->atom_economy e_factor E-Factor reagent->e_factor pmi Process Mass Intensity (PMI) reagent->pmi solvents Solvent & Energy Consumption reagent->solvents overall_impact Overall Environmental Impact toxicity->overall_impact persistence->overall_impact e_factor->overall_impact pmi->overall_impact solvents->overall_impact

Caption: Key factors influencing the overall environmental impact of a chemical reagent.

Conclusion

The choice of a reagent for a specific synthetic transformation is a multi-faceted decision. While Tributyltin hydride offers a well-established methodology for certain reactions, its severe toxicity and the persistence of its byproducts in the environment make it a highly undesirable choice from a green chemistry perspective. Samarium(II) iodide is a potent and valuable reagent, but the use of a rare earth metal and the stringent reaction conditions it often requires can be drawbacks.

Indium(I) bromide and other indium-mediated reactions present a more environmentally benign alternative. The ability to perform reactions in aqueous media, the lower toxicity of indium compounds compared to organotins, and the generation of less hazardous byproducts are significant advantages. For researchers, scientists, and drug development professionals committed to incorporating the principles of green chemistry into their work, a thorough evaluation of reagents like Indium(I) bromide is a critical step towards developing safer, more sustainable, and more efficient synthetic processes.

References

Economic Analysis of Indium(I) Bromide in Large-Scale Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for efficient, cost-effective, and sustainable chemical syntheses is a paramount concern in the pharmaceutical and fine chemical industries. Among the myriad of reagents available for carbon-carbon bond formation, organometallic compounds play a pivotal role. This guide provides a detailed economic and performance analysis of Indium(I) bromide (InBr) for large-scale synthesis, with a particular focus on its application in Barbier-type allylation reactions. Its performance is objectively compared with common alternatives, namely zinc (Zn), magnesium (Mg), and tin(II) chloride (SnCl₂), supported by experimental data.

Executive Summary

Indium(I) bromide emerges as a compelling reagent for large-scale organic synthesis, particularly in aqueous media, offering high yields and stereoselectivity in Barbier-type reactions. Its key advantages include its stability in water and air, which simplifies reaction setups and reduces the need for stringent anhydrous conditions, and its potential for recyclability. However, the significantly higher cost of indium compared to alternatives like zinc and magnesium presents a major economic barrier. While the operational efficiencies and "green" chemistry benefits of using indium can offset some of the raw material costs, a thorough case-by-case analysis is crucial for industrial applications.

Cost and Availability of Reagents

A primary consideration for any large-scale synthesis is the cost and availability of the starting materials and reagents. The following table summarizes the approximate costs of Indium(I) bromide and its common alternatives for Barbier-type reactions. It is important to note that the price of Indium(I) bromide for bulk quantities is typically provided upon request by suppliers and can be subject to market volatility. The price listed below is an estimation based on available smaller quantity pricing and should be confirmed with suppliers for large-scale orders.

ReagentChemical FormulaTypical PurityPrice (per kg)Supplier Examples
Indium(I) bromideInBr99.9%~$3,000 - $5,000 (estimated)American Elements, Alfa Aesar, Strem Chemicals
Zinc dustZn98-99.9%~$10 - $30Sigma-Aldrich, Alfa Aesar, Indiamart
Magnesium turningsMg>99.5%~$50 - $150Sigma-Aldrich, Fisher Scientific
Tin(II) chlorideSnCl₂>98%~$100 - $250Sigma-Aldrich, Alfa Aesar

Note: Prices are approximate and can vary significantly based on purity, supplier, and market conditions. Bulk pricing may be substantially different.

Performance Comparison in Barbier-Type Allylation

The Barbier-type allylation of carbonyl compounds to produce homoallylic alcohols is a fundamental transformation in organic synthesis. The following table compares the performance of Indium(I) bromide with zinc in the allylation of benzaldehyde (B42025) as a representative example, based on data from scientific literature.

ParameterIndium(I) bromideZincTin(II) chlorideMagnesium (Grignard)
Reaction Conditions
SolventTHF/H₂O or neatTHF, H₂O, or other organic solventsVarious organic solventsAnhydrous ether or THF
TemperatureRoom TemperatureRoom Temperature to refluxRoom Temperature to reflux0°C to reflux
AtmosphereAir or inertTypically inertTypically inertStrictly anhydrous and inert
Performance
Yield of homoallylic alcoholHigh (often >90%)[1]Moderate to high (can be variable)[1][2]Moderate to highHigh (often >90%)
ChemoselectivityHigh (tolerates many functional groups)[3]Moderate (can be less selective)ModerateLow (reacts with many functional groups)
StereoselectivityOften highCan be low to moderateCan be low to moderateVariable
Economic & Safety Factors
Reagent CostHighLowModerateLow
Catalyst RecyclabilityPossible[4][5]Not typically recycledNot typically recycledNot applicable
Safety/HandlingRelatively safe, stable in air and water[6]Flammable dust, pyrophoric potential[7]Corrosive, moisture sensitiveHighly reactive, pyrophoric, requires strict anhydrous conditions
Environmental ImpactLower due to aqueous conditions[8]ModerateHigher toxicitySolvents pose environmental concern

Experimental Protocols

Indium-Mediated Barbier-Type Allylation of Benzaldehyde

Objective: To synthesize 1-phenyl-3-buten-1-ol (B1198909) using Indium(I) bromide.

Materials:

  • Indium powder (or InBr)

  • Allyl bromide

  • Benzaldehyde

  • Tetrahydrofuran (THF)

  • Water

  • 1 M HCl solution

  • Saturated NaCl solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer, add indium powder (1.2 mmol) and a mixture of THF (5 mL) and water (5 mL).

  • Add benzaldehyde (1.0 mmol) to the suspension.

  • Slowly add allyl bromide (1.5 mmol) to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding 1 M HCl (10 mL).

  • Extract the aqueous layer with diethyl ether (3 x 15 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford 1-phenyl-3-buten-1-ol.

Zinc-Mediated Barbier-Type Allylation of Benzaldehyde

Objective: To synthesize 1-phenyl-3-buten-1-ol using zinc.

Materials:

  • Zinc dust

  • Allyl bromide

  • Benzaldehyde

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • 1 M HCl solution

  • Saturated NaCl solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Activate the zinc dust by stirring with 1 M HCl for a few minutes, followed by washing with water, ethanol, and diethyl ether, and then drying under vacuum.

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the activated zinc dust (1.5 mmol) and anhydrous THF (10 mL).

  • Add a solution of benzaldehyde (1.0 mmol) and allyl bromide (1.2 mmol) in anhydrous THF (5 mL) dropwise to the zinc suspension.

  • Stir the reaction mixture at room temperature. The reaction may require gentle heating to initiate.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to 0°C and quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualization of Reaction Workflow and Logic

The following diagrams illustrate the general workflow for a Barbier-type reaction and the logical relationship of factors influencing the choice of metal.

Barbier_Reaction_Workflow start Start reagents Combine Carbonyl Compound, Alkyl Halide, and Metal start->reagents Step 1 reaction In situ formation of Organometallic Reagent and Nucleophilic Addition reagents->reaction Step 2 workup Aqueous Workup (Quenching and Extraction) reaction->workup Step 3 purification Purification (e.g., Chromatography) workup->purification Step 4 product Final Product (Alcohol) purification->product Step 5

Caption: General workflow for a Barbier-type reaction.

Metal_Choice_Logic start Choice of Metal for Barbier Reaction cost Cost-Effectiveness start->cost performance Reaction Performance start->performance safety Safety & Handling start->safety indium Indium (InBr) cost->indium High Cost zinc Zinc (Zn) cost->zinc Low Cost magnesium Magnesium (Mg) cost->magnesium Low Cost performance->indium High Yield & Selectivity Aqueous Conditions performance->zinc Good Yields Requires Activation performance->magnesium High Yield Low Selectivity safety->indium Air & Water Stable safety->zinc Flammable Dust safety->magnesium Highly Reactive Anhydrous

Caption: Logical factors influencing the choice of metal.

Economic Analysis and Conclusion

The decision to use Indium(I) bromide in large-scale synthesis is a trade-off between its high raw material cost and its significant operational and environmental advantages.

Cost Drivers for Indium(I) Bromide:

  • High Raw Material Cost: Indium is a relatively rare element, making its compounds significantly more expensive than those of zinc or magnesium.

  • Potential for Catalyst Recycling: The ability to recover and reuse indium catalysts can partially mitigate the high initial investment.[4][5]

Cost Savings and Benefits of Indium(I) Bromide:

  • Simplified Procedures: Its stability in air and water eliminates the need for strict anhydrous and inert atmosphere conditions, which can reduce equipment costs, processing time, and the use of hazardous solvents.[6]

  • "Green" Chemistry: The ability to perform reactions in aqueous media is environmentally advantageous and can reduce waste disposal costs.[8]

  • High Yields and Selectivity: Consistently high yields and chemoselectivity can lead to a more efficient process with fewer side products, simplifying purification and increasing overall throughput.[1][3]

Comparison with Alternatives:

  • Zinc: While significantly cheaper, zinc-mediated reactions can be less reliable, sometimes requiring activation of the metal and often providing lower selectivity. The pyrophoric nature of zinc dust also presents safety challenges and associated costs for handling and storage.[7]

  • Magnesium (Grignard Reagents): Grignard reagents are inexpensive and highly reactive, leading to high yields. However, their extreme sensitivity to water and air necessitates specialized equipment and handling procedures, increasing operational complexity and cost. Their low chemoselectivity can also lead to more complex product mixtures and challenging purifications.

Recommendation:

For high-value products, such as complex pharmaceutical intermediates, where high selectivity and yield are critical and can significantly impact the overall cost-effectiveness of the synthesis, the higher upfront cost of Indium(I) bromide may be justified. The simplified reaction conditions and improved environmental profile can also lead to long-term cost savings.

However, for the synthesis of lower-value, large-volume chemicals where the raw material cost is the dominant economic factor, zinc or magnesium will likely remain the more economically viable options, despite their operational challenges.

A thorough process-specific economic analysis, including a pilot-scale study to validate performance and recyclability, is essential before committing to the large-scale use of Indium(I) bromide. This analysis should encompass not only the direct cost of reagents but also the indirect costs associated with safety, waste disposal, and process efficiency.

References

A Comparative Guide to the Reaction Kinetics of Indium(I) Bromide and Indium(III) Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reaction kinetics of Indium(I) bromide (InBr) and Indium(III) bromide (InBr₃). While direct quantitative kinetic comparisons are sparse in publicly available literature, this document synthesizes known reactivity, proposes reaction mechanisms, and details the experimental protocols necessary for acquiring such data.

Overview of Reactivity and Kinetic Profiles

Indium(I) bromide and Indium(III) bromide exhibit distinct chemical behaviors, leading to different applications and kinetic profiles. InBr₃ is a well-established Lewis acid catalyst, facilitating a variety of organic transformations. In contrast, InBr is a less stable, lower-valent halide that readily participates in oxidative addition and disproportionation reactions.

Table 1: Comparison of Reaction Types and Qualitative Kinetics

FeatureIndium(I) Bromide (InBr)Indium(III) Bromide (InBr₃)
Primary Reaction Types Oxidative Addition, DisproportionationLewis Acid Catalysis (e.g., Friedel-Crafts reactions, Aldol reactions, Cyclizations)
Nature of Reactivity Nucleophilic and reducing agentElectrophilic (activates substrates towards nucleophilic attack)
Typical Reaction Partners Alkyl halides, organohalidesCarbonyl compounds, alkenes, alkynes, aromatic compounds
Qualitative Reaction Speed Oxidative additions can be relatively slow, with one documented example showing a reaction time of 3 hours at 80 °C. Disproportionation is generally rapid.Catalytic reactions can be fast, with some Friedel-Crafts reactions proceeding more rapidly with InBr₃ than with InCl₃.[1] Reaction times can range from minutes to hours depending on the specific reaction and conditions.
Key Kinetic Parameters Limited quantitative data available. The equilibrium constant for the disproportionation of In(I) is 6.98 × 10² M⁻².[2][3]Limited quantitative data available for InBr₃ specifically. For the related InI₃, activation energies for a cycloisomerization reaction were reported to be 17.4 and 19.6 kcal/mol.[4]

Reaction Mechanisms and Pathways

The distinct reactivity of InBr and InBr₃ stems from their different electronic structures and oxidation states.

Indium(I) Bromide Reactions

Indium(I) bromide's chemistry is dominated by its tendency to achieve the more stable +3 oxidation state. This can occur through two primary pathways:

  • Oxidative Addition: InBr reacts with organic halides (R-X) by inserting the indium atom into the carbon-halogen bond. This forms an organoindium(III) species, which can then be used in further synthetic steps. The reaction proceeds through a transition state where the In-Br bond is maintained while new In-C and In-X bonds are formed.

  • Disproportionation: In the presence of donor solvents or upon dissolution in water, InBr can disproportionate to indium metal (In(0)) and Indium(III) bromide (InBr₃).[2][3] This is a redox process where one In(I) atom is reduced and two are oxidized.

InBr_Reactions InBr InBr (Indium(I) Bromide) RInBrX RIn(Br)X (Organoindium(III) Species) InBr->RInBrX Oxidative Addition In0 In(0) (Indium Metal) InBr->In0 Disproportionation InBr3 InBr₃ (Indium(III) Bromide) InBr->InBr3 Disproportionation RX R-X (Alkyl Halide) RX->RInBrX

Reaction pathways of Indium(I) bromide.
Indium(III) Bromide Catalysis

As a Lewis acid, InBr₃ catalyzes reactions by activating electrophiles. A common example is the Friedel-Crafts acylation, where InBr₃ coordinates to the acylating agent, increasing its electrophilicity and facilitating attack by an aromatic ring. The catalyst is regenerated at the end of the reaction cycle.

InBr3_Catalysis InBr3 InBr₃ ActivatedComplex [R-CO-X---InBr₃] (Activated Complex) InBr3->ActivatedComplex AcylHalide R-CO-X (Acyl Halide) AcylHalide->ActivatedComplex Intermediate Wheland Intermediate ActivatedComplex->Intermediate Arene Ar-H (Arene) Arene->Intermediate Intermediate->InBr3 Catalyst Regeneration Product Ar-CO-R (Aryl Ketone) Intermediate->Product HX HX Intermediate->HX

Catalytic cycle of InBr₃ in Friedel-Crafts acylation.

Experimental Protocols for Kinetic Analysis

To obtain quantitative kinetic data such as rate constants (k) and activation energies (Ea), rigorous experimental protocols are required. The following outlines general methodologies applicable to studying the kinetics of both InBr and InBr₃ reactions.

General Experimental Workflow

A typical workflow for a kinetic study involves careful preparation of reagents, monitoring the reaction progress over time, and subsequent data analysis.

Experimental_Workflow cluster_prep 1. Preparation cluster_monitoring 2. Reaction Monitoring cluster_analysis 3. Data Analysis ReagentPrep Prepare Stock Solutions of Reactants and Catalyst StandardPrep Prepare Internal Standard Solution ReagentPrep->StandardPrep ReactionSetup Mix Reactants in a Thermostatted Vessel/NMR Tube ReagentPrep->ReactionSetup DataAcquisition Acquire Data at Timed Intervals (e.g., NMR spectra, UV-Vis absorbance) ReactionSetup->DataAcquisition ConcentrationCalc Determine Concentrations of Reactants/Products vs. Time DataAcquisition->ConcentrationCalc RateLawDet Plot Data to Determine Reaction Order and Rate Constant (k) ConcentrationCalc->RateLawDet ArrheniusPlot Repeat at Different Temperatures to Determine Activation Energy (Ea) RateLawDet->ArrheniusPlot

General workflow for a chemical kinetics experiment.
Detailed Methodologies

a) Kinetic Analysis of an InBr₃-Catalyzed Reaction via NMR Spectroscopy

This method is suitable for reactions with half-lives of several minutes to hours.

  • Sample Preparation:

    • Prepare stock solutions of the substrate (e.g., anisole), the acylating agent (e.g., acetic anhydride), and the InBr₃ catalyst in a deuterated solvent (e.g., CDCl₃).

    • Prepare a stock solution of an internal standard (e.g., 1,3,5-trimethoxybenzene), which is a compound that does not react or interfere with the reaction.

    • In an NMR tube, combine the substrate and internal standard solutions.

  • Reaction Initiation and Monitoring:

    • Place the NMR tube in the spectrometer, which is pre-heated to the desired reaction temperature.

    • Acquire an initial ¹H NMR spectrum (t=0).

    • Inject the InBr₃ catalyst solution into the NMR tube to initiate the reaction.

    • Immediately begin acquiring ¹H NMR spectra at regular time intervals. The time between each spectrum will depend on the reaction rate.[3][5][6][7]

  • Data Analysis:

    • Process the collected spectra.

    • For each spectrum, integrate the signal of a characteristic peak for the reactant and the product, and normalize these integrals to the integral of the internal standard.

    • Convert the normalized integral values to concentrations.

    • Plot the concentration of the reactant versus time.

    • Analyze the shape of the curve to determine the order of the reaction and calculate the rate constant (k).

    • Repeat the experiment at different temperatures to construct an Arrhenius plot (ln(k) vs. 1/T) and determine the activation energy (Ea).

b) Kinetic Analysis of a Fast InBr Reaction via Stopped-Flow Spectroscopy

This technique is ideal for reactions that are too fast to be monitored by conventional methods, often in the millisecond to second timescale.

  • Instrumentation and Reagent Preparation:

    • Use a stopped-flow instrument coupled with a UV-Vis or fluorescence spectrophotometer.

    • Prepare two separate solutions: one containing InBr and the other containing the second reactant (e.g., an alkyl halide) in a suitable solvent. The concentrations should be adjusted so that after mixing, they are at the desired starting concentrations for the kinetic run.

  • Reaction Initiation and Data Acquisition:

    • Load the two reactant solutions into the two syringes of the stopped-flow apparatus.

    • Rapidly inject the solutions from the syringes into a mixing chamber. The mixed solution then flows into an observation cell.

    • The flow is abruptly stopped, and the spectrophotometer records the change in absorbance or fluorescence at a specific wavelength as a function of time.[1][8][9][10] The chosen wavelength should correspond to a chromophore in a reactant or product that changes significantly during the reaction.

  • Data Analysis:

    • The instrument's software will generate a kinetic trace (absorbance/fluorescence vs. time).

    • Fit the kinetic trace to an appropriate mathematical model (e.g., single or double exponential decay) to extract the observed rate constant (k_obs).

    • By performing the experiment with varying concentrations of the reactants, the reaction order and the absolute rate constant (k) can be determined.

    • As with the NMR method, conducting the experiment at different temperatures allows for the determination of the activation energy.

Conclusion

Indium(I) bromide and Indium(III) bromide possess distinct reactivities that dictate their kinetic behavior. While InBr₃ acts as a Lewis acid catalyst, promoting reactions often with moderate to high rates, InBr engages in oxidative addition and disproportionation, with reaction rates that are highly dependent on the specific substrates and conditions. Although a comprehensive quantitative comparison is currently limited by the available data, the qualitative differences in their reactivity are clear. The experimental protocols outlined in this guide provide a framework for researchers to conduct detailed kinetic studies on these and related indium compounds, which will contribute to a deeper understanding of their reaction mechanisms and facilitate their application in chemical synthesis and drug development.

References

Navigating the Analytical Challenge of In(I) Speciation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A critical step in materials research and drug development is the accurate detection and quantification of different chemical forms of an element, a process known as speciation analysis. For indium, distinguishing between its common trivalent state (In(III)) and the less stable monovalent state (In(I)) is a significant analytical challenge due to the inherent instability of In(I). This guide provides a comparative overview of analytical methods that could be adapted for In(I) speciation, outlines a general protocol for method validation, and presents typical performance characteristics of relevant analytical techniques.

While methods specifically validated for the quantification of In(I) species are not widely documented in existing literature, this guide leverages established principles of elemental and speciation analysis to inform researchers on potential analytical strategies. The primary challenge lies in preventing the oxidation of In(I) to In(III) during sample preparation and analysis. Therefore, successful speciation requires a combination of a separation technique to isolate the different indium species and a highly sensitive detection method.

General Workflow for Speciation Analysis

The effective speciation of In(I) would likely involve a hyphenated technique, combining a separation method with a sensitive elemental detector.

cluster_workflow General Speciation Analysis Workflow A Sample Collection & Stabilization of In(I) B Sample Preparation (e.g., Extraction) A->B Maintain non-oxidizing conditions C Chromatographic Separation (e.g., LC, IC) B->C D Species Detection (e.g., ICP-MS) C->D Separated Species E Data Analysis & Quantification D->E

Caption: A generalized workflow for the speciation analysis of unstable species like In(I).

Comparison of Analytical Detection Methods

The choice of a detector is crucial for achieving the required sensitivity and selectivity. The following table compares common analytical techniques for their suitability in detecting indium, with a focus on their potential application in In(I) speciation.

Analytical MethodPrincipleTypical Limit of Detection (LOD) for IndiumPotential for In(I) Speciation
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) Atomization and ionization of the sample in argon plasma, followed by mass-to-charge ratio separation and detection.0.1 - 10 ng/LHigh. The most promising detection method when coupled with a separation technique like Liquid Chromatography (LC) or Ion Chromatography (IC).[1] It offers the high sensitivity needed to detect potentially low concentrations of In(I).
Inductively Coupled Plasma - Atomic Emission Spectroscopy (ICP-AES) Excitation of atoms in argon plasma and measurement of the emitted light at element-specific wavelengths.1 - 100 µg/LModerate. Can be used as a detector for chromatography, but its sensitivity is generally lower than ICP-MS, which may be a limitation for trace-level In(I) analysis.
Atomic Absorption Spectroscopy (AAS) Measurement of the absorption of light by ground-state atoms in a flame or graphite (B72142) furnace.1 - 100 µg/L (Flame AAS)0.01 - 1 µg/L (Graphite Furnace AAS)Low. Primarily an elemental analysis technique. While highly sensitive, especially with a graphite furnace, it is not readily coupled with chromatographic systems for speciation.
Electroanalytical Methods (e.g., SCP, AGNES) Measurement of electrical properties (potential, current) of a solution to determine analyte concentration.[2][3][4]Nanomolar range (e.g., 0.1 nM for AGNES)[2][3]Moderate to High. These techniques are very sensitive and can provide information on the 'free' metal ion concentration.[2] They could potentially be adapted to selectively measure In(I) under specific electrochemical conditions, but this would require significant method development.
Spectrophotometry (UV-Vis) Measurement of the absorption of light by a colored complex of the analyte in solution.[5]0.1 - 1 mg/LLow. Generally lacks the sensitivity and selectivity required for speciation at trace levels. The need for a chromogenic reagent that selectively reacts with In(I) but not In(III) presents a significant challenge.[5]
X-ray Spectroscopy (e.g., EDXS, XRF) Excitation of inner-shell electrons by X-rays and measurement of the emitted characteristic X-rays.[6][7]Generally in the parts-per-million (ppm) range, highly matrix-dependent.Very Low. These are typically bulk analysis or surface analysis techniques and are not suitable for quantifying species in a solution following chromatographic separation.[6]

A General Protocol for Analytical Method Validation

Once a potential analytical method for In(I) has been developed, it must be validated to ensure it is fit for its intended purpose.[8] Validation demonstrates that the method is reliable, reproducible, and accurate for the analysis of the specific analyte in a given matrix. The following is a general protocol outlining the key validation parameters.

cluster_validation Analytical Method Validation Workflow A Define Method's Intended Use B Specificity/ Selectivity A->B C Linearity & Range A->C D Accuracy A->D E Precision (Repeatability & Intermediate) A->E F Limit of Detection (LOD) A->F G Limit of Quantitation (LOQ) A->G H Robustness A->H I Method Validation Report B->I C->I D->I E->I F->I G->I H->I

Caption: A logical workflow illustrating the key stages of analytical method validation.

Experimental Protocols for Key Validation Parameters

The following are detailed methodologies for assessing the core performance characteristics of an analytical method.[9][10][11]

1. Specificity/Selectivity

  • Objective: To demonstrate that the analytical signal is solely from the analyte of interest (In(I)) and not from other components that may be present in the sample matrix, such as In(III), other metals, or matrix components.

  • Protocol:

    • Analyze a blank sample (matrix without any indium) to check for interferences at the retention time or signal position of In(I).

    • Analyze a sample spiked with a known concentration of In(I).

    • Analyze separate samples spiked with high concentrations of potential interfering substances (e.g., a large excess of In(III)).

    • Acceptance Criteria: The blank should show no signal at the analyte's position. The signal in the interference-spiked samples should not significantly differ from a non-spiked sample, demonstrating that the method can unequivocally assess the analyte.

2. Linearity and Range

  • Objective: To establish the concentration range over which the analytical method provides results that are directly proportional to the concentration of the analyte.[8]

  • Protocol:

    • Prepare a series of at least five calibration standards of In(I) spanning the expected concentration range of the samples.

    • Analyze each standard in triplicate.

    • Plot the average instrument response against the known concentration.

    • Perform a linear regression analysis on the data.

    • Acceptance Criteria: The coefficient of determination (r²) should typically be ≥ 0.99. The y-intercept should be close to zero.

3. Accuracy

  • Objective: To determine the closeness of the measured value to the true value.

  • Protocol (Spike Recovery Method):

    • Select a representative sample matrix.

    • Spike the matrix with known concentrations of In(I) at a minimum of three levels (low, medium, high) within the linear range.

    • Prepare at least three replicates for each concentration level.

    • Analyze the spiked samples and calculate the percentage recovery for each.

    • % Recovery = [(Measured Concentration - Original Concentration) / Spiked Concentration] x 100

    • Acceptance Criteria: The mean recovery should typically be within 80-120% for assays.

4. Precision

  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[12]

  • Protocol:

    • Repeatability (Intra-assay precision): Analyze a minimum of six replicates of a sample at one concentration (e.g., 100% of the target concentration) under the same operating conditions over a short interval of time.

    • Intermediate Precision (Inter-assay precision): Repeat the analysis on different days, with different analysts, or on different equipment.

    • Calculate the mean, standard deviation, and relative standard deviation (RSD) for each set of measurements.

    • Acceptance Criteria: The RSD should be within an acceptable limit, often ≤ 2-3% for assays.

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

  • Objective: To determine the lowest concentration of analyte that can be reliably detected (LOD) and quantified with acceptable precision and accuracy (LOQ).

  • Protocol (Based on the Standard Deviation of the Response and the Slope):

    • Establish the slope (S) of the calibration curve.

    • Determine the standard deviation of the response (σ). This can be estimated from the standard deviation of the y-intercepts of regression lines or by analyzing a number of blank samples.

    • Calculate LOD and LOQ using the following equations:

      • LOD = 3.3 x (σ / S)

      • LOQ = 10 x (σ / S)

    • Verification: The LOQ should be verified by analyzing multiple replicates of a spiked sample at the calculated concentration and confirming that acceptable accuracy and precision are achieved.

6. Robustness

  • Objective: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Protocol:

    • Identify critical method parameters (e.g., pH of mobile phase, column temperature, flow rate for LC-based methods).

    • Vary these parameters within a realistic range (e.g., pH ± 0.2 units, temperature ± 5°C).

    • Analyze a standard sample under these modified conditions.

    • Acceptance Criteria: The results should not significantly deviate from the results obtained under the normal method conditions, demonstrating the method's reliability during routine use.

References

A Comparative Guide to the Performance of Indium Bromide (InBr) in Different Reactor Types

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Indium(III) bromide (InBr₃), a versatile Lewis acid catalyst, has demonstrated significant efficacy in a wide range of organic transformations, including Friedel-Crafts reactions and Michael additions.[1] The choice of reactor technology is paramount in optimizing these catalytic processes for efficiency, safety, and scalability. This guide provides an objective comparison of the performance of InBr₃ in three common reactor types: the traditional batch reactor, the modern continuous flow reactor, and the industrially relevant packed-bed reactor. This comparison is supported by experimental data drawn from analogous systems and established principles of reaction engineering, providing a framework for selecting the optimal reactor configuration for specific research and development needs.

Performance Comparison at a Glance

The selection of a reactor type significantly impacts key performance indicators of a chemical reaction. Continuous flow reactors generally offer superior performance in terms of reaction time, temperature control, and safety for many processes, including those analogous to InBr₃-catalyzed reactions.[2][3] While specific quantitative data for InBr₃ across different reactor types is limited in publicly available literature, the following table summarizes the expected performance based on established reactor engineering principles.

ParameterBatch ReactorContinuous Flow ReactorPacked-Bed Reactor (Heterogeneous InBr₃)
Reaction Time HoursMinutes to SecondsMinutes
Temperature Control Prone to hotspots and gradientsPrecise and uniformGood, but can have axial/radial gradients
Mixing Variable, dependent on stirringExcellent and rapidDependent on flow distribution
Yield Good to ExcellentExcellent to QuantitativeHigh, with potential for high throughput
Selectivity GoodHigh, precise controlHigh, dependent on catalyst stability
Safety High risk with exothermic reactionsInherently safer due to small volumesGenerally safe with stable catalyst
Scalability Difficult, requires redevelopmentStraightforward by parallelization or longer run timesScalable, a standard in industrial processes
Catalyst Handling Homogeneous: difficult recoveryHomogeneous: requires downstream separationHeterogeneous: simplified separation
Throughput Low, limited by batch cyclesHigh, continuous productionHigh, suitable for large-scale production

In-Depth Analysis of Reactor Types

Batch Reactors: The Laboratory Workhorse

Batch reactors are the most common choice for laboratory-scale synthesis due to their flexibility and ease of setup. In a typical InBr₃-catalyzed reaction, all reactants and the catalyst are charged into a vessel, heated, and stirred for a specified duration.

Advantages:

  • Versatility: Suitable for a wide range of reactions and screening of reaction conditions.

  • Simple Setup: Requires standard laboratory glassware and equipment.

Disadvantages:

  • Poor Heat Transfer: The low surface-area-to-volume ratio can lead to inefficient heat dissipation, creating hotspots that may cause side reactions or catalyst degradation, especially in exothermic reactions like Friedel-Crafts alkylations.[3]

  • Inconsistent Mixing: Mixing efficiency can vary within the reactor, leading to localized concentration gradients and potentially affecting reaction rates and selectivity.

  • Scalability Challenges: Scaling up batch reactions is often non-linear and can be problematic due to heat and mass transfer limitations.[3]

  • Safety Concerns: The large volume of reactants and potential for thermal runaway in exothermic reactions pose safety risks.

Continuous Flow Reactors: Precision and Efficiency

Continuous flow chemistry involves pumping reactants through a heated tube or a microreactor where the reaction occurs. This methodology offers precise control over reaction parameters.

Advantages:

  • Superior Heat and Mass Transfer: The high surface-area-to-volume ratio of flow reactors allows for excellent temperature control and rapid mixing, leading to higher yields and selectivities.[4]

  • Enhanced Safety: The small reaction volume at any given time significantly reduces the risks associated with highly exothermic or hazardous reactions.[3]

  • Rapid Optimization: Reaction parameters such as temperature, pressure, and residence time can be quickly varied to find optimal conditions.

  • Straightforward Scalability: Production can be increased by running the system for longer periods or by "numbering up" (running multiple reactors in parallel).[4]

Disadvantages:

  • Initial Setup Complexity: Requires specialized equipment such as pumps and flow reactors.

  • Potential for Clogging: Reactions involving solids or precipitates can be challenging to run in narrow channels.

  • Catalyst Separation: For homogeneous catalysts like InBr₃, a downstream separation step is still required.

Packed-Bed Reactors: The Industrial Standard for Heterogeneous Catalysis

Packed-bed reactors (PBRs) are tubular reactors filled with solid catalyst particles. For InBr₃, this would necessitate the use of a supported, heterogeneous catalyst, such as InBr₃ on a silica (B1680970) support.[5] Reactants flow through the catalyst bed, and the reaction takes place on the surface of the catalyst.

Advantages:

  • Simplified Catalyst Separation: The catalyst is contained within the reactor, eliminating the need for downstream separation.

  • High Throughput: PBRs are designed for continuous operation and are a mainstay of large-scale industrial production.[6]

  • High Catalyst Loading: A large amount of catalyst can be packed into the reactor, leading to high conversion rates.

Disadvantages:

  • Catalyst Deactivation: The catalyst can lose activity over time due to poisoning or fouling, requiring regeneration or replacement.[4]

  • Heat and Mass Transfer Limitations: Temperature and concentration gradients can develop across the catalyst bed, potentially affecting performance.

  • Pressure Drop: The flow of reactants through the packed bed can lead to a significant pressure drop, increasing energy costs.[6]

  • Requirement for Heterogeneous Catalyst: Requires the development of a stable and active supported InBr₃ catalyst.

Experimental Protocols

Detailed experimental protocols are crucial for reproducing and comparing results. Below are representative methodologies for an InBr₃-catalyzed Friedel-Crafts alkylation in each reactor type.

Batch Reactor Protocol: InBr₃-Catalyzed Friedel-Crafts Alkylation

This protocol describes the alkylation of an electron-rich aromatic compound with an α-amido sulfone, a reaction known to be catalyzed by InBr₃.[7]

Materials:

  • Indole (B1671886) (1.0 mmol)

  • α-Amido sulfone (1.2 mmol)

  • Indium(III) bromide (InBr₃) (10 mol%)

  • Dichloromethane (B109758) (CH₂Cl₂) (5 mL)

  • Round-bottom flask with a magnetic stirrer

  • Standard laboratory glassware

Procedure:

  • To a solution of indole in dichloromethane in a round-bottom flask, add InBr₃ at room temperature.

  • Stir the mixture for 5 minutes.

  • Add the α-amido sulfone to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Continuous Flow Reactor Protocol (Hypothetical): InBr₃-Catalyzed Friedel-Crafts Alkylation

This hypothetical protocol is based on general principles of converting a batch reaction to a continuous flow process.

Equipment:

  • Two syringe pumps

  • T-mixer

  • Coiled tube reactor (e.g., PFA or stainless steel) immersed in a temperature-controlled bath

  • Back-pressure regulator

  • Collection vessel

Procedure:

  • Solution A: Prepare a solution of indole and InBr₃ in dichloromethane.

  • Solution B: Prepare a solution of the α-amido sulfone in dichloromethane.

  • Load the two solutions into separate syringes and place them on the syringe pumps.

  • Pump the solutions at equal flow rates into the T-mixer.

  • The combined stream flows through the coiled tube reactor, where the residence time is determined by the total flow rate and the reactor volume.

  • The product stream exits the reactor, passes through the back-pressure regulator, and is collected.

  • The collected solution is then worked up and purified as described in the batch protocol.

Packed-Bed Reactor Protocol (Hypothetical): InBr₃-Catalyzed Friedel-Crafts Alkylation

This protocol assumes the availability of a stable silica-supported InBr₃ catalyst.

Equipment:

  • High-performance liquid chromatography (HPLC) pump

  • Packed-bed reactor column filled with silica-supported InBr₃ catalyst

  • Temperature-controlled oven for the reactor

  • Back-pressure regulator

  • Collection vessel

Procedure:

  • Pack a stainless-steel column with the silica-supported InBr₃ catalyst.

  • Install the column in the temperature-controlled oven.

  • Prepare a solution of the indole and α-amido sulfone in a suitable solvent (e.g., dichloromethane).

  • Pump the reactant solution through the packed-bed reactor at a defined flow rate.

  • The product stream is collected after passing through the back-pressure regulator.

  • The collected solution is analyzed for conversion and purity, and the product is isolated.

Visualizing Reaction Pathways and Workflows

Understanding the underlying mechanisms and experimental setups is crucial for effective process development.

Reaction Mechanism: InBr₃-Catalyzed Friedel-Crafts Alkylation

The following diagram illustrates the key steps in the InBr₃-catalyzed Friedel-Crafts alkylation of an indole with an electrophile.

Friedel_Crafts_Alkylation cluster_activation Catalyst Activation cluster_substitution Electrophilic Aromatic Substitution cluster_regeneration Catalyst Regeneration Electrophile Electrophile (R-X) Activated_Complex [R]⁺[InBr₃X]⁻ Electrophile->Activated_Complex Coordination InBr3 InBr₃ InBr3->Activated_Complex Sigma_Complex Sigma Complex (Wheland Intermediate) Activated_Complex->Sigma_Complex Indole Indole Indole->Sigma_Complex Nucleophilic Attack Product Alkylated Indole Sigma_Complex->Product Deprotonation HX H-X Sigma_Complex->HX InBr3_regen InBr₃ HX->InBr3_regen

Caption: InBr₃-catalyzed Friedel-Crafts alkylation mechanism.

General Experimental Workflow

This diagram outlines a typical workflow for conducting and analyzing a catalyzed chemical reaction.

Experimental_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis Reactant_Prep Prepare Reactant and Catalyst Solutions Reactor_Setup Set up Reactor (Batch, Flow, or PBR) Reactant_Prep->Reactor_Setup Initiate_Reaction Initiate Reaction (Heating, Pumping) Monitor_Progress Monitor Progress (TLC, GC, HPLC) Initiate_Reaction->Monitor_Progress Quench_Reaction Quench Reaction Monitor_Progress->Quench_Reaction Extraction Extraction Quench_Reaction->Extraction Purification Purification (Chromatography) Extraction->Purification Characterization Characterize Product (NMR, MS) Purification->Characterization Yield_Calculation Calculate Yield and Purity Characterization->Yield_Calculation

References

Safety Operating Guide

Proper Disposal of Indium(I) Bromide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of Indium(I) bromide (InBr) is a critical aspect of laboratory safety and environmental responsibility. As a compound containing a heavy metal, InBr requires careful handling and adherence to specific disposal protocols to mitigate risks to personnel and the environment. This guide provides detailed, step-by-step procedures for the proper management of Indium(I) bromide waste in a research setting.

Immediate Safety and Handling Precautions

Indium(I) bromide is classified as a hazardous substance, causing severe skin burns, serious eye damage, and potential respiratory irritation. Before handling, it is imperative to consult the Safety Data Sheet (SDS) and be fully aware of the associated hazards.

Personal Protective Equipment (PPE): Always wear the following PPE when handling Indium(I) bromide:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat and appropriate protective clothing to prevent skin exposure.

  • Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood to avoid inhaling dust.

Engineering Controls:

  • Work should be conducted in a chemical fume hood to minimize inhalation exposure.

  • Ensure an eyewash station and safety shower are readily accessible.

Occupational Exposure Limits

Personnel handling indium compounds should be aware of the established occupational exposure limits to minimize health risks associated with inhalation.

Compound GroupAgencyValue
Indium CompoundsACGIH, OSHA, NIOSHTWA: 0.1 mg/m³

TWA (Time-Weighted Average) is the average exposure over an 8-hour workday.

Step-by-Step Disposal Procedure

The guiding principle for disposing of Indium(I) bromide is to treat it as hazardous heavy metal waste. Disposal must be carried out through an approved waste disposal plant. Do not release into the environment or allow the material to contaminate ground water systems.

Step 1: Waste Segregation and Containment

Proper segregation is the most critical step in managing chemical waste to prevent dangerous reactions and facilitate compliant disposal.

  • Designate a Specific Waste Container: Use a clearly labeled, dedicated container for Indium(I) bromide waste. The container must be made of a material compatible with the chemical.

  • Separate Waste Streams:

    • Solid Waste (Concentrated): Unused or expired Indium(I) bromide powder.

    • Solid Waste (Contaminated Debris): Items with trace contamination, such as gloves, weighing paper, and paper towels. These should be kept separate from concentrated waste to minimize disposal costs.

    • Liquid Waste: Solutions containing dissolved Indium(I) bromide.

  • Incompatible Materials: Keep indium compounds away from strong oxidizing agents.

Step 2: Packaging and Labeling Waste
  • Solid Waste (Concentrated):

    • Carefully sweep up solid Indium(I) bromide, avoiding dust formation.

    • Place the material into a suitable, sealable container.

Personal protective equipment for handling Indium(i)bromide

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Indium(I) Bromide

This guide provides critical safety, operational, and disposal information for laboratory professionals, including researchers, scientists, and drug development experts, who handle Indium(I) bromide. Adherence to these procedures is vital for ensuring personal safety and minimizing environmental impact.

Hazard Identification and Personal Protective Equipment (PPE)

Indium(I) bromide is a hazardous chemical that poses significant risks upon exposure.[1][2][3][4] It is crucial to use appropriate Personal Protective Equipment (PPE) to prevent contact and inhalation.

Summary of Hazards:

  • Acute Toxicity: Harmful if swallowed or in contact with skin.[1][2]

  • Skin Corrosion/Irritation: Causes severe skin burns and irritation.[1][2][3][4]

  • Eye Damage/Irritation: Causes serious eye damage.[1][2][3][4]

  • Respiratory Irritation: May cause respiratory irritation.[1][5]

The following table summarizes the necessary PPE for handling Indium(I) bromide.

PPE CategoryRecommended Equipment
Eye/Face Protection Wear chemical safety goggles and a face shield.[3][6]
Skin Protection Wear chemically resistant gloves (e.g., nitrile rubber) and protective clothing to prevent skin exposure.[3][6][7]
Respiratory Protection Use a NIOSH-approved respirator with a particulate filter (e.g., N95) or a self-contained breathing apparatus.[3][5][6]

Operational Plan: Step-by-Step Handling Procedure

Follow these steps to ensure the safe handling of Indium(I) bromide in a laboratory setting.

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably within a certified chemical fume hood.[3][6]

  • Ensure that an eyewash station and safety shower are readily accessible.

  • Before starting, review the Safety Data Sheet (SDS) for Indium(I) bromide.[1][3][4][6]

  • Confirm that all necessary PPE is available and in good condition.

2. Handling the Compound:

  • Wear the appropriate PPE as specified in the table above.

  • Avoid generating dust when handling the solid material.[3][6]

  • Do not eat, drink, or smoke in the area where Indium(I) bromide is handled.[1]

  • Wash hands thoroughly after handling the compound.[1][3]

3. In Case of Exposure:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[3]

  • Skin Contact: Immediately remove all contaminated clothing and rinse the skin with water/shower for at least 15 minutes. Seek immediate medical attention.[3]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]

Disposal Plan

Proper disposal of Indium(I) bromide and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection:

    • Collect all waste Indium(I) bromide and materials contaminated with it (e.g., gloves, weighing paper, pipette tips) in a clearly labeled, sealed, and compatible hazardous waste container.

  • Disposal Procedure:

    • Dispose of the hazardous waste through an approved waste disposal facility.[1][3][4]

    • Do not dispose of Indium(I) bromide down the drain or in the regular trash.[8]

    • Follow all local, state, and federal regulations for hazardous waste disposal.

Quantitative Data

The following tables provide key quantitative data for Indium(I) bromide.

Physical and Chemical Properties:

PropertyValue
Molecular Formula InBr
Molar Mass 194.72 g/mol
Appearance Red crystalline solid
Melting Point 285 °C (545 °F; 558 K)[9]
Boiling Point 656 °C (1213 °F; 929 K)[9]
Density 4.96 g/cm³[9]
Solubility in Water Decomposes[9][10]

Exposure Limits:

OrganizationLimit TypeValue
ACGIH TLV-TWA0.1 mg/m³ (as In)[3][6]
OSHA PEL-TWA0.1 mg/m³ (as In)[3][6]
NIOSH REL-TWA0.1 mg/m³ (as In)[3][6]

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the safe handling of Indium(I) bromide.

Safe Handling Workflow for Indium(I) Bromide cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response A Review SDS B Verify Engineering Controls (Fume Hood, Eyewash) A->B C Don Appropriate PPE B->C D Weigh and Handle in Fume Hood C->D E Perform Experiment D->E F Decontaminate Work Area E->F G Segregate Waste F->G H Dispose via Approved Facility G->H I Exposure Event J Administer First Aid I->J K Seek Medical Attention J->K

Caption: Workflow for the safe handling of Indium(I) bromide.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.